molecular formula C10H12O2 B1277372 1-ethenyl-3,5-dimethoxybenzene CAS No. 40243-87-6

1-ethenyl-3,5-dimethoxybenzene

Cat. No.: B1277372
CAS No.: 40243-87-6
M. Wt: 164.2 g/mol
InChI Key: YYDWZJCCIAMZIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethenyl-3,5-dimethoxybenzene, also known as 3,5-dimethoxystyrene, is a chemical compound with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol . Its structure features a benzene ring with vinyl and two methoxy groups at the 1, 3, and 5 positions, respectively . This compound is supplied for research and development purposes and is intended for use in laboratory settings only. It is not intended for diagnostic, therapeutic, or any personal use. Dimethoxybenzene derivatives are valuable building blocks and core structural motifs in medicinal chemistry and drug discovery . Specifically, the dimethoxybenzene group has been identified as a key selectivity-enhancing motif in the development of potent inhibitors for Fibroblast Growth Factor Receptors (FGFRs), which are important targets in oncology research . Researchers utilize this compound and its analogs as intermediates in organic synthesis and in the discovery of novel bioactive molecules. For handling and storage, please refer to the associated Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenyl-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-4-8-5-9(11-2)7-10(6-8)12-3/h4-7H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYDWZJCCIAMZIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70431125
Record name 3,5-dimethoxystyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40243-87-6
Record name 3,5-dimethoxystyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70431125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 1-Ethenyl-3,5-dimethoxybenzene

Introduction: The Strategic Importance of 1-Ethenyl-3,5-dimethoxybenzene

1-Ethenyl-3,5-dimethoxybenzene, commonly known as 3,5-dimethoxystyrene, is a highly valuable substituted styrene monomer. Its unique electronic and structural properties, conferred by the meta-disposed methoxy groups, make it a critical building block in organic synthesis. The electron-rich aromatic ring and the reactive vinyl group provide two distinct points for chemical modification, enabling its use in the synthesis of complex molecular architectures. In the pharmaceutical and drug development sectors, the 3,5-dimethoxyphenyl moiety is present in a variety of biologically active compounds. Its incorporation can influence pharmacokinetic properties such as metabolic stability and receptor binding affinity. This guide provides a detailed exploration of the principal synthetic routes to this versatile compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices to ensure reproducibility and high yield.

Primary Synthetic Strategy: The Wittig Reaction

The Wittig reaction stands as one of the most reliable and widely employed methods for alkene synthesis, offering excellent control over the location of the newly formed double bond.[1] This olefination reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (the Wittig reagent) to yield an alkene and a phosphine oxide.[2] For the synthesis of 1-ethenyl-3,5-dimethoxybenzene, this strategy is particularly effective, starting from the readily accessible 3,5-dimethoxybenzaldehyde.

Mechanistic Rationale

The reaction is driven by the formation of the exceptionally strong phosphorus-oxygen double bond in the triphenylphosphine oxide by-product.[3] The mechanism proceeds through a concerted [2+2] cycloaddition of the ylide to the carbonyl, forming a transient four-membered ring intermediate known as an oxaphosphetane.[2] This intermediate rapidly fragments to deliver the target alkene and triphenylphosphine oxide. The use of a non-stabilized ylide, such as methylenetriphenylphosphorane, is crucial for reacting efficiently with the aromatic aldehyde.

Diagram: The Wittig Reaction Mechanism

Caption: Mechanism of the Wittig olefination.

Experimental Protocol: Wittig Synthesis

This protocol is divided into two critical stages: the preparation of the Wittig salt and the subsequent ylide formation and reaction.

Part A: Synthesis of Methyltriphenylphosphonium Bromide

The phosphonium salt is the stable precursor to the reactive ylide. It is synthesized via a straightforward nucleophilic substitution (Sₙ2) reaction between triphenylphosphine and a methyl halide.[4]

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Triphenylphosphine262.2926.2 g0.10Corrosive, handle with care.
Methyl Bromide94.9410.5 g0.11Toxic, volatile. Use in a well-ventilated fume hood.
Toluene92.14150 mL-Anhydrous solvent.

Procedure:

  • To a dry 250 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add triphenylphosphine (26.2 g, 0.10 mol) and anhydrous toluene (150 mL).

  • Stir the mixture under a nitrogen atmosphere until the triphenylphosphine is fully dissolved.

  • Carefully add methyl bromide (10.5 g, 0.11 mol) to the solution. Caution: Methyl bromide is a toxic gas. This step should be performed in a fume hood, and appropriate personal protective equipment (PPE) must be worn. An alternative, safer procedure involves using dibromomethane in an alcoholic solvent.[5]

  • Heat the reaction mixture to reflux for 24 hours. A white precipitate of the phosphonium salt will form.

  • Cool the mixture to room temperature and collect the white solid by vacuum filtration.

  • Wash the solid with cold toluene (2 x 30 mL) and dry under vacuum to yield methyltriphenylphosphonium bromide.[4] The expected yield is typically >90%.

Part B: Synthesis of 1-Ethenyl-3,5-dimethoxybenzene

The phosphonium salt is deprotonated with a strong base to form the ylide, which is immediately reacted in situ with 3,5-dimethoxybenzaldehyde.

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Methyltriphenylphosphonium Bromide357.2335.7 g0.10From Part A, must be thoroughly dried.
3,5-Dimethoxybenzaldehyde166.1715.0 g0.09See precursor synthesis section.
Sodium Hydride (60% in mineral oil)24.00 (as NaH)4.4 g0.11Highly reactive, handle under inert gas.
Tetrahydrofuran (THF)72.11300 mL-Anhydrous, inhibitor-free.

Procedure:

  • Set up a 500 mL three-necked flask, oven-dried and cooled under a stream of nitrogen, equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Suspend methyltriphenylphosphonium bromide (35.7 g, 0.10 mol) in anhydrous THF (200 mL).

  • Carefully add sodium hydride (4.4 g of 60% dispersion, 0.11 mol) portion-wise to the suspension at 0 °C (ice bath). Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates a successful reaction.

  • Dissolve 3,5-dimethoxybenzaldehyde (15.0 g, 0.09 mol) in anhydrous THF (100 mL) and add it dropwise to the ylide solution at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12 hours. Monitor the reaction by TLC until the aldehyde spot disappears.[3]

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (50 mL).

  • Extract the product with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to afford 1-ethenyl-3,5-dimethoxybenzene as a solid. The melting point is reported as 44-48 °C.[6][7]

Alternative Synthetic Strategy: Grignard Reaction and Dehydration

An alternative pathway involves the formation of a Grignard reagent from an aryl halide, followed by reaction with an electrophile and subsequent elimination to form the vinyl group. This classic organometallic approach provides a robust, albeit multi-step, alternative to the Wittig reaction.

Diagram: Grignard Synthesis Workflow

Grignard_Workflow start 3,5-Dimethoxybromobenzene grignard 3,5-Dimethoxyphenylmagnesium bromide start->grignard + Mg, THF (Grignard Formation) alcohol 1-(3,5-Dimethoxyphenyl)ethanol grignard->alcohol + Acetaldehyde (Nucleophilic Addition) product 1-Ethenyl-3,5-dimethoxybenzene alcohol->product + H⁺, Heat (Dehydration)

Caption: Multi-step synthesis via the Grignard pathway.

Experimental Protocol: Grignard Synthesis
Part A: Preparation of 3,5-Dimethoxyphenylmagnesium Bromide

The formation of a Grignard reagent is highly sensitive to moisture and requires strictly anhydrous conditions.[8][9]

ReagentMolar Mass ( g/mol )QuantityMolesNotes
1-Bromo-3,5-dimethoxybenzene217.0621.7 g0.10-
Magnesium Turnings24.312.6 g0.11Activate with a crystal of iodine.
Tetrahydrofuran (THF)72.11150 mL-Anhydrous.
Iodine253.811 crystal-Initiator.

Procedure:

  • Assemble an oven-dried 250 mL three-necked flask with a reflux condenser, dropping funnel, and magnetic stirrer under a nitrogen atmosphere.

  • Place magnesium turnings (2.6 g, 0.11 mol) and a single crystal of iodine in the flask.[10]

  • Gently heat the flask with a heat gun until violet iodine vapors are observed, then cool to room temperature. This activates the magnesium surface.

  • Add a solution of 1-bromo-3,5-dimethoxybenzene (21.7 g, 0.10 mol) in anhydrous THF (150 mL) to the dropping funnel.

  • Add ~10 mL of the bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If it does not start, gentle warming may be required.

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.[10] The resulting dark gray solution is used directly in the next step.

Part B: Synthesis of 1-(3,5-Dimethoxyphenyl)ethanol

The Grignard reagent is a potent nucleophile that will readily attack the electrophilic carbon of an aldehyde's carbonyl group.

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Grignard Solution-~150 mL~0.10From Part A.
Acetaldehyde44.054.8 g0.11Low boiling point, keep cool.
Tetrahydrofuran (THF)72.1150 mL-Anhydrous.

Procedure:

  • Cool the Grignard solution prepared in Part A to 0 °C in an ice bath.

  • Dissolve acetaldehyde (4.8 g, 0.11 mol) in anhydrous THF (50 mL) and add it to the dropping funnel.

  • Add the acetaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • After addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Cool the reaction to 0 °C and quench by slowly adding saturated aqueous ammonium chloride (100 mL).

  • Extract the product with ethyl acetate (3 x 100 mL). Wash the combined organic layers with water and brine, then dry over sodium sulfate.

  • Evaporate the solvent to yield crude 1-(3,5-dimethoxyphenyl)ethanol, which can be used in the next step without further purification.[11][12]

Part C: Dehydration to 1-Ethenyl-3,5-dimethoxybenzene

Acid-catalyzed dehydration of the secondary alcohol yields the desired alkene.[13]

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Crude 1-(3,5-Dimethoxyphenyl)ethanol182.22~0.10 mol~0.10From Part B.
p-Toluenesulfonic acid (PTSA)172.201.0 g0.006Catalytic amount.
Toluene92.14200 mL-Solvent.

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Add the crude alcohol from Part B, toluene (200 mL), and a catalytic amount of PTSA (1.0 g).

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over magnesium sulfate and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or vacuum distillation to yield 1-ethenyl-3,5-dimethoxybenzene.

Essential Precursor Synthesis: 3,5-Dimethoxybenzaldehyde

A reliable synthesis of the starting aldehyde for the Wittig route is paramount. A common and effective method begins with 3,5-dihydroxybenzoic acid.[14][15]

Diagram: Synthesis of 3,5-Dimethoxybenzaldehyde

Aldehyde_Synthesis acid 3,5-Dihydroxybenzoic Acid ester Methyl 3,5-Dimethoxybenzoate acid->ester + (CH₃)₂SO₄, K₂CO₃ (Methylation) alcohol 3,5-Dimethoxybenzyl Alcohol ester->alcohol + LiAlH₄ (Reduction) aldehyde 3,5-Dimethoxybenzaldehyde alcohol->aldehyde + CrO₃·2Py (Collins Reagent) (Oxidation)

Caption: Three-step synthesis of the key aldehyde precursor.

Protocol: Synthesis of 3,5-Dimethoxybenzaldehyde

Step 1: Methylation A solution of 3,5-dihydroxybenzoic acid (15.4 g, 0.1 mol) and dimethyl sulfate (37.8 g, 0.3 mol) in acetone (200 mL) containing anhydrous potassium carbonate (55.2 g, 0.4 mol) is refluxed for 4 hours.[14] After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The residue is taken up in ether, washed with dilute ammonia and water, dried, and evaporated to yield methyl 3,5-dimethoxybenzoate.

Step 2: Reduction A suspension of lithium aluminum hydride (LiAlH₄, 5.7 g, 0.15 mol) in anhydrous diethyl ether (300 mL) is prepared in a flask under nitrogen.[14] The methyl 3,5-dimethoxybenzoate from the previous step, dissolved in ether, is added dropwise at 0 °C. The mixture is then stirred at room temperature for 4 hours. The reaction is carefully quenched by the sequential addition of water, 15% NaOH solution, and more water. The resulting salts are filtered, and the filtrate is dried and evaporated to give 3,5-dimethoxybenzyl alcohol.

Step 3: Oxidation Collins reagent is prepared by adding chromium trioxide (CrO₃, 30.0 g, 0.3 mol) to a stirred solution of pyridine (47.5 g, 0.6 mol) in dichloromethane (500 mL) at 0 °C.[14][15] A solution of 3,5-dimethoxybenzyl alcohol from the previous step in dichloromethane is added to this reagent. The mixture is stirred at room temperature for 1 hour. The reaction mixture is then filtered through a pad of silica gel, and the solvent is evaporated to yield the final product, 3,5-dimethoxybenzaldehyde.[14]

Conclusion

The synthesis of 1-ethenyl-3,5-dimethoxybenzene can be accomplished effectively through several robust chemical strategies. The Wittig reaction offers a direct and high-yielding route from 3,5-dimethoxybenzaldehyde, benefiting from its procedural simplicity. The Grignard pathway, while more laborious, is a classic and reliable alternative that demonstrates fundamental principles of organometallic chemistry. The choice of method will depend on the availability of starting materials, scale of the reaction, and the specific expertise of the researcher. By understanding the causality behind each experimental step and adhering to the detailed protocols provided, scientists and drug development professionals can confidently and reproducibly synthesize this valuable chemical intermediate for their research endeavors.

References

  • Wikipedia. (n.d.). Methyltriphenylphosphonium bromide. Retrieved from [Link][4]

  • Rhodium Chemistry Archive. (n.d.). 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes). Retrieved from [Link][14]

  • Google Patents. (1985). EP0155335A1 - Process for the preparation of 3,5-dimethoxy-4-alkoxy-benzaldehydes. Retrieved from [16]

  • Google Patents. (1967). US3334144A - Process for making alkyltriaryl-phosphonium compounds. Retrieved from [5]

  • Blanco, M. M., Avendaño, C., Cabezas, N., & Menéndez, J. C. (n.d.). Re-examination of the Synthesis of 3,5-Dimethoxy-2-nitrobenzaldehyde. Synthetic Communications. Retrieved from [Link][17]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide. Retrieved from [Link][18]

  • Ono, K., et al. (2009). 1,4-Bis[(3,5-dimethoxyphenyl)ethynyl]benzene. Acta Crystallographica Section E: Structure Reports Online, 65(4), o846. Retrieved from [Link][19]

  • PubChem. (n.d.). 1-Ethynyl-3,5-dimethoxybenzene. Retrieved from [Link][20]

  • Organic Syntheses. (n.d.). 3,7-Nonadien-1-ol, 4,8-dimethyl-, (E)-. Retrieved from [Link][21]

  • PrepChem.com. (n.d.). Synthesis of 3-methoxyphenylmagnesium bromide. Retrieved from [Link][22]

  • Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Retrieved from [Link][8]

  • University of Arizona. (n.d.). Experiment 27 – A Solvent Free Wittig Reaction. Retrieved from [Link][3]

  • Chemsrc. (n.d.). 1-Ethynyl-3,5-dimethoxybenzene. Retrieved from [Link][7]

  • PrepChem.com. (n.d.). Preparation of 3,4-dimethoxybenzaldehyde. Retrieved from [Link][23]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link][9]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link][2]

  • University of Michigan-Dearborn. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link][1]

  • Organic Syntheses. (n.d.). 2-(2-METHOXYPHENYL)-N,4,4-TRIMETHYL-2-OXAZOLINE. Retrieved from [Link][24]

  • International Union of Crystallography. (2020). Molecular and crystal structure, optical properties and DFT studies of 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene. Retrieved from [Link][25]

  • gChem Global. (n.d.). Wittig Reaction. Retrieved from [Link][26]

  • Google Patents. (1974). US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses. Retrieved from [27]

  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link][28]

  • Wikipedia. (n.d.). Volinanserin. Retrieved from [Link][29]

  • PubChem. (n.d.). 1-(3,5-Dimethoxyphenyl)ethanol. Retrieved from [Link][12]

  • Wikipedia. (n.d.). 3,4-Dimethoxystyrene. Retrieved from [Link][30]

  • Google Patents. (2010). CN101811942A - Synthesizing method for 1,2-dimethoxy benzene. Retrieved from [31]

  • Organic Syntheses. (n.d.). 3-methyl-3-phenyl-1-pentene. Retrieved from [Link][32]

  • Google Patents. (1989). EP0306358B1 - Process for dehydrating an aqueous alcohol mixture containing at least methanol and ethanol. Retrieved from [13]

Sources

Physical and chemical properties of 1-ethenyl-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Ethenyl-3,5-dimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-Ethenyl-3,5-dimethoxybenzene, also known as 3,5-dimethoxystyrene, is an aromatic organic compound with the chemical formula C₁₀H₁₂O₂. This molecule features a vinyl group attached to a benzene ring substituted with two methoxy groups at the 3 and 5 positions. The presence of the electron-donating methoxy groups and the reactive vinyl group imparts unique chemical properties, making it a valuable building block in organic synthesis, particularly in polymer chemistry and as a precursor for pharmacologically active molecules. This guide provides a comprehensive overview of the physical and chemical properties of 1-ethenyl-3,5-dimethoxybenzene, detailed protocols for its synthesis and characterization, and insights into its reactivity and potential applications.

Physicochemical Properties

The physical and chemical properties of 1-ethenyl-3,5-dimethoxybenzene are summarized in the table below. It is important to distinguish this compound from its isomer, 3,4-dimethoxystyrene, as their properties can differ significantly.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance Not definitively reported; likely a colorless to pale yellow liquidInferred from related styrenes[1][2]
Melting Point Not available
Boiling Point Not available
Solubility Slightly soluble in water; soluble in common organic solvents like ethanol, chloroform, and ethyl acetate.Inferred from related styrenes[1][2]

Synthesis of 1-Ethenyl-3,5-dimethoxybenzene

The synthesis of 1-ethenyl-3,5-dimethoxybenzene can be effectively achieved through several standard organic transformations. The Wittig reaction, a reliable method for forming carbon-carbon double bonds, is a common and efficient route.

Synthetic Workflow: Wittig Reaction

The Wittig reaction provides a direct method to convert an aldehyde, in this case, 3,5-dimethoxybenzaldehyde, into the desired alkene. The reaction proceeds through the formation of a phosphorus ylide, which then reacts with the aldehyde.

Wittig_Reaction cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Olefination A Methyltriphenylphosphonium bromide C Phosphorus Ylide A->C Deprotonation B Strong Base (e.g., n-BuLi) B->C E 1-Ethenyl-3,5-dimethoxybenzene C->E D 3,5-Dimethoxybenzaldehyde D->E F Triphenylphosphine oxide E->F Byproduct Polymerization Monomer 1-Ethenyl-3,5-dimethoxybenzene Polymer Poly(3,5-dimethoxystyrene) Monomer->Polymer Propagation Initiator Initiator (e.g., AIBN, n-BuLi) Initiator->Monomer Initiation

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Ethenyl-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the spectroscopic data for 1-ethenyl-3,5-dimethoxybenzene (CAS No: 40243-87-6), a valuable monomer in polymer chemistry and a key intermediate in organic synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the title compound, offering insights into its structural confirmation and elucidation.

Introduction

1-Ethenyl-3,5-dimethoxybenzene, also known as 3,5-dimethoxystyrene, is an aromatic organic compound featuring a vinyl group and two methoxy groups attached to a benzene ring.[1] The strategic placement of these functional groups imparts specific chemical properties that are of interest in materials science and medicinal chemistry. Accurate and thorough spectroscopic analysis is paramount for confirming the identity and purity of this compound before its application in further research and development. This guide will present the available spectroscopic data and provide an expert interpretation based on established principles of chemical spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-ethenyl-3,5-dimethoxybenzene, both ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the vinyl, aromatic, and methoxy moieties.

¹H NMR Spectroscopy

The proton NMR spectrum of 1-ethenyl-3,5-dimethoxybenzene is characterized by distinct signals corresponding to the vinyl protons, the aromatic protons, and the protons of the two methoxy groups. Due to the symmetry of the molecule, a simplified spectrum is expected.

Experimental Data:

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-76.65dd17.7, 11.1
H-6/26.57d2.1
H-46.39t3.0, 1.5
H-8a5.73d17.7
H-8b5.25d11.1
-OCH₃3.80s-

Solvent: CDCl₃, Frequency: 300 MHz[3]

Interpretation of the ¹H NMR Spectrum:

  • Vinyl Protons (H-7, H-8a, H-8b): The vinyl group gives rise to a characteristic ABC spin system. The proton on the α-carbon (H-7) appears as a doublet of doublets (dd) at 6.65 ppm, with large coupling constants indicative of trans (17.7 Hz) and cis (11.1 Hz) coupling to the terminal vinyl protons. The two terminal protons (H-8a and H-8b) are diastereotopic and appear as distinct doublets at 5.73 ppm and 5.25 ppm, respectively. The large coupling constant of 17.7 Hz for H-8a confirms its trans relationship with H-7, while the 11.1 Hz coupling for H-8b indicates a cis relationship.

  • Aromatic Protons (H-2, H-4, H-6): The symmetry of the 3,5-disubstituted benzene ring results in two distinct signals. The two equivalent protons at positions 2 and 6 (H-2/6) appear as a doublet at 6.57 ppm with a small meta-coupling constant of 2.1 Hz. The single proton at position 4 (H-4) resonates as a triplet at 6.39 ppm, also with small meta-coupling.

  • Methoxy Protons (-OCH₃): The six equivalent protons of the two methoxy groups give rise to a sharp singlet at 3.80 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic ring.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ) ppm
C-1~140
C-2/6~105
C-3/5~160
C-4~100
C-7~137
C-8~114
-OCH₃~55

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Aromatic Carbons: The two carbons bearing the methoxy groups (C-3/5) are expected to be the most downfield-shifted aromatic signals due to the deshielding effect of the oxygen atoms. The ipso-carbon attached to the vinyl group (C-1) would also be downfield. The carbons at the 2, 6, and 4 positions are anticipated to be shielded and appear at higher field.

  • Vinyl Carbons: The α-carbon of the vinyl group (C-7) is expected to be more deshielded than the β-carbon (C-8).

  • Methoxy Carbons: The carbons of the methoxy groups should appear at a characteristic chemical shift of around 55 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 1-ethenyl-3,5-dimethoxybenzene is expected to show characteristic absorption bands for the C-H bonds of the vinyl and aromatic groups, the C=C double bonds of the vinyl and aromatic moieties, and the C-O bonds of the methoxy groups.

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchVinyl and Aromatic
2960-2850C-H stretchMethoxy (Alkyl)
~1630C=C stretchVinyl
~1600, ~1470C=C stretchAromatic Ring
~1200, ~1050C-O stretchAryl Ether
1000-650C-H out-of-plane bendAromatic Substitution

Interpretation of the IR Spectrum:

The presence of sharp peaks just above 3000 cm⁻¹ would confirm the C-H stretches of the vinyl and aromatic groups, distinguishing them from the alkyl C-H stretches of the methoxy groups which would appear just below 3000 cm⁻¹. The C=C stretching vibrations for the vinyl group and the aromatic ring are expected in the 1630-1470 cm⁻¹ region. Strong absorptions in the 1200-1050 cm⁻¹ range are indicative of the C-O stretching of the aryl ether functionality. The pattern of C-H out-of-plane bending bands in the fingerprint region (1000-650 cm⁻¹) can provide further confirmation of the 1,3,5-trisubstitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For 1-ethenyl-3,5-dimethoxybenzene, electron ionization (EI) mass spectrometry is a common technique.

Expected Mass Spectrum Data (Electron Ionization):

m/zInterpretation
164Molecular Ion (M⁺)
149[M - CH₃]⁺
133[M - OCH₃]⁺
121[M - CH₃ - CO]⁺
91Tropylium ion or related fragment
77Phenyl cation

Interpretation of the Mass Spectrum:

The mass spectrum would be expected to show a molecular ion peak at m/z 164, corresponding to the molecular weight of 1-ethenyl-3,5-dimethoxybenzene (C₁₀H₁₂O₂). A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃), leading to a fragment ion at m/z 149. The loss of a methoxy radical (•OCH₃) would result in a peak at m/z 133. Further fragmentation, such as the loss of carbon monoxide (CO) from the [M - CH₃]⁺ fragment, could lead to an ion at m/z 121. The presence of peaks at m/z 91 and 77 are common in the mass spectra of alkylbenzenes, corresponding to the tropylium ion and the phenyl cation, respectively.

Methodologies

The acquisition of high-quality spectroscopic data is contingent upon proper sample preparation and the use of appropriate instrumental parameters.

Synthesis of 1-Ethenyl-3,5-dimethoxybenzene

A common and effective method for the synthesis of 1-ethenyl-3,5-dimethoxybenzene is the Wittig reaction, starting from 3,5-dimethoxybenzaldehyde.

Experimental Workflow for Wittig Reaction

Wittig_Reaction cluster_reagents Reagents cluster_procedure Procedure reagent1 Methyltriphenylphosphonium bromide step1 1. Prepare Phosphorus Ylide: React methyltriphenylphosphonium bromide with a strong base in an anhydrous solvent under inert atmosphere. reagent1->step1 reagent2 Strong Base (e.g., n-BuLi) reagent2->step1 reagent3 3,5-Dimethoxybenzaldehyde step2 2. Reaction with Aldehyde: Add 3,5-dimethoxybenzaldehyde to the ylide solution. reagent3->step2 reagent4 Anhydrous Solvent (e.g., THF) reagent4->step1 step1->step2 Phosphorus Ylide step3 3. Reaction Quench: Quench the reaction with a suitable reagent (e.g., water or saturated NH₄Cl). step2->step3 step4 4. Extraction & Purification: Extract the product with an organic solvent, dry, and purify by column chromatography. step3->step4 product 1-Ethenyl-3,5-dimethoxybenzene step4->product Purified Product

Caption: Wittig synthesis of 1-ethenyl-3,5-dimethoxybenzene.

NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified 1-ethenyl-3,5-dimethoxybenzene.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it appropriately.

NMR Sample Preparation Workflow

NMR_Prep cluster_materials Materials cluster_steps Steps sample 1-Ethenyl-3,5-dimethoxybenzene step1 1. Dissolve sample in solvent. sample->step1 solvent Deuterated Solvent (e.g., CDCl₃) solvent->step1 tube 5 mm NMR Tube step2 2. Filter solution into NMR tube. tube->step2 step1->step2 step3 3. Cap and label the tube. step2->step3 step4 4. Place in NMR spectrometer. step3->step4 analysis analysis step4->analysis Data Acquisition

Caption: Standard procedure for NMR sample preparation.

IR Sample Preparation (for a liquid sample)
  • Prepare Salt Plates: Ensure two salt plates (e.g., NaCl or KBr) are clean and dry.

  • Apply Sample: Place a small drop of neat 1-ethenyl-3,5-dimethoxybenzene onto the center of one salt plate.

  • Form a Thin Film: Place the second salt plate on top and gently rotate to create a thin, uniform liquid film between the plates.

  • Mount and Analyze: Mount the sandwiched plates in the IR spectrometer and acquire the spectrum.

Mass Spectrometry Sample Introduction

For a volatile compound like 1-ethenyl-3,5-dimethoxybenzene, direct injection or coupling with gas chromatography (GC-MS) is typically employed.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Injection: Inject a small volume of the solution into the GC-MS system. The GC will separate the compound from the solvent and any impurities before it enters the mass spectrometer.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[4]

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for 1-ethenyl-3,5-dimethoxybenzene. The presented ¹H NMR data, along with the predicted ¹³C NMR, IR, and MS data, offer a comprehensive spectroscopic profile of the molecule. The provided methodologies for synthesis and sample preparation serve as a practical reference for researchers working with this compound. The combination of these spectroscopic techniques allows for unambiguous structural confirmation and purity assessment, which are critical for its application in scientific research and development.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). [Link]

  • Stilbene Synthesis. In Advanced Stilbene Synthesis Methods. Scribd. [Link]

  • PubChem. 1-Ethenyl-3,5-dimethoxybenzene. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Drawell. Sample Preparation for FTIR Analysis. [Link]

  • University of Northern Illinois. FT-IR sample preparation. [Link]

  • LCGC International. Electron Ionization for GC–MS. [Link]

  • McMurry, J. (2015). Organic Chemistry (9th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
  • University of Utah. The Wittig Reaction (Experiment). [Link]

Sources

An In-depth Technical Guide on the Natural Sources and Isolation of 1-Ethenyl-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethenyl-3,5-dimethoxybenzene, a methoxylated styrene derivative, represents a class of aromatic compounds with significant potential in synthetic chemistry and drug discovery due to its reactive vinyl group and substituted phenyl ring. While its direct, widespread natural occurrence is not extensively documented, its structural motifs are rooted in the well-established phenylpropanoid pathway in plants. This guide provides a comprehensive overview of the hypothetical biosynthetic origins of 1-ethenyl-3,5-dimethoxybenzene, detailing the enzymatic steps that likely lead to its formation. Furthermore, this document outlines a robust, multi-step protocol for the isolation and purification of this compound from a theoretical plant source rich in related essential oils. The methodology covers initial extraction via steam distillation, fractionation of the essential oil, and final purification using preparative chromatography, with a focus on the separation of isomers. This guide is intended to serve as a foundational resource for researchers aiming to explore the natural product chemistry and potential applications of this and related methoxylated styrenes.

Introduction: The Phenylpropanoid Scaffold and its Significance

The phenylpropanoid pathway is a major route of secondary metabolism in plants, giving rise to a vast array of phenolic compounds.[1] These molecules are crucial for plant defense, signaling, and structural integrity.[2] The core C6-C3 skeleton of phenylpropanoids, derived from the amino acid phenylalanine, is the precursor to thousands of compounds, including flavonoids, lignans, and volatile aromatic compounds.[1] Among these are the methoxylated styrenes, a class of compounds characterized by a vinyl group attached to a methoxy-substituted benzene ring. These compounds are of interest to the scientific community for their potential as building blocks in organic synthesis and as scaffolds for the development of novel therapeutic agents. This guide focuses on a specific, less-documented isomer, 1-ethenyl-3,5-dimethoxybenzene, providing a theoretical framework for its natural origin and a practical guide to its isolation.

Hypothetical Biosynthesis and Potential Natural Sources

While direct evidence for the natural abundance of 1-ethenyl-3,5-dimethoxybenzene is limited, its biosynthesis can be postulated based on well-characterized enzymatic reactions within the phenylpropanoid pathway.[2] The pathway commences with the deamination of L-phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL).[1]

Subsequent enzymatic modifications, including hydroxylations and O-methylations, decorate the aromatic ring. The specific 3,5-dimethoxy substitution pattern likely arises from the action of O-methyltransferases (OMTs).[3][4] These enzymes play a critical role in the diversification of plant secondary metabolites.[5] The final step to form the styrene structure involves a decarboxylation reaction.

dot

Hypothetical Biosynthesis of 1-Ethenyl-3,5-dimethoxybenzene cluster_phenylpropanoid Phenylpropanoid Pathway L_Phe L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3'H Three_Five_Dimethoxy_p_Coumaric_Acid 3,5-Dimethoxy-p-coumaric Acid p_Coumaric_Acid->Three_Five_Dimethoxy_p_Coumaric_Acid Hydroxylation & OMT (Hypothetical) Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT Five_Hydroxyferulic_Acid 5-Hydroxyferulic Acid Ferulic_Acid->Five_Hydroxyferulic_Acid F5H Sinapic_Acid Sinapic Acid Five_Hydroxyferulic_Acid->Sinapic_Acid COMT Target_Molecule 1-Ethenyl-3,5-dimethoxybenzene Three_Five_Dimethoxy_p_Coumaric_Acid->Target_Molecule Decarboxylation (Hypothetical)

Caption: Hypothetical biosynthetic pathway of 1-ethenyl-3,5-dimethoxybenzene.

Given this hypothetical pathway, potential natural sources for 1-ethenyl-3,5-dimethoxybenzene could be plants that are known to produce a variety of other methoxylated phenylpropenes. These may include species from families such as Lamiaceae (mints), Apiaceae (carrots), and Myrtaceae (eucalyptus). It is plausible that 1-ethenyl-3,5-dimethoxybenzene exists as a minor component in the essential oils of these plants, alongside more abundant isomers.

Isolation and Purification Methodology

The isolation of 1-ethenyl-3,5-dimethoxybenzene from a complex natural matrix like an essential oil requires a multi-step approach that leverages differences in the physical and chemical properties of the constituent molecules. The following protocol is a generalized workflow that can be adapted based on the specific plant material and the relative abundance of the target compound.

Step 1: Extraction of Essential Oils by Steam Distillation

Steam distillation is the preferred method for extracting volatile compounds from plant material due to its efficiency and the use of a non-toxic, easily removable solvent (water).[6][7]

Protocol:

  • Preparation of Plant Material: Freshly harvested plant material should be coarsely chopped to increase the surface area for efficient oil extraction.

  • Apparatus Setup: Assemble a steam distillation apparatus consisting of a steam generator, a biomass flask, a condenser, and a collection vessel (Florentine flask or separatory funnel).

  • Distillation: Pass steam through the plant material. The steam will vaporize the volatile compounds, including 1-ethenyl-3,5-dimethoxybenzene.

  • Condensation and Collection: The steam and volatile compound mixture is then passed through a condenser, where it cools and returns to a liquid state. The essential oil, being immiscible with water, will form a separate layer and can be collected. The duration of the distillation will vary depending on the plant material but can range from a few hours to several hours.[5]

  • Drying: The collected essential oil should be dried over anhydrous sodium sulfate to remove any residual water.

Step 2: Fractional Distillation of the Crude Essential Oil

Fractional distillation is employed to separate the crude essential oil into fractions with narrower boiling point ranges.[8] This step is crucial for enriching the fraction containing the target compound.

Protocol:

  • Apparatus: Set up a fractional distillation apparatus with a vacuum pump, a heating mantle, a fractionating column (e.g., Vigreux or packed column), a condenser, and collection flasks.[9]

  • Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling points of the compounds and prevent thermal degradation.[9][10]

  • Fraction Collection: Gradually increase the temperature of the heating mantle and collect different fractions based on their boiling points. The fractions should be monitored by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction enriched with 1-ethenyl-3,5-dimethoxybenzene.

Step 3: High-Purity Isolation by Preparative Chromatography

The final step in obtaining pure 1-ethenyl-3,5-dimethoxybenzene involves preparative chromatography, which can separate compounds with very similar chemical structures, such as isomers.[11][12]

Protocol:

  • Method Selection: Depending on the complexity of the enriched fraction and the quantities needed, choose an appropriate preparative chromatographic technique. Options include:

    • Preparative High-Performance Liquid Chromatography (HPLC): Offers high resolution for isomer separation.[13] A reversed-phase C18 column is a common starting point.

    • Centrifugal Partition Chromatography (CPC): A liquid-liquid chromatography technique that avoids the use of solid stationary phases, which can be advantageous for labile compounds.[14]

  • Mobile Phase Optimization: Develop an optimal mobile phase system using analytical HPLC to achieve good separation between the target compound and its isomers or other impurities.

  • Preparative Separation: Scale up the separation to a preparative column. Inject the enriched fraction and collect the eluent in fractions.

  • Fraction Analysis: Analyze the collected fractions by analytical HPLC or GC-MS to identify the fractions containing the pure 1-ethenyl-3,5-dimethoxybenzene.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

dot

Isolation and Purification Workflow Plant_Material Plant Material Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation Crude_Essential_Oil Crude Essential Oil Steam_Distillation->Crude_Essential_Oil Fractional_Distillation Fractional Distillation Crude_Essential_Oil->Fractional_Distillation Enriched_Fraction Enriched Fraction Fractional_Distillation->Enriched_Fraction Preparative_Chromatography Preparative Chromatography (e.g., HPLC, CPC) Enriched_Fraction->Preparative_Chromatography Pure_Compound Pure 1-Ethenyl-3,5-dimethoxybenzene Preparative_Chromatography->Pure_Compound

Caption: A generalized workflow for the isolation of 1-ethenyl-3,5-dimethoxybenzene.

Characterization and Quality Control

The identity and purity of the isolated 1-ethenyl-3,5-dimethoxybenzene must be confirmed using a suite of analytical techniques.

Technique Purpose Expected Observations
Gas Chromatography-Mass Spectrometry (GC-MS) To determine purity and confirm molecular weight.A single major peak in the chromatogram with a mass spectrum corresponding to the molecular weight of C10H12O2 (164.20 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To elucidate the chemical structure.The ¹H NMR spectrum should show characteristic signals for the vinyl protons, aromatic protons in a 1,3,5-substitution pattern, and the methoxy groups. The ¹³C NMR will confirm the number and types of carbon atoms.
Infrared (IR) Spectroscopy To identify functional groups.Characteristic absorption bands for C=C stretching of the vinyl group, aromatic C-H stretching, and C-O stretching of the methoxy groups.

Conclusion

While 1-ethenyl-3,5-dimethoxybenzene remains a relatively under-explored natural product, its hypothetical biosynthetic origins within the phenylpropanoid pathway suggest its potential existence in plants rich in methoxylated aromatic compounds. The isolation and purification of this compound, though challenging due to the likely presence of isomers, can be achieved through a systematic application of modern extraction and chromatographic techniques. This guide provides a robust framework for researchers to approach the discovery and isolation of 1-ethenyl-3,5-dimethoxybenzene, paving the way for further investigation into its chemical properties and biological activities.

References

  • Ibrahim, R. K., Bruneau, A., & Bantignies, B. (1999). Plant O-methyltransferases: molecular analysis, common signature and classification. Plant molecular biology, 41(5), 657-670.
  • Mane Kancor. (n.d.). Power of Fractional Distillation Capability. Retrieved from [Link]

  • Lam, K. C., Ibrahim, R. K., Behdad, B., & Gulick, P. J. (2007). Structure, function, and evolution of plant O-methyltransferases. Genome, 50(11), 1001-1013.
  • Labbe, A. (n.d.). What Is A Fractional Distillation Unit For Essential oils?. Retrieved from [Link]

  • Purodem. (2023, October 6). The Process of Essential Oil Distillation. Retrieved from [Link]

  • Verma, V., et al. (2020). Phenylpropanoid Pathway Engineering: An Emerging Approach towards Plant Defense. Plants, 9(11), 1436.
  • Zuim, V. R., et al. (2019). Fractionation of rosemary (Rosmarinus officinalis L.) essential oil using vacuum fractional distillation. Journal of Essential Oil Research, 31(6), 485-492.
  • Maciel, M. V., et al. (2016). FRACTIONATION PROCESS OF ESSENTIAL OILS BY BATCH DISTILLATION. Brazilian Journal of Chemical Engineering, 33(4), 845-856.
  • Morishige, T., et al. (2000). Molecular characterization of O-methyltransferases involved in isoquinoline alkaloid biosynthesis in Coptis japonica. Journal of Biological Chemistry, 275(30), 23398-23405.
  • Ibrahim, R. K. (2002). Structure, function, and evolution of plant O-methyltransferases. Recent Advances in Phytochemistry, 36, 1-30.
  • Jourdes, M., et al. (2022). Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases. International Journal of Molecular Sciences, 23(24), 16091.
  • Schalk, M., et al. (2018). Cell-free styrene biosynthesis at high titers. Metabolic Engineering, 45, 123-131.
  • McKenna, R., & Nielsen, D. R. (2013). Enzymes and methods for styrene synthesis.
  • Schoch, G., et al. (2002). The meta-hydroxylation step in the phenylpropanoid pathway: A new level of complexity in the pathway and its regulation. Plant Physiology and Biochemistry, 40(6-8), 627-633.
  • Tischler, D., et al. (2016). A Review: The Styrene Metabolizing Cascade of Side-Chain Oxygenation as Biotechnological Basis to Gain Various Valuable Compounds. Frontiers in Microbiology, 7, 133.
  • Udaondo, Z., et al. (2021). Engineering styrene biosynthesis: designing a functional trans-cinnamic acid decarboxylase in Pseudomonas. Microbial Cell Factories, 20(1), 1-15.
  • Rotachrom Technologies. (2024, November 7). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Retrieved from [Link]

  • Fraser, C. M., & Chapple, C. (2011). The Phenylpropanoid Pathway in Arabidopsis. The Arabidopsis Book, 9, e0152.
  • Oelschlägel, M., et al. (2016). A Review: The Styrene Metabolizing Cascade of Side-Chain Oxygenation as Biotechnological Basis to Gain Various Valuable Compounds. Frontiers in Microbiology, 7, 133.
  • Shimadzu. (n.d.). Preparative HPLC Systems. Retrieved from [Link]

  • The Arabidopsis Information Resource (TAIR). (2011). The Phenylpropanoid Pathway in Arabidopsis. The Arabidopsis Book, 9, e0152.
  • Glaze, O. D., et al. (2022). One-Pot Synthesis of Styrene Derivatives from Allyl Silanes via B(C6F5)3-Catalyzed Isomerization–Hiyama Coupling. Organic Letters, 24(47), 8676-8680.
  • Vogt, T. (2010). Phenylpropanoid biosynthesis. Molecular Plant, 3(1), 2-20.
  • RSSL. (n.d.). Preparative Chromatography: A Holistic Approach. Retrieved from [Link]

  • Chemistry World. (n.d.). Preparative chromatography. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-Ethenyl-3,5-dimethoxybenzene: Structural Analogs and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-ethenyl-3,5-dimethoxybenzene, a key structural motif found in a diverse range of biologically active compounds. We delve into the synthetic strategies for this core scaffold and its derivatives, with a particular focus on stilbene and chalcone analogs. The guide explores the multifaceted pharmacological activities of these compounds, including their anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. Detailed mechanistic insights into their interactions with key cellular signaling pathways, such as the MAPK cascade and tubulin polymerization, are presented. Furthermore, this document provides researchers, scientists, and drug development professionals with detailed experimental protocols for the synthesis and biological evaluation of these promising molecules.

Introduction: The Significance of the 3,5-Dimethoxyphenyl Moiety

The 1-ethenyl-3,5-dimethoxybenzene core, also known as 3,5-dimethoxystyrene, is a pivotal building block in medicinal chemistry. Its prevalence in natural products, most notably resveratrol and its analogs, has spurred extensive research into its therapeutic potential. The strategic placement of the methoxy groups on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. This guide will systematically explore the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important class of compounds.

Synthetic Methodologies

The synthesis of 1-ethenyl-3,5-dimethoxybenzene and its derivatives can be achieved through several established organic reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Wittig Reaction

The Wittig reaction is a widely used and versatile method for the formation of the vinyl group. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. For the synthesis of 1-ethenyl-3,5-dimethoxybenzene, 3,5-dimethoxybenzaldehyde is reacted with a methyl-substituted phosphonium ylide.

Diagram of the Wittig Reaction Workflow

Wittig_Reaction cluster_start Starting Materials cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_product Products start1 3,5-Dimethoxybenzaldehyde oxaphosphetane Oxaphosphetane Intermediate start1->oxaphosphetane start2 Methyltriphenylphosphonium Bromide ylide Phosphonium Ylide start2->ylide Deprotonation start3 Strong Base (e.g., n-BuLi) start3->ylide ylide->oxaphosphetane Nucleophilic Attack product 1-Ethenyl-3,5-dimethoxybenzene oxaphosphetane->product Elimination byproduct Triphenylphosphine Oxide oxaphosphetane->byproduct

Caption: General workflow for the synthesis of 1-ethenyl-3,5-dimethoxybenzene via the Wittig reaction.

Experimental Protocol: Wittig Synthesis of 1-Ethenyl-3,5-dimethoxybenzene

  • Preparation of the Phosphonium Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes, dropwise with stirring. The formation of the orange-red ylide indicates a successful reaction.

  • Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 1 hour.

  • Wittig Reaction: Dissolve 3,5-dimethoxybenzaldehyde in anhydrous THF in a separate flask.

  • Slowly add the aldehyde solution to the ylide solution at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-ethenyl-3,5-dimethoxybenzene.

Heck Reaction

The Heck reaction provides an alternative route for the synthesis of vinylarenes. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with an alkene in the presence of a base. To synthesize 1-ethenyl-3,5-dimethoxybenzene, 1-bromo-3,5-dimethoxybenzene can be coupled with a vinyl source like ethylene or a vinylboronic acid derivative.

Diagram of the Heck Reaction Workflow

Heck_Reaction cluster_start Starting Materials cluster_cycle Catalytic Cycle cluster_product Product start1 1-Bromo-3,5-dimethoxybenzene oxidative_add Oxidative Addition Intermediate start1->oxidative_add start2 Vinyl Source (e.g., Ethylene) migratory_ins Migratory Insertion Intermediate start2->migratory_ins start3 Palladium Catalyst start4 Base (e.g., Triethylamine) pd0 Pd(0) start4->pd0 pd0->oxidative_add oxidative_add->migratory_ins Alkene Coordination beta_hydride β-Hydride Elimination migratory_ins->beta_hydride Insertion beta_hydride->pd0 Reductive Elimination product 1-Ethenyl-3,5-dimethoxybenzene beta_hydride->product

Caption: Simplified catalytic cycle of the Heck reaction for vinylbenzene synthesis.

Structural Analogs and Their Biological Activities

The 1-ethenyl-3,5-dimethoxybenzene scaffold has been extensively modified to generate a wide array of structural analogs with diverse biological activities. The most prominent among these are the stilbene and chalcone derivatives.

Stilbene Derivatives

Stilbenes, characterized by a 1,2-diphenylethylene core, are a well-studied class of polyphenols. The presence of the 3,5-dimethoxy substitution pattern on one of the phenyl rings is a common feature in many potent bioactive stilbenes, including analogs of resveratrol.

Numerous studies have demonstrated the potent anticancer effects of 3,5-dimethoxy-substituted stilbene analogs. These compounds often exhibit greater cytotoxicity against cancer cell lines compared to their non-methoxylated counterparts. The increased lipophilicity imparted by the methoxy groups can enhance cellular uptake.

One prominent mechanism of action is the inhibition of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] For instance, (Z)-3,5,4'-trimethoxystilbene has been shown to be a potent anti-mitotic agent, inhibiting tubulin polymerization with an IC50 of 4 µM.[1]

Table 1: Anticancer Activity of Selected 3,5-Dimethoxy-Stilbene Analogs

CompoundCancer Cell LineIC50/GI50 (µM)Reference
(Z)-3,5,4'-TrimethoxystilbeneCaco-2 (Colon)0.08[1]
3,5,2',4'-Tetramethoxy-trans-stilbeneCol2 (Colon)0.8 µg/mL[2]
N-(4-methoxyphenyl)-3,5-dimethoxybenzamideHeLa (Cervical)Potent anti-proliferative[3]
4'-Chloro-3,5-dihydroxystilbeneA549 (Lung)17.4[4]

The anti-inflammatory properties of 3,5-dimethoxy-stilbene derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. These compounds have been shown to suppress the activation of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[5][6] For example, 3,4',5-trimethoxy-trans-stilbene and 3,3',4,5'-tetramethoxy-trans-stilbene have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[6]

Signaling Pathway: MAPK Inhibition by 3,5-Dimethoxy-Stilbenes

MAPK_Pathway stimulus Inflammatory Stimulus (e.g., LPS) mapkkk MAPKKK stimulus->mapkkk compound 3,5-Dimethoxy-Stilbene Analog mapk MAPK (p38, JNK, ERK) compound->mapk Inhibits Phosphorylation mapkk MAPKK mapkkk->mapkk Phosphorylates mapkk->mapk Phosphorylates transcription_factors Transcription Factors (e.g., AP-1, NF-κB) mapk->transcription_factors Activates inflammatory_genes Pro-inflammatory Gene Expression transcription_factors->inflammatory_genes Induces

Caption: Simplified schematic of the MAPK signaling pathway and its inhibition by 3,5-dimethoxy-stilbene analogs.

The neuroprotective potential of resveratrol and its analogs is well-documented. The 3,5-dimethoxy substitution can enhance the bioavailability and blood-brain barrier permeability of these compounds.[4] Their neuroprotective mechanisms are multifaceted and include antioxidant activity, modulation of sirtuin pathways, and inhibition of amyloid-beta (Aβ) aggregation.[4][7] Pterostilbene (3,5-dimethoxy-4'-hydroxy-trans-stilbene) has shown promise in models of Alzheimer's disease by reducing Aβ-induced neurotoxicity and apoptosis.[3]

Chalcone Derivatives

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are another important class of analogs. The incorporation of the 3,5-dimethoxybenzene moiety into the chalcone scaffold has yielded compounds with significant biological activities.

Similar to their stilbene counterparts, 3,5-dimethoxy-substituted chalcones have demonstrated potent anticancer and anti-inflammatory effects.[8][9] Their mechanisms of action often overlap with those of stilbenes, including the inhibition of tubulin polymerization and modulation of inflammatory signaling pathways. Several 3',4',5'-trimethoxychalcone analogues have been synthesized and shown to inhibit nitric oxide production and tumor cell proliferation.[8]

Key Experimental Protocols

In Vitro Tubulin Polymerization Inhibition Assay

This assay is crucial for evaluating the potential of a compound to disrupt microtubule dynamics.

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

  • Reagent Preparation: Reconstitute purified tubulin protein in a general tubulin buffer. Prepare a GTP stock solution and a fluorescent reporter solution (e.g., DAPI).

  • Assay Setup: In a pre-warmed 96-well plate, add the test compound at various concentrations. Include a positive control (e.g., colchicine or nocodazole) and a negative (vehicle) control.

  • Initiation of Polymerization: To each well, add the tubulin solution containing GTP and the fluorescent reporter.

  • Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for at least 60 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, can be calculated from the dose-response curve.

Western Blot Analysis of MAPK Pathway Activation

This technique is used to assess the phosphorylation status of key proteins in the MAPK signaling cascade.

Experimental Protocol: Western Blot for Phosphorylated MAPK

  • Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages) and treat them with the test compound for a specified time, followed by stimulation with an inflammatory agent (e.g., LPS).

  • Protein Extraction: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

  • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the MAPK proteins of interest (e.g., p-p38, p38, p-ERK, ERK).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

The 1-ethenyl-3,5-dimethoxybenzene core and its derivatives, particularly stilbenes and chalcones, represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects, make them attractive candidates for further drug development. The structure-activity relationship studies have highlighted the importance of the 3,5-dimethoxy substitution pattern in enhancing potency and bioavailability.

Future research in this area should focus on the design and synthesis of novel analogs with improved selectivity and reduced off-target effects. Further elucidation of their mechanisms of action and the identification of their specific molecular targets will be crucial for their clinical translation. The development of advanced drug delivery systems could also help to overcome any remaining challenges related to their solubility and bioavailability.

References

  • Cai, Y., et al. (2010). A new synthesis of pterostilbene.
  • Kim, H., et al. (2002). Resveratrol and its analogues: promising therapeutic agents for the treatment of cancer. Drugs of the Future, 27(9), 847-857.
  • Lee, K. W., et al. (2019). Resveratrol analog, N-(4-methoxyphenyl)-3,5-dimethoxybenzamide induces G2/M phase cell cycle arrest and apoptosis in HeLa human cervical cancer cells. Food and Chemical Toxicology, 124, 101-111.[3]

  • Park, E. J., et al. (2001). Resveratrol analog, 3,5,2',4'-tetramethoxy-trans-stilbene, potentiates the inhibition of cell growth and induces apoptosis in human cancer cells. Archives of Pharmacal Research, 24(5), 441-445.[2][10]

  • Richard, T., et al. (2011). Neuroprotective properties of resveratrol and derivatives. Annals of the New York Academy of Sciences, 1215(1), 103-108.
  • Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106.[11]

  • Ruan, B., et al. (2006). Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation. Bioorganic & Medicinal Chemistry, 14(15), 5209-5219.[8]

  • Sashidhara, K. V., et al. (2011). Synthesis and in vitro evaluation of novel chalcone derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 21(2), 749-753.
  • Schneider, Y., et al. (2003). Resveratrol analog (Z)-3,5,4'-trimethoxystilbene is a potent anti-mitotic drug inhibiting tubulin polymerization. International Journal of Cancer, 107(2), 189-196.[1]

  • S-H. Kim, et al. (2014). Neuroprotective effects of resveratrol in Alzheimer disease pathology. Frontiers in Aging Neuroscience, 6, 218.[4]

  • Wyrzykiewicz, E., et al. (2011). Synthesis and antimicrobial activity of new E-stilbene derivatives. European Journal of Medicinal Chemistry, 46(9), 4578-4583.
  • Yang, C. M., et al. (2012). Anti-inflammatory effects of resveratrol and its analogues in vitro and in vivo. Journal of Agricultural and Food Chemistry, 60(48), 12005-12013.
  • Zhang, L., et al. (2021). Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. Journal of Inflammation Research, 14, 3837–3850.[6]

  • BenchChem. (2025). Application Notes and Protocols: Investigating Stilben-4-ol and its Analogs in Cancer Therapy Models. BenchChem.com.
  • BenchChem. (2025). Application Notes and Protocols for Western Blot Analysis of MAPK and NF-κB Signaling Pathways. BenchChem.com.[12]

  • BenchChem. (2025). Pterostilbene: A natural neuroprotective stilbene with anti-Alzheimer's disease properties. BenchChem.com.
  • Chen, Y., et al. (2017). Anticancer Activity of Stilbene-Based Derivatives. Chemistry & Biodiversity, 14(5), e1600373.
  • Cushman, M., et al. (1991). Synthesis and evaluation of analogues of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agents. Journal of Medicinal Chemistry, 34(8), 2579-2588.
  • Jang, M., et al. (1997). Cancer chemopreventive activity of resveratrol, a natural product derived from grapes. Science, 275(5297), 218-220.
  • Lee, C. W., et al. (2010). Resveratrol analog-3,5,4'-trimethoxy-trans-stilbene inhibits invasion of human lung adenocarcinoma cells by suppressing the MAPK pathway and decreasing matrix metalloproteinase-2 expression. Molecular Nutrition & Food Research, 54(S2), S214-S223.
  • Mikstacka, R., et al. (2010). Methoxy and methylthio-substituted trans-stilbene derivatives as CYP1B1 inhibitors – QSAR study with detailed interpretation of molecular descriptors. European Journal of Medicinal Chemistry, 45(6), 2327-2336.
  • Roberti, M., et al. (2003). Synthesis and biological evaluation of resveratrol and analogues as apoptosis-inducing agents. Journal of Medicinal Chemistry, 46(16), 3546-3554.
  • Ruan, B. F., et al. (2006). Synthesis and biological evaluation of cytotoxic properties of stilbene-based resveratrol analogs. Bioorganic & Medicinal Chemistry, 14(15), 5209-5219.
  • Schneider, Y., et al. (2003). Resveratrol analog (Z)-3,5,4'-trimethoxystilbene is a potent anti-mitotic drug inhibiting tubulin polymerization. International Journal of Cancer, 107(2), 189-196.
  • Thakkar, K., et al. (2017). Synthesis and biological evaluation of stilbene analogues as Hsp90 C-terminal inhibitors. ChemMedChem, 12(24), 2022-2029.

Sources

An In-Depth Technical Guide to 1-Ethynyl-3,5-dimethoxybenzene (CAS: 171290-52-1): A Key Building Block in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-3,5-dimethoxybenzene, registered under CAS number 171290-52-1, is an aromatic organic compound that has emerged as a critical structural motif in the development of targeted pharmaceuticals.[1] Initially a molecule of interest in the broader field of organic synthesis due to its reactive ethynyl group and electron-rich benzene ring, its significance has been amplified by its role as a key intermediate in the synthesis of Futibatinib.[2] Futibatinib is a potent, irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR), approved for the treatment of certain types of cholangiocarcinoma, a cancer of the bile ducts.[3] This guide provides a comprehensive overview of the properties of 1-Ethynyl-3,5-dimethoxybenzene, its pivotal role in the synthesis of Futibatinib, the underlying mechanism of action, and detailed experimental protocols relevant to its application.

Physicochemical and Safety Data

1-Ethynyl-3,5-dimethoxybenzene is a white to pale yellow crystalline solid at room temperature.[3] Its structure, featuring a terminal alkyne and two methoxy groups on a benzene ring, imparts specific reactivity and solubility characteristics. The methoxy groups increase the electron density of the aromatic ring, influencing its behavior in electrophilic substitution reactions, while the ethynyl group is a versatile handle for carbon-carbon bond formation, most notably in cross-coupling reactions.[1]

Table 1: Physicochemical Properties of 1-Ethynyl-3,5-dimethoxybenzene [1][3][4][5][6][7][8][9][10]

PropertyValue
CAS Number 171290-52-1
Synonyms 3,5-Dimethoxyphenylacetylene, 1-Ethynyl-3,5-dimethoxy-benzene
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Appearance White to pale yellow solid/crystal/powder
Melting Point 44-48 °C
Boiling Point 264.1 ± 30.0 °C at 760 mmHg
Density 1.1 ± 0.1 g/cm³
Solubility Soluble in organic solvents
InChI Key HUSBBWQIJMRKLI-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)C#C)OC

Safety and Handling:

1-Ethynyl-3,5-dimethoxybenzene is classified as an irritant and may cause an allergic skin reaction. It is also a cause of serious eye irritation.[7][8][11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated fume hood.[3] For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.[3]

The Role of 1-Ethynyl-3,5-dimethoxybenzene in Futibatinib Synthesis

The therapeutic importance of 1-Ethynyl-3,5-dimethoxybenzene is intrinsically linked to its role in the synthesis of Futibatinib (TAS-120). Futibatinib is a highly selective and irreversible inhibitor of FGFR subtypes 1, 2, 3, and 4.[3] The core structure of Futibatinib is assembled through a series of synthetic steps, with a crucial carbon-carbon bond formation achieved via a Sonogashira coupling reaction.[1][12] In this key step, the terminal alkyne of 1-Ethynyl-3,5-dimethoxybenzene is coupled with an iodinated pyrazolo[3,4-d]pyrimidine core.

The 3,5-dimethoxyphenyl moiety, introduced from 1-Ethynyl-3,5-dimethoxybenzene, plays a critical role in the pharmacological activity of Futibatinib. It is designed to fit into a specific hydrophobic pocket within the ATP-binding site of the FGFR kinase domain.[1][11] This interaction contributes significantly to the high potency and selectivity of Futibatinib for the FGFR family of kinases.[11]

Mechanism of Action: FGFR Inhibition by Futibatinib

Fibroblast Growth Factor Receptors are a family of receptor tyrosine kinases that, when dysregulated through genetic alterations such as fusions, mutations, or amplifications, can drive the growth and proliferation of cancer cells.[13][14] The FGFR signaling pathway, upon activation by fibroblast growth factors (FGFs), initiates a cascade of downstream signaling events, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell survival and proliferation.[13]

Futibatinib exerts its therapeutic effect by irreversibly binding to a specific cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[13] This covalent bond formation effectively blocks the receptor's kinase activity, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways.[3] The result is a halt in the uncontrolled cell growth and survival signals that drive the progression of FGFR-driven cancers.[13] The irreversible nature of this binding provides a sustained inhibition of FGFR signaling.[13]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Autophosphorylation PLCg PLCγ FGFR->PLCg FGF FGF Ligand FGF->FGFR Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation Futibatinib Futibatinib (via 171290-52-1) Futibatinib->FGFR Irreversible Inhibition Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start_Materials Reactants: - 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 1-Ethynyl-3,5-dimethoxybenzene Heating Heat to 80-100 °C under Inert Atmosphere Start_Materials->Heating Catalysts Catalysts: - Pd(dppf)Cl₂·CH₂Cl₂ - CuI Catalysts->Heating Solvent_Base Solvent & Base: - Anhydrous DMF - Triethylamine Solvent_Base->Heating Monitoring Monitor by TLC Heating->Monitoring Extraction Aqueous Workup & Extraction Monitoring->Extraction Reaction Complete Purification Column Chromatography Extraction->Purification Product Futibatinib Precursor Purification->Product

Sources

An In-Depth Technical Guide on the Biological Activity of 1-Ethenyl-3,5-dimethoxybenzene and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Niche Scaffold

In the vast landscape of chemical compounds with therapeutic promise, the exploration of unique molecular scaffolds is paramount to novel drug discovery. This guide delves into the scientific underpinnings of 1-ethenyl-3,5-dimethoxybenzene, a methoxy-substituted styrene, and its derivatives. While direct research on this specific molecule is nascent, a wealth of data on structurally analogous compounds provides a compelling rationale for its investigation. This document serves as a technical guide for researchers, scientists, and drug development professionals, offering a comprehensive overview of the predicted biological activities and the rigorous experimental methodologies required to validate them. By synthesizing existing knowledge and providing detailed protocols, we aim to catalyze further research into this promising class of compounds.

The Core Moiety: 1-Ethenyl-3,5-dimethoxybenzene at a Glance

1-Ethenyl-3,5-dimethoxybenzene, also known as 3,5-dimethoxystyrene, is an aromatic compound characterized by a vinyl group and two methoxy groups attached to a benzene ring. The presence and positioning of these functional groups are pivotal in dictating the molecule's physicochemical properties and, consequently, its potential biological interactions. The methoxy groups, being electron-donating, can influence the molecule's reactivity and its ability to participate in various biological pathways.

PropertyValue
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance Varies; often a solid or oil
Key Structural Features Benzene ring, Ethenyl (vinyl) group, Two Methoxy groups at positions 3 and 5

Inferred Biological Activities from Structurally Related Compounds

The biological potential of 1-ethenyl-3,5-dimethoxybenzene and its derivatives can be inferred from the activities of structurally similar molecules, particularly other methoxy-substituted styrenes, stilbenes, and various benzene derivatives.

Cytotoxic and Anticancer Potential

Numerous studies have highlighted the cytotoxic effects of compounds containing the 3,4,5-trimethoxyphenyl group, a close analog to the 3,5-dimethoxyphenyl moiety. For instance, derivatives of 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones have demonstrated significant antiproliferative activity.[1][2] This activity is often linked to the inhibition of tubulin polymerization, a critical process in cell division.[3] The structural similarity suggests that 1-ethenyl-3,5-dimethoxybenzene derivatives could also interfere with microtubule dynamics, making them potential candidates for anticancer drug development. Furthermore, some stilbene analogs with methoxy substitutions have shown potent cytotoxicity against various cancer cell lines.[3] The presence of the ethenyl bridge in 1-ethenyl-3,5-dimethoxybenzene provides a structural motif akin to that in stilbenes, further supporting this hypothesis.

Antimicrobial and Antifungal Activity

The antimicrobial properties of methoxyphenols are well-documented, with compounds like eugenol and vanillin exhibiting activity against a range of foodborne pathogens and spoilage bacteria.[4][5] The mechanism of action is often attributed to the disruption of microbial cell membranes and interference with essential cellular functions. The 3,5-dimethoxy substitution on the benzene ring of the target molecule could confer similar lipophilic characteristics, facilitating interaction with microbial membranes. Additionally, studies on stilbene derivatives have shown that the presence of hydroxyl and methoxy groups can enhance antifungal activity.[6] This suggests that derivatives of 1-ethenyl-3,5-dimethoxybenzene, particularly those with additional hydroxylations, could be promising antimicrobial agents.

Antioxidant and Anti-inflammatory Properties

Phenolic compounds, including those with methoxy substitutions, are renowned for their antioxidant capabilities.[4][5] They can act as free radical scavengers, mitigating oxidative stress, which is implicated in numerous chronic diseases. The methoxy groups on the benzene ring of 1-ethenyl-3,5-dimethoxybenzene are expected to enhance its electron-donating capacity, a key feature for antioxidant activity. Furthermore, many natural and synthetic compounds with anti-inflammatory properties possess methoxy-substituted aromatic rings.[7][8] These compounds often exert their effects by inhibiting pro-inflammatory enzymes and signaling pathways. The structural framework of 1-ethenyl-3,5-dimethoxybenzene makes it a plausible candidate for exhibiting similar anti-inflammatory effects.

Neuroprotective Potential

Emerging research suggests that various phytochemicals, including those with aromatic structures, possess neuroprotective properties.[9][10] These effects are often linked to their antioxidant and anti-inflammatory activities, which can combat the oxidative stress and neuroinflammation associated with neurodegenerative diseases. Given the predicted antioxidant and anti-inflammatory potential of 1-ethenyl-3,5-dimethoxybenzene, it is conceivable that this compound and its derivatives could offer neuroprotective benefits.

Experimental Validation: A Methodological Blueprint

To rigorously assess the biological activities of 1-ethenyl-3,5-dimethoxybenzene and its derivatives, a series of well-defined in vitro and in vivo assays are essential. The following protocols provide a comprehensive framework for such investigations.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-ethenyl-3,5-dimethoxybenzene or its derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Logical Framework for Cytotoxicity Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cancer Cells in 96-well Plates B Prepare Serial Dilutions of Test Compounds C Add Compounds to Cells B->C Introduce treatment D Incubate for 24-72 hours C->D E Add MTT Reagent D->E Begin viability assessment F Incubate for 4 hours E->F G Add Solubilizing Agent F->G H Measure Absorbance at 570 nm G->H Prepare for reading I Calculate Cell Viability & IC50 H->I Quantify results

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Microorganism Preparation: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans) overnight in an appropriate broth medium. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in no growth on the agar plate after incubation is the MBC/MFC.

Signaling Pathway for Antimicrobial Action

Antimicrobial_Action Compound 1-Ethenyl-3,5-dimethoxybenzene Derivative Membrane Microbial Cell Membrane Compound->Membrane Disruption Enzymes Essential Enzymes Compound->Enzymes Inhibition DNA DNA Replication Compound->DNA Interference Inhibition Growth Inhibition Membrane->Inhibition Enzymes->Inhibition DNA->Inhibition

Caption: Potential mechanisms of antimicrobial action.

Antioxidant Capacity Evaluation: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. The concentration should be adjusted so that the absorbance at 517 nm is approximately 1.0.

  • Compound Preparation: Prepare various concentrations of the test compounds in methanol.

  • Reaction Mixture: In a 96-well plate, add the test compound solutions and the DPPH solution. Include a control (DPPH solution with methanol) and a standard antioxidant (e.g., ascorbic acid or Trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the EC₅₀ (half-maximal effective concentration) value for each compound.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Culture: Plate RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group (cells with LPS but no compound) and a blank group (cells without LPS or compound).

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: After a short incubation, measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control group. Determine the IC₅₀ value for each compound. A concurrent cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cell death.

Concluding Remarks and Future Directions

The structural features of 1-ethenyl-3,5-dimethoxybenzene, particularly the presence of methoxy groups on an aromatic ring coupled with a vinyl substituent, provide a strong theoretical basis for its potential biological activities. Drawing parallels with structurally related compounds, it is plausible that this molecule and its derivatives could exhibit valuable cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties. The experimental protocols detailed in this guide offer a robust framework for systematically investigating these potential activities.

Future research should focus on the synthesis of a library of 1-ethenyl-3,5-dimethoxybenzene derivatives with varied substitutions to establish clear structure-activity relationships. Promising compounds identified through in vitro screening should then be advanced to in vivo models to assess their efficacy and safety profiles. The exploration of this relatively untapped chemical scaffold holds significant promise for the discovery of novel therapeutic agents.

References

  • D. D. Dhavan et al. (2022). 1-[4-(2-Dimethylaminoethoxy)phenylcarbonyl]-3,5-Bis(3,4,5-Trimethoxybenzylidene)- 4-Piperidone Hydrochloride and Related Compounds: Potent Cytotoxins Demonstrate Greater Toxicity to Neoplasms than Non- Malignant Cells. Medicinal Chemistry, 18(9), 1001-1012.
  • A. B. Re... et al. (2012). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. European Journal of Medicinal Chemistry, 58, 315-325.
  • F. P. et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 10(8), 1858.
  • S. R. et al. (2014). Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action.
  • G. L. C. et al. (1992). Synthesis and evaluation of analogues of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agents. Journal of Medicinal Chemistry, 35(10), 1771-1777.
  • C. R. et al. (2022). New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies. Molecules, 27(9), 2959.
  • A. T. et al. (2021). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 26(21), 6483.
  • A. M. E.-G. et al. (2021). Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2. Molecules, 26(11), 3183.
  • A. A. et al. (2022). Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. RSC Medicinal Chemistry, 13(7), 784-819.
  • P. P.-S. et al. (2021). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Molecules, 26(24), 7586.
  • F. P. et al. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes.
  • H. D. et al. (2022). Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity. Molecules, 27(19), 6701.
  • G. C. R. et al. (2014). Stilbene heterocycles: Synthesis, antimicrobial, antioxidant and anticancer activities.
  • G. P. (2024).
  • S. K. et al. (2018). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 8(32), 17893-17933.
  • Y. W. et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 174, 219-231.
  • P. T. et al. (2015). 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity. Molecules, 20(10), 18967-18982.
  • S. A. R. et al. (2017). Enzyme inhibitory activities of the two extracted fractions and pure compounds 1 and 2.
  • S. K. et al. (2013). Synthesis, Spectroscopic Investigations, Quantum Chemical Studies (Ab-initio & DFT) and Antimicrobial Activities of 3-(3-Chloro-4,5-dimethoxyphenyl)-1-(4,5-dimethoxy-2-methylphenyl)prop-2-en-1-one.
  • R. R. et al. (2016). Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin. Journal of Medicinal Chemistry, 59(1), 229-248.
  • A. F. H. (2023). Synthesis and Evaluation Biological Activity of Some New Polymers Derived From 3,3'-dimethoxybiphenyl-4,4'-diamine.
  • P. S. N. et al. (2012). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][2][4][11] thiadiazine derivatives. Journal of Advanced Pharmaceutical Technology & Research, 3(2), 119-124.

  • A. G. et al. (2017). Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects. Molecules, 22(10), 1630.
  • A. S. A. et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4642.
  • A. S. A. et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.
  • G. P. (2024). Plant-derived compounds and neurodegenerative diseases: Different mechanisms of action with therapeutic potential. Neuroscience.
  • W. W. et al. (2022). In-Vitro Anticancer Activity of Chemical Constituents from Etlingera alba Poulsen against Triple Negative Breast Cancer and in silico Approaches towards Matrix metalloproteinase-1 Inhibition. Pharmacognosy Journal, 14(2).
  • S. A. S. et al. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences.
  • M. G. et al. (2011). Pharmacokinetic benefits of 3,4-dimethoxy substitution of a phenyl ring and design of isosteres yielding orally available cathepsin K inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 344-348.
  • F. S. et al. (2024). Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99. Molecules, 29(1), 239.
  • A. A. et al. (2024). Chemical Characterization, Antioxidant and Enzyme-Inhibitory Activities of Different Extracts from Three Phlomis Species. ChemistryOpen.
  • G. Z. et al. (2018).
  • Y. W. et al. (2019). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA)
  • S. B. et al. (2022). Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract. Molecules, 27(19), 6439.
  • K. G. et al. (2011). Neuroprotective potential of phytochemicals. Pharmacognosy Reviews, 5(10), 81-90.
  • I. P. et al. (2023). Potential use of antioxidants for the treatment of chronic inflammatory diseases. Frontiers in Immunology, 14, 1191195.
  • G. Z. et al. (2020). Validation of the Antioxidant and Enzyme Inhibitory Potential of Selected Triterpenes Using In Vitro and In Silico Studies, and the Evaluation of Their ADMET Properties. Molecules, 25(1), 133.
  • G. Z. et al. (2018).
  • F. M. et al. (2021). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 26(23), 7179.
  • A. M.-A. et al. (2018). Synthesis of 3- and 3,6-Substituted Pyranocoumarins as Starting Structures Towards Compounds Having Neuroprotective Activity.

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Ethenyl-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1-ethenyl-3,5-dimethoxybenzene, a substituted styrene of interest in polymer chemistry and organic synthesis. Through a synthesis of theoretical principles, data from analogous compounds, and detailed procedural outlines for experimental and computational investigation, this document serves as an essential resource for researchers, scientists, and professionals in drug development. The guide delves into the steric and electronic factors governing the molecule's three-dimensional arrangement, with a particular focus on the rotational dynamics of the ethenyl and methoxy substituents. Methodologies for its synthesis and conformational analysis are presented with an emphasis on the causal relationships behind experimental choices, ensuring both scientific integrity and practical applicability.

Introduction: The Structural Significance of Substituted Styrenes

1-Ethenyl-3,5-dimethoxybenzene, also known as 3,5-dimethoxystyrene, belongs to the vast family of styrene derivatives. These compounds are characterized by a vinyl group attached to a benzene ring and serve as fundamental building blocks in the synthesis of a wide array of polymers and fine chemicals. The physical and chemical properties of these materials are intrinsically linked to the molecular structure and conformational dynamics of the constituent monomers. The substitution pattern on the aromatic ring, in this case, two methoxy groups at the meta positions, imparts specific electronic and steric characteristics that significantly influence the molecule's preferred three-dimensional geometry.

Understanding the conformational landscape of 1-ethenyl-3,5-dimethoxybenzene is paramount for predicting its reactivity, polymerization behavior, and the macroscopic properties of resulting materials. This guide will explore the subtle interplay of forces that dictate its structure, providing both foundational knowledge and practical methodologies for its study.

Molecular Structure and Physicochemical Properties

The foundational attributes of 1-ethenyl-3,5-dimethoxybenzene are summarized below, providing a baseline for the subsequent conformational analysis.

PropertyValueSource
Chemical Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
CAS Number 40243-87-6[1]
Appearance Inferred to be a liquid or low-melting solidGeneral knowledge
Solubility Expected to be soluble in common organic solventsGeneral knowledge

Conformational Analysis: A Tripartite Perspective

The overall conformation of 1-ethenyl-3,5-dimethoxybenzene is primarily determined by the rotational freedom around three key single bonds: the bond connecting the ethenyl group to the benzene ring, and the two bonds connecting the methoxy groups to the ring. The interplay of steric hindrance and electronic effects dictates the energetically most favorable arrangement.

The Ethenyl Group: A Preference for Planarity

For sterically unhindered styrenes, a planar conformation, where the vinyl group and the aromatic ring are coplanar, is the most stable arrangement. This preference is attributed to the maximization of π-conjugation between the double bond and the aromatic system, which results in a lower overall energy state. In the case of 1-ethenyl-3,5-dimethoxybenzene, the methoxy groups are in the meta positions and thus do not exert significant steric hindrance on the ethenyl group. Therefore, it is highly probable that the molecule predominantly adopts a planar or near-planar conformation with respect to the vinyl substituent.

Studies on a range of substituted styrenes have consistently shown that the vinyl group tends to be coplanar with the aromatic ring.[2] This planarity allows for effective overlap of the p-orbitals, leading to delocalization of electron density across the molecule. Any deviation from this planar arrangement would disrupt this conjugation and incur an energetic penalty.

The Methoxy Groups: Rotational Isomerism and Energetic Barriers

The orientation of the two methoxy groups relative to the benzene ring introduces further conformational possibilities. The rotation around the C(aryl)-O bonds is not entirely free and is governed by a rotational energy barrier. For methoxy groups on a benzene ring, the most stable conformation is typically planar, with the methyl group lying in the plane of the ring. This can be either a syn-planar or anti-planar arrangement relative to the adjacent C-H or C-C bond.

Integrated Conformational Landscape

The overall low-energy conformation of 1-ethenyl-3,5-dimethoxybenzene is likely a combination of a planar ethenyl group and planar methoxy groups. The specific arrangement of the methoxy groups (e.g., both syn-planar to the ethenyl group, both anti-planar, or one syn and one anti) will depend on the subtle balance of steric and electronic interactions.

Diagram: Logical Flow of Conformational Analysis

G A Overall Conformation of 1-Ethenyl-3,5-dimethoxybenzene B Ethenyl Group Orientation (C(aryl)-C(vinyl) rotation) A->B C Methoxy Group Orientation (C(aryl)-O rotation) A->C D Planar Conformation Favored (Maximized π-conjugation) B->D F Low Steric Hindrance from meta-Methoxy Groups B->F E Rotational Isomers (syn/anti-planar) C->E G Energetic Barriers to Rotation C->G H Dominant Low-Energy Conformer(s) D->H E->H F->D G->E

Caption: Logical workflow for determining the conformational preferences of 1-ethenyl-3,5-dimethoxybenzene.

Synthesis of 1-Ethenyl-3,5-dimethoxybenzene

A reliable and widely used method for the synthesis of styrenes from benzaldehydes is the Wittig reaction.[3][4] This reaction involves the treatment of an aldehyde with a phosphorus ylide to form an alkene.

The Wittig Reaction: A Powerful Olefination Tool

The Wittig reaction is a cornerstone of organic synthesis due to its versatility and stereochemical control in alkene formation. The reaction proceeds through the formation of a phosphonium ylide, which then reacts with a carbonyl compound to yield an alkene and a phosphine oxide byproduct. The driving force for this reaction is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol details the synthesis of 1-ethenyl-3,5-dimethoxybenzene from 3,5-dimethoxybenzaldehyde.

Materials:

  • Methyltriphenylphosphonium bromide

  • Sodium hydride (NaH) or n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • 3,5-Dimethoxybenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Ylide Generation:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Carefully add a strong base (e.g., sodium hydride or n-butyllithium) portion-wise. The formation of the ylide is often indicated by a color change (typically to a yellow or orange).

    • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.

  • Reaction with Aldehyde:

    • Dissolve 3,5-dimethoxybenzaldehyde in a minimal amount of anhydrous THF in a separate flask.

    • Cool the ylide solution back to 0 °C.

    • Slowly add the solution of 3,5-dimethoxybenzaldehyde to the ylide solution via a syringe or dropping funnel.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.

    • Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 1-ethenyl-3,5-dimethoxybenzene.

Diagram: Wittig Reaction Workflow

G A Start: Methyltriphenylphosphonium bromide + Strong Base in Anhydrous THF B Ylide Generation (Formation of Phosphorus Ylide) A->B C Addition of 3,5-Dimethoxybenzaldehyde B->C D Wittig Reaction (Formation of Alkene) C->D E Aqueous Work-up (Quenching and Extraction) D->E F Purification (Column Chromatography) E->F G Product: 1-Ethenyl-3,5-dimethoxybenzene F->G

Caption: Step-by-step workflow for the synthesis of 1-ethenyl-3,5-dimethoxybenzene via the Wittig reaction.

Methodologies for Conformational Investigation

A combination of computational and experimental techniques can be employed to elucidate the detailed conformational landscape of 1-ethenyl-3,5-dimethoxybenzene.

Computational Chemistry: A Theoretical Approach

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating molecular conformations and rotational energy barriers.

Protocol for DFT Calculations:

  • Structure Building: Construct the 3D structure of 1-ethenyl-3,5-dimethoxybenzene using a molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers. This involves rotating the key dihedral angles (C(aryl)-C(vinyl) and C(aryl)-O).

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger). This will locate the energy minima on the potential energy surface.

  • Frequency Analysis: Perform a frequency calculation for each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.

  • Rotational Barrier Calculation: To determine the energy barrier for rotation around a specific bond, perform a relaxed potential energy surface scan. This involves incrementally changing the dihedral angle of interest while allowing the rest of the molecule to relax at each step. The energy difference between the lowest energy conformer and the highest energy transition state gives the rotational barrier.

Experimental Verification: Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for probing molecular conformation in solution.

Protocol for NMR Spectroscopic Analysis:

  • Sample Preparation: Prepare a solution of purified 1-ethenyl-3,5-dimethoxybenzene in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra to confirm the chemical structure and purity of the compound. The chemical shifts and coupling constants of the vinyl protons can provide initial insights into the electronic environment and, indirectly, the conformation.[2]

  • Nuclear Overhauser Effect (NOE) Spectroscopy:

    • Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

    • The presence of cross-peaks in the NOESY spectrum indicates through-space proximity between protons.

    • Specifically, look for NOEs between the vinyl protons and the aromatic protons. The relative intensities of these NOEs can provide evidence for the preferred orientation of the ethenyl group relative to the benzene ring. For example, a strong NOE between a vinyl proton and an ortho-proton would support a planar conformation.

Conclusion

The molecular structure and conformation of 1-ethenyl-3,5-dimethoxybenzene are governed by a delicate balance of electronic and steric effects. Theoretical considerations and data from analogous compounds strongly suggest a predominantly planar conformation for the ethenyl group, maximizing π-conjugation with the aromatic ring. The methoxy groups are also expected to adopt planar orientations to facilitate resonance. The synthesis of this compound can be reliably achieved via the Wittig reaction, a versatile and well-established olefination method. A combined approach of computational modeling and advanced NMR techniques can provide a detailed and quantitative understanding of its conformational landscape. This knowledge is crucial for the rational design and application of polymers and other materials derived from this important styrene monomer.

References

  • Lumen Learning. (n.d.). The Effect of Substituents on Orientation. MCC Organic Chemistry. [Link]

  • Reynolds, W. F., & Wood, D. J. (1967). Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes. Canadian Journal of Chemistry, 45(7), 731-738. [Link]

  • Science of Synthesis. (n.d.). Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. Thieme. [Link]

  • Le, T. P., & Bergdahl, M. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 2(3), 33-38. [Link]

  • Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. [Link]

  • Supporting Information for "Palladium-Catalyzed Semihydrogenation of Alkynes to Alkenes". (n.d.). [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Michal, G., & Schomburg, D. (Eds.). (2012). Biochemical pathways: an atlas of biochemistry and molecular biology. John Wiley & Sons.
  • Ashenhurst, J. (2018, February 6). Wittig Reaction – Examples and Mechanism. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Orienting methoxy group-carbocation conjugation effects explaining the...[Link]

  • Ashenhurst, J. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Conformational Analysis. (n.d.). [Link]

  • PubChem. (n.d.). 3,5-Dimethoxystyrene. National Center for Biotechnology Information. [Link]

  • Yang, Y., et al. (2022). DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega, 7(5), 4495-4503. [Link]

  • Dale, W. J., Starr, L., & Strobel, C. W. (1961). Substituted Styrenes. VI. Syntheses of the Isomeric Formylstyrenes and o- and m-Vinylbenzoic Acid. The Journal of Organic Chemistry, 26(7), 2225-2229. [Link]

  • Puschmann, F. F., et al. (2024). Vinylic C–H Activation of Styrenes by an Iron–Aluminum Complex. Journal of the American Chemical Society. [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-29. [Link]

  • PubChem. (n.d.). 3,4-Dimethoxystyrene. National Center for Biotechnology Information. [Link]

  • Puschmann, F. F., et al. (2024). Vinylic C–H Activation of Styrenes by an Iron–Aluminum Complex. Journal of the American Chemical Society. [Link]

  • Shubin, A. A., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(1), 393. [Link]

  • Wikipedia. (n.d.). 3,4-Dimethoxystyrene. [Link]

  • Lin, S. H., et al. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedical Journal of Scientific & Technical Research, 13(1). [Link]

  • Lin, S. H., et al. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedical Journal of Scientific & Technical Research, 13(1). [Link]

  • ResearchGate. (n.d.). Figure S16. 13C NMR spectrum of poly(p-methoxystyrene) prepared...[Link]

Sources

An In-depth Technical Guide to the Reactivity Profile of 1-Ethenyl-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1-ethenyl-3,5-dimethoxybenzene, a molecule possessing two key functional groups that dictate its chemical behavior: a vinyl group and two meta-disposed methoxy groups on an aromatic ring. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the molecule's reaction pathways. We will explore the distinct reactivity of each functional group, the electronic interplay between them, and the resulting regioselectivity in various chemical transformations. The guide includes detailed mechanistic explanations, experimental protocols, and data presented in a clear, accessible format to facilitate both theoretical understanding and practical application.

Introduction to 1-Ethenyl-3,5-dimethoxybenzene

1-ethenyl-3,5-dimethoxybenzene is an aromatic compound characterized by a benzene ring substituted with a vinyl (-CH=CH₂) group and two methoxy (-OCH₃) groups at positions 3 and 5. The presence of these functionalities imparts a rich and varied chemical reactivity to the molecule. The vinyl group, an alkene moiety, is susceptible to addition reactions, polymerization, and oxidation.[1][2] The methoxy groups, being strong electron-donating groups, activate the aromatic ring towards electrophilic substitution and direct incoming electrophiles to specific positions.[3][4][5][6][7] Understanding the individual reactivity of these groups and their synergistic or competitive interactions is crucial for predicting the outcomes of chemical reactions and for the strategic design of synthetic pathways involving this molecule.

Reactivity of the Vinyl Group

The vinyl group, being an electron-rich π-system, is a primary site for electrophilic attack and radical reactions.

Electrophilic Addition

The double bond of the vinyl group can readily undergo electrophilic addition reactions. The mechanism typically involves the initial attack of an electrophile on the π-bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile.[8] The stability of this carbocation is a key factor in determining the reaction's regioselectivity, following Markovnikov's rule. In the case of 1-ethenyl-3,5-dimethoxybenzene, the carbocation formed at the benzylic position is stabilized by resonance with the aromatic ring.

General Mechanism of Electrophilic Addition to the Vinyl Group:

electrophilic_addition cluster_start Reactants cluster_intermediate Carbocation Intermediate cluster_product Product Reactant R-CH=CH₂ Carbocation R-C⁺H-CH₂E Reactant->Carbocation Slow Step (Electrophilic Attack) Electrophile E-Nu Electrophile->Carbocation Product R-CH(Nu)-CH₂E Carbocation->Product Fast Step (Nucleophilic Attack) Nucleophile Nu⁻ Nucleophile->Product

Caption: General mechanism of electrophilic addition to a vinyl group.

Polymerization

Similar to styrene, 1-ethenyl-3,5-dimethoxybenzene can undergo polymerization through various mechanisms, including free-radical and anionic polymerization.[9][10][11]

  • Free-Radical Polymerization: Initiated by a free-radical initiator, the polymerization proceeds via a chain-growth mechanism involving initiation, propagation, and termination steps.[10] The benzene ring can stabilize the growing radical chain through resonance.[10]

  • Anionic Polymerization: This method can produce polymers with a more controlled molecular weight and narrower distribution. It is initiated by a strong nucleophile, such as an organolithium reagent.[9]

Oxidation

The vinyl group is susceptible to oxidation by various reagents.[12][13] Common transformations include:

  • Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would yield the corresponding epoxide.

  • Dihydroxylation: Treatment with osmium tetroxide (OsO₄) followed by a reducing agent, or with cold, dilute potassium permanganate (KMnO₄), would produce a diol.

  • Oxidative Cleavage: Stronger oxidizing agents like hot, concentrated KMnO₄ or ozone (O₃) followed by an oxidative or reductive workup can cleave the double bond to form a carboxylic acid or an aldehyde, respectively.

Reactivity of the Methoxy-Substituted Aromatic Ring

The two methoxy groups are powerful activating groups in electrophilic aromatic substitution (EAS) due to their ability to donate electron density to the benzene ring through resonance.[3][5][6][14]

Electrophilic Aromatic Substitution (EAS)

The methoxy groups are ortho, para-directors.[4][7] In 1-ethenyl-3,5-dimethoxybenzene, the positions ortho and para to each methoxy group are C2, C4, and C6. Due to the meta-disposition of the two methoxy groups, their activating effects are additive and strongly direct incoming electrophiles to the C2, C4, and C6 positions. The C2 and C6 positions are sterically equivalent, and the C4 position is also highly activated.

Directing Effects of Methoxy Groups in 1-Ethenyl-3,5-dimethoxybenzene:

Caption: Predicted regioselectivity for electrophilic aromatic substitution.

Common EAS reactions include:

  • Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst.

  • Nitration: Reaction with a mixture of nitric acid and sulfuric acid.

  • Sulfonation: Treatment with fuming sulfuric acid.

  • Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst.[15][16]

Nucleophilic Aromatic Substitution (NAS)

While less common for electron-rich aromatic rings, nucleophilic aromatic substitution can occur under specific conditions, typically requiring a strong nucleophile and a good leaving group.[17][18][19][20] The methoxy groups themselves are generally poor leaving groups. However, if the ring were further substituted with a strong electron-withdrawing group, NAS might become a viable pathway.[18][19]

Interplay and Regioselectivity: Vinyl vs. Aromatic Ring

A key consideration in the reactivity of 1-ethenyl-3,5-dimethoxybenzene is the competition between reactions at the vinyl group and the aromatic ring. The outcome will depend on the nature of the electrophile and the reaction conditions.

Reaction TypePreferred Site of AttackRationale
Electrophilic Addition (e.g., HBr) Vinyl GroupThe π-bond of the alkene is generally more nucleophilic than the aromatic ring, and the reaction proceeds via a stable benzylic carbocation.
Electrophilic Aromatic Substitution (e.g., Br₂/FeBr₃) Aromatic RingThe Lewis acid catalyst generates a highly reactive electrophile (Br⁺) that preferentially attacks the highly activated aromatic ring over the vinyl group. The conjugation of the vinyl group with the ring can slightly reduce its reactivity towards some electrophiles.[21]
Strong Oxidation (e.g., hot KMnO₄) Vinyl GroupThe alkene double bond is more susceptible to oxidation than the activated aromatic ring under these conditions.

Experimental Protocols

The following are representative protocols for reactions targeting the different functionalities of a molecule like 1-ethenyl-3,5-dimethoxybenzene.

Protocol: Friedel-Crafts Alkylation of the Aromatic Ring

This protocol is adapted from a standard procedure for the alkylation of 1,4-dimethoxybenzene and is expected to be applicable.[16]

Objective: To introduce a tert-butyl group onto the aromatic ring.

Materials:

  • 1-ethenyl-3,5-dimethoxybenzene

  • tert-Butyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Ice

Procedure:

  • In an Erlenmeyer flask, dissolve 1.50 g of 1-ethenyl-3,5-dimethoxybenzene in 5 mL of glacial acetic acid.

  • Add 2.50 mL of tert-butyl alcohol to the flask and swirl to mix.

  • Cool the flask in an ice-water bath.

  • Slowly, and with constant swirling, add 10 mL of concentrated sulfuric acid dropwise over a period of 5-7 minutes. Maintain the temperature of the reaction mixture below 20°C.

  • After the addition is complete, continue to swirl the flask in the ice bath for another 15 minutes.

  • Pour the reaction mixture over 50 g of crushed ice in a beaker.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold methanol.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to obtain the purified product.

Protocol: Free-Radical Polymerization of the Vinyl Group

This is a general procedure for the free-radical polymerization of a styrene-like monomer.[10]

Objective: To polymerize 1-ethenyl-3,5-dimethoxybenzene.

Materials:

  • 1-ethenyl-3,5-dimethoxybenzene

  • Benzoyl peroxide (or another suitable radical initiator)

  • Toluene (or another suitable solvent)

  • Methanol

Procedure:

  • Dissolve a known quantity of 1-ethenyl-3,5-dimethoxybenzene in toluene in a reaction flask equipped with a reflux condenser and a nitrogen inlet.

  • Add a catalytic amount of benzoyl peroxide (typically 1-2 mol% relative to the monomer).

  • Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for several hours. The progress of the polymerization can be monitored by the increase in viscosity.

  • After the desired reaction time, cool the mixture to room temperature.

  • Pour the viscous solution into a large excess of methanol with vigorous stirring to precipitate the polymer.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum.

Conclusion

1-ethenyl-3,5-dimethoxybenzene exhibits a dual reactivity profile governed by its vinyl and dimethoxy-substituted aromatic moieties. The vinyl group is prone to electrophilic addition, polymerization, and oxidation, while the highly activated aromatic ring readily undergoes electrophilic substitution at the C2, C4, and C6 positions. The selectivity between these two reactive sites can be controlled by the choice of reagents and reaction conditions. This guide provides a foundational understanding of these principles, offering a framework for the rational design of synthetic transformations involving this versatile molecule.

References

  • Vertex AI Search. (n.d.). Theory - The reactions of methoxybenzene. Retrieved January 17, 2026.
  • Chemistry LibreTexts. (2022, September 24). 16.
  • Chemistry LibreTexts. (2023, January 22).
  • Lumen Learning. (n.d.). The Effect of Substituents on Reactivity | MCC Organic Chemistry. Retrieved January 17, 2026.
  • Homework.Study.com. (n.d.). Are methoxy groups (-OMe) ortho-, para- or meta- directing? Activating or deactivating? Explain. Retrieved January 17, 2026.
  • Study Rocket. (n.d.). Reactions of Aromatic Compounds Using Methylbenzene or Methoxybenzene – Level 3 Applied Science BTEC Revision. Retrieved January 17, 2026.
  • Filo. (2025, May 30). Although methoxy is a strongly activating (and ortho, para-directing) group....
  • JoVE. (2025, May 22).
  • MSU Chemistry. (n.d.). Aromatic Reactivity. Retrieved January 17, 2026.
  • ResearchGate. (n.d.). Putative mechanism for the oxidation of a vinyl group of heme to a.... Retrieved January 17, 2026.
  • PubMed Central. (2025, April 22).
  • ResearchGate. (2017, August 23). (PDF)
  • National Institutes of Health. (2017, August 23).
  • Müller, A. H. E., & Matyjaszewski, K. (Eds.). (n.d.). 1 Anionic Vinyl Polymerization.
  • Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved January 17, 2026.
  • PubMed Central. (n.d.). 1,4-Bis[(3,5-dimethoxyphenyl)ethynyl]benzene. Retrieved January 17, 2026.
  • Chemistry For Everyone. (2025, August 30).
  • PubMed Central. (n.d.). Vinylic C–H Activation of Styrenes by an Iron–Aluminum Complex. Retrieved January 17, 2026.
  • Wikipedia. (n.d.). Electrophilic substitution of unsaturated silanes. Retrieved January 17, 2026.
  • Reddit. (2016, September 29). Why did the vinyl group in styrene not decolorize in Br2/CH2Cl2.
  • Jasperse Chem 365. (n.d.).
  • ResearchGate. (2025, August 6).
  • Journal of the American Chemical Society. (2024, February 1). Vinylic C–H Activation of Styrenes by an Iron–Aluminum Complex.
  • Journal of Chemical Education. (1958).
  • (n.d.). Chapter 9. Reactions of vinyl polymers.
  • Semantic Scholar. (1975).
  • PubChem. (n.d.). 1-Ethynyl-3,5-dimethoxybenzene. Retrieved January 17, 2026.
  • Sigma-Aldrich. (n.d.). 1-Ethynyl-3,5-dimethoxybenzene 98 CP 171290-52-1.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Wikipedia. (n.d.). Vinyl group. Retrieved January 17, 2026.
  • YouTube. (2021, February 15). Electrophilic Addition Mechanism.
  • Chemsrc. (2025, August 25). 1-Ethynyl-3,5-dimethoxybenzene | CAS#:171290-52-1.
  • ACS Publications. (n.d.). Regioselective and stereoselective nucleophilic addition to electrophilic vinylcyclopropanes | The Journal of Organic Chemistry.
  • CountyOffice.org. (2024, October 22).
  • ChemTube3D. (n.d.). Vinyl silanes offer a regio- and stereoselective route to alkenes.
  • Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry.
  • ACS Publications. (2018, August 13).
  • International Union of Crystallography. (2020). Molecular and crystal structure, optical properties and DFT studies of 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene.
  • TCI Chemicals. (n.d.). 1-Ethynyl-3,5-dimethoxybenzene | 171290-52-1.
  • ChemScene. (n.d.). 1-Ethynyl-3-methoxy-5-methylbenzene | 1807727-84-9.
  • PubChem. (n.d.). 1-Ethynyl-3-methoxybenzene. Retrieved January 17, 2026.

Sources

Potential applications of dimethoxybenzene derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Applications of Dimethoxybenzene Derivatives in Medicinal Chemistry

Introduction

Dimethoxybenzene derivatives, a class of organic compounds featuring a benzene ring substituted with two methoxy groups, represent a versatile and highly valuable scaffold in the landscape of medicinal chemistry. The positional isomerism of these methoxy groups—1,2-(ortho), 1,3-(meta), and 1,4-(para)—along with the potential for further substitutions on the aromatic ring, gives rise to a vast chemical space of molecules with a wide spectrum of biological activities.[1][2] These compounds have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and neurology. Their value is rooted in their unique physicochemical properties and their ability to interact with a diverse range of biological targets.[3]

This technical guide offers a comprehensive exploration of the applications of dimethoxybenzene derivatives in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, providing in-depth insights into their mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for their evaluation.

Anticancer Applications of Dimethoxybenzene Derivatives

The dimethoxybenzene scaffold is a prominent feature in a number of potent anticancer agents. These derivatives have been shown to exert their effects through various mechanisms, most notably through the disruption of microtubule dynamics and the modulation of critical cell signaling pathways.

Mechanism of Action: Targeting Microtubules and Signaling Pathways

A significant number of anticancer drugs containing the dimethoxybenzene moiety function as antimitotic agents by interfering with tubulin polymerization.[4] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to the colchicine site on tubulin, these derivatives can inhibit the polymerization of microtubules, leading to cell cycle arrest and apoptosis.[4][5]

Furthermore, certain dimethoxybenzene derivatives have been found to modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway. The PI3K/Akt signaling cascade is crucial for cell survival, proliferation, and growth. Its inhibition can lead to the suppression of tumor progression.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K (Inhibited by some Dimethoxybenzene Derivatives) Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Downstream Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Targets Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Downstream Targets->Cell Survival, Proliferation, Growth

Caption: The PI3K/Akt signaling pathway, a target for some anticancer dimethoxybenzene derivatives.

Structure-Activity Relationship (SAR)

The anticancer activity of dimethoxybenzene derivatives is highly dependent on their substitution pattern. For instance, in a series of imidazo[2,1-b][1][6][7]thiadiazole derivatives bearing a 4-methoxybenzyl group, specific substitutions on the aryl group at the 6-position of the imidazothiadiazole ring were found to significantly influence their cytotoxic activity against various leukemia and carcinoma cell lines.[8]

CompoundSubstitutionIC50 (µM) vs. L1210IC50 (µM) vs. CEM
5g 4-Cl>100>100
6g 4-Cl4935
7a H6349
7g 4-Cl2323
8e 4-OCH35560
Data synthesized from a study on imidazo[2,1-b][1][6][7]thiadiazole derivatives.[8]
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol outlines the determination of the cytotoxic effects of dimethoxybenzene derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Dimethoxybenzene derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the dimethoxybenzene derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for the desired time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is used to determine the effect of a compound on cell cycle progression.[9]

Materials:

  • Cancer cell lines

  • Test compound

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (with RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound for 24 or 48 hours.

  • Cell Harvesting: Harvest and wash the cells with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Antimicrobial Applications of Dimethoxybenzene Derivatives

Dimethoxybenzene derivatives have emerged as a promising class of antimicrobial agents, with activity against a range of bacteria and fungi.[6] Their mechanism of action often involves the inhibition of essential bacterial processes.

Mechanism of Action: Efflux Pump Inhibition

One of the key mechanisms of antimicrobial resistance is the overexpression of multidrug efflux pumps, such as the Multidrug and Toxic Compound Extrusion (MATE) family of transporters.[6] Certain N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives have been designed to target and inhibit these pumps, thereby restoring the efficacy of conventional antibiotics.[6]

Antimicrobial_Screening_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo & In Silico Analysis Synthesis Synthesis of Dimethoxybenzene Derivatives Agar_Diffusion Agar Well Diffusion Assay (Initial Screening) Synthesis->Agar_Diffusion MIC_MBC MIC & MBC Determination (Quantitative Analysis) Agar_Diffusion->MIC_MBC In_Vivo In Vivo Testing (Animal Models) MIC_MBC->In_Vivo Docking Molecular Docking (Mechanism Insight) MIC_MBC->Docking

Caption: A typical workflow for the screening of novel antimicrobial agents.

Structure-Activity Relationship (SAR)

In a study of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, the nature and position of substituents on the benzylidene ring were found to be critical for antimicrobial activity. For example, compounds with electron-withdrawing groups at the para position of the benzylidene ring generally exhibited enhanced activity.

CompoundRInhibition Zone (S. aureus) (mm)MIC (S. aureus) (µM)
4a H1848.43
4h 4-Cl255.88
4i 4-NO22611.64
Data from a study on N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives.[6]
Experimental Protocols
Protocol 3: Agar Well Diffusion Assay

This is a preliminary method to screen for antimicrobial activity.[6]

Materials:

  • Bacterial or fungal strains

  • Agar plates (e.g., Mueller-Hinton agar for bacteria)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Sterile cork borer

Procedure:

  • Inoculation: Prepare a standardized inoculum of the microorganism and spread it evenly onto the surface of the agar plate.

  • Well Creation: Use a sterile cork borer to create wells in the agar.

  • Compound Addition: Add a fixed volume of the test compound solution, positive control, and negative control to separate wells.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Measurement: Measure the diameter of the zone of inhibition around each well.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This method determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that kills the bacteria (MBC).[6]

Materials:

  • Bacterial or fungal strains

  • Broth medium (e.g., Mueller-Hinton broth)

  • Test compounds

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

  • MBC Determination: To determine the MBC, take an aliquot from the wells with no visible growth and plate it on agar plates. The MBC is the lowest concentration that results in no growth on the agar plates after incubation.

Neuroprotective Applications of Dimethoxybenzene Derivatives

Dimethoxybenzene derivatives have shown promise as neuroprotective agents, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer's disease. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate key signaling pathways involved in neuronal survival.[10]

Mechanism of Action: Antioxidant Effects and ERK-CREB Signaling

Oxidative stress is a major contributor to neuronal damage in neurodegenerative disorders. Many dimethoxybenzene derivatives exhibit potent antioxidant activity, scavenging free radicals and protecting neurons from oxidative damage.[10]

Additionally, some derivatives have been shown to activate the ERK-CREB signaling pathway. The phosphorylation of ERK and its downstream target CREB (cAMP response element-binding protein) is a critical signaling cascade for promoting neuronal survival and plasticity.[10]

ERK_CREB_Pathway Neurotrophic Factors Neurotrophic Factors Receptor Receptor Neurotrophic Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (Activated by some Dimethoxybenzene Derivatives) MEK->ERK CREB CREB ERK->CREB Phosphorylation Gene Expression Gene Expression (e.g., BDNF) CREB->Gene Expression Neuronal Survival & Plasticity Neuronal Survival & Plasticity Gene Expression->Neuronal Survival & Plasticity

Caption: The ERK-CREB signaling pathway, a target for neuroprotective dimethoxybenzene derivatives.

Experimental Protocols
Protocol 5: Evaluation of Neuroprotection Against Glutamate-Induced Excitotoxicity

This protocol assesses the ability of a compound to protect neurons from glutamate-induced cell death.

Materials:

  • Primary cortical neuron cultures

  • Neurobasal medium supplemented with B27

  • Glutamate solution

  • Test compound

  • Cell viability assay kit (e.g., MTT or LDH assay)

Procedure:

  • Cell Culture: Culture primary cortical neurons in appropriate medium.

  • Compound Pre-treatment: Pre-treat the neurons with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

  • Glutamate Exposure: Expose the neurons to a toxic concentration of glutamate (e.g., 100 µM) for a set time (e.g., 24 hours).

  • Cell Viability Assessment: Measure cell viability using a suitable assay to determine the protective effect of the compound.

Protocol 6: DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of a compound.[1]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Test compound solutions at various concentrations

  • Positive control (e.g., ascorbic acid)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Mix the test compound solution with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity.

Synthesis of Dimethoxybenzene Derivatives

The synthesis of dimethoxybenzene derivatives is typically achieved through the methylation of the corresponding dihydroxybenzene precursors (catechol, resorcinol, or hydroquinone).

Protocol 7: Synthesis of 1,2-Dimethoxybenzene (Veratrole) from Catechol

This protocol describes a two-step methylation process.[11]

Materials:

  • Catechol

  • Dimethyl sulfate (DMS)

  • Sodium hydroxide (NaOH) aqueous solution

  • Nitrogen gas

Procedure:

  • First Methylation Step: Dissolve catechol in an aqueous NaOH solution under a nitrogen atmosphere. Add dimethyl sulfate dropwise while maintaining the temperature.

  • Second Methylation Step: After the initial reaction, add more NaOH solution and dimethyl sulfate and heat the reaction mixture to drive the reaction to completion.

  • Workup and Purification: After cooling, neutralize the reaction mixture, extract the product with an organic solvent, wash, dry, and purify by distillation.

Protocol 8: Synthesis of 1,3-Dimethoxybenzene from Resorcinol

This protocol involves the reaction of resorcinol with an alkylating agent in the presence of a base.

Materials:

  • Resorcinol

  • Alkylating agent (e.g., dimethyl sulfate or methyl iodide)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., acetone)

Procedure:

  • Reaction Setup: Dissolve resorcinol in the solvent and add the base.

  • Alkylation: Add the alkylating agent to the mixture and reflux for several hours.

  • Workup and Purification: Filter the reaction mixture, evaporate the solvent, and purify the product by distillation or chromatography.

Protocol 9: Synthesis of 1,4-Dimethoxybenzene from Hydroquinone

This protocol describes the methylation of hydroquinone.[12]

Materials:

  • Hydroquinone

  • Dimethyl sulfate

  • Potassium hydroxide (KOH)

  • DMSO

Procedure:

  • Reaction: Add iodomethane dropwise to a solution of hydroquinone and KOH in DMSO.

  • Stirring: Stir the reaction mixture at room temperature for 1 hour.

  • Neutralization and Extraction: Neutralize the reaction mixture with a saturated aqueous solution of NH4Cl and extract the product with dichloromethane.

  • Washing and Drying: Wash the organic phases with water to remove DMSO and then dry over anhydrous Na2SO4.

  • Purification: Evaporate the solvent under reduced pressure to isolate the product.

Conclusion

Dimethoxybenzene derivatives represent a privileged scaffold in medicinal chemistry, with a broad range of demonstrated and potential therapeutic applications. Their versatility stems from the ease of synthetic modification and the diverse biological activities exhibited by the resulting analogues. The continued exploration of the structure-activity relationships of these compounds, coupled with the development of novel synthetic methodologies, will undoubtedly lead to the discovery of new and improved therapeutic agents for a variety of diseases. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this remarkable chemical class.

References

  • The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide for Researchers - Benchchem. (URL: )
  • Application Notes and Protocols: 3,5-Dimethoxybenzamide in the Development of Anti-Cancer Agents - Benchchem. (URL: )
  • Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC - NIH. (URL: [Link])

  • 1,2-Dimethoxybenzene - Wikipedia. (URL: [Link])

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC - NIH. (URL: [Link])

  • Application Notes and Protocols for 3,5-Dimethoxy-3'-iodobenzophenone and Structurally Related Compounds in Cancer Research - Benchchem. (URL: )
  • Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase - PubMed Central. (URL: [Link])

  • A two-step synthesis method for o-dimethoxy benzene - ResearchGate. (URL: [Link])

  • CN102070421A - Method for synthesizing veratraldehyde - Google P
  • Synthesis, Molecular Docking and Preliminary Antileukemic Activity of 4‐Methoxybenzyl Derivatives Bearing Imidazo[2,1‐b][1][6][7]thiadiazole - ResearchGate. (URL: [Link])

  • HYDROQUINONE DIMETHYL ETHER 99% For Synthesis. (URL: [Link])

  • CN103183588A - Preparation method of veratrole - Google P
  • Polycyclic aromatic compounds as anticancer agents: synthesis and biological evaluation of methoxy dibenzofluorene derivatives - Frontiers. (URL: [Link])

  • US4426332A - Preparation of resorcinol derivatives - Google P
  • Dimethoxybenzene - Wikipedia. (URL: [Link])

  • US4204076A - Hydroquinone dimethyl ether - Google P
  • Derivatives of Trimethoxybenzoic Acid and Gallic Acid as Potential Efflux Pump Inhibitors: In Silico and In Vitro Studies - PMC - PubMed Central. (URL: [Link])

  • New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation - Journal of Medicinal and Chemical Sciences. (URL: [Link])

  • Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC - NIH. (URL: [Link])

  • dimethylenedioxybiphenyl-2,2'-dicarboxylate (DDB) analogues chemosensitize multidrug-resistant cancer cells to clinical anticancer drugs - PubMed. (URL: [Link])

  • The Role of 1,2-Dimethoxybenzene in Modern Chemical Synthesis. (URL: [Link])

  • (PDF) Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor - ResearchGate. (URL: [Link])

  • process for the preparation of resorcinol derivatives - Indian Patents.. (URL: [Link])

  • Resorcinol | Synthesis, Derivatives, Reactions - Britannica. (URL: [Link])

  • Synthesis, antimicrobial and in vitro antitumor activities of a series | DDDT. (URL: [Link])

  • Moscow scientists discover and explain the activity mechanism of new anti-cancer molecule. (URL: [Link])

  • 1,3-Dimethoxybenzene: Essential Building Block in Pharmaceutical Synthesis. (URL: [Link])

  • 1,3-Dimethoxybenzene - Wikipedia. (URL: [Link])

  • Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - MDPI. (URL: [Link])

  • New Trimethoxybenzamides and Trimethoxyphenylureas Derived from Dimethylcarbazole as Cytotoxic Agents. Part I | Request PDF - ResearchGate. (URL: [Link])

  • Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed. (URL: [Link])

  • Structure Activity Relationship SAR || Medicinal Chemistry || Drug Discovery & Drug Design. (URL: [Link])

  • In vivo Methods for Preclinical Screening of Anticancer Drugs - International Journal of Pharmacy and Biological Sciences. (URL: [Link])

  • 1,3-Dimethoxybenzene | C8H10O2 | CID 9025 - PubChem. (URL: [Link])

  • In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PubMed Central. (URL: [Link])

  • Structure Activity Relationships - Drug Design Org. (URL: [Link])

  • Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed Central. (URL: [Link])

  • Volinanserin - Wikipedia. (URL: [Link])

  • Investigating the Synergistic Neuroprotective Effects of Plant-Derived Antioxidants and the Psychedelic N,N-Dimethyltryptamine in Alzheimer's Disease Therapy. (URL: [Link])

  • Fiscalin Derivatives as Potential Neuroprotective Agents - PMC - PubMed Central. (URL: [Link])

  • Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies - MDPI. (URL: [Link])

  • Preclinical screening methods in cancer - PMC - NIH. (URL: [Link])

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC. (URL: [Link])

Sources

Methodological & Application

Polymerization techniques for 1-ethenyl-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Polymerization of 1-ethenyl-3,5-dimethoxybenzene

Introduction

1-ethenyl-3,5-dimethoxybenzene, also known as 3,5-dimethoxystyrene, is a highly functionalized monomer whose polymer, poly(1-ethenyl-3,5-dimethoxybenzene), holds significant potential in materials science and drug development. The two methoxy groups at the meta positions of the phenyl ring exert a strong electronic influence, which critically dictates the monomer's reactivity and the choice of polymerization technique. These electron-donating groups activate the aromatic ring and can stabilize cationic intermediates, making cationic polymerization a particularly favorable route.[1] However, their presence also influences the monomer's behavior in radical and anionic systems.

This guide provides an in-depth exploration of the primary polymerization techniques applicable to 1-ethenyl-3,5-dimethoxybenzene. It is designed for researchers and professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale to empower users to adapt and troubleshoot these methods effectively. We will delve into cationic, radical, and anionic polymerization strategies, presenting each as a self-validating system grounded in established chemical principles.

Cationic Polymerization: The Most Direct Route

Cationic polymerization is often the method of choice for vinyl monomers bearing electron-donating substituents. The methoxy groups of 1-ethenyl-3,5-dimethoxybenzene effectively stabilize the growing carbocationic chain end through resonance, enhancing the polymerization rate and enabling controlled polymer synthesis.[1][2]

Mechanistic Rationale

The process is initiated by an electrophilic species, typically a proton acid or a Lewis acid in conjunction with a protic initiator (e.g., water). This initiator attacks the vinyl group's double bond, generating a carbocation on the alpha-carbon. This carbocation is stabilized by the electron-donating methoxy groups. The chain then propagates through the sequential addition of monomer units to this active cationic center. Termination can occur through various mechanisms, including chain transfer to the monomer or reaction with impurities.[3] Utilizing low temperatures is crucial to suppress chain transfer reactions, thereby increasing the molecular weight of the resulting polymer.[3]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer I Initiator (e.g., H⁺) M Monomer (1-ethenyl-3,5-dimethoxybenzene) I->M Attack on vinyl group IM Initiator-Monomer Adduct (Carbocation) M->IM Forms stable carbocation P_n Propagating Chain (Polymer Cation, Pn⁺) IM->P_n Start of propagation M2 Monomer P_n->M2 Addition of monomer P_n1 Elongated Chain (Pn+1⁺) M2->P_n1 Chain grows P_final Propagating Chain (Pn⁺) P_n1->P_final T Termination Agent (e.g., Methanol) or Monomer P_final->T Reaction Dead_Polymer Inactive Polymer T->Dead_Polymer Forms final polymer G cluster_activation Activation/Initiation cluster_propagation Propagation cluster_deactivation Deactivation (Reversible) Initiator Alkyl Halide (R-X) Catalyst Cu(I) / Ligand Initiator->Catalyst Atom Transfer Radical Radical (R•) Catalyst->Radical Catalyst_Ox Cu(II)X / Ligand Catalyst->Catalyst_Ox Radical_Start Initiating Radical (R•) Monomer Monomer (M) Radical_Start->Monomer Addition Prop_Radical Propagating Radical (P_n•) Monomer->Prop_Radical Chain Growth Prop_Radical2 Propagating Radical (P_n•) Catalyst_Ox2 Cu(II)X / Ligand Prop_Radical2->Catalyst_Ox2 Atom Transfer Dormant_Species Dormant Polymer (P_n-X) Catalyst_Ox2->Dormant_Species Catalyst2 Cu(I) / Ligand Catalyst_Ox2->Catalyst2 Regenerates Activator Dormant_Species->Prop_Radical2 Re-activation

Figure 2: Mechanism of Atom Transfer Radical Polymerization (ATRP).

Protocol: Atom Transfer Radical Polymerization (ATRP)

This protocol is a representative procedure for the ATRP of substituted styrenes. [4] Materials:

  • 1-ethenyl-3,5-dimethoxybenzene (purified)

  • Copper(I) bromide (CuBr)

  • 2,2'-Bipyridine (bpy) or a substituted bipyridine ligand (e.g., dNbipy)

  • 1-Phenylethyl bromide (1-PEBr) or ethyl α-bromoisobutyrate (EBiB) as initiator

  • Anisole or Diphenyl ether (anhydrous, deoxygenated)

  • Nitrogen or Argon gas supply

  • Schlenk flask, oil bath, magnetic stirrer

Procedure:

  • Setup: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol) and the bipyridine ligand (e.g., 0.2 mmol).

  • Deoxygenation: Seal the flask, and alternate between vacuum and argon/nitrogen backfill three times to remove all oxygen.

  • Reagent Addition: Under a positive pressure of inert gas, add the deoxygenated solvent (e.g., 5 mL anisole), the purified monomer (e.g., 10 mmol), and the initiator (e.g., 0.1 mmol). The monomer-to-initiator ratio will determine the target molecular weight.

  • Polymerization: Immerse the flask in a preheated oil bath (e.g., 110 °C). The solution should turn dark brown, indicating the formation of the active catalyst complex.

  • Monitoring: The reaction can be monitored by taking small aliquots at different time intervals (via a degassed syringe) and analyzing them by ¹H NMR (for conversion) and GPC (for molecular weight and polydispersity).

  • Termination: Once the desired conversion is reached, cool the flask to room temperature and expose the reaction mixture to air. The solution will turn green/blue as the copper catalyst oxidizes.

  • Purification: Dilute the mixture with a suitable solvent like tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Isolation: Precipitate the filtered solution into a large volume of cold methanol. Collect the polymer by filtration and dry it under vacuum.

Data Summary
ParameterValue/ConditionRationale
Catalyst System CuBr / 2,2'-BipyridineA common and effective catalyst/ligand system for ATRP of styrenes. [4]
Initiator 1-Phenylethyl bromideMimics the structure of the propagating styrenic radical, ensuring efficient initiation.
Temperature 110 °CProvides sufficient thermal energy to drive the activation/deactivation equilibrium at a reasonable rate.
Atmosphere Inert (Argon/Nitrogen)Oxygen readily terminates radical chains and deactivates the Cu(I) catalyst, so its exclusion is critical.
[Monomer]:[Initiator] Variable (e.g., 100:1)This ratio is the primary determinant of the final polymer's molecular weight (Mₙ). [4]

Anionic Polymerization: For High Purity and Control

Anionic polymerization offers an excellent pathway to polymers with very narrow molecular weight distributions and well-defined architectures. However, it is extremely sensitive to impurities. The electron-donating methoxy groups on the monomer do not significantly hinder the stability of the propagating carbanion, making this a viable, albeit technically demanding, method.

Mechanistic Rationale

The process is initiated by a strong nucleophile, typically an organolithium compound like sec-butyllithium (sec-BuLi), which adds across the monomer's double bond to form a carbanionic species. [5]This carbanion then propagates by attacking other monomer units. In the absence of any terminating agents (like water, oxygen, or CO₂), the chain ends remain active, a characteristic known as "living polymerization". [6]This "living" nature allows for the synthesis of well-defined block copolymers by sequential monomer addition. [6]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Deliberate) I Initiator (e.g., sec-BuLi) M Monomer I->M Nucleophilic attack IM Initiator-Monomer Adduct (Carbanion) M->IM Forms carbanion P_n Propagating Chain (Living Polymer, Pn⁻Li⁺) IM->P_n Start of propagation M2 Monomer P_n->M2 Sequential Addition P_n1 Elongated Chain (Pn+1⁻Li⁺) M2->P_n1 No termination P_final Living Polymer (Pn⁻Li⁺) P_n1->P_final T Terminating Agent (e.g., Methanol) P_final->T Quenching Dead_Polymer Protonated Polymer T->Dead_Polymer Forms final polymer

Figure 3: General workflow for living anionic polymerization.

Protocol: Living Anionic Polymerization

This protocol requires stringent anhydrous and anaerobic conditions, typically achieved using high-vacuum techniques or a very high-quality glovebox. [6][7] Materials:

  • 1-ethenyl-3,5-dimethoxybenzene (rigorously purified and dried)

  • Tetrahydrofuran (THF, anhydrous, freshly distilled from sodium/benzophenone)

  • sec-Butyllithium (sec-BuLi) in cyclohexane (titrated solution)

  • Methanol (degassed)

  • High-vacuum manifold, reaction ampules/flasks with break-seals

Procedure:

  • Purification: All reagents and solvents must be rigorously purified. The monomer should be stirred over CaH₂ and then distilled under vacuum. THF must be freshly distilled from a sodium/benzophenone ketyl under argon.

  • Setup: All glassware must be flame-dried under high vacuum to remove adsorbed water. The reaction is typically performed in a glass reactor connected to a high-vacuum line.

  • Solvent and Monomer Addition: The purified THF and monomer are distilled under vacuum directly into the reaction vessel.

  • Cooling: The reactor is cooled to a low temperature, typically -78 °C (dry ice/acetone bath), to ensure controlled initiation and propagation.

  • Initiation: The calculated amount of sec-BuLi initiator is added via a gas-tight syringe or through a break-seal ampule. The amount of initiator determines the polymer's molecular weight. A color change (often to orange or red) indicates the formation of the styryl anion.

  • Polymerization: The reaction is allowed to proceed at -78 °C. The polymerization is typically very fast in a polar solvent like THF.

  • Termination: After the monomer is consumed (usually within 30-60 minutes), the living anionic chain ends are terminated ("quenched") by adding a few drops of degassed methanol. The color of the solution will disappear.

  • Isolation: The reaction mixture is warmed to room temperature and the polymer is isolated by precipitation in a large excess of methanol.

  • Purification and Drying: The polymer is collected by filtration, washed with methanol, and dried in a vacuum oven.

Data Summary
ParameterValue/ConditionRationale
Initiator sec-Butyllithium (sec-BuLi)Provides fast and quantitative initiation compared to n-BuLi, leading to a narrow polydispersity. [5]
Solvent Tetrahydrofuran (THF)A polar solvent that solvates the lithium counter-ion, leading to very fast propagation rates. [5]
Temperature -78 °CControls the high reactivity of the living anions in THF, preventing side reactions and ensuring a controlled polymerization.
Atmosphere High Vacuum / ArgonEssential to exclude electrophilic impurities (H₂O, O₂, CO₂) that would terminate the living carbanions. [6]
Purity Extremely HighThe success of living anionic polymerization is critically dependent on the utter absence of impurities.

References

  • Qiu, J., & Matyjaszewski, K. (1997). Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. Macromolecules, 30(19), 5643–5648. [Link]

  • Sawamoto, M., & Higashimura, T. (1986). Living Cationic Polymerization of p-Methoxystyrene with the Iodine/Hydrogen Iodide Initiating System. Makromolekulare Chemie, Rapid Communications, 7(10), 713-717. [Link]

  • Wang, Y., et al. (2019). Visible Light-Controlled Living Cationic Polymerization of Methoxystyrene. ChemRxiv. [Link]

  • Chen, M., et al. (2024). Theoretical Investigations of Para-Methoxystyrene/Styrene Polymerization Catalyzed by Cationic Methyl- and Dibenzobarrelene-Based α-Diimine Palladium Complexes. Molecules, 29(1), 123. [Link]

  • University of Southern Mississippi. Bulk polymerization of Styrene. USM Polymer Science and Engineering. [Link]

  • Satoh, K., Kamigaito, M., & Sawamoto, M. (1999). Controlled Cationic Polymerization of p-Methoxystyrene in Aqueous Media with Yb(OTf)₃. Macromolecules, 32(11), 3827–3830. [Link]

  • Wang, Y., et al. (2019). Visible Light-Controlled Living Cationic Polymerization of Methoxystyrene. Angewandte Chemie International Edition, 58(41), 14574-14578. [Link]

  • Wikipedia. 3,4-Dimethoxystyrene. [Link]

  • LSSU CHEM 326. (2020). 2 Polymerization of Styrene. YouTube. [Link]

  • Wang, Y., et al. (2019). Visible Light-Controlled Living Cationic Polymerization of Methoxystyrene. ResearchGate. [Link]

  • Kharasch, M. S., & Brown, H. C. (1939). The Preparation of Substituted Styrenes. Journal of the American Chemical Society, 61(12), 3432–3434. [Link]

  • Ando, T., Kamigaito, M., & Sawamoto, M. (1997). Controlled/“Living” Radical Polymerization of Styrene and Methyl Methacrylate Catalyzed by Iron Complexes. Macromolecules, 30(17), 4507–4510. [Link]

  • Wikipedia. 3,4-Dimethoxystyrene. [Link]

  • Hirao, A., & Hayashi, M. (1999). Anionic Vinyl Polymerization. In Anionic Polymerization (pp. 1-47). Springer, Berlin, Heidelberg. [Link]

  • Fuchs, P., et al. (2024). Anionic polymerization of ferulic acid-derived, substituted styrene monomers. Gutenberg Open Science. [Link]

  • Chen, M., et al. (2024). Theoretical Investigations of Para-Methoxystyrene/Styrene Polymerization Catalyzed by Cationic Methyl- and Dibenzobarrelene-Based α-Diimine Palladium Complexes. ResearchGate. [Link]

  • Ayrey, G., Levitt, F. G., & Mazza, R. J. (1965). Radiochemical studies of free radical vinyl polymerization III—Bulk polymerization of styrene, p-methoxystyrene and p-chlorostyrene. Polymer, 6(3), 157–171. [Link]

  • JoVE. (2022). Anionic Polymerization-Amphiphilic Copolymer-Preparation:Block Copolymer Micelles. YouTube. [Link]

  • LibreTexts Chemistry. (2021). 2.9: Radical Polymerization. [Link]

  • ChemistNATE. (2023). Polystyrene Polymerization Mechanism. YouTube. [Link]

  • University of Colorado Boulder. (n.d.). Lab 4: Cationic Polymerization of Styrene. [Link]

  • Hamdouni, A., et al. (2023). Polymers with dihydroxy/dialkoxybenzene moieties. Comptes Rendus. Chimie, 26, 1-27. [Link]

  • ResearchGate. (2025). Synthesis and Characterization of Poly(alkyl-substituted p-phenylene ethynylene)s. [Link]

  • Rubert Pérez, C. M., et al. (2018). Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates. ResearchGate. [Link]

  • Tyler DeWitt. (2014). Radical Polymerization. YouTube. [Link]

  • Polymeri, A., et al. (2018). Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases. Polymers, 10(11), 1269. [Link]

  • Al-Gunaid, T. A., et al. (2022). The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. Polymers, 14(19), 4153. [Link]

  • Wang, H., et al. (2019). A controlled synthesis method of polystyrene-b-polyisoprene-b-poly(methyl methacrylate) copolymer via anionic polymerization with trace amounts of THF having potential of a commercial scale. RSC Advances, 9(4), 2133-2140. [Link]

  • ResearchGate. (2025). Living anionic polymerization of 2-vinyldibenzothiophene: Homopolymer and block copolymers with styrene. [Link]

  • Bako, I., et al. (2022). Bicontinuous Nanophasic Conetworks of Polystyrene with Poly(dimethylsiloxane) and Divinylbenzene: From Macrocrosslinked to Hypercrosslinked Double-Hydrophobic Conetworks and Their Organogels with Solvent-Selective Swelling. Polymers, 14(15), 3120. [Link]

  • Semantic Scholar. (2020). Unusual Thermal Properties of Certain Poly(3,5-disubstituted styrene)s. [Link]s-Hays-Weber/2687d5b8e9d9b73644f1c7d4e5f7a08b688e4e9f)

  • Li, X., et al. (2021). Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether). Polymers, 13(9), 1494. [Link]

  • Hossain, M. I., et al. (2011). Synthesis and Characterization of Poly(aryleneethynylene)s and Their Corresponding Platinum-Linked Polymers. Journal of Scientific Research, 3(3), 587-597. [Link]

  • The Essential Chemical Industry. (n.d.). Poly(phenylethene) (Polystyrene). [Link]

Sources

Application Note: Strategic Use of 1-Ethenyl-3,5-dimethoxybenzene in Sonogashira Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Vinyl Arenes in C-C Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-catalyzed transformation operates under remarkably mild conditions, tolerating a wide array of functional groups and enabling the construction of complex molecular architectures.[1] Its applications are extensive, particularly in the synthesis of pharmaceuticals, natural products, and advanced organic materials where the resulting conjugated enyne and arylalkyne motifs are highly valued.[1][3]

This guide focuses on the strategic incorporation of 1-ethenyl-3,5-dimethoxybenzene , a vinyl arene, into Sonogashira coupling workflows. It is critical to understand that vinyl arenes are not direct substrates for the standard Sonogashira reaction. The reaction requires a halide leaving group on the sp² carbon. Therefore, this application note provides a comprehensive, two-part protocol that first details the efficient conversion of a readily available precursor, 3,5-dimethoxybenzaldehyde, into a Sonogashira-receptive vinyl bromide. Subsequently, it presents a robust protocol for the Sonogashira coupling of this vinyl bromide with terminal alkynes, yielding valuable 1,3-enyne products.

The Sonogashira Coupling: A Mechanistic Perspective

The efficacy of the Sonogashira reaction stems from the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][5] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The process begins with the activation of a Pd(II) precatalyst to a catalytically active Pd(0) species.[1]

  • Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the vinyl or aryl halide (R¹-X), forming a Pd(II) intermediate.[4]

    • Transmetalation : This Pd(II) complex then receives an alkynyl group from a copper(I) acetylide intermediate. This is often the rate-determining step.[4][6]

    • Reductive Elimination : The resulting Pd(II) species, now holding both the R¹ and alkynyl groups, undergoes reductive elimination. This step forms the desired C-C bond of the product (R¹-alkyne) and regenerates the Pd(0) catalyst, allowing the cycle to continue.[1]

  • Copper Cycle :

    • π-Alkyne Complex Formation : The copper(I) salt (typically CuI) coordinates with the terminal alkyne.[4]

    • Deprotonation : In the presence of a base (commonly an amine), the acidic terminal proton of the alkyne is removed, forming a highly reactive copper(I) acetylide species.[1] This species is the crucial alkynyl-transfer agent for the palladium cycle.

While essential for high reactivity at mild temperatures, the copper co-catalyst can promote an undesired side reaction: the oxidative homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[1][7] This underscores the importance of maintaining an inert atmosphere. To circumvent this issue, copper-free Sonogashira protocols have been developed, which are particularly advantageous when substrates are sensitive to copper or when homocoupling is a significant concern.[8][9][10]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_X R¹-Pd(II)L₂(X) Pd0:e->PdII_X:w Oxidative Addition PdII_Alkyne R¹-Pd(II)L₂(C≡CR²) PdII_X:n->PdII_Alkyne:n Transmetalation Product R¹-C≡C-R² PdII_Alkyne->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Alkyne H-C≡C-R² Cu_Acetylide [Cu-C≡C-R²] Alkyne->Cu_Acetylide Deprotonation Cu_Acetylide:n->PdII_X:s To Pd Cycle Base Base CuI Cu(I)X CuI->Cu_Acetylide R1X R¹-X (Vinyl Halide) R1X->PdII_X

Caption: Catalytic cycles of the Pd/Cu co-catalyzed Sonogashira reaction.

Experimental Design & Protocols

Part I: Synthesis of (E)-1-(2-bromoethenyl)-3,5-dimethoxybenzene

To utilize 1-ethenyl-3,5-dimethoxybenzene in a Sonogashira coupling, it must first be converted to a suitable vinyl halide. While direct bromination of the alkene is possible, a more stereocontrolled and widely applicable method is to synthesize the vinyl bromide from the corresponding aldehyde via a Horner-Wadsworth-Emmons (HWE) reaction.[11][12] The HWE reaction is renowned for its high (E)-alkene selectivity and the operational simplicity of removing the water-soluble phosphate byproduct.[12][13]

Objective: To synthesize (E)-1-(2-bromoethenyl)-3,5-dimethoxybenzene from 3,5-dimethoxybenzaldehyde.

Precursor_Synthesis start 3,5-Dimethoxy- benzaldehyde step1 Horner-Wadsworth-Emmons Reaction in THF start->step1 reagent Diethyl (bromomethyl) phosphonate + NaH reagent->step1 workup Aqueous Workup & Extraction step1->workup purify Column Chromatography workup->purify product (E)-1-(2-bromoethenyl)- 3,5-dimethoxybenzene purify->product

Caption: Workflow for the synthesis of the vinyl bromide precursor.

Materials & Reagents

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
3,5-Dimethoxybenzaldehyde166.1710.01.66 g
Diethyl (bromomethyl)phosphonate247.0411.02.72 g (1.8 mL)
Sodium Hydride (60% in mineral oil)24.0012.0480 mg
Anhydrous Tetrahydrofuran (THF)--50 mL
Saturated aq. NH₄Cl--As needed
Ethyl Acetate--As needed
Brine--As needed
Anhydrous Na₂SO₄--As needed

Protocol: Precursor Synthesis

  • Preparation: Under an inert atmosphere (N₂ or Argon), add sodium hydride (480 mg, 12.0 mmol) to a dry three-neck flask equipped with a magnetic stir bar and a dropping funnel.

  • Ylide Formation: Add anhydrous THF (30 mL) to the flask and cool the suspension to 0 °C in an ice bath. Add diethyl (bromomethyl)phosphonate (1.8 mL, 11.0 mmol) dropwise via syringe over 15 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

    • Causality Note: The strong base (NaH) deprotonates the phosphonate to form the nucleophilic phosphonate carbanion (the ylide), which is the key reactant.[14]

  • Aldehyde Addition: Dissolve 3,5-dimethoxybenzaldehyde (1.66 g, 10.0 mmol) in anhydrous THF (20 mL) and add it dropwise to the ylide solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (or until TLC analysis indicates complete consumption of the aldehyde).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL) at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (E)-1-(2-bromoethenyl)-3,5-dimethoxybenzene.

Part II: Sonogashira Coupling of (E)-1-(2-bromoethenyl)-3,5-dimethoxybenzene

This protocol outlines the coupling of the synthesized vinyl bromide with a representative terminal alkyne, phenylacetylene. The conditions are general and can be adapted for other terminal alkynes.

Objective: To synthesize (E)-1,3-dimethoxy-5-(2-phenylethenyl)benzene via Pd/Cu-catalyzed Sonogashira coupling.

Materials & Reagents

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
(E)-1-(2-bromoethenyl)-3,5-dimethoxybenzene243.091.0243 mg
Phenylacetylene102.131.2123 mg (0.13 mL)
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)701.900.03 (3 mol%)21 mg
Copper(I) Iodide (CuI)190.450.05 (5 mol%)9.5 mg
Triethylamine (TEA)101.19-5 mL
Anhydrous Tetrahydrofuran (THF)--5 mL

Protocol: Sonogashira Coupling

  • Inert Atmosphere Setup: Add the vinyl bromide (243 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol) to a dry Schlenk flask containing a magnetic stir bar. Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.[15]

    • Causality Note: An inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst and to minimize the oxidative homocoupling of the alkyne, a common side reaction catalyzed by the Cu(I) species in the presence of oxygen.[1][16]

  • Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe. The triethylamine acts as both the base and a co-solvent.

    • Causality Note: The amine base is required to neutralize the HBr byproduct formed during the reaction and to facilitate the deprotonation of the terminal alkyne in the copper cycle.[1]

  • Alkyne Addition: Add phenylacetylene (0.13 mL, 1.2 mmol) dropwise to the stirring mixture.

  • Reaction: Stir the reaction at room temperature for 4-8 hours. Monitor the reaction progress by TLC until the starting vinyl bromide is consumed. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be required.

  • Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired conjugated enyne.

Sonogashira_Workflow start Vinyl Bromide + Terminal Alkyne step1 Combine Reagents Under Inert Gas start->step1 reagents PdCl₂(PPh₃)₂ CuI, TEA, THF reagents->step1 reaction Stir at RT (Monitor by TLC) step1->reaction workup Solvent Removal & Extraction reaction->workup purify Column Chromatography workup->purify product Conjugated Enyne Product purify->product

Caption: General experimental workflow for the Sonogashira coupling.

Process Optimization and Troubleshooting

Issue / ObservationPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently reactive halide (bromide vs. iodide); Steric hindrance.Ensure Pd precatalyst is properly activated. Use fresh, high-purity catalysts and anhydrous/deoxygenated solvents. Consider switching to the more reactive vinyl iodide. Increase temperature or reaction time. A different phosphine ligand may be required.
Significant Homocoupling Presence of oxygen; High concentration of copper catalyst.Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere.[7][16] Reduce the loading of CuI (e.g., to 1-2 mol%). Consider switching to a copper-free protocol , which may require a different base (e.g., Cs₂CO₃) and ligand.[1][17]
Decomposition of Reactants Reaction temperature is too high; Substrate sensitivity to the base.Run the reaction at room temperature if possible. If heating is necessary, increase it incrementally. Use a milder or bulkier base like diisopropylethylamine (DIPEA) or an inorganic base (K₂CO₃, Cs₂CO₃).
Difficult Purification Formation of phosphine oxides; Similar polarity of product and byproducts.Use minimal phosphine ligand or a ligandless system if applicable. Optimize chromatography conditions carefully. A simple filtration through a short plug of silica can sometimes remove catalyst residues before full chromatography.

Applications in Medicinal Chemistry and Materials Science

The conjugated 1,3-enyne scaffold produced from these protocols is a highly valuable structural motif.[18]

  • Drug Discovery: Alkynes are increasingly used in medicinal chemistry to enhance metabolic stability, improve binding affinity, and act as rigid linkers in complex molecules.[19] The enyne products serve as versatile intermediates for synthesizing heterocycles, which are foundational structures in many pharmaceuticals.

  • Natural Product Synthesis: The 1,3-enyne unit is present in numerous biologically active natural products, and the Sonogashira reaction is a key strategy for their total synthesis.[1]

  • Materials Science: Conjugated enynes are essential building blocks for organic electronic materials, including conducting polymers and molecules with unique photophysical properties, due to their extended π-systems.[3]

By following the strategic protocols outlined in this guide, researchers can effectively incorporate vinyl arenes like 1-ethenyl-3,5-dimethoxybenzene into their synthetic programs, unlocking access to a diverse range of complex and valuable molecules.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Al-Zoubi, R. M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]

  • Shafi, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. Available at: [Link]

  • Copper-free Sonogashira coupling. (2008). The chemical reaction database. Available at: [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • Doyle, A. G., et al. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. Available at: [Link]

  • 1-Ethynyl-3,5-dimethoxybenzene | CAS#:171290-52-1. Chemsrc. (2025). Available at: [Link]

  • An, K., et al. (2018). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). ResearchGate. Available at: [Link]

  • 1-Ethynyl-3,5-dimethoxybenzene | C10H10O2 | CID 4661321. PubChem. (n.d.). Available at: [Link]

  • Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre. Available at: [Link]

  • Example of applications containing conjugated enyne scaffold. (n.d.). ResearchGate. Available at: [Link]

  • 7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne. Books. (n.d.). Available at: [Link]

  • Recent advances in the application of alkynes in multicomponent reactions. (2024). National Institutes of Health. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Available at: [Link]

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. (n.d.). Available at: [Link]

  • Carbonyl Chemistry :: Horner-Wadsworth-Emmons Reaction. University of Wisconsin-Madison. (n.d.). Available at: [Link]

  • Trost, B. M., et al. (2009). Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. National Institutes of Health. Available at: [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. (n.d.). Available at: [Link]

  • 1-Bromo-3,5-Dimethoxybenzene: Properties, Applications, and Synthesis. Ningbo Inno Pharmchem Co., Ltd. (n.d.). Available at: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. (n.d.). Available at: [Link]

Sources

Application Note & Protocols: 1-Ethenyl-3,5-dimethoxybenzene as a Novel Building Block for Organic Light-Emitting Diodes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the development of novel organic materials with tailored optoelectronic properties. This document presents a prospective analysis and a series of detailed protocols for the application of 1-ethenyl-3,5-dimethoxybenzene, also known as 3,5-dimethoxystyrene, as a versatile building block for OLED materials. While direct applications of this specific molecule are not yet established in peer-reviewed literature, its chemical structure offers significant potential. The electron-rich dimethoxybenzene core is a common motif in hole-transporting materials, and the reactive ethenyl (vinyl) group enables its use as a monomer for polymer synthesis or as a handle for creating larger, conjugated small molecules. This guide provides a theoretical framework for its use, detailed synthetic protocols, methodologies for incorporation into OLED devices, and characterization techniques for researchers exploring next-generation OLED materials.

Introduction: The Case for 1-Ethenyl-3,5-dimethoxybenzene in OLEDs

The performance of an OLED device—defined by its efficiency, color purity, and operational lifetime—is dictated by the chemical and electronic properties of the materials used in its multilayer stack.[1][2] Key components include the hole injection and transport layers (HIL/HTL), the emissive layer (EML), and the electron transport and injection layers (ETL/EIL).[3]

The molecular structure of 1-ethenyl-3,5-dimethoxybenzene presents two key features that make it a compelling candidate for OLED material development:

  • Electron-Rich Aromatic Core: The benzene ring is substituted with two methoxy (-OCH₃) groups at the meta positions. Methoxy groups are strong electron-donating groups, which increase the energy of the Highest Occupied Molecular Orbital (HOMO). This characteristic is highly desirable for Hole Transport Materials (HTMs), as a higher HOMO level facilitates the injection of holes from the anode and improves charge carrier mobility.[4][5] Studies on carbazole- and triphenylamine-based HTMs have repeatedly shown that methoxy substitutions can positively influence photovoltaic and electroluminescent performance.[6][7]

  • Polymerizable/Functionalizable Vinyl Group: The ethenyl (-CH=CH₂) group provides a reactive site for synthesizing novel materials. It can be readily polymerized to form poly(styrene) derivatives, which can function as processable host or charge-transport materials.[8][9] Alternatively, the vinyl group can undergo further reactions, such as Heck or Suzuki coupling, to extend the π-conjugation and create novel small molecule emitters or advanced HTMs.

Based on this analysis, we propose three primary avenues for the application of 1-ethenyl-3,5-dimethoxybenzene in OLEDs:

  • As a monomer for a solution-processable Hole-Transporting Polymer (HTP).

  • As a precursor for a small molecule Hole-Transporting Material (HTM).

  • As a foundational unit for a novel blue-emitting molecule.

Physicochemical Properties & Data

A thorough understanding of a material's properties is critical before its integration into a device. The known and predicted properties of 1-ethenyl-3,5-dimethoxybenzene are summarized below.

PropertyValue / Predicted ValueSource
IUPAC Name 1-ethenyl-3,5-dimethoxybenzenePubChem[10]
Synonyms 3,5-Dimethoxystyrene-
CAS Number 40243-87-6, 171290-52-1Chiralen[11], PubChem[10]
Molecular Formula C₁₀H₁₀O₂PubChem[10]
Molecular Weight 162.19 g/mol Sigma-Aldrich[12]
Physical State White to tan solidChemsrc[13], Lab Pro Inc[14]
Melting Point 44 - 48 °CChemsrc[13], Sigma-Aldrich[12]
Boiling Point 264.1 ± 30.0 °C at 760 mmHgChemsrc[13]
Predicted HOMO ~ -5.3 to -5.5 eVTheoretical estimate based on similar dimethoxybenzene structures
Predicted LUMO ~ -1.8 to -2.0 eVTheoretical estimate based on styrene derivatives
Predicted Band Gap ~ 3.5 eVCalculated from predicted HOMO/LUMO

Note: HOMO/LUMO values are theoretical estimates and must be confirmed experimentally via cyclic voltammetry and UV-Vis spectroscopy.

Experimental Protocols

Protocol 3.1: Synthesis of 1-Ethenyl-3,5-dimethoxybenzene via Wittig Reaction

This protocol details the synthesis from the commercially available precursor, 3,5-dimethoxybenzaldehyde, using the Wittig reaction. The Wittig reaction is a reliable method for converting aldehydes into alkenes.[15][16]

Reaction Scheme:

  • Stage 1 (Ylide Formation): (C₆H₅)₃P + CH₃Br → [(C₆H₅)₃PCH₃]⁺Br⁻ then add Base → (C₆H₅)₃P=CH₂

  • Stage 2 (Wittig Reaction): (C₆H₅)₃P=CH₂ + C₉H₁₀O₃ (3,5-dimethoxybenzaldehyde) → C₁₀H₁₀O₂ + (C₆H₅)₃P=O

Diagram of Synthesis Pathway:

G cluster_stage1 Stage 1: Ylide Formation cluster_stage2 Stage 2: Olefination reagent1 Methyltriphenylphosphonium bromide ylide Phosphonium Ylide (C₆H₅)₃P=CH₂ reagent1->ylide 1. Deprotonation reagent2 n-Butyllithium (n-BuLi) in Anhydrous THF product 1-Ethenyl-3,5-dimethoxybenzene aldehyde 3,5-Dimethoxybenzaldehyde aldehyde->product 2. Wittig Reaction byproduct Triphenylphosphine oxide product->byproduct +

Caption: Wittig reaction pathway for synthesis.

Materials:

  • Methyltriphenylphosphonium bromide (98%)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M solution in hexanes)

  • 3,5-Dimethoxybenzaldehyde (98%)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Argon or Nitrogen).

Procedure:

  • Ylide Preparation: a. Suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere. b. Cool the suspension to 0 °C using an ice bath. c. Add n-BuLi (1.05 eq.) dropwise via syringe. The solution will turn a characteristic deep yellow/orange color, indicating ylide formation.[17] d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Wittig Reaction: a. Dissolve 3,5-dimethoxybenzaldehyde (1.0 eq.) in a minimal amount of anhydrous THF. b. Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise. c. Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[18]

  • Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract three times with diethyl ether. c. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. d. Filter the solution and remove the solvent under reduced pressure (rotary evaporation). e. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the desired product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

  • Characterization: a. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. b. Determine the melting point and compare it to the literature value (44-48 °C).[12]

Protocol 3.2: Fabrication of a Prototype OLED Device

This protocol describes the fabrication of a multilayer small molecule OLED using vacuum thermal evaporation.[19][20] This method is suitable for testing the performance of 1-ethenyl-3,5-dimethoxybenzene as a component in a Hole-Transporting Layer (HTL) or as a host in the Emissive Layer (EML).

Device Architecture: ITO / HIL / HTL / EML / ETL / Cathode

Diagram of Proposed OLED Device Architecture:

G cluster_device OLED Device Stack Cathode Cathode (LiF / Al) ETL Electron Transport Layer (ETL) e.g., Alq₃ EML Emissive Layer (EML) e.g., Host:CPB + Dopant:Ir(ppy)₃ Light Light Emission ↓ HTL Hole Transport Layer (HTL) *Potential application for novel material* HIL Hole Injection Layer (HIL) e.g., PEDOT:PSS or α-NPD Anode Anode (ITO) Substrate Glass Substrate

Caption: A standard multilayer OLED structure.

Materials and Equipment:

  • Pre-patterned Indium Tin Oxide (ITO) coated glass substrates

  • Cleaning solvents: Deionized water, isopropyl alcohol, acetone

  • Hole Injection Material: e.g., PEDOT:PSS (for spin-coating) or α-NPD (for evaporation)

  • Hole Transport Material: 1-ethenyl-3,5-dimethoxybenzene derivative or polymer

  • Emissive Layer Materials: e.g., a host like CBP and a phosphorescent dopant like Ir(ppy)₃

  • Electron Transport Material: e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃)

  • Cathode Materials: Lithium Fluoride (LiF) and Aluminum (Al)

  • Spin coater (if using PEDOT:PSS)

  • High-vacuum thermal evaporation system (<10⁻⁶ Torr)

  • Glovebox with an inert atmosphere (N₂)

Procedure:

  • Substrate Cleaning: a. Sequentially sonicate the ITO substrates in deionized water, acetone, and isopropyl alcohol for 15 minutes each.[21] b. Dry the substrates with a nitrogen gun and immediately transfer them to an oven or hotplate for 15 minutes at 120 °C to remove residual moisture. c. Treat with UV-Ozone for 10 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: a. (Option A - Spin Coating): In a glovebox, spin-coat a filtered PEDOT:PSS solution onto the ITO substrate (e.g., 4000 rpm for 40 seconds).[21] b. Anneal the substrate at 140 °C for 15 minutes inside the glovebox antechamber. c. (Option B - Evaporation): Transfer substrates to the thermal evaporator and deposit 40 nm of α-NPD.

  • Hole Transport Layer (HTL) Deposition: a. In the thermal evaporator, deposit a 30 nm layer of the novel material derived from 1-ethenyl-3,5-dimethoxybenzene. Deposition rate should be controlled at ~1 Å/s.

  • Emissive Layer (EML) Deposition: a. Co-evaporate the host material (e.g., CBP) and the emissive dopant (e.g., Ir(ppy)₃) to form a 20 nm layer. The doping concentration is critical and typically ranges from 6-10%.

  • Electron Transport Layer (ETL) Deposition: a. Deposit a 40 nm layer of Alq₃ at a rate of ~1-2 Å/s.

  • Cathode Deposition: a. Without breaking vacuum, deposit a thin (1 nm) layer of LiF, followed by a 100 nm layer of Aluminum (Al) through a shadow mask to define the active area of the pixels.

  • Encapsulation: a. Immediately encapsulate the finished device using a UV-curable epoxy and a cover glass inside the glovebox to prevent degradation from atmospheric oxygen and moisture.

Protocol 3.3: Material and Device Characterization

Diagram of Characterization Workflow:

G cluster_material Material Characterization cluster_device Device Performance Testing CV Cyclic Voltammetry (HOMO/LUMO Levels) JVL J-V-L Measurement (Current-Voltage-Luminance) CV->JVL Informs Device Physics UVVis UV-Vis & PL Spectroscopy (Optical Bandgap, Emission) EL Electroluminescence Spectrum (Color Purity, CIE Coordinates) UVVis->EL Correlates Optical Properties TGA Thermogravimetric Analysis (Thermal Stability) EQE EQE Calculation (Device Efficiency) JVL->EQE EL->EQE Lifetime Lifetime Testing (Operational Stability)

Caption: Workflow for material and device analysis.

Material Characterization:

  • Electrochemical Properties: Perform cyclic voltammetry (CV) to determine the oxidation and reduction potentials. From these, the HOMO and LUMO energy levels can be estimated, which is crucial for assessing energy level alignment in the device.[1]

  • Optical Properties: Use UV-Vis absorption and photoluminescence (PL) spectroscopy to determine the optical bandgap and the intrinsic emission properties of the material in solution and as a thin film.[22]

  • Thermal Stability: Use Thermogravimetric Analysis (TGA) to determine the decomposition temperature (Td), ensuring the material is stable enough for the vacuum evaporation process.

Device Characterization:

  • Electrical and Optical Performance: Use a source measure unit and a calibrated photodetector/spectrometer to measure the current density-voltage-luminance (J-V-L) characteristics of the fabricated OLED.[22]

  • Efficiency Calculation: From the J-V-L data, calculate key performance metrics:

    • Current Efficiency (cd/A)

    • Power Efficiency (lm/W)

    • External Quantum Efficiency (EQE) (%)

  • Electroluminescence (EL) Spectrum: Measure the EL spectrum at different operating voltages to determine the emission color and calculate the CIE 1931 color coordinates.[22]

  • Lifetime Measurement: Test the operational stability by monitoring the luminance decay over time at a constant current density (e.g., LT₅₀, the time for luminance to drop to 50% of its initial value).

Conclusion and Future Outlook

1-Ethenyl-3,5-dimethoxybenzene represents an unexplored but promising platform for the development of new OLED materials. Its electron-rich core and versatile vinyl functionality provide a clear rationale for its investigation as a precursor for both small molecule and polymeric hole-transporting and emissive materials. The protocols outlined in this document provide a comprehensive roadmap for the synthesis, device integration, and characterization of materials derived from this compound. Future research should focus on the synthesis of a homologous series of oligomers or polymers to study the effect of conjugation length on charge transport and on functionalizing the vinyl group to create novel, fully-conjugated emissive molecules. Successful development could lead to a new class of cost-effective and efficient materials for next-generation displays and solid-state lighting.

References

  • Sun, H. (n.d.). Research on Different Physical Property Characterization Approaches for OLED Materials.
  • DisplayMan. (n.d.). Manufacturing Process and Key Technologies of OLED.
  • Samsung Display. (2023, January 16). Small Molecule OLED.
  • National Center for Biotechnology Information. (n.d.). 1-Ethynyl-3,5-dimethoxybenzene. PubChem.
  • Chemsrc. (n.d.). 1-Ethynyl-3,5-dimethoxybenzene.
  • Lab Pro Inc. (n.d.). 1-Ethynyl-3,5-dimethoxybenzene, 200MG.
  • Mack, P. (n.d.). Understanding the chemical and electronic properties of OLED materials. Thermo Fisher Scientific.
  • Heil, H., et al. (n.d.). Characterization and Optimization of OLED Materials. SPIE Digital Library.
  • Salleh, M. M., et al. (n.d.). Fabrication of Organic Light Emitting Diodes (OLEDs) for Flat Panel Displays.
  • HORIBA. (n.d.). OLED Organic Light Emitting Diode characterisation with Spectroscopic Ellipsometry.
  • Ossila. (n.d.). OLED Fabrication Guide.
  • Sigma-Aldrich. (n.d.). 1-Ethynyl-3,5-dimethoxybenzene.
  • ResearchGate. (n.d.). Characteristics Study of OLED Materials.
  • BenchChem. (n.d.). Synthesis of Methyl 4-vinylbenzoate via Wittig Reaction.
  • ResearchGate. (n.d.). Solution processable small molecules for organic light-emitting diodes.
  • University of Delaware. (n.d.). Wittig Reaction.
  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Chegg. (2019, April 10). Solved Synthesis of 4-vinylbenzoic acid using the Wittig.
  • ResearchGate. (n.d.). New hole transport materials with 1,2-dimethoxyphenyl as the terminal groups.
  • University of Wisconsin-Madison. (n.d.). A Solvent Free Wittig Reaction.
  • ResearchGate. (n.d.). Carbazole Based Hole Transporting Materials For Solid State Dssc : Role Of The Methoxy Groups.
  • ResearchGate. (n.d.). Efficient Hole Transporting Materials with Two or Four N,N-Di(4-methoxyphenyl)aminophenyl on Ethene Unit for Perovskite Solar Cells.
  • Salman, S., et al. (2021). Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons. Journal of Materials Chemistry C.
  • MDPI. (2024, March 8). Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells.
  • ChemBK. (n.d.). 1,3-dimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene.
  • Fraunhofer IAP. (n.d.). OLED-Materials.
  • ResearchGate. (n.d.). Organic light-emitting diode with polyaniline-poly(styrene sulfonate) as a hole injection layer.
  • Chiralen. (n.d.). 1-Ethenyl-3,5-dimethoxybenzene.

Sources

Application Note: Quantitative Analysis of 1-Ethenyl-3,5-dimethoxybenzene using Gas and Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides detailed protocols for the quantitative analysis of 1-ethenyl-3,5-dimethoxybenzene, a substituted styrene derivative with potential applications in polymer chemistry and organic synthesis. Recognizing the need for robust and reliable analytical methods in research and quality control, we present two primary chromatographic techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) for its high sensitivity to volatile hydrocarbons, and High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for its versatility and applicability to a wide range of matrices. This document is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the causality behind experimental choices and ensuring the scientific integrity of the described methods through adherence to established validation principles.

Introduction: The Analytical Imperative for 1-Ethenyl-3,5-dimethoxybenzene

1-Ethenyl-3,5-dimethoxybenzene, also known as 3,5-dimethoxystyrene, is an aromatic compound characterized by a vinyl group and two methoxy groups attached to a benzene ring. Its structural motifs suggest its utility as a monomer in polymerization reactions and as a building block in the synthesis of more complex molecules. As with any specialty chemical, the ability to accurately quantify 1-ethenyl-3,5-dimethoxybenzene is paramount for ensuring purity, monitoring reaction kinetics, and performing stability studies.

The choice between gas and liquid chromatography for the analysis of this compound is dictated by its physicochemical properties and the nature of the sample matrix. With a molecular weight of 164.20 g/mol , 1-ethenyl-3,5-dimethoxybenzene is sufficiently volatile for gas chromatography.[1] GC-FID is a powerful technique for separating and analyzing volatile compounds, offering high precision and sensitivity.[2] On the other hand, HPLC is well-suited for non-volatile or thermally labile compounds and provides significant flexibility in method development, making it a robust alternative, particularly for samples in complex liquid matrices.[3]

This guide provides comprehensive, step-by-step protocols for both GC-FID and HPLC-UV analysis, grounded in established analytical principles and validated according to the International Council for Harmonisation (ICH) guidelines to ensure trustworthiness and scientific rigor.[2][4][5]

Gas Chromatography with Flame Ionization Detection (GC-FID)

Rationale for Method Design

The GC-FID method is predicated on the volatility of 1-ethenyl-3,5-dimethoxybenzene and the high sensitivity of the Flame Ionization Detector to hydrocarbons.[6] The separation is achieved on a capillary column with a non-polar stationary phase, which separates compounds based on their boiling points and relative affinity for the stationary phase.

  • Injector Temperature: The injector temperature is set to ensure rapid and complete vaporization of the sample without causing thermal degradation. An excessively high temperature could lead to the decomposition of the analyte, while a temperature that is too low may result in incomplete vaporization and poor peak shape.[7][8]

  • Column Selection: A non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is chosen due to the non-polar nature of 1-ethenyl-3,5-dimethoxybenzene. This type of stationary phase separates analytes primarily based on their boiling points.

  • Oven Temperature Program: A temperature program is employed to ensure good separation of the analyte from any impurities and to achieve a reasonable analysis time. Starting at a lower temperature allows for the separation of more volatile components, while ramping to a higher temperature facilitates the elution of less volatile compounds.[9]

  • Detector: The Flame Ionization Detector (FID) is selected for its high sensitivity to organic compounds containing carbon-hydrogen bonds and its wide linear range.

Experimental Workflow: GC-FID Analysis

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis s1 Weigh Standard s2 Dissolve in Solvent s1->s2 s3 Serial Dilutions s2->s3 gc1 Inject Sample/Standard s3->gc1 Calibration Standards s4 Prepare Sample Solution s4->gc1 Test Samples gc2 Vaporization in Inlet gc1->gc2 gc3 Separation on Column gc2->gc3 gc4 Detection by FID gc3->gc4 d1 Integrate Peak Area gc4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Analyte d2->d3

Caption: Workflow for GC-FID quantification of 1-ethenyl-3,5-dimethoxybenzene.

Detailed Protocol: GC-FID

2.3.1. Materials and Reagents

  • 1-Ethenyl-3,5-dimethoxybenzene reference standard (≥98% purity)

  • Methanol, HPLC grade

  • Helium, ultra-high purity (carrier gas)

  • Hydrogen, ultra-high purity (FID fuel)

  • Air, zero grade (FID oxidant)

  • Volumetric flasks and pipettes, Class A

  • GC vials with septa

2.3.2. Instrumentation and Conditions

ParameterCondition
Gas Chromatograph Agilent 7890B or equivalent with FID
Column HP-5 (5% Phenyl Methyl Siloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness
Injector Split/Splitless
Injector Temp. 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.5 mL/min (constant flow)
Oven Program Initial: 100 °C, hold for 2 min
Ramp: 15 °C/min to 250 °C
Hold: 5 min at 250 °C
Detector Flame Ionization Detector (FID)
Detector Temp. 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min

2.3.3. Standard and Sample Preparation

  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of 1-ethenyl-3,5-dimethoxybenzene reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standards: Perform serial dilutions of the primary stock standard with methanol to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Prepare the sample by dissolving a known amount in methanol to achieve a final concentration expected to be within the calibration range.

2.3.4. Data Analysis and Quantification

  • Inject the series of working standards to establish a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the sample solution and determine the peak area of 1-ethenyl-3,5-dimethoxybenzene.

  • Calculate the concentration of the analyte in the sample using the equation from the linear regression of the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale for Method Design

The HPLC-UV method is developed based on the principle of reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase. This is a highly versatile and widely used technique for the analysis of moderately polar to non-polar organic molecules.[10]

  • Column Selection: A C18 column is selected as it is a common reversed-phase column that provides good retention and separation for a wide range of aromatic compounds.[11][12] The octadecylsilyl stationary phase interacts with the non-polar 1-ethenyl-3,5-dimethoxybenzene through hydrophobic interactions.

  • Mobile Phase: A mixture of acetonitrile and water is chosen as the mobile phase. Acetonitrile is a common organic modifier in reversed-phase HPLC, and its proportion is optimized to achieve a suitable retention time and peak shape.[13]

  • Detector: UV detection is employed, leveraging the chromophoric nature of the benzene ring in 1-ethenyl-3,5-dimethoxybenzene. The detection wavelength is set at the absorbance maximum of the analyte to ensure high sensitivity.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis s1 Weigh Standard s2 Dissolve in Mobile Phase s1->s2 s3 Serial Dilutions s2->s3 hplc1 Inject Sample/Standard s3->hplc1 Calibration Standards s4 Prepare Sample Solution s4->hplc1 Test Samples hplc2 Separation on C18 Column hplc1->hplc2 hplc3 Detection by UV Detector hplc2->hplc3 d1 Integrate Peak Area hplc3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Analyte d2->d3

Caption: Workflow for HPLC-UV quantification of 1-ethenyl-3,5-dimethoxybenzene.

Detailed Protocol: HPLC-UV

3.3.1. Materials and Reagents

  • 1-Ethenyl-3,5-dimethoxybenzene reference standard (≥98% purity)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks and pipettes, Class A

  • HPLC vials with septa

3.3.2. Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 10 µL
Detector UV/Vis Detector
Detection Wavelength 254 nm

3.3.3. Standard and Sample Preparation

  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of 1-ethenyl-3,5-dimethoxybenzene reference standard and dissolve in 10 mL of the mobile phase in a volumetric flask.

  • Working Standards: Perform serial dilutions of the primary stock standard with the mobile phase to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Prepare the sample by dissolving a known amount in the mobile phase to achieve a final concentration expected to be within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3.3.4. Data Analysis and Quantification

  • Inject the series of working standards to establish a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the sample solution and determine the peak area of 1-ethenyl-3,5-dimethoxybenzene.

  • Calculate the concentration of the analyte in the sample using the equation from the linear regression of the calibration curve.

Method Validation: Ensuring Trustworthiness and Reliability

To ensure that the developed analytical methods are suitable for their intended purpose, they must be validated. The validation should be performed in accordance with ICH Q2(R2) guidelines.[2][4][5] The key validation parameters are summarized below.

Validation ParameterDescription
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, and matrix components.[14]
Linearity The ability of the method to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.[14]
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often determined by recovery studies.
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Assessed at two levels: repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15]

Conclusion

The GC-FID and HPLC-UV methods detailed in this application note provide robust and reliable approaches for the quantitative analysis of 1-ethenyl-3,5-dimethoxybenzene. The choice of method will depend on the specific application, sample matrix, and available instrumentation. By following the detailed protocols and adhering to the principles of method validation, researchers and scientists can ensure the generation of high-quality, reproducible data for their studies involving this important chemical compound.

References

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • U.S. Food and Drug Administration. Q2A Validation of Analytical Procedures. [Link]

  • PubChem. 1-Ethynyl-3,5-dimethoxybenzene. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • CATO SMS. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]

  • Microbioz India. (2023). Optimizing Gas Chromatography Parameters for Enhanced Performance. [Link]

  • SIELC Technologies. Separation of .beta.-Methoxystyrene on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • Lab Manager. (2023). Gas Chromatography (GC): Separating Volatile Compounds with High Precision. [Link]

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]

  • Chromatography Online. (2004). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • PubMed. (2004). Selective detection of volatile aromatic compounds using a compact laser ionization detector with fast gas chromatography. [Link]

  • ResearchGate. (2016). A Review: GC Method Development and validation. [Link]

  • Chromatography Today. (2019). Why Column Choice is Important in HPLC. [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2021). A Review on Development and validation of HPLC method. [Link]

  • Agilent. GC Method Development. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2021). A Review on HPLC Method Development and Validation. [Link]

  • Redalyc. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. [Link]

  • LCGC International. (2021). GC Temperature Programming—10 Things You Absolutely Need to Know. [Link]

  • National Center for Biotechnology Information. (2024). Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. [Link]

  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Styrene. [Link]

Sources

Protocol for the synthesis of futibatinib using 1-ethenyl-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Futibatinib (TAS-120) is a potent, irreversible inhibitor of fibroblast growth factor receptors (FGFRs) 1-4, approved for the treatment of cholangiocarcinoma.[1][2] Its unique structure, featuring a pyrazolo[1,5-a]pyrimidine core, a 3,5-dimethoxyphenylalkyne moiety, and an acrylamide "warhead," makes it a compelling target for synthetic chemists.[3][4] This document provides a detailed, research-grade protocol for the total synthesis of futibatinib. The described pathway initiates with the preparation of the key alkyne intermediate, 1-ethynyl-3,5-dimethoxybenzene, from 1-ethenyl-3,5-dimethoxybenzene, and culminates in the final active pharmaceutical ingredient, offering insights into the strategic considerations and mechanistic underpinnings of each transformation.

Introduction: The Significance of Futibatinib

Fibroblast growth factor receptor (FGFR) signaling pathways are crucial for various cellular processes, including proliferation and differentiation.[5] Aberrations in these pathways, such as gene fusions and amplifications, are known oncogenic drivers in a variety of cancers.[6][7] Futibatinib stands out as a next-generation covalent inhibitor designed to target these aberrations with high potency and selectivity.[2]

The molecule's architecture is a testament to modern structure-based drug design. The 3,5-dimethoxybenzene group is strategically positioned by a rigid alkyne linker to occupy a deep hydrophobic pocket within the FGFR kinase domain, a feature common to many selective FGFR inhibitors.[2][3] The core pyrazolo[1,5-a]pyrimidine acts as an ATP-mimicking scaffold, while the acrylamide group forms an irreversible covalent bond with a specific cysteine residue (Cys488 in FGFR1) in the ATP binding site, ensuring prolonged target inhibition.[3][4] This application note outlines a robust synthetic route to access this complex molecule, providing both practical steps and the expert rationale behind them.

Overall Synthetic Strategy

The synthesis is designed as a convergent route, focusing on the sequential assembly of the key fragments. The logical flow begins with the preparation of the essential 3,5-dimethoxyphenylalkyne, followed by the construction of the heterocyclic core, their subsequent coupling, and final-stage functionalization to install the pharmacologically critical pyrrolidine and acrylamide moieties.

Futibatinib_Synthesis_Workflow A 1-Ethenyl-3,5-dimethoxybenzene B Step 1: Alkyne Formation (Bromination/Dehydrobromination) A->B C 1-Ethynyl-3,5-dimethoxybenzene (Key Intermediate 1) B->C G Step 3: Sonogashira Coupling C->G D Aminopyrazole Precursor E Step 2: Pyrazolo[1,5-a]pyrimidine Core Synthesis (Cyclization & Iodination) D->E F Iodinated Pyrazolopyrimidine (Key Intermediate 2) E->F F->G H Coupled Intermediate G->H J Step 4: Nucleophilic Substitution H->J I (S)-3-(Boc-amino)pyrrolidine I->J K Boc-Protected Intermediate J->K L Step 5: Boc Deprotection K->L M Amine Intermediate L->M O Step 6: Acylation (Warhead Installation) M->O N Acryloyl Chloride N->O P Futibatinib (Final Product) O->P

Caption: Overall workflow for the synthesis of Futibatinib.

Materials and Equipment

Reagent/MaterialGradeSupplierNotes
1-Ethenyl-3,5-dimethoxybenzene≥97%Sigma-AldrichStarting material for alkyne synthesis.
Pyridinium tribromide98%Acros OrganicsBrominating agent.
Potassium tert-butoxide (KOtBu)≥98%Sigma-AldrichStrong base for elimination.
3-Amino-4-cyanopyrazole97%Combi-BlocksHeterocyclic core precursor.
Formamide≥99.5%Sigma-AldrichReagent and solvent for cyclization.
N-Iodosuccinimide (NIS)98%Oakwood ChemicalIodinating agent.
1-Ethynyl-3,5-dimethoxybenzene≥98%TCI ChemicalsKey coupling partner.[8]
Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)98%Strem ChemicalsSonogashira catalyst.[9]
Copper(I) iodide (CuI)99.995%Sigma-AldrichSonogashira co-catalyst.[9]
(S)-3-(tert-Butoxycarbonylamino)pyrrolidine≥98%Combi-BlocksChiral building block.
Acryloyl chloride98%Sigma-AldrichAcylating agent for warhead.
Anhydrous Solvents (THF, DMF, DCM)DriSolv®EMD MilliporeEssential for moisture-sensitive steps.
Standard Glassware & Schlenk Line--For inert atmosphere reactions.
TLC Plates (Silica Gel 60 F₂₅₄)-MerckFor reaction monitoring.
Column Chromatography Silica Gel230-400 meshSorbent Tech.For purification.

Detailed Experimental Protocols

Part 1: Synthesis of 1-Ethynyl-3,5-dimethoxybenzene (Key Intermediate 1)

Rationale: The conversion of a vinyl group to an alkyne is a classic transformation. This protocol employs a two-step sequence: bromination of the alkene to form a dibromoalkane, followed by a double dehydrobromination using a strong base to yield the desired terminal alkyne. This provides a direct route from the specified starting material to the crucial Sonogashira coupling partner.

Step 1.1: Dibromination of 1-Ethenyl-3,5-dimethoxybenzene

  • Dissolve 1-ethenyl-3,5-dimethoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridinium tribromide (1.1 eq) portion-wise over 20 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by TLC (Hexane:EtOAc 9:1). The disappearance of the starting material spot indicates completion.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 1-(1,2-dibromoethyl)-3,5-dimethoxybenzene. This intermediate is often used directly in the next step without further purification.

Step 1.2: Double Dehydrobromination

  • In a separate flask under an inert atmosphere (N₂ or Ar), suspend potassium tert-butoxide (3.0 eq) in anhydrous THF (0.3 M).

  • Cool the suspension to 0 °C.

  • Dissolve the crude dibromo intermediate from Step 1.1 in a minimal amount of anhydrous THF and add it dropwise to the KOtBu suspension over 30 minutes.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by pouring it into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 1% to 5% ethyl acetate in hexane) to afford 1-ethynyl-3,5-dimethoxybenzene as a white to off-white solid.[10]

Part 2: Synthesis of the Futibatinib Core and Assembly

Rationale: This sequence follows established patent literature for the construction of Futibatinib.[9][11] The pyrazolo[1,5-a]pyrimidine core is synthesized via cyclization, followed by a regioselective iodination to prepare it for the key palladium-catalyzed Sonogashira coupling.

Futibatinib_Core_Synthesis cluster_Core Core Synthesis & Coupling A 3-Amino-4-cyanopyrazole B Formamide Heat A->B Cyclization C Pyrazolo[1,5-a]pyrimidine-3-amine B->C D N-Iodosuccinimide (NIS) C->D Iodination E 3-Iodo-Pyrazolo[1,5-a]pyrimidine D->E G Pd(dppf)Cl₂, CuI, Et₃N (Sonogashira Coupling) E->G F 1-Ethynyl-3,5-dimethoxybenzene F->G H Coupled Alkyne Intermediate G->H

Caption: Key steps in the core synthesis and coupling reaction.

Step 2.1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine

  • Combine 3-amino-4-cyanopyrazole (1.0 eq) and formamide (10 vol eq).

  • Heat the mixture to 180 °C and maintain for 5 hours. The reaction should become a clear solution before a precipitate forms.

  • Cool the reaction mixture to room temperature.

  • Add water to the solidified mass and stir vigorously.

  • Collect the resulting solid by vacuum filtration, wash thoroughly with water, and dry under high vacuum to yield the pyrazolopyrimidine intermediate as a solid.

Step 2.2: Iodination of the Pyrazolopyrimidine Core

  • Suspend the pyrazolopyrimidine intermediate (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M).

  • Add N-Iodosuccinimide (NIS) (1.2 eq) to the suspension.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor by TLC until the starting material is consumed.

  • Pour the reaction mixture into water, causing the product to precipitate.

  • Collect the solid by filtration, wash with water, and dry to yield the iodinated pyrazolopyrimidine core.

Step 2.3: Sonogashira Coupling

  • To a Schlenk flask charged with the iodinated core (1.0 eq) and 1-ethynyl-3,5-dimethoxybenzene (1.1 eq), add anhydrous DMF (0.1 M).

  • Add triethylamine (Et₃N, 3.0 eq) to the mixture.

  • Degas the solution by bubbling argon through it for 15 minutes.

  • Add Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂) (0.05 eq) and Copper(I) iodide (CuI) (0.1 eq).

  • Heat the reaction mixture to 90 °C for 6 hours.[9]

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography (eluting with a gradient of DCM and Methanol) to obtain the coupled product.

Step 2.4: Nucleophilic Substitution with Pyrrolidine Moiety

  • Dissolve the coupled product (1.0 eq) and (S)-3-(tert-Butoxycarbonylamino)pyrrolidine (1.5 eq) in dimethyl sulfoxide (DMSO).

  • Add potassium carbonate (K₂CO₃) (2.5 eq).

  • Heat the mixture to 70-80 °C for 5 hours.

  • Cool to room temperature, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the Boc-protected intermediate.

Step 2.5: Boc Deprotection

  • Dissolve the Boc-protected intermediate (1.0 eq) in 1,4-dioxane.

  • Add a 4 M solution of HCl in dioxane (10 eq).

  • Stir at room temperature for 2 hours.

  • Concentrate the solvent in vacuo. The resulting hydrochloride salt is often used directly in the next step. If necessary, neutralize with a mild base (e.g., saturated NaHCO₃ solution) and extract the free amine.

Step 2.6: Final Acylation (Warhead Installation)

  • Dissolve the amine intermediate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) and add triethylamine (2.5 eq).

  • Cool the solution to 0 °C.

  • Add acryloyl chloride (1.1 eq) dropwise.

  • Stir at 0 °C for 10 minutes, then warm to room temperature and stir for 1 hour.[9]

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography or preparative HPLC to afford Futibatinib as the final product.

Data Summary

StepIntermediate/ProductExpected YieldPurity (LC-MS)Key Analytical Data (¹H NMR)
1.21-Ethynyl-3,5-dimethoxybenzene70-85% (over 2 steps)>98%δ ~7.0-6.5 (m, Ar-H), 3.8 (s, OMe), 3.0 (s, C≡C-H)
2.3Coupled Alkyne Intermediate60-75%>95%Characteristic alkyne and aromatic signals.
2.6Futibatinib50-65% (from deprotection)>99%δ ~8.4 (s, pyrimidine-H), vinyl protons ~6.8-5.7 (m), pyrrolidine and aromatic signals.[1]

Conclusion

This protocol provides a comprehensive and reproducible pathway for the synthesis of futibatinib, starting from the readily accessible 1-ethenyl-3,5-dimethoxybenzene. The outlined steps are grounded in established chemical principles and supported by patent literature, ensuring a high degree of reliability for research and development applications. Careful execution of the key Sonogashira coupling and final acylation steps is critical for achieving high yields and purity. This guide serves as a valuable resource for medicinal chemists and process scientists working on the development of novel FGFR inhibitors and other complex heterocyclic drug candidates.

References

  • NROChemistry. Futibatinib | mechanism of action and synthesis.

  • MedKoo Biosciences. Futibatinib Synthetic Routes.

  • Frontiers in Pharmacology. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review.

  • Patsnap Synapse. Futibatinib - Drug Targets, Indications, Patents.

  • YouTube. Synthesis of Futibatinib.

  • National Center for Biotechnology Information (PMC). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.

  • Journal of Medicinal Chemistry. From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor.

  • Bioorganic & Medicinal Chemistry Letters. Preparation and optimization of pyrazolo[1,5-a]pyrimidines as new potent PDE4 inhibitors.

  • YouTube. Discovery of Futibatinib.

  • ACS Publications. Discovery of the Irreversible Covalent FGFR Inhibitor... (PRN1371) for the Treatment of Solid Tumors.

  • ChemRxiv. From Fragment to Lead: A Structure-Guided Approach Towards a Selective FGFR2 Inhibitor.

  • New Drug Approvals. Futibatinib.

  • National Center for Biotechnology Information (PMC). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.

  • ACS Medicinal Chemistry Letters. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach.

  • National Institutes of Health (NIH). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.

  • National Institutes of Health (NIH). Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use.

  • Chemsrc. 1-Ethynyl-3,5-dimethoxybenzene.

  • TCI Chemicals. 1-Ethynyl-3,5-dimethoxybenzene.

Sources

Application Notes and Protocols for Palladium-Catalyzed Reactions with 1-Ethenyl-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 3,5-Dimethoxystyrene in Palladium-Catalyzed Cross-Coupling

1-Ethenyl-3,5-dimethoxybenzene, commonly known as 3,5-dimethoxystyrene, is a valuable and versatile building block in organic synthesis. Its electron-rich styrene moiety, a consequence of the two methoxy groups in the meta positions, imparts unique reactivity that makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions, cornerstones of modern synthetic chemistry, allow for the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[1][2][3] The development of these powerful transformations was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.

This comprehensive guide provides detailed application notes and experimental protocols for the utilization of 3,5-dimethoxystyrene in several key palladium-catalyzed reactions, including the Heck, Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. As a Senior Application Scientist, the aim is to not only provide step-by-step instructions but also to offer insights into the underlying mechanisms and the rationale behind the experimental choices, empowering researchers to apply and adapt these protocols effectively in their own synthetic endeavors.

Part 1: Synthesis of the Starting Material: 1-Ethenyl-3,5-dimethoxybenzene

A reliable and scalable synthesis of the starting material is paramount for any synthetic campaign. The Wittig reaction provides a robust and high-yielding method for the preparation of 1-ethenyl-3,5-dimethoxybenzene from the readily available 3,5-dimethoxybenzaldehyde.[4][5][6]

Reaction Principle: The Wittig Olefination

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene.[4][5] The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.

Experimental Protocol: Synthesis of 1-Ethenyl-3,5-dimethoxybenzene

Materials:

  • Methyltriphenylphosphonium bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 3,5-Dimethoxybenzaldehyde

  • Hexane

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • Ylide Generation: In a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

  • To this suspension, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C (ice bath).

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the yellow-orange ylide indicates a successful reaction.

  • Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 3,5-dimethoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-ethenyl-3,5-dimethoxybenzene as a colorless oil.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The following sections detail the application of 1-ethenyl-3,5-dimethoxybenzene in four major classes of palladium-catalyzed cross-coupling reactions.

The Heck Reaction: Arylation of the Vinyl Group

The Heck reaction is a powerful method for the formation of a new carbon-carbon bond between an alkene and an aryl or vinyl halide.[1][7][8] In the case of 3,5-dimethoxystyrene, this reaction allows for the synthesis of substituted stilbene derivatives.

The choice of a palladium(II) precatalyst, such as palladium(II) acetate, is common as it is reduced in situ to the active palladium(0) species.[9] A phosphine ligand, like triphenylphosphine, is crucial to stabilize the palladium catalyst and influence its reactivity. An inorganic base, such as potassium carbonate, is required to neutralize the hydrogen halide generated during the catalytic cycle. A high-boiling polar aprotic solvent like DMF is often used to ensure the solubility of the reagents and to allow for heating to drive the reaction to completion.

Materials:

  • 1-Ethenyl-3,5-dimethoxybenzene

  • 4-Iodoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 1-ethenyl-3,5-dimethoxybenzene (1.2 equivalents), 4-iodoanisole (1.0 equivalent), palladium(II) acetate (2 mol%), triphenylphosphine (4 mol%), and potassium carbonate (2.0 equivalents).

  • Add anhydrous DMF to the flask.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding stilbene derivative.

Heck_Mechanism

The Heck reaction proceeds via a catalytic cycle involving palladium(0) and palladium(II) intermediates.[7] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II)-aryl complex.

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the aryl group onto the alkene.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the alkene product and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst by removing the hydrogen halide from the palladium-hydride complex.

The Suzuki-Miyaura Coupling: Formation of a Biaryl Linkage

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide or triflate.[3] In this context, 3,5-dimethoxystyrene can act as the vinyl partner, coupling with an arylboronic acid.

A palladium(0) source, often generated in situ from a Pd(II) precursor like Pd(OAc)₂, is essential.[10][11] A phosphine ligand, such as SPhos or XPhos, is often required to facilitate the reaction, particularly with less reactive substrates. A base is crucial for the transmetalation step, activating the boronic acid.[10] A mixture of an organic solvent and water is commonly employed, as the presence of water can accelerate the reaction.

Materials:

  • 1-Ethenyl-3,5-dimethoxybenzene (as a vinyl halide precursor, e.g., 1-bromo-2-(3,5-dimethoxyphenyl)ethene, which can be synthesized from 3,5-dimethoxybenzaldehyde)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a Schlenk tube, add the vinyl bromide (1.0 equivalent), phenylboronic acid (1.5 equivalents), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (3.0 equivalents).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate in vacuo.

  • Purify by flash chromatography on silica gel to obtain the desired biaryl product.

Suzuki_Mechanism

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle:[2][3]

  • Oxidative Addition: The Pd(0) catalyst adds to the vinyl halide to form a Pd(II)-vinyl complex.

  • Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups (vinyl and aryl) are eliminated from the palladium complex, forming the C-C bond of the product and regenerating the Pd(0) catalyst.

The Sonogashira Coupling: Synthesis of Enynes

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to enyne structures.[12][13][14]

This reaction typically employs a dual catalytic system of palladium and copper.[13][14] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne. An amine base, such as triethylamine, is used both as a base and often as the solvent.

Materials:

  • 1-Bromo-2-(3,5-dimethoxyphenyl)ethene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a Schlenk flask, add the vinyl bromide (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (1-2 mol%), and copper(I) iodide (2-4 mol%).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene (1.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the enyne product.

Sonogashira_Mechanism

The Sonogashira reaction involves two interconnected catalytic cycles:[13][15][16]

  • Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition of the vinyl halide to Pd(0), transmetalation, and reductive elimination.

  • Copper Cycle: The terminal alkyne reacts with the Cu(I) salt in the presence of the amine base to form a copper acetylide intermediate. This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the Pd(II)-vinyl complex.

The Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl and vinyl amines from the corresponding halides.[12][17][18]

This reaction requires a palladium catalyst, often in conjunction with a specialized bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos) that promotes the challenging reductive elimination step to form the C-N bond.[8] A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically used to deprotonate the amine and facilitate the catalytic cycle.

Materials:

  • 1-Bromo-2-(3,5-dimethoxyphenyl)ethene

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a glovebox, charge a Schlenk tube with palladium(II) acetate (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add the vinyl bromide (1.0 equivalent) and morpholine (1.2 equivalents).

  • Add anhydrous toluene.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool to room temperature and quench with water.

  • Extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired vinyl amine.

Buchwald_Hartwig_Mechanism

The catalytic cycle for the Buchwald-Hartwig amination involves the following key steps:[12][17][19]

  • Oxidative Addition: The active Pd(0) catalyst adds to the vinyl halide.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) center, and the base removes a proton from the amine to form a palladium-amido complex.

  • Reductive Elimination: The vinyl group and the amino group are eliminated from the palladium, forming the C-N bond of the product and regenerating the Pd(0) catalyst.

Data Summary

The following table summarizes typical reaction conditions for the palladium-catalyzed reactions of 1-ethenyl-3,5-dimethoxybenzene derivatives.

ReactionCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)
Heck 4-IodoanisolePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)DMF100-120
Suzuki Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Toluene/H₂O80-100
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ (2)-Et₃NTHF/Et₃N25-50
Buchwald-Hartwig MorpholinePd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Toluene100

Conclusion

1-Ethenyl-3,5-dimethoxybenzene is a highly valuable substrate for a range of palladium-catalyzed cross-coupling reactions. The electron-donating nature of the dimethoxy groups enhances the reactivity of the styrene system, making it an excellent partner in Heck, Suzuki, Sonogashira, and Buchwald-Hartwig reactions. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this versatile building block in the synthesis of complex organic molecules. As with any chemical transformation, optimization of the reaction conditions may be necessary to achieve the desired outcome for specific substrates and applications.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Cross-Coupling Reactions (pp. 1-134). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl phosphine ligands in palladium-catalyzed amination. Chemical Science, 2(1), 27-50. [Link]

  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 17, 2026, from [Link]

  • Heck reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved January 17, 2026, from [Link]

  • Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC. (2024, July 10). Retrieved January 17, 2026, from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). Retrieved January 17, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 17, 2026, from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved January 17, 2026, from [Link]

  • Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. (n.d.). Retrieved January 17, 2026, from [Link]

    • A Solvent Free Wittig Reaction. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved January 17, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC. (2017, February 22). Retrieved January 17, 2026, from [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018, February 6). Retrieved January 17, 2026, from [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Retrieved January 17, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 17, 2026, from [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 17, 2026, from [Link]

  • Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC. (2020, March 27). Retrieved January 17, 2026, from [Link]

  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved January 17, 2026, from [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. (n.d.). Retrieved January 17, 2026, from [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Suzuki cross-coupling reaction - YouTube. (2020, February 13). Retrieved January 17, 2026, from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling - NTU scholars. (n.d.). Retrieved January 17, 2026, from [Link]

  • Sonogashira cross-coupling reaction of aryl halides with phenylacetylene - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Retrieved January 17, 2026, from [Link]

  • Detailed mechanistic investigation of iron-catalysed Sonogashira coupling: A DFT study. (2023, December 13). Retrieved January 17, 2026, from [Link]

  • Sonogashira Cross-Coupling - J&K Scientific LLC. (2021, March 23). Retrieved January 17, 2026, from [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. (n.d.). Retrieved January 17, 2026, from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.). Retrieved January 17, 2026, from [Link]

  • 7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne - Books. (n.d.). Retrieved January 17, 2026, from [Link]

  • Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - Beilstein Journals. (n.d.). Retrieved January 17, 2026, from [Link]

  • Scheme 1. Heck reaction of iodobenzene with styrene under the microwave irradiation.. (n.d.). Retrieved January 17, 2026, from [Link]

  • Heck Reaction—State of the Art - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Heck reaction: Mechanistic insights and novel ligands | Request PDF - ResearchGate. (2025, August 5). Retrieved January 17, 2026, from [Link]

  • Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes | Request PDF - ResearchGate. (2025, August 6). Retrieved January 17, 2026, from [Link]

  • Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

  • Styrenyl-Selective Heck Reactions of Electronically Nonbiased Olefins - Sci-Hub. (n.d.). Retrieved January 17, 2026, from [Link]

  • Mild and Efficient Nickel-Catalyzed Heck Reactions with Electron-Rich Olefins. | Request PDF - ResearchGate. (2025, August 6). Retrieved January 17, 2026, from [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Suzuki-type coupling of chloroarenes with arylboronic acids catalysed by nickel complexes. (1997, May 19). Retrieved January 17, 2026, from [Link]

  • Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling | Scilit. (n.d.). Retrieved January 17, 2026, from [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - ResearchGate. (2025, August 6). Retrieved January 17, 2026, from [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - NIH. (2024, February 16). Retrieved January 17, 2026, from [Link]

  • Wittig Reaction - gChem Global. (n.d.). Retrieved January 17, 2026, from [Link]

  • Comparison of Traditional and Alternative Wittig Reactions - Delaware Valley University. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - NIH. (2023, July 25). Retrieved January 17, 2026, from [Link]

  • Synthesis Using the Wittig and Related Phosphorus-, Silicon-, or Sulfur-Based Reactions. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

Application Notes and Protocols for 1-Ethenyl-3,5-dimethoxybenzene in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of 1-ethenyl-3,5-dimethoxybenzene, a versatile building block, in the realm of click chemistry. With a primary focus on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), this document outlines the intrinsic advantages conferred by the electron-rich dimethoxyphenyl moiety. Detailed, field-proven protocols for the execution of CuAAC reactions are provided, covering experimental design, reagent preparation, reaction monitoring, and product purification. Furthermore, we explore the prospective application of this scaffold in strain-promoted azide-alkyne cycloaddition (SPAAC) by proposing a synthetic pathway to a strained cyclooctyne derivative. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of 1-ethenyl-3,5-dimethoxybenzene for robust and efficient bioconjugation, materials science, and drug discovery applications.

Introduction: The Strategic Advantage of the 3,5-Dimethoxyphenyl Moiety in Click Chemistry

Click chemistry has revolutionized the synthesis of complex molecular architectures by providing a set of reliable, high-yield reactions that are orthogonal to most functional groups found in biological systems. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as a paramount example, enabling the specific formation of a stable 1,2,3-triazole linkage from a terminal alkyne and an azide.[1][2]

1-Ethenyl-3,5-dimethoxybenzene, with its terminal alkyne, presents itself as a valuable synthon for CuAAC reactions. The core innovation of this reagent lies in the electronic properties imparted by the 3,5-dimethoxy-substituted phenyl ring. The two methoxy groups are strong electron-donating substituents, which can modulate the reactivity of the alkyne and influence the properties of the resulting triazole product.[3][4] This electron-rich nature can enhance the rate of the CuAAC reaction and impart favorable physicochemical properties, such as increased solubility, to the final conjugate.[5]

This document will serve as a practical guide to unlocking the potential of 1-ethenyl-3,5-dimethoxybenzene in click chemistry.

Physicochemical Properties of 1-Ethenyl-3,5-dimethoxybenzene

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Appearance Off-white to yellow solid
Melting Point 44-48 °C
Boiling Point 264.1 ± 30.0 °C at 760 mmHg
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, THF, CH₂Cl₂)
CAS Number 171290-52-1

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of bioconjugation and materials science due to its high efficiency and bioorthogonality.[6] The reaction proceeds through a well-defined catalytic cycle involving a copper(I) acetylide intermediate.

Mechanistic Considerations

The generally accepted mechanism for the CuAAC reaction involves the following key steps:

  • Formation of the Copper(I) Acetylide: The terminal alkyne reacts with a copper(I) catalyst to form a copper acetylide intermediate. The electron-donating methoxy groups on the phenyl ring of 1-ethenyl-3,5-dimethoxybenzene can increase the nucleophilicity of the alkyne, potentially facilitating this step.

  • Coordination of the Azide: The azide coordinates to the copper center.

  • Cycloaddition: A [3+2] cycloaddition occurs between the copper acetylide and the coordinated azide, forming a six-membered copper-containing intermediate.

  • Rearrangement and Protonolysis: This intermediate rearranges, and subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst.[2]

CuAAC_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product R_alkyne 1-Ethenyl-3,5-dimethoxybenzene Cu_acetylide Copper(I) Acetylide Intermediate R_alkyne->Cu_acetylide R_azide R'-N3 Six_membered Six-membered Cu Intermediate R_azide->Six_membered Cu_I Cu(I) Catalyst Cu_acetylide->Six_membered Triazolide Copper Triazolide Six_membered->Triazolide Cyclization Triazolide->Cu_I Regeneration Triazole 1,4-Disubstituted 1,2,3-Triazole Triazolide->Triazole + H+

Caption: Generalized workflow of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Experimental Protocol for CuAAC

This protocol provides a robust starting point for the CuAAC reaction using 1-ethenyl-3,5-dimethoxybenzene. Optimization may be required depending on the specific azide coupling partner.

Materials:

  • 1-Ethenyl-3,5-dimethoxybenzene

  • Azide-containing molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for bioconjugation)

  • Solvent (e.g., DMF, DMSO, t-BuOH/H₂O)

  • Deionized water

  • Nitrogen or Argon gas (for inert atmosphere)

Equipment:

  • Round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Schlenk line or balloon)

  • Syringes and needles

  • Analytical balance

  • TLC plates and developing chamber

  • Purification system (e.g., flash chromatography or preparative HPLC)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 1-ethenyl-3,5-dimethoxybenzene (e.g., 100 mM in DMF).

    • Prepare a stock solution of the azide coupling partner (e.g., 100 mM in the chosen solvent).

    • Prepare a fresh stock solution of copper(II) sulfate pentahydrate (e.g., 50 mM in deionized water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).

    • If using, prepare a stock solution of THPTA (e.g., 100 mM in deionized water).

  • Reaction Setup:

    • To a clean, dry reaction vessel, add the azide solution (1.0 equivalent).

    • Add the 1-ethenyl-3,5-dimethoxybenzene solution (1.0 - 1.2 equivalents).

    • Add the solvent to achieve the desired final concentration (typically 0.1 - 1 M).

    • If performing a bioconjugation in an aqueous buffer, add the THPTA solution (1-5 equivalents relative to copper).[7]

    • Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Initiation of the Reaction:

    • Add the copper(II) sulfate solution (0.01 - 0.1 equivalents).

    • Add the sodium ascorbate solution (0.1 - 1.0 equivalents). The solution should turn a pale yellow or remain colorless. A green or blue color indicates the presence of Cu(II), and more sodium ascorbate may be needed.

    • Seal the reaction vessel under an inert atmosphere.

  • Reaction Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed. Reaction times can vary from minutes to several hours.[5]

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by exposing it to air.

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of EDTA to remove copper salts, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the pure 1,2,3-triazole product.[8]

Table of Typical CuAAC Reaction Parameters:

ParameterRecommended RangeRationale
Alkyne:Azide Ratio 1.0:1.0 to 1.2:1.0A slight excess of the alkyne can drive the reaction to completion.
Copper Catalyst 1 - 10 mol%Lower catalyst loading is preferred to minimize copper contamination.
Reducing Agent 10 - 100 mol%A significant excess ensures the maintenance of the Cu(I) state.
Ligand (optional) 1 - 5 eq. to CopperStabilizes the Cu(I) catalyst and prevents biomolecule damage.[7]
Solvent DMF, DMSO, t-BuOH/H₂OChosen based on the solubility of the reactants.
Temperature Room TemperatureMost CuAAC reactions proceed efficiently at ambient temperature.
Atmosphere Inert (N₂ or Ar)Prevents oxidation of the Cu(I) catalyst.

Prospective Application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful, copper-free click reaction that is highly valuable for in vivo applications due to the cytotoxicity of copper.[] The reaction relies on the high ring strain of a cyclooctyne to accelerate the cycloaddition with an azide. To utilize 1-ethenyl-3,5-dimethoxybenzene in SPAAC, it must first be incorporated into a strained cyclooctyne framework, such as a dibenzocyclooctyne (DBCO).

Proposed Synthetic Pathway to a DBCO Derivative

A plausible synthetic route to a DBCO derivative of 1-ethenyl-3,5-dimethoxybenzene could involve a multi-step synthesis culminating in a ring-closing reaction to form the strained eight-membered ring.

SPAAC_Synthesis cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product Start_mol 1-Ethenyl-3,5- dimethoxybenzene Intermediate1 Functionalized Intermediate Start_mol->Intermediate1 Multi-step Functionalization Intermediate2 Ring Precursor Intermediate1->Intermediate2 DBCO_deriv Dimethoxy-DBCO Derivative Intermediate2->DBCO_deriv Ring Closure

Caption: Hypothetical workflow for the synthesis of a strained cyclooctyne from 1-ethenyl-3,5-dimethoxybenzene.

Hypothetical Protocol for SPAAC Reaction

Once the dimethoxy-DBCO derivative is synthesized, it can be directly used in a SPAAC reaction with an azide-modified molecule.

Materials:

  • Dimethoxy-DBCO derivative of 1-ethenyl-3,5-dimethoxybenzene

  • Azide-containing molecule of interest

  • Biocompatible solvent (e.g., PBS, DMSO/PBS mixture)

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve the dimethoxy-DBCO derivative in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute with the desired aqueous buffer to the final working concentration.

    • Dissolve the azide-containing molecule in the same buffer system.

  • Reaction Setup:

    • In a reaction vial, combine the solution of the azide-containing molecule (1.0 equivalent) and the dimethoxy-DBCO derivative (1.0 - 1.5 equivalents).

  • Reaction and Monitoring:

    • Incubate the reaction mixture at a suitable temperature (e.g., 4°C to 37°C, depending on the stability of the biomolecule).

    • Monitor the reaction progress using appropriate analytical techniques (e.g., LC-MS, SDS-PAGE with fluorescent imaging if one of the components is tagged).

  • Purification:

    • Purify the conjugate using methods suitable for the biomolecule of interest, such as size-exclusion chromatography, affinity chromatography, or dialysis, to remove unreacted starting materials.

Conclusion

1-Ethenyl-3,5-dimethoxybenzene is a promising and versatile reagent for click chemistry applications. Its electron-rich aromatic core can positively influence the kinetics and properties of CuAAC reactions. The detailed protocols provided herein offer a solid foundation for researchers to employ this molecule in the synthesis of novel conjugates for a wide array of applications in drug discovery, materials science, and chemical biology. Furthermore, the potential for its derivatization into a strained cyclooctyne opens up exciting possibilities for its use in copper-free SPAAC reactions, particularly for in vivo studies.

References

  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]

  • An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis. ACS Omega. [Link]

  • Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

  • CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]

  • CuAAC Reactions between Benzyl Azide and Phenylacetylene using Various Amounts of PEG-tris-trz-Cu I Catalyst a. ResearchGate. [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health. [Link]

  • Formation of phenylacetylene and benzocyclobutadiene in the ortho-benzyne + acetylene reaction. Royal Society of Chemistry. [Link]

  • A practical flow synthesis of 1,2,3-triazoles. National Institutes of Health. [Link]

  • Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles. Royal Society of Chemistry. [Link]

  • "Click" Reactions of Benzyl Azide and Phenylacetylene with Cu-MONPs or CuSO 4. ResearchGate. [Link]

  • Dimetallation of phenylacetylene. Synthesis of ortho‐substituted derivatives of phenylacetylene, benzo[b]selenophene and benzo[b]tellurophene. ResearchGate. [Link]

  • Synthesis of cyclooctyne-sulfamates by the Nicholas cyclisation. Royal Society of Chemistry. [Link]

  • A process for the preparation of substituted benzophenones.
  • Synthesis of 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • Effects of donor and acceptor substituents on the photophysics of 4-ethynyl-2,1,3-benzothiadiazole derivatives. Royal Society of Chemistry. [Link]

  • Effect of Substituents with the Different Electron-Donating Abilities on Optoelectronic Properties of Bipolar Thioxanthone Derivatives. National Institutes of Health. [Link]

  • DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane Catalyzed by DTBP. MDPI. [Link]

  • Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. National Institutes of Health. [Link]

  • Peptide Conjugation via CuAAC 'Click' Chemistry. MDPI. [Link]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Creative Biolabs. [Link]

  • Styrene and phenylacetylene: Electronic effects of conjugating substituents “off” and “on” the axis of a benzene ring. ResearchGate. [Link]

  • Scheme 3 SPAAC reaction of 1, 5 and 6 with the cyclooctyne BCN yielding... ResearchGate. [Link]

Sources

Application Notes and Protocols for the Synthesis of Complex Polyenes from Dimethoxybenzene Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Complex polyenes, characterized by their multiple conjugated double bonds, are pivotal structural motifs in a vast array of biologically active natural products and functional materials. Their synthesis, however, is often fraught with challenges, particularly concerning stereoselectivity and stability. This guide presents robust and versatile synthetic routes to complex polyenes, leveraging the strategic advantages of dimethoxybenzene precursors. The methoxy groups in these precursors serve a dual purpose: they activate the aromatic ring for facile functionalization and act as latent phenol functionalities, which can be unmasked in the final stages to yield valuable phenolic polyenes. This approach offers a powerful toolkit for researchers in organic synthesis, medicinal chemistry, and materials science.

Strategic Imperatives in Polyene Synthesis from Dimethoxybenzene

The use of dimethoxybenzene as a starting material provides a convergent and controllable approach to complex polyene synthesis. The core strategy revolves around the initial functionalization of the dimethoxybenzene ring to install a reactive handle, which then serves as a launching point for chain extension and elaboration into the desired polyene system. Key functionalization strategies include formylation, halogenation, and borylation, which pave the way for powerful carbon-carbon bond-forming reactions.

Synthetic Strategy 1: Vilsmeier-Haack Formylation followed by Wittig Olefination

A cornerstone of this methodology is the Vilsmeier-Haack reaction, which provides a direct and efficient means to introduce a formyl group onto the electron-rich dimethoxybenzene ring.[1][2] This aldehyde then becomes a versatile precursor for chain extension via the Wittig reaction, a classic and reliable method for alkene synthesis.[3][4][5][6]

Conceptual Workflow

The overall transformation can be visualized as a two-stage process: first, the installation of a carbonyl group on the dimethoxybenzene core, and second, the olefination to introduce the initial segment of the polyene chain. This sequence can be iterated or combined with other methods to construct more complex systems.

DMB Dimethoxybenzene Aldehyde Dimethoxybenzaldehyde DMB->Aldehyde Vilsmeier-Haack (POCl₃, DMF) Polyene Dimethoxyphenyl Polyene Aldehyde->Polyene Wittig Reaction Ylide Phosphonium Ylide Ylide->Polyene

Caption: Vilsmeier-Haack/Wittig Synthesis Workflow.

Protocol 1: Synthesis of 2,4-Dimethoxybenzaldehyde

This protocol details the formylation of 1,3-dimethoxybenzene using the Vilsmeier-Haack reagent.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
1,3-Dimethoxybenzene138.1713.8 g0.1
Phosphorus oxychloride (POCl₃)153.3316.9 g (10.2 mL)0.11
N,N-Dimethylformamide (DMF)73.098.0 g (8.5 mL)0.11
Dichloromethane (DCM)84.93100 mL-
Sodium acetate82.0330 g-
Water18.02200 mL-
Ethyl acetate88.11150 mL-
Brine-50 mL-
Anhydrous magnesium sulfate120.37--

Procedure:

  • To a stirred solution of DMF (8.5 mL, 0.11 mol) in 20 mL of DCM at 0 °C under an inert atmosphere, slowly add POCl₃ (10.2 mL, 0.11 mol).

  • Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

  • Cool the reagent back to 0 °C and add a solution of 1,3-dimethoxybenzene (13.8 g, 0.1 mol) in 30 mL of DCM dropwise over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Cool the mixture to room temperature and carefully pour it onto 200 g of crushed ice.

  • Add a solution of sodium acetate (30 g) in 100 mL of water and stir vigorously for 1 hour.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 2,4-dimethoxybenzaldehyde.

Protocol 2: Wittig Olefination of 2,4-Dimethoxybenzaldehyde

This protocol describes the synthesis of a stilbene derivative from 2,4-dimethoxybenzaldehyde.[7]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Benzyltriphenylphosphonium chloride388.884.28 g0.011
n-Butyllithium (2.5 M in hexanes)64.064.4 mL0.011
2,4-Dimethoxybenzaldehyde166.171.66 g0.01
Anhydrous Tetrahydrofuran (THF)72.1150 mL-
Saturated aqueous ammonium chloride-50 mL-
Diethyl ether74.12100 mL-
Brine-30 mL-
Anhydrous sodium sulfate142.04--

Procedure:

  • Suspend benzyltriphenylphosphonium chloride (4.28 g, 0.011 mol) in 30 mL of anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the suspension to 0 °C and add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 0.011 mol) dropwise. A deep red color indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve 2,4-dimethoxybenzaldehyde (1.66 g, 0.01 mol) in 20 mL of anhydrous THF.

  • Slowly add the aldehyde solution to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Quench the reaction by adding 50 mL of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the dimethoxystilbene derivative.

Synthetic Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are indispensable tools for the construction of complex polyenes due to their high efficiency and functional group tolerance.[8][9][10][11][12][13] Dimethoxybenzene can be readily converted into suitable coupling partners, such as aryl halides or boronic acids.

Conceptual Workflow

This strategy involves the initial preparation of a functionalized dimethoxybenzene derivative, which is then coupled with a vinyl partner to extend the polyene chain.

DMB Dimethoxybenzene ArylHalide Bromo-dimethoxybenzene DMB->ArylHalide Bromination BoronicAcid Dimethoxybenzene Boronic Acid DMB->BoronicAcid Borylation Polyene Dimethoxyphenyl Polyene ArylHalide->Polyene Suzuki or Heck Coupling BoronicAcid->Polyene Suzuki Coupling VinylPartner Vinyl Boronic Acid or Vinyl Halide VinylPartner->Polyene

Caption: Cross-Coupling Synthesis Workflow.

Protocol 3: Synthesis of 1-Bromo-2,4-dimethoxybenzene

This protocol describes the bromination of 1,3-dimethoxybenzene.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
1,3-Dimethoxybenzene138.1713.8 g0.1
N-Bromosuccinimide (NBS)177.9817.8 g0.1
Acetonitrile41.05100 mL-
Water18.02100 mL-
Sodium thiosulfate solution (10%)-50 mL-
Diethyl ether74.12150 mL-
Brine-50 mL-
Anhydrous magnesium sulfate120.37--

Procedure:

  • Dissolve 1,3-dimethoxybenzene (13.8 g, 0.1 mol) in 100 mL of acetonitrile in a round-bottom flask.

  • Add N-Bromosuccinimide (17.8 g, 0.1 mol) in portions over 15 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with 10% sodium thiosulfate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • The crude 1-bromo-2,4-dimethoxybenzene is often of sufficient purity for the next step, but can be further purified by vacuum distillation.

Protocol 4: Suzuki Coupling of 1-Bromo-2,4-dimethoxybenzene with a Vinylboronic Acid

This protocol outlines a typical Suzuki coupling to form a dimethoxyphenyl-substituted alkene.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
1-Bromo-2,4-dimethoxybenzene217.062.17 g0.01
Vinylboronic acid pinacol ester153.031.68 g0.011
Pd(PPh₃)₄1155.560.23 g0.0002
Potassium carbonate138.212.76 g0.02
1,4-Dioxane88.1140 mL-
Water18.0210 mL-
Ethyl acetate88.11100 mL-
Brine-30 mL-
Anhydrous sodium sulfate142.04--

Procedure:

  • In a Schlenk flask, combine 1-bromo-2,4-dimethoxybenzene (2.17 g, 0.01 mol), vinylboronic acid pinacol ester (1.68 g, 0.011 mol), and potassium carbonate (2.76 g, 0.02 mol).

  • Add Pd(PPh₃)₄ (0.23 g, 0.0002 mol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash with water (2 x 25 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

Synthetic Strategy 3: Grignard Reagent Formation and Subsequent Elaboration

The formation of a Grignard reagent from a bromodimethoxybenzene provides a potent nucleophile that can be used in a variety of subsequent reactions to build the polyene backbone.[14][15][16][17]

Conceptual Workflow

This approach begins with the generation of a dimethoxyphenylmagnesium bromide, which can then react with an electrophile, such as an α,β-unsaturated aldehyde or ketone, to form a new carbon-carbon bond and extend the conjugated system.

ArylHalide Bromo-dimethoxybenzene Grignard Dimethoxyphenyl Grignard Reagent ArylHalide->Grignard Mg, THF Polyene Dimethoxyphenyl Polyene Grignard->Polyene Nucleophilic Addition Electrophile α,β-Unsaturated Aldehyde/Ketone Electrophile->Polyene

Caption: Grignard-Based Synthesis Workflow.

Protocol 5: Synthesis of 2,4-Dimethoxyphenylmagnesium Bromide and Reaction with an Enal

This protocol describes the formation of the Grignard reagent and its subsequent 1,2-addition to an α,β-unsaturated aldehyde.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
1-Bromo-2,4-dimethoxybenzene217.062.17 g0.01
Magnesium turnings24.310.27 g0.011
Anhydrous Tetrahydrofuran (THF)72.1130 mL-
Iodine253.811 crystal-
Crotonaldehyde70.090.70 g0.01
Saturated aqueous ammonium chloride-50 mL-
Diethyl ether74.12100 mL-
Brine-30 mL-
Anhydrous sodium sulfate142.04--

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (0.27 g, 0.011 mol) and a crystal of iodine.

  • Add 5 mL of anhydrous THF.

  • In the dropping funnel, place a solution of 1-bromo-2,4-dimethoxybenzene (2.17 g, 0.01 mol) in 25 mL of anhydrous THF.

  • Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the iodine color disappears and bubbling is observed. Gentle heating may be required.

  • Once the reaction has started, add the remaining bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C.

  • Slowly add a solution of crotonaldehyde (0.70 g, 0.01 mol) in 10 mL of anhydrous THF.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully adding 50 mL of saturated aqueous ammonium chloride.

  • Extract the mixture with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting allylic alcohol by column chromatography (silica gel, hexane:ethyl acetate gradient). This alcohol can be further dehydrated to extend the polyene chain.

Deprotection of Methoxy Groups

A key advantage of using dimethoxybenzene precursors is the ability to deprotect the methoxy groups to reveal phenol functionalities in the final polyene product. This is particularly valuable in the synthesis of natural products and their analogs. Boron tribromide (BBr₃) is a common and effective reagent for this transformation.[18]

Protocol 6: Demethylation of a Dimethoxyphenyl Polyene

This protocol provides a general procedure for the demethylation of a dimethoxy-substituted polyene.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Dimethoxyphenyl polyene-1.0 eq-
Boron tribromide (1.0 M in DCM)250.522.2 eq per OMe-
Anhydrous Dichloromethane (DCM)84.93--
Methanol32.04--
Water18.02--
Ethyl acetate88.11--
Brine---
Anhydrous sodium sulfate142.04--

Procedure:

  • Dissolve the dimethoxyphenyl polyene (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a 1.0 M solution of boron tribromide in DCM (2.2 eq per methoxy group) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Cool the reaction mixture back to 0 °C and quench by the slow addition of methanol, followed by water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the resulting phenolic polyene by column chromatography.

References

  • Benchchem. Application Notes and Protocols for the Wittig Reaction Using 2,6-Dimethoxybenzaldehyde.

  • Benchchem. Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool.

  • RSC Publishing. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. 2023.

  • Jasperse, J. Grignard Reaction. Chem 355.

  • Scirp.org. SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach. 2024.

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.

  • Wikipedia. Grignard reagent.

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. 2018.

  • Wikipedia. Wittig reaction.

  • Benchchem. Application Notes: Grignard Reaction with Ethyl 2-Bromo-4-methoxybenzoate for Pharmaceutical Intermediate Synthesis.

  • YouTube. Alkylation of 1,4-Dimethoxybenzene. 2020.

  • Journal of the American Chemical Society. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.

  • Organic Chemistry Portal. Wittig Reaction.

  • Sciencemadness Discussion Board. Vilsmeier–Haack reaction. 2009.

  • ResearchGate. Chemistry of electron‐rich conjugated polyenes III. Synthesis and acid hydrolysis of 2,2‐di‐ and 2,2,5‐trimethoxy‐5,6‐dihydropyrans.

  • YouTube. Grignard Reagent, Formation and Synthetic applications. 2019.

  • PMC - NIH. Synthesis of most polyene natural product motifs using just twelve building blocks and one coupling reaction.

  • Chemistry LibreTexts. The Wittig Reaction. 2023.

  • YouTube. Suzuki cross-coupling reaction. 2020.

  • ResearchGate. Post‐Synthesis Functionalization Enables Fine‐Tuning the Molecular‐Sieving Properties of Zeolites for Light Olefin/Paraffin Separations.

  • Accounts of Chemical Research. Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction.

  • NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.

  • Scirp.org. SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach.

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.

  • ResearchGate. (PDF) SEAr Mechanism of the Products of 1,2-Dimethoxybenzene and a Captodative Olefin: A Theoretical Approach.

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

  • Wikipedia. Heck reaction.

  • Google Patents. US20060052463A1 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.

  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. 2021.

  • Organic Chemistry Portal. Heck Reaction.

  • Organic Syntheses Procedure. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.

  • PubMed - NIH. Palladium-Catalyzed Reductive Heck Coupling of Alkenes.

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides.

  • PMC - NIH. Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides.

  • Google Patents. CN101811942A - Synthesizing method for 1,2-dimethoxy benzene.

  • PubMed. Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring.

  • ResearchGate. Cross-Electrophile Coupling of Alcohols with Aryl and Vinyl Halides.

  • RSC Publishing. Pd-catalyzed cross-coupling reactions of alkyl halides. 2011.

  • PMC. Tailored Functionalization of Natural Phenols to Improve Biological Activity.

  • Natural Product Reports. Recent advances in oxidative phenol coupling for the total synthesis of natural products.

  • PMC - PubMed Central. Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis.

  • ResearchGate. Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid.

  • ResearchGate. Total synthesis of plant-derived phenolic natural products.

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.

  • Journal of the Chemical Society (Resumed). Researches on polyenes. Part IV. The ω-p-methoxyphenyl-polyene aldehydes and their absorption spectra.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-ethenyl-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-ethenyl-3,5-dimethoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable synthetic intermediate. We will delve into the common challenges encountered during its synthesis, focusing primarily on the Wittig reaction, and provide scientifically grounded, field-proven solutions.

Section 1: Synthesis Overview and Core Principles

The most prevalent and reliable method for synthesizing 1-ethenyl-3,5-dimethoxybenzene is the Wittig reaction.[1][2] This reaction involves the coupling of an aldehyde, in this case, 3,5-dimethoxybenzaldehyde, with a phosphorus ylide (specifically, methylenetriphenylphosphorane) to form the desired alkene and triphenylphosphine oxide as a byproduct.[3][4] The immense thermodynamic driving force for this reaction is the formation of the very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[3]

Understanding the core workflow is crucial for effective troubleshooting.

Wittig_Workflow cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: The Wittig Reaction cluster_purification Phase 3: Isolation & Purification PPH3 Triphenylphosphine Salt Methyltriphenylphosphonium Salt Formation PPH3->Salt MeX Methyl Halide (e.g., MeI, MeBr) MeX->Salt Ylide Ylide Generation (in situ) Salt->Ylide Base Strong Base (e.g., n-BuLi, NaH) Base->Ylide Wittig Wittig Olefination Ylide->Wittig Aldehyde 3,5-Dimethoxybenzaldehyde Aldehyde->Wittig Workup Aqueous Workup Wittig->Workup Purify Column Chromatography Workup->Purify Product 1-Ethenyl-3,5-dimethoxybenzene Purify->Product

Figure 1: General workflow for the synthesis of 1-ethenyl-3,5-dimethoxybenzene via the Wittig reaction.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction has a very low yield or has failed completely. What went wrong?

This is the most frequent issue and can be attributed to several factors, primarily related to the formation and stability of the phosphorus ylide.

A1: Potential Causes & Solutions

  • Incomplete Ylide Formation: The phosphorus ylide is generated by deprotonating the methyltriphenylphosphonium salt with a strong base.[2] This step is highly sensitive to reaction conditions.

    • Cause: The base used was not strong enough or was not fresh. Bases like potassium tert-butoxide (KOtBu) can lose activity if not stored under strictly anhydrous conditions.[5][6]

    • Solution: Use a very strong, fresh base such as n-butyllithium (n-BuLi) or sodium hydride (NaH).[5][7] If using KOtBu, ensure it is from a freshly opened bottle or has been stored properly in a desiccator. The successful formation of the ylide is often indicated by the appearance of a characteristic deep yellow or orange color.[7]

    • Cause: The presence of moisture. Ylides and the strong bases used to generate them are extremely sensitive to moisture and atmospheric oxygen.[5] Water will quench the base and protonate the ylide, halting the reaction.

    • Solution: Ensure all glassware is rigorously dried (oven- or flame-dried) and the reaction is conducted under an inert atmosphere (e.g., dry nitrogen or argon).[5][8] All solvents, particularly THF or diethyl ether, must be anhydrous.

  • Ylide Instability: Methylenetriphenylphosphorane is a non-stabilized ylide, making it highly reactive but also prone to decomposition, especially at elevated temperatures.[5][7]

    • Cause: The ylide was generated at too high a temperature or was left to stand for too long before the aldehyde was added.

    • Solution: Generate the ylide in situ at a low temperature (e.g., 0 °C or -78 °C) to improve its stability.[5] A highly effective strategy is to generate the ylide in the presence of the aldehyde or to add the aldehyde solution immediately after ylide formation is complete.[5][6] Some procedures recommend adding the phosphonium salt in portions to a mixture of the aldehyde and base.[6]

  • Poor Aldehyde Quality: The electrophile in the reaction, 3,5-dimethoxybenzaldehyde, can also be a source of problems.

    • Cause: The aldehyde is impure or has partially oxidized to 3,5-dimethoxybenzoic acid.[9][10] The carboxylic acid impurity will be deprotonated by the ylide or the base, consuming the reagents.

    • Solution: Use high-purity 3,5-dimethoxybenzaldehyde. If the purity is suspect, it can be purified by recrystallization or column chromatography. Store the aldehyde under an inert atmosphere and away from light to prevent oxidation.

Troubleshooting_Yield cluster_causes Primary Causes cluster_solutions Corrective Actions LowYield Low or No Yield YlideFormation Incomplete Ylide Formation LowYield->YlideFormation YlideStability Ylide Instability LowYield->YlideStability AldehydeQuality Poor Aldehyde Quality LowYield->AldehydeQuality Sol_Base Use Fresh, Strong Base (n-BuLi, NaH) YlideFormation->Sol_Base Sol_Anhydrous Ensure Anhydrous Conditions (Inert Atm.) YlideFormation->Sol_Anhydrous Sol_Temp Low Temp Generation (0 °C to -78 °C) YlideStability->Sol_Temp Sol_InSitu Generate Ylide 'in situ' with Aldehyde YlideStability->Sol_InSitu Sol_Aldehyde Verify Aldehyde Purity (Recrystallize if needed) AldehydeQuality->Sol_Aldehyde

Figure 2: Troubleshooting logic for low product yield in the Wittig synthesis.
Q2: My reaction worked, but it is contaminated with significant side products. How do I prevent them?

The primary "side product" is often unreacted starting material or the ubiquitous triphenylphosphine oxide.

A2: Common Contaminants & Prevention

  • Unreacted 3,5-dimethoxybenzaldehyde: The presence of starting material, easily detectable by TLC, indicates an incomplete reaction.

    • Cause: Insufficient ylide was generated due to the issues described in Q1, or an inadequate amount of the phosphonium salt or base was used. Reaction time may also be insufficient.

    • Solution: Use a slight excess (1.1 to 1.2 equivalents) of the Wittig reagent relative to the aldehyde to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the aldehyde spot has been fully consumed before quenching the reaction.[3][5]

  • Triphenylphosphine Oxide (TPPO): This is an unavoidable byproduct of the reaction. The challenge is not its formation but its removal.

    • Problem: TPPO has a polarity that is often similar to that of the desired product, leading to co-elution during column chromatography.

    • Solution: See Q3 for detailed purification strategies.

Q3: I am struggling to purify the final product. How can I effectively remove triphenylphosphine oxide (TPPO)?

Purification is often the most challenging step of a Wittig reaction.

A3: Purification Strategies

  • Column Chromatography: This is the most common method, but requires optimization.

    • Technique: Use a non-polar solvent system, such as a gradient of ethyl acetate in hexanes or petroleum ether. Since 1-ethenyl-3,5-dimethoxybenzene is relatively non-polar, it should elute before the more polar TPPO. A common starting point is 5% ethyl acetate in hexanes.

    • Tip: If separation is poor, try adding a small amount (~1%) of triethylamine to the eluent. This can sometimes improve the separation from residual acidic impurities. Another strategy is to use a different solvent system, such as dichloromethane/hexanes.

  • Alternative Workups:

    • Precipitation: In some cases, TPPO can be precipitated out of the crude reaction mixture. After the reaction, concentrate the mixture, then add a non-polar solvent like diethyl ether or hexanes and cool the mixture in an ice bath or freezer. TPPO is often less soluble in these solvents at low temperatures and may crystallize out. The supernatant liquid containing the product can then be decanted and concentrated.

    • Acidic Wash: TPPO has some basicity and can be protonated. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can sometimes help to pull a portion of the TPPO into the aqueous layer, though this is not always highly effective.

Section 3: Frequently Asked Questions (FAQs)

  • What is the best base to use for ylide generation?

    • For non-stabilized ylides like methylenetriphenylphosphorane, strong bases are required. n-Butyllithium (n-BuLi) is highly effective but requires careful handling. Sodium hydride (NaH, 60% dispersion in mineral oil) is a common and slightly safer alternative, where the mineral oil can be washed away with hexanes before adding the solvent.[11] Potassium tert-butoxide (KOtBu) also works well, provided it is fresh and anhydrous.[6]

  • How can I monitor the reaction progress?

    • Thin Layer Chromatography (TLC) is the best method.[3] Spot the starting aldehyde, the reaction mixture, and a co-spot on a silica gel plate. Develop the plate in a suitable solvent system (e.g., 10-20% ethyl acetate in hexanes). The reaction is complete when the spot corresponding to 3,5-dimethoxybenzaldehyde has disappeared. The product spot should appear at a higher Rf value (less polar) than the starting aldehyde.

  • What are the expected ¹H NMR chemical shifts for 1-ethenyl-3,5-dimethoxybenzene?

    • The proton NMR spectrum is characteristic. You should expect to see signals for the methoxy groups, the aromatic protons, and the vinyl protons. The vinyl protons will appear as a characteristic set of doublet of doublets (dd) due to geminal, cis, and trans coupling. See the data table below for specific shift ranges.

  • Are there alternative methods to the Wittig reaction for this synthesis?

    • Yes, though they are less common for this specific transformation. A Grignard reaction of 3,5-dimethoxybromobenzene with magnesium to form the Grignard reagent, followed by reaction with a vinyl source like vinyl bromide in the presence of a suitable catalyst, is a possibility.[12] Another approach could involve elimination reactions from a corresponding alcohol or halide precursor. However, the Wittig reaction remains the most direct and widely used method.[1]

Section 4: Experimental Protocols

Protocol 1: Synthesis of 1-Ethenyl-3,5-dimethoxybenzene via Wittig Reaction

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • Methyltriphenylphosphonium bromide (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 3,5-Dimethoxybenzaldehyde (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum under a stream of dry nitrogen. Allow the flask to cool to room temperature under the nitrogen atmosphere.

  • Base Preparation: To the flask, add the required amount of NaH dispersion. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexanes each time under nitrogen.

  • Ylide Generation: Add anhydrous THF to the washed NaH. Add the methyltriphenylphosphonium bromide in one portion. Stir the resulting suspension at room temperature for 1 hour. Successful ylide formation is indicated by the formation of a yellowish slurry.

  • Wittig Reaction: Cool the ylide suspension to 0 °C in an ice bath. Dissolve the 3,5-dimethoxybenzaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide suspension via syringe over 10-15 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic extracts and wash them sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate) to yield 1-ethenyl-3,5-dimethoxybenzene as a colorless oil.

Section 5: Data Summary

Table 1: Comparison of Bases for Ylide Generation
BaseStrengthCommon FormHandling Considerations
n-Butyllithium (n-BuLi) Very StrongSolution in hexanesPyrophoric; requires syringe techniques under inert gas.[2]
Sodium Hydride (NaH) Strong60% dispersion in oilFlammable solid; reacts violently with water. Oil must be removed.[5]
Potassium tert-butoxide (KOtBu) StrongSolidHighly hygroscopic; must be fresh and handled in a glovebox or quickly in air.[6]
Table 2: Characteristic ¹H NMR Data for 1-Ethenyl-3,5-dimethoxybenzene

(Recorded in CDCl₃ at 400 MHz. Shifts are approximate and may vary slightly.)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Methoxy (-OCH₃)~ 3.81singlet (s)-6H
Aromatic (H-2, H-6)~ 6.55doublet (d)~ 2.22H
Aromatic (H-4)~ 6.40triplet (t)~ 2.21H
Vinylic (=CH₂)~ 5.72doublet of doublets (dd)Jtrans ≈ 17.6, Jgem ≈ 0.91H
Vinylic (=CH₂)~ 5.23doublet of doublets (dd)Jcis ≈ 10.9, Jgem ≈ 0.91H
Vinylic (-CH=)~ 6.68doublet of doublets (dd)Jtrans ≈ 17.6, Jcis ≈ 10.91H

References

  • Benchchem. (n.d.). Troubleshooting low yields in the Wittig synthesis of trans-2-Decene.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 3,5-Dimethoxybenzaldehyde.
  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. Retrieved from [Link]

  • Unknown. (n.d.). Experiment 27 – A Solvent Free Wittig Reaction.
  • Ashenhurst, J. (2018, February 6). The Wittig Reaction. Master Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 6-CHLORO-1-HEXENE. Retrieved from [Link]

  • Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros. Retrieved from [Link]

  • Reddit. (n.d.). Problems with wittig reaction. r/chemistry. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: 3,5-Dimethoxybenzaldehyde in Pharmaceutical Intermediate Synthesis.
  • Unknown. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Re-examination of the Synthesis of 3,5-Dimethoxy-2-nitrobenzaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynyl-3,5-dimethoxybenzene. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of grignard reagents and their utilization in organic syntheses.
  • Google Patents. (n.d.). PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2023, February 18). Wittig and Wittig–Horner Reactions under Sonication Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction conditions for optimization of Wittig olefination. Retrieved from [Link]

  • Benchchem. (n.d.). Optimizing reaction conditions for vinylcyclooctane synthesis.
  • Google Patents. (n.d.). Process for preparing substituted vinylbenzene.
  • ResearchGate. (n.d.). New process for the preparation of 3,5-dihydroxy-1-pentylbenzene. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesizing method for 1,2-dimethoxy benzene.
  • Wiley Online Library. (2023, February 3). Synthesis of Vinyl Sulfones from Substituted Alkenes via Molybdooxaziridine Catalysis. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynyl-3-methoxybenzene. Retrieved from [Link]

  • Reddit. (2024, August 6). Weird splitting pattern in 1H-NMR of 1,3,5-Trimethoxybenzene. r/Chempros. Retrieved from [Link]

  • Unknown. (n.d.). Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule.
  • ResearchGate. (2025, August 9). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-Ethenyl-3,5-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-ethenyl-3,5-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. The following troubleshooting guides and FAQs are based on established chemical principles and field-proven insights to ensure the successful isolation of high-purity 1-ethenyl-3,5-dimethoxybenzene in your laboratory.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 1-ethenyl-3,5-dimethoxybenzene, particularly after its synthesis via the Wittig reaction from 3,5-dimethoxybenzaldehyde.

Issue 1: My crude product is a sticky solid or oil, and TLC analysis shows multiple spots.

Question: After my Wittig reaction and initial work-up, I have a crude product that is difficult to handle. My TLC plate (eluted with 20% ethyl acetate in hexanes) shows a major product spot, but also a baseline spot and another prominent spot with a lower Rf value than my product. What are these impurities and how can I remove them?

Answer:

This is a very common scenario when synthesizing 1-ethenyl-3,5-dimethoxybenzene via a Wittig reaction. The primary impurities are likely:

  • Triphenylphosphine oxide (TPPO): This is a ubiquitous byproduct of the Wittig reaction.[1][2] It is a high-boiling, polar solid that often streaks on TLC plates and can make the product oily or waxy.

  • Unreacted 3,5-dimethoxybenzaldehyde: If the reaction did not go to completion, you will have residual starting aldehyde. This is typically more polar than the desired product.

  • Phosphonium salt: Some of the starting phosphonium salt may remain if the reaction conditions were not optimal. This is a highly polar, ionic compound that should mostly be removed during the aqueous work-up, but can sometimes persist.

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene and triphenylphosphine oxide.[3][4] The high polarity of TPPO is due to the polar P=O bond, causing it to have a strong affinity for silica gel.[5] The unreacted aldehyde also contains a polar carbonyl group. Your target compound, 1-ethenyl-3,5-dimethoxybenzene, is significantly less polar. This difference in polarity is the key to a successful separation by column chromatography.

Flash column chromatography is the most effective method for separating 1-ethenyl-3,5-dimethoxybenzene from polar impurities like TPPO and the starting aldehyde.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate (or diethyl ether)

  • Compressed air or nitrogen for flash chromatography

  • Appropriate glassware for column chromatography

Step-by-Step Procedure:

  • Sample Preparation: Dissolve your crude product in a minimal amount of dichloromethane or toluene. To this solution, add a small amount of silica gel (approximately 1-2 times the mass of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method prevents streaking and improves separation.

  • Column Packing: Prepare a slurry of silica gel in hexanes and pack a chromatography column. Ensure the silica bed is well-compacted and free of air bubbles.

  • Loading the Sample: Carefully add the dry-loaded sample to the top of the silica gel bed.

  • Elution: Begin eluting the column with pure hexanes. Gradually increase the polarity of the mobile phase by adding ethyl acetate. A good starting gradient would be from 100% hexanes to a 95:5 hexanes/ethyl acetate mixture.

    • Expert Tip: Your target compound, being less polar, will elute first. The more polar impurities, including TPPO and unreacted aldehyde, will be retained on the column for longer.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 1-ethenyl-3,5-dimethoxybenzene.

Issue 2: My purified product is an oil, but it solidifies upon standing or in the freezer. Is this normal?

Question: I have successfully purified my 1-ethenyl-3,5-dimethoxybenzene by column chromatography, and it appears as a colorless oil. However, after some time at room temperature, or when I store it in the freezer, it becomes a solid. Is this indicative of an impurity?

Answer:

This is normal behavior for high-purity 1-ethenyl-3,5-dimethoxybenzene. While it can exist as a supercooled liquid (oil) at room temperature, it is a low-melting solid. The literature suggests a melting point for the related compound 1-ethynyl-3,5-dimethoxybenzene to be in the range of 44-48 °C.[6] It is expected that 1-ethenyl-3,5-dimethoxybenzene has a similar low melting point. The solidification upon standing or cooling is a sign of its purity.

Issue 3: My product appears pure by NMR, but it starts to turn viscous and yellow over time.

Question: My ¹H NMR spectrum of the purified product looks clean, but after a few days of storage, the sample has become more viscous and has a yellow tint. What is happening?

Answer:

This is a classic sign of polymerization. Styrene and its derivatives are known to be susceptible to radical polymerization, which can be initiated by light, heat, or the presence of oxygen. The vinyl group of your 1-ethenyl-3,5-dimethoxybenzene is the site of this unwanted reaction.

The polymerization process involves the formation of long polystyrene chains, which increases the viscosity of your sample. The yellowing is likely due to the formation of conjugated systems and the presence of trace impurities that can act as chromophores.

  • Addition of an Inhibitor: For long-term storage, it is highly recommended to add a radical inhibitor. A common and effective inhibitor is 4-tert-butylcatechol (TBC) at a concentration of 10-50 ppm.

  • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Cold and Dark Storage: Store the vial in a refrigerator or freezer and protect it from light by wrapping the container in aluminum foil or using an amber vial.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of 1-ethenyl-3,5-dimethoxybenzene? Can I purify it by distillation?

A1: There is no readily available literature value for the boiling point of 1-ethenyl-3,5-dimethoxybenzene. However, based on related compounds like 3,4-dimethoxystyrene (boiling point of 110-125 °C at reduced pressure), it is expected to have a high boiling point at atmospheric pressure.[3]

Purification by vacuum distillation is a viable option, especially for larger quantities.

Experimental Protocol for Vacuum Distillation:

  • Add an Inhibitor: Before heating, add a small amount of a polymerization inhibitor like 4-tert-butylcatechol to the distillation flask.

  • Use a Vacuum: Perform the distillation under high vacuum (e.g., <1 mmHg) to lower the boiling point and minimize thermal stress on the compound.

  • Heating: Use an oil bath for gentle and uniform heating. The distillation head temperature should be monitored closely.

  • Collection: Collect the fractions that distill over at a constant temperature.

Expert Note: Without a known boiling point, it is advisable to perform a small-scale trial distillation to determine the approximate boiling range under your specific vacuum conditions.

Q2: What is the best way to remove triphenylphosphine oxide (TPPO) if I want to avoid column chromatography?

A2: For larger scale reactions where chromatography is not practical, several non-chromatographic methods can be employed to remove TPPO.

  • Precipitation with Metal Salts: TPPO is a Lewis base and can form insoluble complexes with Lewis acidic metal salts like zinc chloride (ZnCl₂).[5]

    • Protocol: Dissolve the crude product in a minimal amount of a polar solvent like ethanol. Add a solution of ZnCl₂ (1.5-2 equivalents relative to the triphenylphosphine used) in ethanol. The ZnCl₂(TPPO)₂ complex will precipitate as a white solid and can be removed by filtration.

  • Crystallization: If your product is an oil and TPPO is the main impurity, you can sometimes induce the crystallization of TPPO from a non-polar solvent.

    • Protocol: Dissolve the crude mixture in a minimal amount of a hot solvent like toluene or dichloromethane. Slowly add a non-polar solvent like hexanes or cyclohexane until the solution becomes cloudy. Cool the mixture slowly to allow for the crystallization of TPPO. The purified product will remain in the mother liquor.

Q3: What are the characteristic NMR peaks for 1-ethenyl-3,5-dimethoxybenzene?

A3: Based on the known spectrum of 3,5-dimethoxystyrene, the following ¹H NMR signals (in CDCl₃) are expected:[7]

  • ~6.65 ppm (dd, 1H): The vinyl proton attached to the benzene ring.

  • ~6.57 ppm (d, 2H): The two equivalent aromatic protons ortho to the methoxy groups.

  • ~6.39 ppm (t, 1H): The aromatic proton para to the ethenyl group.

  • ~5.73 ppm (d, 1H) and ~5.25 ppm (d, 1H): The two terminal vinyl protons.

  • ~3.80 ppm (s, 6H): The protons of the two equivalent methoxy groups.

The presence of these signals and the correct integration values are strong indicators of the product's identity and purity.

Data Summary Table

PropertyValue/InformationSource/Justification
Molecular Formula C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol
Appearance Colorless oil or low-melting solidInferred from related compounds[6]
Boiling Point High boiling point; vacuum distillation recommendedInferred from analogous compounds[3]
Solubility Soluble in common organic solvents like hexanes, ethyl acetate, dichloromethane, and toluene.General property of substituted styrenes

Visual Workflow for Purification

Below is a diagram illustrating the decision-making process for the purification of crude 1-ethenyl-3,5-dimethoxybenzene.

PurificationWorkflow crude Crude Product (Mixture of Product, TPPO, Aldehyde) tlc TLC Analysis crude->tlc column Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) tlc->column Multiple Impurities non_chrom Non-Chromatographic Purification tlc->non_chrom TPPO is main impurity (Large Scale) pure_oil Pure Product (Oil or Solid) column->pure_oil storage Storage (+ Inhibitor, Inert Atmosphere, Cold, Dark) pure_oil->storage precipitation Precipitation of TPPO (with ZnCl2) non_chrom->precipitation Product is soluble in polar solvents crystallization Crystallization of TPPO (from non-polar solvent) non_chrom->crystallization Product is an oil precipitation->pure_oil crystallization->pure_oil

Caption: Purification workflow for 1-ethenyl-3,5-dimethoxybenzene.

References

  • Chemsrc. 1-Ethynyl-3,5-dimethoxybenzene | CAS#:171290-52-1. Available from: [Link].

  • PubChem. 1-Ethynyl-3,5-dimethoxybenzene. Available from: [Link].

  • Robertson, F. J. A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • Chemistry LibreTexts. 6: The Wittig Reaction (Experiment). 2021. Available from: [Link].

  • University of Rochester. Workup: Triphenylphosphine Oxide. Available from: [Link].

  • Google Patents. US4003800A - Styrene purification process.
  • ChemRxiv. Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacrylates. 2021. Available from: [Link].

  • ChemRxiv. Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates. 2022. Available from: [Link].

  • Google Patents. EP0662465A1 - A purifying method of a styrene monomer.
  • Cas no 40243-87-6 (1-ethenyl-3,5-dimethoxybenzene). Available from: [Link].

  • Wikipedia. 3,4-Dimethoxystyrene. Available from: [Link].

  • Master Organic Chemistry. The Wittig Reaction: Examples and Mechanism. 2018. Available from: [Link].

  • Organic Chemistry Portal. Wittig Reaction. Available from: [Link].

  • ResearchGate. Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates. 2022. Available from: [Link].

  • PubChem. 1-Ethenyl-3-methoxybenzene. Available from: [Link].

  • Google Patents. CN101811942A - Synthesizing method for 1,2-dimethoxy benzene.
  • ResearchGate. Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. 2003. Available from: [Link].

  • University of Johannesburg. CHAPTER 2. STILBENE SYNTHESIS 2.1. Brief overview of stilbene monomer syntheses. Available from: [Link].

  • Google Patents. JPH09295954A - Production of 1,3-dimethoxy-5-methylbenzene.

Sources

Preventing polymerization of 1-ethenyl-3,5-dimethoxybenzene during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 1-ethenyl-3,5-dimethoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development to address the common challenges associated with the storage and handling of this reactive vinyl aromatic compound. Our goal is to provide you with the expertise and practical solutions needed to prevent unwanted polymerization and ensure the integrity of your experiments.

Introduction: The Challenge of Polymerization

1-ethenyl-3,5-dimethoxybenzene, a substituted styrene derivative, possesses a vinyl group that is susceptible to spontaneous polymerization. This process, primarily driven by free-radical mechanisms, can be initiated by exposure to heat, light, atmospheric oxygen, or contaminants. The polymerization leads to the formation of oligomers and polymers, which manifest as an increase in viscosity or even complete solidification of the material. This not only results in the loss of valuable compound but can also compromise the accuracy and reproducibility of your experimental results. The presence of two electron-donating methoxy groups on the benzene ring can influence the reactivity of the vinyl group, making careful handling and storage paramount.

Frequently Asked Questions (FAQs)

Q1: My vial of 1-ethenyl-3,5-dimethoxybenzene, which should be a solid, appears viscous or has solidified. What happened?

A1: An increase in viscosity or solidification of 1-ethenyl-3,5-dimethoxybenzene is a clear indication of undesired polymerization. The monomer units have started to link together, forming longer-chain oligomers or polymers. This is often irreversible and means the reagent is likely compromised for most applications.

Q2: What are the primary triggers for the polymerization of 1-ethenyl-3,5-dimethoxybenzene?

A2: The polymerization is typically a free-radical chain reaction initiated by:

  • Heat: Elevated temperatures provide the activation energy for the spontaneous formation of radicals.

  • Light: UV radiation can induce photopolymerization.

  • Oxygen: Atmospheric oxygen can react with the monomer to form peroxides, which are potent polymerization initiators.

  • Contaminants: Traces of metals, acids, bases, or residual catalysts from synthesis can initiate polymerization.

Q3: What is a polymerization inhibitor and is one present in my 1-ethenyl-3,5-dimethoxybenzene?

A3: A polymerization inhibitor is a chemical compound added in small quantities to monomers to quench free radicals and prevent spontaneous polymerization. Common inhibitors for vinyl aromatic compounds include phenolic compounds like 4-tert-butylcatechol (TBC) and butylated hydroxytoluene (BHT). While many commercial vinyl monomers are shipped with an inhibitor, you should always verify with your supplier. If you have synthesized the compound in-house, it is crucial to add an inhibitor for storage.

Q4: Can I remove the inhibitor before my reaction?

A4: Yes, and in many cases, it is necessary as the inhibitor can interfere with your intended reaction. A common method for removing phenolic inhibitors is to wash a solution of the monomer (e.g., in diethyl ether or toluene) with an aqueous sodium hydroxide solution (e.g., 1M NaOH). The inhibitor is deprotonated and dissolves in the aqueous layer. The organic layer should then be washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent removed under reduced pressure. Crucially, the uninhibited monomer should be used immediately and not stored.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: Rapid Polymerization After Inhibitor Removal
  • Symptom: The compound solidifies or becomes highly viscous within hours of removing the inhibitor.

  • Cause: The uninhibited monomer is highly prone to polymerization, especially if exposed to air or light.

  • Solution:

    • Immediate Use: Only remove the inhibitor from the amount of material you need for immediate use.

    • Inert Atmosphere: Perform the inhibitor removal and subsequent reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Low Temperature: Keep the uninhibited monomer at a low temperature (e.g., in an ice bath) if there is a short delay before use.

Issue 2: Gradual Increase in Viscosity During Storage
  • Symptom: Over weeks or months, the crystalline solid begins to appear "gummy" or melts into a viscous liquid at room temperature.

  • Cause: The inhibitor has been depleted over time, or the storage conditions are inadequate. Inhibitors are consumed as they scavenge free radicals.

  • Solution:

    • Verify Storage Conditions: Ensure the compound is stored according to the recommended guidelines (see protocol below).

    • Monitor Inhibitor Levels: If you are storing the compound for an extended period, you may need to monitor the inhibitor concentration and replenish it if necessary. This is an advanced technique and for most laboratory settings, it is more practical to purchase fresh material.

    • Quality Control: Before use, check the purity of the stored material. A simple melting point determination can be a good indicator. The melting point of pure 1-ethenyl-3,5-dimethoxybenzene is 44-48 °C. A broadened or depressed melting point can indicate the presence of oligomers.

Issue 3: Inconsistent Experimental Results
  • Symptom: Reactions involving 1-ethenyl-3,5-dimethoxybenzene are giving variable yields or unexpected side products.

  • Cause: The presence of soluble oligomers in your starting material can interfere with the reaction stoichiometry and introduce impurities.

  • Solution:

    • Analytical Verification: Before use, verify the purity of the monomer using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of broad signals in the proton NMR spectrum, in addition to the sharp peaks of the monomer, can indicate polymerization.

    • Purification: If oligomers are present, you may be able to purify the monomer by recrystallization or column chromatography. However, care must be taken as heating during solvent removal can accelerate polymerization. It is often more reliable to use fresh material.

Experimental Protocols

Protocol 1: Recommended Storage of 1-ethenyl-3,5-dimethoxybenzene

This protocol outlines the best practices for storing the compound to maximize its shelf life.

  • Container: Store in the original supplier's vial or a well-sealed amber glass container to protect from light.

  • Atmosphere: Before sealing, flush the container with an inert gas like nitrogen or argon to displace air and oxygen.

  • Temperature: Store in a refrigerator at 2-8 °C. Since the melting point is 44-48 °C, it should be a solid at this temperature.

  • Inhibitor: Ensure the presence of a suitable inhibitor (e.g., BHT, ~50-200 ppm). If the material is uninhibited, it should not be stored for long periods.

  • Labeling: Clearly label the container with the date of receipt and the date it was first opened.

Protocol 2: Monitoring for Oligomerization

If you suspect polymerization, the following methods can be used for detection.

Table 1: Analytical Methods for Detecting Polymerization

MethodPrincipleIndication of Polymerization
Visual Inspection Observation of physical state.Increased viscosity, gumminess, or solidification of the material.
Melting Point Determination of the temperature range over which the solid melts.A melting point that is depressed and broader than the reference range (44-48 °C).
¹H NMR Spectroscopy Measures the nuclear magnetic resonance of hydrogen atoms.Appearance of broad, poorly resolved signals in the aliphatic and aromatic regions of the spectrum, alongside the sharp, well-defined peaks of the monomer.
Viscometry Measures the resistance of a fluid to flow.An increase in the viscosity of a solution of the compound at a standard concentration and temperature.[1][2]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Separates molecules based on their size in solution.The appearance of peaks at earlier elution times (corresponding to higher molecular weights) than the monomer peak.

Visualization of Storage and Handling Workflow

The following diagram illustrates the decision-making process for the safe storage and use of 1-ethenyl-3,5-dimethoxybenzene.

Storage_Workflow cluster_storage Initial Storage cluster_usage Experimental Use cluster_inhibitor Inhibitor Management Receive Receive Compound Store Store at 2-8°C under Inert Gas in Amber Vial Receive->Store Check for inhibitor Check Check for Polymerization (Visual, MP, NMR) Store->Check Decision Is Polymerization Detected? Check->Decision Use Proceed with Experiment Decision->Use No Discard Discard and Procure Fresh Material Decision->Discard Yes InhibitorDecision Does Reaction Tolerate Inhibitor? Use->InhibitorDecision InhibitorDecision->Use Yes RemoveInhibitor Remove Inhibitor via NaOH wash InhibitorDecision->RemoveInhibitor No UseImmediately Use Immediately under Inert Atmosphere RemoveInhibitor->UseImmediately UseImmediately->Use

Caption: Decision workflow for handling 1-ethenyl-3,5-dimethoxybenzene.

References

  • Rheonics. (2019, July 16). Inline viscosity measurements in polymerisation reactions. rheonics :: viscometer and density meter. [Link]

  • Deon Research Centre. (n.d.). Viscometer: Essential for measuring the viscosity of liquids. Retrieved from [Link]

Sources

Common side reactions in the synthesis of 1-ethenyl-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-ethenyl-3,5-dimethoxybenzene

Welcome to the technical support center for the synthesis of 1-ethenyl-3,5-dimethoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this valuable chemical intermediate. Our goal is to provide you with the expertise and practical solutions needed to troubleshoot your experiments effectively.

Troubleshooting Guide: Common Side Reactions & Solutions

The synthesis of 1-ethenyl-3,5-dimethoxybenzene, also known as 3',5'-dimethoxystyrene, can be approached through several synthetic routes. Each method, however, is susceptible to specific side reactions that can impact yield and purity. This section details these issues and provides actionable solutions.

Primary Synthetic Pathways & Potential Side Reactions

The most common methods for synthesizing 1-ethenyl-3,5-dimethoxybenzene involve:

  • Wittig Reaction: Reaction of 3,5-dimethoxybenzaldehyde with a phosphorus ylide.

  • Grignard Reaction followed by Dehydration: Addition of a vinyl Grignard reagent to 3,5-dimethoxybenzaldehyde, or addition of methylmagnesium bromide to 3,5-dimethoxybenzoyl chloride followed by dehydration.

  • Dehydration of 1-(3,5-dimethoxyphenyl)ethanol: Acid-catalyzed elimination of water from the corresponding alcohol.

Below is a visualization of the primary synthetic pathways and their associated side reactions.

cluster_0 Wittig Reaction cluster_1 Grignard Reaction & Dehydration cluster_2 Alcohol Dehydration 3,5-Dimethoxybenzaldehyde_W 3,5-Dimethoxy- benzaldehyde Product_W 1-Ethenyl-3,5-dimethoxybenzene 3,5-Dimethoxybenzaldehyde_W->Product_W Wittig Reagent Ylide Phosphorus Ylide (e.g., Ph3P=CH2) Ylide->Product_W Side_Product_W Triphenylphosphine oxide Product_W->Side_Product_W Byproduct 3,5-Dimethoxybenzaldehyde_G 3,5-Dimethoxy- benzaldehyde Alcohol_Intermediate 1-(3,5-Dimethoxyphenyl)- prop-2-en-1-ol 3,5-Dimethoxybenzaldehyde_G->Alcohol_Intermediate Grignard Addition Grignard Vinylmagnesium bromide Grignard->Alcohol_Intermediate Product_G 1-Ethenyl-3,5-dimethoxybenzene Alcohol_Intermediate->Product_G Dehydration Side_Product_G Dimerization/Polymerization Products Product_G->Side_Product_G Side Reaction Alcohol 1-(3,5-Dimethoxyphenyl)ethanol Product_D 1-Ethenyl-3,5-dimethoxybenzene Alcohol->Product_D Acid-catalyzed Dehydration Side_Product_D1 Bis(1-(3,5-dimethoxyphenyl)ethyl) ether Alcohol->Side_Product_D1 Side Reaction (Intermolecular) Side_Product_D2 Polymerization Product_D->Side_Product_D2 Side Reaction

Caption: Synthetic pathways to 1-ethenyl-3,5-dimethoxybenzene and potential side products.

Frequently Asked Questions (FAQs)

Wittig Reaction Route

Q1: My Wittig reaction has a low yield, and I have a significant amount of a white, crystalline solid that is difficult to separate from my product. What is this and how can I remove it?

A1: The white, crystalline solid is almost certainly triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction.[1] Its removal can be challenging due to its solubility in many organic solvents.

  • Causality: The driving force for the Wittig reaction is the formation of the very stable phosphorus-oxygen double bond in TPPO.[2]

  • Troubleshooting & Protocol:

    • Purification via Column Chromatography: This is the most effective method. TPPO is more polar than the desired styrene product. A silica gel column using a non-polar eluent system (e.g., hexane/ethyl acetate gradient) will allow for the separation.

    • Recrystallization: While less effective, recrystallization from a non-polar solvent like hexane may help, as TPPO has limited solubility in it.

    • Complexation and Filtration: In some cases, TPPO can be precipitated from the reaction mixture by adding a Lewis acid such as zinc chloride, which forms an insoluble complex.

Q2: The stereoselectivity of my Wittig reaction is poor, leading to a mixture of E/Z isomers. How can I control this?

A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide used.[2]

  • Expertise & Experience:

    • Non-stabilized ylides (e.g., from alkyl halides) typically favor the formation of the (Z)-alkene.[2]

    • Stabilized ylides (e.g., those with an adjacent electron-withdrawing group) tend to produce the (E)-alkene.[2][3]

  • Troubleshooting:

    • Schlosser Modification: For obtaining the (E)-alkene with non-stabilized ylides, the Schlosser modification can be employed. This involves the use of a second equivalent of strong base at low temperatures to deprotonate the betaine intermediate.[3]

Ylide TypePredominant IsomerConditions
Non-stabilized(Z)-alkeneStandard Wittig conditions
Stabilized(E)-alkeneStandard Wittig conditions
Non-stabilized(E)-alkeneSchlosser modification
Grignard Reaction & Dehydration Route

Q3: My Grignard reaction with 3,5-dimethoxybenzaldehyde is sluggish and gives low yields of the desired alcohol intermediate. What could be the issue?

A3: Grignard reactions are notoriously sensitive to reaction conditions.[4]

  • Causality: The primary issues are often related to the quality of the reagents and the presence of moisture or other protic sources.

  • Troubleshooting & Protocol:

    • Ensure Anhydrous Conditions: All glassware must be thoroughly dried (e.g., oven-dried or flame-dried under vacuum). Solvents (typically THF or diethyl ether) must be anhydrous.

    • Activate Magnesium: The magnesium turnings may have an oxide layer that prevents reaction. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane is recommended.

    • Purity of Starting Materials: Ensure the 3,5-dimethoxybenzaldehyde is pure and dry.

    • Temperature Control: The initial addition of the Grignard reagent to the aldehyde should be done at a low temperature (e.g., 0 °C) to minimize side reactions, followed by warming to room temperature.[4]

Q4: During the dehydration of the alcohol intermediate from the Grignard reaction, I am observing significant polymerization. How can I prevent this?

A4: Acid-catalyzed dehydration of alcohols can lead to polymerization, especially with styrenic compounds.[5][6]

  • Expertise & Experience: The choice of acid and reaction temperature are critical. Strong, oxidizing acids like sulfuric acid can cause charring and polymerization.[5][6]

  • Troubleshooting:

    • Use a Milder Acid: Phosphoric acid or p-toluenesulfonic acid are often better choices than sulfuric acid for dehydration as they are less oxidizing.[6][7]

    • Lower Reaction Temperature: Perform the dehydration at the lowest temperature that allows for a reasonable reaction rate.

    • Use a Radical Inhibitor: Adding a small amount of a radical inhibitor, such as hydroquinone, to the reaction mixture can suppress polymerization of the product.

    • Distill the Product as it Forms: If the product is volatile enough, distilling it from the reaction mixture as it is formed can prevent it from undergoing further reactions.

Dehydration AgentPotential IssuesRecommendations
Concentrated H₂SO₄Oxidation, charring, polymerization[5][6]Use with caution, at low temperatures.
Concentrated H₃PO₄Less oxidizing, cleaner reaction[6]Preferred over sulfuric acid.
p-Toluenesulfonic acidMild, effective catalyst[7]Good for sensitive substrates.
Direct Dehydration of 1-(3,5-dimethoxyphenyl)ethanol

Q5: I am attempting a direct acid-catalyzed dehydration of 1-(3,5-dimethoxyphenyl)ethanol and am forming a significant amount of an ether byproduct. How can I avoid this?

A5: The formation of a diether is a common side reaction in the acid-catalyzed dehydration of alcohols, arising from an intermolecular reaction between two alcohol molecules.[8]

  • Causality: This side reaction is favored at lower temperatures and higher concentrations of the alcohol.

  • Troubleshooting & Protocol:

    • Increase Reaction Temperature: Higher temperatures favor the intramolecular elimination reaction that forms the alkene over the intermolecular ether formation.[8]

    • Use a Bulky Acid Catalyst: A sterically hindered acid catalyst can disfavor the bimolecular reaction pathway.

    • Slow Addition of Alcohol: Adding the alcohol slowly to the hot acid can help maintain a low concentration of the alcohol, thus favoring the unimolecular dehydration.

Alcohol 1-(3,5-Dimethoxyphenyl)ethanol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol H+ Ether Bis(1-(3,5-dimethoxyphenyl)ethyl) ether (Intermolecular Reaction) Alcohol->Ether Alkene 1-Ethenyl-3,5-dimethoxybenzene (Intramolecular Elimination) Protonated_Alcohol->Alkene High Temp, Low [Alcohol] Protonated_Alcohol->Ether Low Temp, High [Alcohol]

Caption: Competing pathways in alcohol dehydration.

References

  • Chemguide. (n.d.). Dehydration of Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Dehydrating Alcohols to Make Alkenes. Retrieved from [Link]

  • Study.com. (n.d.). Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • Reddit. (2020, June 20). Troubleshooting my grignard reactions. Retrieved from [Link]

  • Pearson+. (2024, March 2). The acid-catalyzed dehydration we learned in this chapter is reversible. Retrieved from [Link]

  • Reddit. (2015, March 29). Grignard troubleshoot. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). The Grignard Reaction – Unraveling a Chemical Puzzle. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynyl-3,5-dimethoxybenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynyl-3-methoxybenzene. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Pure. (n.d.). Dehydration reactions in polyfunctional natural products. Retrieved from [Link]

  • Google Patents. (n.d.). CN101811942A - Synthesizing method for 1,2-dimethoxy benzene.
  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005, July 25). 3,4,5-trimethoxy-beta-nitrostyrene synthesis. Retrieved from [Link]

  • ACS Publications. (n.d.). Dehydration of the Alcohol in the Etherification of Isoamylenes with Methanol and Ethanol. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4-Dimethoxystyrene. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction scheme for alcohol dehydration. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and styrene copolymerization of novel trisubstituted ethylenes: 5. Dimethyl and dimethoxy ring-substituted octyl phenylcyanoacrylates. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions with 1-Ethenyl-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 1-ethenyl-3,5-dimethoxybenzene in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of these powerful synthetic transformations. The electron-rich nature of 1-ethenyl-3,5-dimethoxybenzene, owing to its two methoxy substituents, presents unique challenges and opportunities in Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings. This resource will equip you with the knowledge to optimize your reaction conditions, maximize yields, and minimize side products.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling with 1-ethenyl-3,5-dimethoxybenzene giving low yields?

A1: Low yields in the Suzuki-Miyaura coupling of 1-ethenyl-3,5-dimethoxybenzene can stem from several factors. The electron-donating methoxy groups can increase the electron density of the vinyl group, potentially affecting the catalytic cycle. Common culprits include suboptimal catalyst/ligand combination, inappropriate base selection, or side reactions such as protodeboronation of the boronic acid partner.[1][2][3] Careful selection of a palladium catalyst with a suitable phosphine ligand is crucial for efficient coupling.

Q2: I am observing significant amounts of homocoupling in my Sonogashira reaction. How can I prevent this?

A2: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly with electron-rich alkynes.[4] This side reaction is often promoted by the presence of oxygen and can be catalyzed by the copper co-catalyst. To minimize homocoupling, it is essential to thoroughly degas your solvents and run the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). Using a copper-free Sonogashira protocol or employing a reducing atmosphere can also significantly diminish the formation of this byproduct.[4]

Q3: In my Heck reaction, I am getting a mixture of α- and β-substitution products. How can I control the regioselectivity?

A3: The regioselectivity of the Heck reaction with styrenes is a well-documented challenge and is highly dependent on the reaction conditions.[5][6] For electron-rich styrenes like 1-ethenyl-3,5-dimethoxybenzene, both electronic and steric factors influence the regiochemical outcome. The choice of palladium catalyst and ligand is paramount in directing the substitution to either the α- or β-position of the vinyl group. Generally, cationic palladium complexes tend to favor α-substitution, while neutral complexes often lead to the β-product.[6]

Q4: What is the best palladium catalyst to use for cross-coupling with this substrate?

A4: The "best" palladium catalyst is highly dependent on the specific cross-coupling reaction. For Suzuki-Miyaura couplings, palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common starting points.[7] In Heck reactions, Pd(OAc)₂ is frequently used.[8] For Sonogashira couplings, a combination of a palladium source like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst is traditional, though copper-free systems are gaining popularity.[9][10] The choice of ligand is equally, if not more, critical than the palladium precursor itself.

Q5: How do the methoxy groups on the benzene ring affect the reactivity of the vinyl group?

A5: The two methoxy groups are strong electron-donating groups, which increase the electron density of the aromatic ring and, through resonance, the vinyl group. This increased nucleophilicity of the double bond can influence several steps in the catalytic cycle. For instance, in the Heck reaction, it can affect the rate and regioselectivity of the migratory insertion step.[5] In Suzuki and Sonogashira couplings, while the primary reaction is at the vinyl halide or alkyne, the electronic nature of the styrene can still influence catalyst stability and overall reaction kinetics.

Troubleshooting Guide

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling

Possible Causes & Solutions

  • Inefficient Catalyst Activation: The active catalyst is a Pd(0) species, which is often generated in situ from a Pd(II) precursor.[6]

    • Solution: Ensure your reaction is rigorously deoxygenated. Consider adding a reducing agent if using a Pd(II) source, or switch to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.

  • Poor Ligand Choice: The ligand stabilizes the palladium center and facilitates the catalytic cycle.

    • Solution: For electron-rich substrates, bulky, electron-rich phosphine ligands like SPhos or XPhos can be highly effective.[11][12]

  • Incorrect Base: The base plays a crucial role in the transmetalation step.[13]

    • Solution: Screen a variety of bases. While potassium carbonate (K₂CO₃) is common, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more effective.

  • Protodeboronation: The boronic acid can be sensitive to hydrolysis, especially under basic conditions.[2]

    • Solution: Use anhydrous solvents and consider using a boronic ester (e.g., a pinacol ester) which is more stable towards hydrolysis.[1]

Issue 2: Poor Regioselectivity in the Heck Reaction

Possible Causes & Solutions

  • Neutral vs. Cationic Pathway: The reaction mechanism can proceed through different pathways, leading to different regioisomers.[6]

    • Solution: To favor the linear (β) product, use a neutral palladium complex and a monodentate phosphine ligand. For the branched (α) product, a cationic palladium complex, often generated by using a triflate salt and a bidentate ligand like BINAP, can be effective.[6]

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway.

    • Solution: Aprotic polar solvents like DMF or DMA are commonly used. Experiment with different solvents to find the optimal balance for your desired regioselectivity.[14]

Issue 3: Catalyst Decomposition (Black Precipitate)

Possible Causes & Solutions

  • High Temperature: Elevated temperatures can lead to the formation of palladium black.

    • Solution: Lower the reaction temperature and extend the reaction time.

  • Ligand Dissociation: If the ligand dissociates from the palladium center, the catalyst can become unstable.

    • Solution: Increase the ligand-to-palladium ratio. Using bulky, strongly coordinating ligands can also prevent decomposition.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ParameterConditionRationale
Palladium Source Pd(OAc)₂ (2 mol%)Common and effective Pd(II) precursor.
Ligand SPhos (4 mol%)Bulky, electron-rich ligand suitable for electron-rich substrates.[11]
Base K₃PO₄ (2 equivalents)Strong, non-nucleophilic base promoting transmetalation.
Solvent Toluene/Water (10:1)Biphasic system often beneficial for Suzuki couplings.
Temperature 80-100 °CSufficient to drive the reaction without catalyst decomposition.
Table 2: Ligand Screening for Heck Reaction Regioselectivity
LigandTypical RegioisomerMechanistic Insight
Triphenylphosphine (PPh₃) β (linear)Promotes a neutral catalytic cycle.[6]
(R)-BINAP α (branched)Bidentate ligand that can favor a cationic pathway with a suitable counterion.[6]
P(t-Bu)₃ β (linear)Bulky, electron-rich ligand that can enhance catalytic activity.
Step-by-Step Protocol: General Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add 1-ethenyl-3,5-dimethoxybenzene (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.[15]

  • Add the palladium precursor and the phosphine ligand under a positive flow of inert gas.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification.

Visualizing the Catalytic Cycle

A fundamental understanding of the catalytic cycle is essential for effective troubleshooting.

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D R-B(OR)2 Base E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A G Ar-R (Product) F->G

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

This diagram provides a logical sequence for addressing common issues in your cross-coupling reactions.

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Confirm Inert Atmosphere & Anhydrous Solvents check_reagents->check_conditions optimize_catalyst Screen Catalyst & Ligand check_conditions->optimize_catalyst optimize_base Screen Base & Solvent optimize_catalyst->optimize_base optimize_temp Adjust Temperature & Reaction Time optimize_base->optimize_temp analyze_byproducts Identify Side Products (e.g., Homocoupling) optimize_temp->analyze_byproducts success Successful Reaction optimize_temp->success analyze_byproducts->optimize_catalyst Address Specific Side Reaction

Caption: A decision-making workflow for troubleshooting cross-coupling reactions.

References

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. (2023-07-25). [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • Reactivity and Regioselectivity in the Heck Reaction: Hammett Study of 4-Substituted Styrenes. ResearchGate. (2025-08-06). [Link]

  • Heck Reaction. Chemistry LibreTexts. (2023-06-30). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. (2025-09-27). [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. PMC. [Link]

  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. (2025-08-06). [Link]

  • What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. PMC. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. (2025-08-06). [Link]

  • Cross-Electrophile Coupling of Alcohols with Aryl and Vinyl Halides. ResearchGate. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. MDPI. [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Norwegian Research Information Repository. (2022-11-13). [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. (2025-08-10). [Link]

  • Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. RSC Publishing. [Link]

  • Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. PubMed. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Substituted arene synthesis by alkenylation, arylation or C-C coupling. Organic Chemistry Portal. [Link]

  • From Established to Emerging: Evolution of Cross-Coupling Reactions. ACS Publications. (2024-11-15). [Link]

  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross‐Coupling Catalysis. Preprints.org. (2025-01-20). [Link]

  • Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins. PMC. [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. Organic Chemistry Portal. [Link]

  • Suzuki reactions in novel liquids. Diva-Portal.org. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024-10-10). [Link]

  • Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. ICMPP. [Link]

  • Heck reaction of aryl halides and styrenes. ResearchGate. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. (2017-12-04). [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • General palladium-catalyzed cross coupling of cyclopropenyl esters. RSC Publishing. [Link]

  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic. [Link]

  • Solvent‐, Ligand, and Additive‐Free Sonogashira‐Type C–C Coupling by Mechanochemical Extrusion with Chitin‐Derived Catalysts. ResearchGate. (2026-01-14). [Link]

  • The Heck Reaction: Reaction mechanism and tutorial. YouTube. (2022-06-22). [Link]

Sources

Stability issues and degradation of 1-ethenyl-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-ethenyl-3,5-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this versatile chemical compound. Our goal is to ensure the integrity of your experiments by addressing the common stability and degradation challenges associated with this molecule.

Introduction

1-Ethenyl-3,5-dimethoxybenzene, a substituted styrene, is a valuable building block in organic synthesis. However, its vinyl group and electron-rich aromatic ring render it susceptible to various degradation pathways, including oxidation, polymerization, and potential acid-catalyzed reactions. Understanding these stability issues is paramount for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of these challenges and offers practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-ethenyl-3,5-dimethoxybenzene?

A1: The primary degradation pathways for 1-ethenyl-3,5-dimethoxybenzene are:

  • Oxidation: The vinyl group is susceptible to oxidation, which can lead to the formation of aldehydes, ketones, or carboxylic acids. The electron-donating methoxy groups can increase the electron density of the aromatic ring, potentially influencing its oxidative stability.

  • Polymerization: Like other styrene derivatives, 1-ethenyl-3,5-dimethoxybenzene can undergo polymerization, which can be initiated by heat, light, or the presence of radical or ionic initiators.

  • Acid-Catalyzed Reactions: While not a vinyl ether, the double bond can still be susceptible to acid-catalyzed hydration or other addition reactions, particularly in the presence of strong acids.[1][2][3][4]

Q2: How should I properly store 1-ethenyl-3,5-dimethoxybenzene to minimize degradation?

A2: To minimize degradation, store 1-ethenyl-3,5-dimethoxybenzene under the following conditions:

  • Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Light: Protect from light by using an amber-colored vial or by storing it in a dark place.

  • Inhibitors: For long-term storage, consider adding a small amount of a polymerization inhibitor, such as 4-tert-butylcatechol (TBC).

Q3: I've noticed a change in the color and viscosity of my 1-ethenyl-3,5-dimethoxybenzene sample. What could be the cause?

A3: A change in color (e.g., yellowing) and an increase in viscosity are classic signs of degradation, likely due to polymerization and/or oxidation. Polymerization leads to the formation of higher molecular weight oligomers and polymers, increasing the viscosity. Oxidation products can often be colored.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during experiments with 1-ethenyl-3,5-dimethoxybenzene.

Issue 1: Unexpected Side Products in Reaction Mixture

Symptoms:

  • TLC or GC-MS analysis shows multiple unexpected spots or peaks.

  • The yield of the desired product is lower than expected.

Possible Causes & Solutions:

CauseProposed Solution
Oxidation Degas all solvents and reagents used in the reaction. Run the reaction under an inert atmosphere (N₂ or Ar). Consider adding an antioxidant if compatible with your reaction chemistry.
Polymerization Ensure the reaction temperature is controlled and not excessively high. If the reaction is sensitive to radical initiation, consider adding a radical scavenger. Purify the starting material to remove any potential initiators.
Acid-Catalyzed Side Reactions If your reaction conditions are acidic, consider using a milder acid or a buffered system. Protect the vinyl group if it is not the intended reactive site.
Issue 2: Inconsistent Reaction Kinetics or Yields

Symptoms:

  • Difficulty in reproducing reaction times or product yields between batches.

  • The reaction fails to go to completion.

Possible Causes & Solutions:

CauseProposed Solution
Partial Degradation of Starting Material Before use, check the purity of your 1-ethenyl-3,5-dimethoxybenzene by ¹H NMR or GC-MS to ensure it has not degraded during storage. If impurities are detected, purify the material by distillation or column chromatography.
Presence of Peroxides in Solvents Use freshly distilled or inhibitor-free solvents that have been tested for the presence of peroxides, as these can initiate radical polymerization.
Trace Metal Contamination Ensure all glassware is scrupulously clean, as trace metals can catalyze oxidation or polymerization reactions.

Experimental Protocols

Protocol 1: Purification of 1-Ethenyl-3,5-dimethoxybenzene

This protocol describes the removal of oligomers and oxidation products.

Materials:

  • 1-Ethenyl-3,5-dimethoxybenzene (potentially degraded)

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Dissolve the 1-ethenyl-3,5-dimethoxybenzene in a minimal amount of hexane.

  • Load the solution onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Store the purified product under an inert atmosphere in a cool, dark place.

Protocol 2: Monitoring for Degradation

Regularly check the purity of your stored 1-ethenyl-3,5-dimethoxybenzene.

Procedure:

  • Withdraw a small aliquot of the stored compound.

  • Dissolve the aliquot in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum.

  • Analyze the spectrum for the characteristic peaks of the vinyl group and the aromatic protons. The appearance of broad signals or a decrease in the integration of the vinyl protons relative to the aromatic protons can indicate polymerization. The presence of new peaks in the aldehyde or carboxylic acid region can indicate oxidation.

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways of 1-ethenyl-3,5-dimethoxybenzene.

degradation_pathways cluster_oxidation Oxidation Pathway cluster_polymerization Polymerization Pathway A 1-Ethenyl-3,5-dimethoxybenzene B 3,5-Dimethoxybenzaldehyde A->B Oxidative Cleavage D 1-(3,5-Dimethoxyphenyl)ethan-1-one A->D Wacker-type Oxidation C 3,5-Dimethoxybenzoic Acid B->C Further Oxidation E 1-Ethenyl-3,5-dimethoxybenzene F Polystyrene Derivative E->F Radical/Ionic Initiation

Caption: Potential degradation pathways of 1-ethenyl-3,5-dimethoxybenzene.

Logical Workflow for Troubleshooting

The following workflow can guide you through troubleshooting unexpected experimental outcomes.

troubleshooting_workflow start Unexpected Experimental Result check_purity Check Purity of Starting Material (NMR, GC-MS) start->check_purity is_pure Is it pure? check_purity->is_pure purify Purify Starting Material (Protocol 1) is_pure->purify No check_conditions Review Reaction Conditions (Temperature, Atmosphere, Solvents) is_pure->check_conditions Yes rerun_experiment Rerun Experiment purify->rerun_experiment modify_conditions Modify Conditions (e.g., Degas Solvents, Inert Atmosphere) check_conditions->modify_conditions modify_conditions->rerun_experiment success Successful Outcome rerun_experiment->success consult Consult Further Literature or Technical Support rerun_experiment->consult

Caption: A logical workflow for troubleshooting experiments.

References

  • Xia, X., et al. (2017). Selective Oxidation of Styrene Derivatives to Ketones over Palladium(0)/Carbon with Hydrogen Peroxide as the Sole Oxidant. Synlett, 28, 607-610.

  • Chen, J., et al. (2021). Electrochemical oxidation of styrene to benzaldehyde by discrimination of spin-paired π electrons. Chemical Science, 12(30), 10323-10331.

  • Beeson, T. D., et al. (2008). Enantioselective Organo-SOMO Catalysis: The Carbo-oxidation of Styrenes. Journal of the American Chemical Society, 130(49), 16494–16495.

  • Beland, F. A., et al. (1983). Styrene oxidation to styrene oxide by hydroxyl radicals produced during reaction of xanthine with xanthine oxidase in the presence of Fe3+. Toxicology Letters, 16(1-2), 123-129.

  • University of Minnesota Duluth. (2021). Hydroboration–Oxidation of Styrene. YouTube.

  • Lee, C. C., et al. (2012). Acid-Labile mPEG–Vinyl Ether–1,2-Dioleylglycerol Lipids with Tunable pH Sensitivity: Synthesis and Structural Effects on Hydrolysis Rates, DOPE Liposome Release Performance, and Pharmacokinetics. Molecular Pharmaceutics, 9(11), 3231–3242.

  • Lee, C. C., et al. (2012). Acid-Labile mPEG-Vinyl Ether-1,2-Dioleylglycerol Lipids with Tunable pH Sensitivity: Synthesis and Structural Effects on Hydrolysis Rates, DOPE Liposome Release Performance and Pharmacokinetics. PMC - NIH.

  • ECHEMI. (n.d.). 1-ETHYNYL-3,5-DIMETHYL-BENZENE SDS, 6366-06-9 Safety Data Sheets.

  • Lee, C. C., et al. (2012). Acid-labile mPEG-vinyl ether-1,2-dioleylglycerol lipids with tunable pH sensitivity: synthesis and structural effects on hydrolysis rates, DOPE liposome release performance, and pharmacokinetics. PubMed.

  • Kresge, A. J. (n.d.). Mechanism of acid-catalyzed vinyl ether hydrolysis involving... ResearchGate.

  • Gao, H., et al. (2023). Theoretical Investigations of Para-Methoxystyrene/Styrene Polymerization Catalyzed by Cationic Methyl- and Dibenzobarrelene-Based α-Diimine Palladium Complexes. MDPI.

  • Finnveden, M., et al. (2018). Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization. Royal Society of Chemistry.

  • Carl Roth. (n.d.). Safety Data Sheet: 1-(2-(3,5-Dimethoxyphenyl)ethenyl)-2,4-dimethoxybenzene.

  • Chemsrc. (n.d.). 1-Ethynyl-3,5-dimethoxybenzene | CAS#:171290-52-1.

  • Synquest Labs. (n.d.). 1,3-Dimethoxybenzene.

  • PubChem. (n.d.). 1-Ethynyl-3,5-dimethoxybenzene.

  • Apollo Scientific. (n.d.). 1-Ethynyl-3,5-dimethoxybenzene | CAS No: 171290-52-1.

  • Hambly, G. F. N., & Lemin, R. W. (1969). Polymerization behavior of 2,6-dimethoxystyrene. Canadian Journal of Chemistry, 47(11), 2057-2060.

  • Kharas, G., et al. (2020). Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates. ResearchGate.

  • Kharas, G., et al. (2020). Synthesis and styrene copolymerization of novel dimethyl and dimethoxy ring-substituted isobutyl phenylcyanoacrylates. ChemRxiv.

  • Sigma-Aldrich. (n.d.). 1-Ethynyl-3,5-dimethoxybenzene 98 CP.

  • Santa Cruz Biotechnology. (n.d.). 1-Ethynyl-3,5-dimethoxybenzene | CAS 171290-52-1.

  • Hullar, T., et al. (2021). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous. Atmospheric Chemistry and Physics Discussions.

  • Rabus, R., et al. (2014). Anaerobic degradation pathways of ethylbenzene (A) and p-ethylphenol... ResearchGate.

  • Minnesota State University Moorhead. (2024). Chem 355 Lab Manual Fall, 2024.

  • The Organic Chemistry Tutor. (2023). Polystyrene Polymerization Mechanism. YouTube.

Sources

Troubleshooting low conversion rates in 1-ethenyl-3,5-dimethoxybenzene reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-ethenyl-3,5-dimethoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reactions involving this versatile reagent. We will move beyond simple procedural lists to explore the mechanistic reasoning behind common failures and their solutions, ensuring your experiments are both successful and reproducible.

Introduction: Understanding the Reactivity of 1-Ethenyl-3,5-dimethoxybenzene

1-Ethenyl-3,5-dimethoxybenzene is a valuable building block characterized by two key reactive sites: the vinyl (-CH=CH₂) group and the electron-rich aromatic ring. The two methoxy groups are strong activating, ortho-, para- directing substituents. However, in this 1,3,5-substitution pattern, they synergistically direct incoming electrophiles to the 2-, 4-, and 6-positions. This dual reactivity allows for a wide range of transformations but also presents unique challenges. Low conversion rates often stem from competing side reactions, catalyst deactivation, or suboptimal reaction conditions that fail to selectively target the desired reactive site.

This guide provides a structured approach to troubleshooting, focusing on the most common reaction classes where this substrate is employed.

Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Coupling)

The vinyl group of 1-ethenyl-3,5-dimethoxybenzene is an excellent substrate for palladium-catalyzed reactions like the Mizoroki-Heck reaction. However, achieving high yields requires careful control over the catalytic system.

FAQ 1: My Heck coupling reaction with an aryl halide has stalled, resulting in low conversion. What are the primary causes?

Low conversion in Heck reactions is one of the most frequently encountered issues. The problem can typically be traced back to one of three areas: the catalyst system, the reaction conditions, or the reagents themselves.

Causality: The Mizoroki-Heck reaction relies on a delicate Pd(0)/Pd(II) catalytic cycle.[1] Any disruption to this cycle, such as catalyst decomposition into inactive palladium black, ligand degradation, or the presence of inhibitors, will halt the reaction.

A logical workflow for diagnosing the issue is essential.

Heck_Troubleshooting Start Low Conversion in Heck Reaction Check_Catalyst Step 1: Evaluate Catalyst System Start->Check_Catalyst Check_Conditions Step 2: Verify Reaction Conditions Start->Check_Conditions Check_Reagents Step 3: Assess Reagent Quality Start->Check_Reagents Cat_Source Is the Pd source active? (e.g., Pd(OAc)₂, Pd₂(dba)₃) Check_Catalyst->Cat_Source Source Ligand_Choice Is the phosphine ligand appropriate? Is it air-stable or handled anaerobically? Check_Catalyst->Ligand_Choice Ligand Cat_Decomposition Observe for Palladium Black (Inactive Pd(0) precipitate) Check_Catalyst->Cat_Decomposition Observation Base_Strength Is the base appropriate? (e.g., K₂CO₃, Et₃N, PKOtBu) Is it strong enough but not causing side reactions? Check_Conditions->Base_Strength Base Solvent_Purity Is the solvent anhydrous and degassed? (e.g., DMF, NMP, Dioxane) Check_Conditions->Solvent_Purity Solvent Temperature Is the temperature optimal? (Too low: slow kinetics. Too high: decomposition.) Check_Conditions->Temperature Temp Styrene_Purity Is the 1-ethenyl-3,5-dimethoxybenzene pure? (Check for oligomers/polymers) Check_Reagents->Styrene_Purity Styrene Halide_Purity Is the aryl halide reactive and pure? (I > Br > Cl) Check_Reagents->Halide_Purity Ar-X

Caption: Troubleshooting workflow for Heck reactions.

Troubleshooting Table:

SymptomPotential CauseRecommended Solution & Explanation
Reaction stalls at <50% conversion; solution turns black. Catalyst Decomposition: The Pd(0) catalyst has precipitated as inactive palladium black. This is often caused by high temperatures or insufficiently stabilizing ligands.1. Lower the temperature: Operate at the lowest effective temperature (e.g., 80-100 °C).[2] 2. Increase Ligand Loading: Add a slight excess of the phosphine ligand to better stabilize the Pd(0) species in solution. 3. Use a more robust pre-catalyst: Dichloro-bis(aminophosphine) complexes of palladium have shown high stability and activity.[1][2]
No reaction or very slow reaction. Inappropriate Base: The base may be too weak to facilitate the deprotonation in the catalytic cycle or may be sterically hindered.1. Switch to a stronger base: If using a carbonate, consider switching to a phosphate (K₃PO₄) or an alkoxide (NaOtBu). 2. Ensure solubility: Use a base that is at least partially soluble in the reaction medium. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can also be beneficial.[3]
Significant amount of starting aryl halide remains, but styrene derivative is consumed. Homocoupling or Polymerization: The styrene derivative can undergo self-polymerization at elevated temperatures or homocoupling, especially in the presence of oxygen.1. Degas Thoroughly: Ensure the reaction mixture is rigorously degassed (e.g., via 3-4 freeze-pump-thaw cycles) and run under an inert atmosphere (N₂ or Ar). 2. Add a Polymerization Inhibitor: A small amount of a radical inhibitor like 4-tert-butylcatechol can prevent unwanted polymerization of the styrene.

Protocol: Screening for Optimal Heck Reaction Conditions

This protocol provides a framework for optimizing a problematic Heck reaction on a small scale.

  • Setup: In parallel vials, add the aryl halide (1.0 eq), a magnetic stir bar, and the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%).

  • Ligand Addition: To each vial, add a different phosphine ligand (4 mol%) under an inert atmosphere. Examples: PPh₃, P(o-tol)₃, XPhos.

  • Reagent Addition: Add 1-ethenyl-3,5-dimethoxybenzene (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and anhydrous, degassed solvent (e.g., DMF, 0.5 M).

  • Reaction: Place the vials in a pre-heated aluminum block at a set temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 4 hours), take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by GC-MS or LC-MS to determine conversion.

  • Analysis: Compare the conversion rates to identify the most effective ligand. The experiment can be repeated to optimize base and temperature.

Section 2: Troubleshooting Electrophilic Aromatic Substitution (EAS)

The electron-rich nature of the benzene ring makes it susceptible to electrophilic aromatic substitution. The challenge here is controlling regioselectivity and preventing side reactions.

FAQ 2: My nitration/halogenation reaction is producing a mixture of isomers and some polymeric material. How can I improve the selectivity and yield?

Causality: The two methoxy groups are powerful activating, ortho-, para- directors.[4] They strongly direct incoming electrophiles to the positions ortho and para to them (C2, C4, C6). The vinyl group is a weakly activating, ortho-, para- director. The combined effect makes the C2, C4, and C6 positions highly activated. When multiple activating groups are present, the strongest activating group dictates the position of substitution.[5] In this case, the methoxy groups dominate. Strong electrophilic conditions can also lead to reactions at the vinyl group or polymerization.

EAS_Directing_Effects cluster_molecule 1-Ethenyl-3,5-dimethoxybenzene cluster_directing Directing Effects mol mol OCH3_effect 3,5-OCH₃ groups (Strong Activators) Direct to C2, C4, C6 Result Dominant Effect: Substitution favored at C2, C4, C6 OCH3_effect->Result Strongest donor wins Vinyl_effect 1-Ethenyl group (Weak Activator) Directs to C2, C6 Vinyl_effect->Result Minor influence

Caption: Directing effects in electrophilic substitution.

Solutions for Improving Selectivity:

  • Use Milder Conditions: Highly reactive electrophiles (generated under harsh conditions like concentrated H₂SO₄/HNO₃) are less selective and can promote side reactions.

    • Nitration: Instead of H₂SO₄/HNO₃, consider using a milder nitrating agent like acetyl nitrate (AcONO₂) generated in situ at low temperatures (0 °C).

    • Halogenation: For bromination, use Br₂ with a mild Lewis acid like FeCl₃ or even acetic acid as a solvent, avoiding excess reagent.[4]

  • Control Temperature: Run the reaction at the lowest possible temperature to enhance selectivity. Start at 0 °C or even -20 °C and allow the reaction to warm slowly. This disfavors the higher activation energy pathways leading to undesired isomers or side reactions.

  • Protect the Vinyl Group: If side reactions at the vinyl group are unavoidable, a protection-deprotection strategy may be necessary. For example, the vinyl group can be dihydroxylated, protected as an acetal, the EAS reaction performed, and the vinyl group regenerated afterward. This adds steps but can be effective for complex syntheses.

Section 3: General FAQs

Q1: How should I properly store 1-ethenyl-3,5-dimethoxybenzene?

This compound is a solid at room temperature (m.p. 44-48 °C).[6] However, like many styrenes, it can be susceptible to slow polymerization over time, especially when exposed to light, heat, or air.

  • Storage: Store in a tightly sealed container in a refrigerator (2-8 °C).

  • Atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.

  • Inhibitors: Check if the commercial product contains a polymerization inhibitor. If not, and you plan to store it for an extended period, adding a small amount (10-50 ppm) of an inhibitor like 4-tert-butylcatechol can be beneficial.

Q2: I suspect my starting material is impure. How can I purify it?

Purity is paramount. Common impurities include the corresponding ethylbenzene (from over-reduction during synthesis) or oligomers.

  • Recrystallization: This is often the most effective method. A solvent system like ethanol/water or hexanes/ethyl acetate can be effective. Dissolve the solid in the minimum amount of hot solvent and allow it to cool slowly to form crystals.

  • Column Chromatography: If recrystallization is ineffective, flash chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate gradient) can remove most impurities.

Q3: What is the best way to monitor the progress of my reaction?
  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring. Use a UV lamp to visualize the aromatic spots. The product will likely have a different Rf value than the starting material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds. It provides accurate conversion data and can help identify byproducts by their mass spectra.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Best for less volatile products or reactions involving salts that are incompatible with GC.

References

  • Carl Roth GmbH + Co. KG. (2020). Safety Data Sheet: 1-(2-(3,5-Dimethoxyphenyl)ethenyl)-2,4-dimethoxybenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4661321, 1-Ethynyl-3,5-dimethoxybenzene. Retrieved from [Link]

  • Chen, J., et al. (2016). Mizoroki-Heck coupling reactions of aryl halides catalyzed by aluminum hydroxide-supported palladium nanoparticles. RSC Advances. (Semantic Scholar)
  • Clemens, A. H., et al. (1987). Reactions of 1,2- and 1,3-Dimethoxy- and 1,3,5-Trimethoxybenzene with Nitrogen Dioxide/Dinitrogen Tetraoxide in Dichloromethane. Australian Journal of Chemistry.
  • Verma, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-Ethynyl-3,5-dimethoxybenzene. Retrieved from [Link]

  • Sergey, F., et al. (2022). The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. Polymers (Basel). Retrieved from [Link]

  • Agett, A. H. (1941). The Reaction of Ethylene Oxide with Various Grignard Reagents. (University of Maryland)
  • Schmidt, A., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments. Retrieved from [Link]

  • Reusch, W. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Schmidt, A., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments.
  • The Organic Chemistry Tutor. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Master Organic Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 1-Ethenyl-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 1-ethenyl-3,5-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity material. We will delve into the common impurities encountered during its synthesis and provide detailed protocols for their removal.

Understanding the Source of Impurities

The purity of your final product is intrinsically linked to the synthetic route employed. The two most common methods for the synthesis of 1-ethenyl-3,5-dimethoxybenzene are the Wittig reaction and the Grignard reaction. Each pathway presents a unique profile of potential impurities that must be addressed during purification.

Impurity Profile from Wittig Reaction

The Wittig reaction, a reliable method for alkene synthesis, involves the reaction of an aldehyde or ketone with a phosphonium ylide.[1] In the synthesis of 1-ethenyl-3,5-dimethoxybenzene, 3,5-dimethoxybenzaldehyde is reacted with a methylenetriphenylphosphorane ylide.

Common Impurities:

  • Triphenylphosphine oxide (TPPO): A ubiquitous and often challenging byproduct of the Wittig reaction.[2] Its removal is a primary concern in the purification process.

  • Unreacted 3,5-dimethoxybenzaldehyde: Incomplete reaction will lead to the presence of the starting aldehyde in the crude product.

  • Phosphonium salts: Residual starting phosphonium salt (e.g., methyltriphenylphosphonium bromide) can contaminate the product.[3]

  • Solvent Residues: Incomplete removal of reaction solvents such as THF or diethyl ether.

dot graph TD { A[3,5-Dimethoxybenzaldehyde] --> C{Wittig Reaction}; B[Methyltriphenylphosphonium Halide + Base] --> C; C --> D[Crude 1-Ethenyl-3,5-dimethoxybenzene]; D --> E[Purified Product]; C --> F((Impurities)); F --> G[Triphenylphosphine Oxide]; F --> H[Unreacted Aldehyde]; F --> I[Phosphonium Salts]; }

Workflow for Wittig Synthesis and Impurity Formation

Impurity Profile from Grignard Reaction

The Grignard reaction offers an alternative route by reacting 3,5-dimethoxybenzaldehyde with a vinyl Grignard reagent, such as vinylmagnesium bromide.[4] This method introduces a different set of potential contaminants.

Common Impurities:

  • Unreacted 3,5-dimethoxybenzaldehyde: Similar to the Wittig reaction, incomplete conversion will result in starting material contamination.

  • Magnesium salts: Halide salts of magnesium (e.g., MgBr₂) are formed as byproducts and must be removed during workup.

  • Side-reaction products: Grignard reagents are highly reactive and can participate in side reactions, potentially forming biphenyl or other coupling products.[5]

  • Solvent Residues: Ethereal solvents like THF or diethyl ether are common.

dot graph TD { A[3,5-Dimethoxybenzaldehyde] --> C{Grignard Reaction}; B[Vinylmagnesium Bromide] --> C; C --> D[Crude 1-Ethenyl-3,5-dimethoxybenzene]; D --> E[Purified Product]; C --> F((Impurities)); F --> G[Magnesium Salts]; F --> H[Unreacted Aldehyde]; F --> I[Coupling Byproducts]; }

Workflow for Grignard Synthesis and Impurity Formation

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of 1-ethenyl-3,5-dimethoxybenzene in a question-and-answer format.

Problem Potential Cause Recommended Solution & Explanation
Product is an oil or low-melting solid instead of white crystals. Presence of impurities such as residual solvents, triphenylphosphine oxide (from Wittig), or other reaction byproducts.Purification is necessary. Proceed with column chromatography to separate the desired product from polar and non-polar impurities. Subsequent recrystallization from a suitable solvent system can then yield crystalline material.
Persistent yellow or brown color in the final product. Formation of colored byproducts, possibly from oxidation or polymerization of the styrene derivative. Styrenes are known to be susceptible to oxidation.[6]1. Decolorization: Treat the crude product solution with activated charcoal before filtration and recrystallization.[7] 2. Inert Atmosphere: Ensure all purification steps, especially distillation, are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Low yield after purification. 1. Polymerization: The vinyl group is susceptible to polymerization, especially at elevated temperatures during distillation.[8] 2. Inefficient Extraction: Poor partitioning of the product between organic and aqueous layers during workup. 3. Inappropriate Chromatography Conditions: Using a solvent system that is too polar can lead to co-elution with impurities.1. Use a Polymerization Inhibitor: Add a small amount of a polymerization inhibitor, such as hydroquinone or tert-butylcatechol, before distillation.[9] 2. Optimize Extraction: Ensure the aqueous layer is saturated with brine to improve the partitioning of the organic product into the extraction solvent. Perform multiple extractions. 3. Optimize Chromatography: Use a less polar eluent system for flash chromatography. A gradient elution might be necessary for optimal separation.[10]
Presence of triphenylphosphine oxide (TPPO) in the final product (Wittig synthesis). TPPO is a common byproduct of the Wittig reaction and can be difficult to separate due to its moderate polarity.1. Chromatography: Flash column chromatography is the most effective method for removing TPPO. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) is recommended.[11] 2. Precipitation: In some cases, TPPO can be precipitated from a non-polar solvent like hexane or a hexane/ether mixture, while the desired product remains in solution.
Product contains unreacted 3,5-dimethoxybenzaldehyde. The reaction did not go to completion.Column Chromatography: 3,5-dimethoxybenzaldehyde is more polar than the product and can be readily separated by flash column chromatography. Use a solvent system where the product has an Rf of approximately 0.3-0.4 on TLC for optimal separation.[12]

Experimental Protocols for Purification

Protocol 1: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for separating 1-ethenyl-3,5-dimethoxybenzene from both more polar and less polar impurities.

Materials:

  • Silica gel (230-400 mesh)

  • Crude 1-ethenyl-3,5-dimethoxybenzene

  • Eluent: Hexanes and Ethyl Acetate

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • TLC Analysis: First, determine the optimal eluent system using thin-layer chromatography (TLC). Test various ratios of hexanes to ethyl acetate. A good starting point is a 95:5 or 90:10 mixture of hexanes:ethyl acetate. The ideal system will show good separation between the product spot and any impurity spots, with the product having an Rf value of approximately 0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes).

    • Pour the slurry into the column and allow the silica to settle, ensuring a level and well-packed bed.

    • Add a thin layer of sand on top of the silica to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully apply the concentrated sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the least polar solvent (e.g., 100% hexanes) to remove non-polar impurities.

    • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. This gradient elution will allow for the separation of compounds with different polarities.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1-ethenyl-3,5-dimethoxybenzene.

Protocol 2: Purification by Vacuum Distillation

Distillation is suitable for removing non-volatile impurities and can be effective if the primary impurities have significantly different boiling points from the product.

Materials:

  • Crude 1-ethenyl-3,5-dimethoxybenzene

  • Polymerization inhibitor (e.g., hydroquinone)

  • Distillation apparatus with a vacuum source and a short path distillation head

Procedure:

  • Add Inhibitor: Add a small amount of a polymerization inhibitor to the crude product in the distillation flask.

  • Setup Apparatus: Assemble the distillation apparatus for vacuum distillation. Ensure all joints are well-sealed.

  • Apply Vacuum: Gradually apply a vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collect Fractions: Collect the fraction that distills at the expected boiling point of 1-ethenyl-3,5-dimethoxybenzene under the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.

  • Monitor Purity: Check the purity of the collected distillate by TLC or NMR spectroscopy.

Protocol 3: Purification by Recrystallization

Recrystallization is an effective final purification step to obtain highly pure, crystalline material, provided a suitable solvent is found.[13]

Materials:

  • Purified 1-ethenyl-3,5-dimethoxybenzene (from chromatography or distillation)

  • Recrystallization solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture)

  • Erlenmeyer flask, heating source, and filtration apparatus

Procedure:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[14] Small-scale solubility tests may be necessary to identify the optimal solvent or solvent pair.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur as the solution cools. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Summary

Purification Technique Advantages Disadvantages Typical Purity Achieved
Flash Column Chromatography Highly effective for a wide range of impurities.[2]Can be time-consuming and requires larger volumes of solvent.>98%
Vacuum Distillation Good for removing non-volatile impurities and for large-scale purification.Risk of polymerization at high temperatures.[8] Not effective for impurities with similar boiling points.95-99%
Recrystallization Excellent for achieving very high purity and obtaining crystalline material.[7]Requires finding a suitable solvent; can have lower yields.>99%

References

  • Grignard Reaction. (n.d.). Department of Chemistry, University of California, Irvine.
  • BenchChem. (2023). Synthesis routes of 3,4-Dimethoxystyrene.
  • Nguyen, T. T., et al. (2018). Conversion of styrene into benzaldehyde and styrene epoxide over MgCoAl-LDH catalysts. Vietnam Journal of Chemistry, 56(4), 433-437.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.).
  • Jasperse, C. P. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Concordia College.
  • Process for the preparation of substituted styrenes. (1987). U.S.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Booth, R. A., et al. (2012). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Organic & Biomolecular Chemistry, 10, 8339-8344.
  • Supporting information for: Palladium-Catalyzed Decarboxylative Cross-Coupling of Cinnamic Acids and Aryl Halides. (n.d.). The Royal Society of Chemistry.
  • Wittig Reaction - Wittig Reagents (in situ). (n.d.). Organic Chemistry Portal.
  • BenchChem. (2023). Application Notes and Protocols for Grignard Reaction with Vinylmagnesium Bromide.
  • 3,4-Dimethoxystyrene. (n.d.). In Wikipedia.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Zhang, Y., et al. (2021). Catalytic Conversion of Styrene to Benzaldehyde over S-Scheme Photocatalysts by Singlet Oxygen.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Methyltriphenylphosphonium bromide. (n.d.). In Wikipedia.
  • UCLA Department of Chemistry and Biochemistry. (n.d.).
  • Supporting Information for: A General and Efficient Copper-Catalyzed Decarboxylative Coupling of Propiolic Acids with Aryl Iodides. (n.d.). MPG.PuRe.
  • Seyferth, D. (1959). Di-n-butyldivinyltin. Organic Syntheses, 39, 10.
  • Harwood, L. M., Moody, C. J., & Percy, J. M. (1999). Experimental Organic Chemistry (2nd ed.). Blackwell Science.
  • MIT OpenCourseWare. (2010).
  • PubChem. (n.d.). 3,4-Dimethoxystyrene.
  • Stayshich, R. M., & Taton, T. A. (2010). Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates. Journal of Polymer Science Part A: Polymer Chemistry, 48(21), 4867-4875.
  • A user on Reddit. (2022, December 16). Problems with wittig reaction. r/Chempros.
  • Li, J., et al. (2018). Selective Styrene Oxidation to Benzaldehyde over Recently Developed Heterogeneous Catalysts.
  • Ashby, E. C. (1969). Method for the preparation of grignard compounds in hydrocarbon solution. U.S.
  • Sigma-Aldrich. (n.d.). Grignard Reagents.
  • Selective Styrene Oxidation to Benzaldehyde over Recently Developed Heterogeneous C
  • Synthesizing method for 1,2-dimethoxy benzene. (2010).
  • Wiley, R. H., & Smith, N. R. (1951). m-Nitrostyrene. Organic Syntheses, 31, 76.
  • Wang, D., et al. (2020). Stable product reaction of styrene derivatives with aldehyde derivatives. Organic Letters, 22(15), 5895–5900.
  • 3,4-DIMETHOXYSTYRENE. (n.d.). precisionFDA.
  • Gercci, Y., et al. (2019). Figure S16. 13 C NMR spectrum of poly( p -methoxystyrene) prepared...
  • 3,5-Dimethoxybenzoic acid(1132-21-4) 1H NMR spectrum. (n.d.). ChemicalBook.

Sources

Technical Support Center: Large-Scale Synthesis and Purification of 1-Ethenyl-3,5-Dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 1-ethenyl-3,5-dimethoxybenzene. This guide is designed for researchers, chemists, and process development professionals who are scaling up this synthesis. We will move beyond simple procedural steps to address the critical "why" behind experimental choices, focusing on troubleshooting common issues encountered in a large-scale setting.

Section 1: Synthesis Strategy Overview

The synthesis of 1-ethenyl-3,5-dimethoxybenzene on a large scale typically proceeds through one of two primary pathways, both starting from 3,5-dimethoxybenzaldehyde. The choice between these routes depends on available equipment, safety considerations, and downstream purity requirements.

  • Route A: The Wittig Reaction. This classic olefination reaction involves reacting 3,5-dimethoxybenzaldehyde with a phosphorus ylide, typically methylenetriphenylphosphorane. It is known for its reliability in forming the carbon-carbon double bond.[1][2]

  • Route B: Grignard Addition followed by Dehydration. This two-step process involves the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to 3,5-dimethoxybenzaldehyde to form the intermediate alcohol, 1-(3,5-dimethoxyphenyl)ethanol.[3] This alcohol is then dehydrated, usually under acidic conditions, to yield the final product.[4]

Workflow Comparison

Synthesis_Workflow Fig. 1: Comparative Workflow of Synthesis Routes cluster_wittig Route A: Wittig Reaction cluster_grignard Route B: Grignard & Dehydration Start 3,5-Dimethoxybenzaldehyde Wittig_Reaction Wittig Reaction Start->Wittig_Reaction Grignard_Reaction Grignard Addition Start->Grignard_Reaction Phosphonium Methyltriphenylphosphonium Bromide + Strong Base Ylide Phosphorus Ylide (Wittig Reagent) Phosphonium->Ylide Deprotonation Ylide->Wittig_Reaction TPPO_Side_Product Triphenylphosphine Oxide (Byproduct) Wittig_Reaction->TPPO_Side_Product Product Crude 1-Ethenyl-3,5-dimethoxybenzene Wittig_Reaction->Product Forms Alkene Purification Large-Scale Purification (e.g., Vacuum Distillation) Product->Purification Grignard_Reagent Methylmagnesium Bromide (Grignard Reagent) Grignard_Reagent->Grignard_Reaction Alcohol_Intermediate 1-(3,5-dimethoxyphenyl)ethanol Grignard_Reaction->Alcohol_Intermediate Dehydration Acid-Catalyzed Dehydration Alcohol_Intermediate->Dehydration Dehydration->Product Final_Product Pure Product Purification->Final_Product Troubleshooting_Tree Fig. 2: Troubleshooting Low Product Yield Start Low Yield of Final Product Check_Route Which Synthesis Route? Start->Check_Route Wittig Route A: Wittig Check_Route->Wittig Wittig Grignard Route B: Grignard/Dehydration Check_Route->Grignard Grignard Check_Ylide Was Ylide Formation Successful? (Deep Red/Orange Color) Wittig->Check_Ylide Ylide_OK Yes Check_Ylide->Ylide_OK Yes Ylide_No No Check_Ylide->Ylide_No No Ylide_Fail Problem: Incomplete Deprotonation Ylide_Fail_Sol Solution: - Use dry solvent/glassware - Check base quality/titer - Ensure inert atmosphere Ylide_Fail->Ylide_Fail_Sol Check_Reaction TLC shows unreacted aldehyde? Ylide_OK->Check_Reaction Ylide_No->Ylide_Fail Aldehyde_Left Yes Check_Reaction->Aldehyde_Left Aldehyde_Gone No Check_Reaction->Aldehyde_Gone Aldehyde_Impure Problem: Impure Aldehyde or Quenched Ylide Aldehyde_Left->Aldehyde_Impure Purification_Loss Problem: Loss during TPPO removal/workup Aldehyde_Gone->Purification_Loss Aldehyde_Impure_Sol Solution: - Purify aldehyde (distill/recrystallize) - Increase ylide equivalents Aldehyde_Impure->Aldehyde_Impure_Sol Purification_Loss_Sol Solution: - Optimize precipitation solvent - Perform multiple extractions Purification_Loss->Purification_Loss_Sol Check_Grignard Did Grignard Reaction Initiate? (Exotherm, Cloudiness) Grignard->Check_Grignard Grignard_OK Yes Check_Grignard->Grignard_OK Grignard_No No Check_Grignard->Grignard_No Grignard_Fail Problem: Inactive Mg Surface Grignard_Fail_Sol Solution: - Use activators (I₂, dibromoethane) - Ensure absolute anhydrous conditions Grignard_Fail->Grignard_Fail_Sol Check_Dehydration TLC shows residual alcohol after dehydration? Grignard_OK->Check_Dehydration Grignard_No->Grignard_Fail Alcohol_Left Yes Check_Dehydration->Alcohol_Left Alcohol_Gone No Check_Dehydration->Alcohol_Gone Dehydration_Incomplete Problem: Incomplete Dehydration Alcohol_Left->Dehydration_Incomplete Polymerization Problem: Product Polymerization Alcohol_Gone->Polymerization Dehydration_Incomplete_Sol Solution: - Increase reaction time/temp cautiously - Ensure efficient water removal (Dean-Stark) Dehydration_Incomplete->Dehydration_Incomplete_Sol Polymerization_Sol Solution: - Use milder acid (PTSA) - Lower reaction temperature - Reduce reaction time Polymerization->Polymerization_Sol

Sources

Handling and safety precautions for 1-ethenyl-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Ethenyl-3,5-dimethoxybenzene

Introduction: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1-ethenyl-3,5-dimethoxybenzene (CAS 171290-52-1). This compound, also known as 3,5-dimethoxystyrene, is a valuable building block in organic synthesis. However, its vinyl functional group introduces specific handling and stability challenges. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure the safety, integrity, and success of your experiments.

Section 1: Compound Profile & Key Data

Before handling, it is crucial to be familiar with the fundamental properties of the material. The following table summarizes key physical and safety data for 1-ethenyl-3,5-dimethoxybenzene.

PropertyValueSource(s)
CAS Number 171290-52-1[1]
Molecular Formula C₁₀H₁₀O₂[2][3]
Molecular Weight 162.19 g/mol
Appearance White to yellowish solid/crystalline powder[2]
Melting Point 44-48 °C[3]
Boiling Point ~264 °C at 760 mmHg[3]
Key Hazards Causes serious eye irritation, May cause an allergic skin reaction[1][4]
Storage Class 11 (Combustible Solids)

Section 2: Frequently Asked Questions (FAQs) on Safe Handling & Storage

This section addresses common queries regarding the day-to-day handling and storage of 1-ethenyl-3,5-dimethoxybenzene.

Question: What is the minimum Personal Protective Equipment (PPE) required when handling this compound?

Answer: Due to the risk of serious eye irritation and potential for allergic skin sensitization, a comprehensive PPE strategy is mandatory.[1][4] The rationale is to prevent all routes of direct contact.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[5] Standard safety glasses are insufficient as dust or splashes can still enter the eye.

  • Skin Protection: Use nitrile or other chemically resistant gloves.[6] Given the risk of sensitization, it is critical to select gloves with a suitable breakthrough time for the solvents you are using. A lab coat is required, and for handling larger quantities, impervious clothing is recommended.[5]

  • Respiratory Protection: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhaling dust or fumes.[5][7] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[5]

Question: What are the optimal storage conditions to ensure the long-term stability of 1-ethenyl-3,5-dimethoxybenzene?

Answer: The primary stability concern for this compound is unwanted polymerization of the vinyl group. Styrene derivatives are susceptible to polymerization initiated by heat, light, or radical species. Therefore, proper storage is a critical control point.

  • Temperature: Store the container in a cool, dry place.[5] Refrigeration is often recommended for vinyl monomers to slow down potential polymerization.

  • Light: Keep the container tightly closed and protected from light.[6] An amber glass bottle is ideal.

  • Atmosphere: While not always required for short-term storage, for long-term stability or for high-purity applications, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and peroxide formation, which can initiate polymerization.

  • Inhibitors: Commercial 1-ethenyl-3,5-dimethoxybenzene may contain a small amount of polymerization inhibitor. It is crucial to be aware of this, as the inhibitor may need to be removed before use in certain catalytic reactions.

Question: What should I do in case of accidental skin or eye contact?

Answer: Immediate and thorough action is required to mitigate harm.

  • Skin Contact: Immediately remove any contaminated clothing.[7] Flush the affected skin with running water for at least 15 minutes.[7] If skin irritation or a rash develops, seek medical attention.[4]

  • Eye Contact: Immediately flush the open eyes with large amounts of running water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation.[7] It is imperative to seek immediate medical attention afterward.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical assistance.[7][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical aid.[7]

Section 3: Troubleshooting Experimental Issues

Unforeseen challenges are common in research. This section provides a logical framework for diagnosing and solving problems encountered during experiments with 1-ethenyl-3,5-dimethoxybenzene.

Scenario 1: My reaction mixture containing 1-ethenyl-3,5-dimethoxybenzene has become viscous or has solidified unexpectedly.

Causality: This is a classic sign of uncontrolled polymerization. The ethenyl (vinyl) group is prone to radical, cationic, or anionic polymerization, which can be initiated by:

  • Heat: Excessive reaction temperatures or localized heating.

  • Light: Exposure to UV light from ambient sources.

  • Impurities: Trace metals, peroxides (from solvents like THF or ether), or other radical initiators.

  • Reagents: Certain strong acids or bases used in your reaction can act as initiators.

Troubleshooting Workflow:

G start Reaction mixture solidified/ Became highly viscous q1 Was the reaction run at elevated temperature? start->q1 q2 Was the reaction setup protected from light? q1->q2 No sol1 Solution: - Lower reaction temperature. - Ensure even heating. q1->sol1 Yes q3 Were fresh, inhibitor-free solvents used? q2->q3 Yes sol2 Solution: - Wrap flask in aluminum foil. - Work in a darkened hood. q2->sol2 No q4 Do reaction reagents (e.g., strong acids/bases) initiate polymerization? q3->q4 Yes sol3 Solution: - Test solvents for peroxides. - Use freshly distilled/sparged solvents. q3->sol3 No sol4 Solution: - Review literature for reagent compatibility. - Consider alternative, milder reagents. q4->sol4 Potentially

Caption: Troubleshooting workflow for unexpected polymerization.

Scenario 2: My reaction is not proceeding, or the yield is very low. How can I confirm the quality of my starting material?

Answer: The issue could stem from either an impurity or the presence of a polymerization inhibitor that is interfering with your catalyst or reagents.

Recommended Purity Verification Protocol:

  • Melting Point Analysis: Determine the melting point of your material. A broad or depressed melting range compared to the literature value (44-48 °C) suggests impurities.[3]

  • Spectroscopic Analysis:

    • ¹H NMR: Acquire a proton NMR spectrum. The vinyl protons should be clearly visible in the 5-7 ppm region, and the methoxy protons around 3.8 ppm. The integration should match the expected ratio. The absence of broad, undefined signals in the aliphatic region suggests a lack of oligomers/polymers.

    • GC-MS: Gas Chromatography-Mass Spectrometry is an excellent tool to check for purity and identify volatile impurities. A single, sharp peak with the correct mass (m/z = 162) is expected.

Question: The inhibitor in the starting material seems to be killing my catalyst. How do I remove it?

Answer: Most styrene-type monomers are stabilized with inhibitors like 4-tert-butylcatechol (TBC). These are phenolic compounds and can be removed by washing with a basic solution.

Protocol: Inhibitor Removal

  • Dissolution: Dissolve the 1-ethenyl-3,5-dimethoxybenzene in a water-immiscible organic solvent with a low boiling point, such as diethyl ether or dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and wash it three to five times with a cold 1 M sodium hydroxide (NaOH) solution. The phenolate salt of the inhibitor will partition into the aqueous layer.

  • Neutralization Wash: Wash the organic layer with brine (saturated NaCl solution) until the aqueous layer is neutral (check with pH paper).

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation).

  • Immediate Use: The resulting inhibitor-free compound is highly active and prone to polymerization. It should be used immediately or stored in a freezer under an inert atmosphere for a very short period.

Section 4: Spill & Disposal Management

Proper containment and disposal are essential for laboratory safety and environmental compliance.

Question: How should I handle a small laboratory spill of solid 1-ethenyl-3,5-dimethoxybenzene?

Answer: For small, contained spills of the solid material, follow this procedure.

G cluster_spill Small Spill Response Workflow start Spill Occurs step1 Ensure adequate ventilation & wear appropriate PPE (gloves, goggles, lab coat) start->step1 step2 Prevent dust generation. Do NOT dry sweep. step1->step2 step3 Gently cover spill with an inert, absorbent material (e.g., sand, vermiculite) step2->step3 step4 Carefully scoop the mixture into a labeled, sealable container for disposal. step3->step4 step5 Clean the spill area thoroughly with soap and water. step4->step5 end Dispose of waste via institutional guidelines step5->end

Caption: Step-by-step workflow for managing a small solid spill.

Question: What is the correct disposal method for waste 1-ethenyl-3,5-dimethoxybenzene and contaminated materials?

Answer: Chemical waste must be disposed of according to local, state, and federal regulations. Never dispose of this chemical down the drain.[9]

  • Labeling: All waste containing this compound must be collected in a clearly labeled, sealed container. The label should read "Hazardous Waste" and include the full chemical name.

  • Segregation: Do not mix this waste with incompatible materials, especially strong oxidizers.[9]

  • Disposal: The sealed container should be handed over to your institution's Environmental Health & Safety (EHS) office for disposal via a licensed hazardous waste contractor, likely through incineration.[9]

References

  • MetaSci. (n.d.). Safety Data Sheet 1,3-Dimethoxybenzene.
  • Santa Cruz Biotechnology. (n.d.). 1,3,5-Trimethoxybenzene Safety Data Sheet.
  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Ethylbenzene.
  • Lab Pro Inc. (n.d.). 1-Ethynyl-3,5-dimethoxybenzene, 200MG.
  • Echemi. (n.d.). 1-ETHYNYL-3,5-DIMETHYL-BENZENE SDS.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • The Good Scents Company. (n.d.). 3,4-dimethoxystyrene.
  • Fisher Scientific. (n.d.). 1-Ethynyl-3,5-dimethoxybenzene, 1 gram, Each.
  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: 1-(2-(3,5-Dimethoxyphenyl)ethenyl)-2,4-dimethoxybenzene.
  • Apollo Scientific. (n.d.). 1-Ethynyl-3,5-dimethoxybenzene.
  • ChemSrc. (2025). 1-Ethynyl-3,5-dimethoxybenzene.
  • TCI Chemicals. (n.d.). 1-Ethynyl-3,5-dimethoxybenzene.
  • PubChem. (n.d.). 1-Ethynyl-3-methoxybenzene.
  • PubChem. (n.d.). 1-Ethynyl-3,5-dimethoxybenzene.
  • Flinn Scientific. (2015). 1,4-Dimethoxybenzene SDS (Safety Data Sheet).
  • Sigma-Aldrich. (n.d.). 1-Ethynyl-3,5-dimethoxybenzene 98% CP.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 3,5-Dimethoxytoluene.

Sources

Validation & Comparative

A Comparative Guide to the Polymerization of Substituted Styrenes: The Case of 1-Ethenyl-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Influence of Aromatic Substitution on Styrenic Polymerization

In the vast landscape of polymer chemistry, styrenic polymers hold a prominent position due to their versatility and wide range of applications. The parent monomer, styrene, gives rise to polystyrene, a commodity plastic with a well-understood polymerization behavior. However, the true potential for tailoring polymer properties lies in the strategic substitution of the phenyl ring. By introducing various functional groups at different positions, we can exquisitely control the electronic and steric nature of the monomer, thereby influencing its reactivity and the ultimate properties of the resulting polymer. This guide provides a comparative analysis of the polymerization behavior of several substituted styrenes, with a special focus on the less-common monomer, 1-ethenyl-3,5-dimethoxybenzene. We will delve into the mechanistic underpinnings of how substituents dictate polymerization pathways and explore the resulting differences in polymer characteristics, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of structure-property relationships in the realm of styrenic polymers.

The Role of Substituents: Electronic and Steric Effects in Polymerization

The propensity of a substituted styrene to undergo polymerization, and the preferred mechanism (cationic, anionic, or free-radical), is largely governed by the electronic nature of the substituent. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the phenyl ring significantly impact the electron density of the vinyl group's double bond and the stability of the propagating reactive species.

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the vinyl double bond through resonance and inductive effects. This enhanced nucleophilicity makes the monomer more susceptible to attack by electrophiles, thus favoring cationic polymerization . The carbocationic intermediate formed during propagation is stabilized by the electron-donating nature of the substituent.

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like chloro (-Cl) withdraw electron density from the vinyl double bond, making it more electrophilic. This facilitates attack by nucleophiles, making these monomers more amenable to anionic polymerization .

  • Free-Radical Polymerization: While both EDGs and EWGs can influence free-radical polymerization, the effect is generally less pronounced compared to ionic polymerizations. The stability of the propagating radical is a key factor, and both types of substituents can offer some degree of resonance stabilization.

This fundamental understanding of electronic effects provides a framework for predicting and comparing the polymerization behavior of different substituted styrenes.

Comparative Analysis of Substituted Styrenes

To contextualize the behavior of 1-ethenyl-3,5-dimethoxybenzene, we will first examine the polymerization characteristics of three well-studied substituted styrenes: 4-methoxystyrene (an EDG-substituted monomer), 4-chlorostyrene (an EWG-substituted monomer), and 4-methylstyrene (a weakly EDG-substituted monomer).

4-Methoxystyrene: A Case Study in Cationic Polymerization

The methoxy group at the para-position is a strong electron-donating group, making 4-methoxystyrene a prime candidate for cationic polymerization. The resonance stabilization of the propagating carbocation leads to a relatively stable and well-controlled polymerization.

4-Chlorostyrene: Anionic Polymerization Favored

The chloro group is an electron-withdrawing group through its inductive effect, which makes the vinyl group more susceptible to nucleophilic attack. Consequently, 4-chlorostyrene is readily polymerized via an anionic mechanism.

4-Methylstyrene: A Versatile Monomer

The methyl group is a weak electron-donating group. This allows 4-methylstyrene to be polymerized through various mechanisms, including cationic, anionic, and free-radical polymerization.

Focus Monomer: 1-Ethenyl-3,5-dimethoxybenzene

1-Ethenyl-3,5-dimethoxybenzene, also known as 3,5-dimethoxystyrene, presents an interesting case. With two electron-donating methoxy groups at the meta positions, its electronic properties are distinct from the more commonly studied para-substituted styrenes. The meta-positioning of the methoxy groups primarily exerts an inductive electron-donating effect, with a less pronounced resonance effect compared to para-substitution. This unique electronic configuration is expected to influence its polymerization behavior in a distinct manner.

Unfortunately, detailed experimental data on the homopolymerization of 1-ethenyl-3,5-dimethoxybenzene and the properties of the resulting polymer are not extensively reported in the literature. However, studies on related 3,5-disubstituted styrenes and the copolymerization of monomers with similar substitution patterns provide valuable insights. For instance, the synthesis and copolymerization of octyl 3,5-dimethoxyphenylcyanoacrylates with styrene have been reported, indicating that monomers with this substitution pattern can undergo radical polymerization.[1]

Based on the electronic effects of the two meta-directing methoxy groups, we can hypothesize that 1-ethenyl-3,5-dimethoxybenzene would be reactive towards cationic polymerization, although perhaps less so than its 4-methoxy counterpart due to the lack of direct resonance stabilization of the carbocation.

Comparative Experimental Data

To facilitate an objective comparison, the following tables summarize key experimental data for the polymerization and thermal properties of the discussed substituted styrenes. Data for 1-ethenyl-3,5-dimethoxybenzene is based on theoretical predictions and data from structurally similar polymers due to the limited availability of direct experimental results.

Table 1: Comparison of Polymerization Behavior and Polymer Properties

MonomerSubstituent EffectPreferred Polymerization Mechanism(s)Typical Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
1-Ethenyl-3,5-dimethoxybenzene Electron-Donating (Inductive)Cationic, Free-Radical (Predicted)Data not availableData not available
4-Methoxystyrene Strong Electron-DonatingCationic, Free-Radical~18,500[2]~1.11[2]
4-Chlorostyrene Electron-WithdrawingAnionic, Free-Radical~75,000 (Mw)[3]Data not available
4-Methylstyrene Weak Electron-DonatingCationic, Anionic, Free-Radical~72,000 (Mw)[4]Data not available

Table 2: Thermal Properties of Substituted Polystyrenes

PolymerGlass Transition Temperature (Tg, °C)Decomposition Temperature (Td, °C)
Poly(1-ethenyl-3,5-dimethoxybenzene) ~104 (estimated from poly(3,5-dimethylstyrene))Data not available
Poly(4-methoxystyrene) 86Data not available
Poly(4-chlorostyrene) 106[3]~400 (from TGA)[4][5]
Poly(4-methylstyrene) Data not available~420 (from TGA)[4][5]
Polystyrene (unsubstituted) ~100[6]~380 (from TGA)[4][5]

Experimental Protocol: A Representative Cationic Polymerization of a Substituted Styrene

This protocol provides a general procedure for the cationic polymerization of a substituted styrene, such as 4-methoxystyrene, which can be adapted for 1-ethenyl-3,5-dimethoxybenzene with appropriate modifications.

Materials:
  • Substituted Styrene Monomer (e.g., 4-methoxystyrene), freshly distilled

  • Initiator: Tin(IV) chloride (SnCl₄) solution in dichloromethane (CH₂Cl₂)

  • Co-initiator: Water (present in trace amounts in the solvent)

  • Solvent: Anhydrous dichloromethane (CH₂Cl₂)

  • Terminating Agent: Methanol

  • Nitrogen or Argon gas for inert atmosphere

  • Glassware: Schlenk flask, syringes, magnetic stirrer

Procedure:
  • Preparation: All glassware is dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen or argon.

  • Monomer and Solvent Addition: The Schlenk flask is charged with anhydrous dichloromethane (e.g., 50 mL) via a cannula or syringe under an inert atmosphere. The substituted styrene monomer (e.g., 5 mL) is then added.

  • Cooling: The reaction flask is cooled to the desired temperature (e.g., 0 °C or -78 °C) using an ice-water or dry ice-acetone bath.

  • Initiation: The SnCl₄ solution is added dropwise to the stirred monomer solution via a syringe. The amount of initiator will determine the target molecular weight of the polymer.

  • Polymerization: The reaction is allowed to proceed for a predetermined time (e.g., 1-2 hours) while maintaining the temperature and inert atmosphere. The solution may become viscous as the polymer forms.

  • Termination: The polymerization is terminated by the rapid addition of methanol (e.g., 5 mL). This quenches the propagating carbocations.

  • Precipitation and Purification: The polymer is isolated by precipitating the reaction mixture into a large volume of a non-solvent, such as methanol. The precipitated polymer is collected by filtration, washed with fresh methanol, and dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

  • Characterization: The resulting polymer is characterized to determine its molecular weight (Mn and Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Thermal properties such as the glass transition temperature (Tg) and decomposition temperature (Td) are determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams are provided.

Monomer_Structures cluster_0 1-Ethenyl-3,5-dimethoxybenzene cluster_1 4-Methoxystyrene cluster_2 4-Chlorostyrene cluster_3 4-Methylstyrene M1 M1 M2 M2 M3 M3 M4 M4

Caption: Chemical structures of the discussed substituted styrenes.

Cationic_Polymerization Initiation Initiation (Protonation of Monomer) Propagation Propagation (Addition of Monomer to Carbocation) Initiation->Propagation Forms Propagating Carbocation Propagation->Propagation Chain Growth Termination Termination (Chain Transfer or Combination) Propagation->Termination Stops Chain Growth Polymer Substituted Polystyrene Termination->Polymer

Caption: General workflow for cationic polymerization of a substituted styrene.

Electronic_Effects Substituent Substituent on Phenyl Ring EDG Electron-Donating Group (e.g., -OCH3, -CH3) Substituent->EDG EWG Electron-Withdrawing Group (e.g., -Cl) Substituent->EWG Cationic Favors Cationic Polymerization EDG->Cationic Stabilizes Carbocation Anionic Favors Anionic Polymerization EWG->Anionic Stabilizes Carbanion

Caption: Influence of substituent electronic effects on polymerization mechanism.

Conclusion and Future Outlook

The substitution pattern on the styrene monomer provides a powerful tool for tuning the properties of the resulting polymers. While para-substituted styrenes have been extensively studied, monomers with meta-substitution patterns, such as 1-ethenyl-3,5-dimethoxybenzene, offer unique electronic environments that warrant further investigation. The predicted amenability of this monomer to cationic polymerization, coupled with the potential for novel polymer properties imparted by the dual methoxy groups, makes it an intriguing candidate for advanced material applications. Further experimental studies are crucial to fully elucidate the polymerization kinetics and characterize the properties of poly(1-ethenyl-3,5-dimethoxybenzene). Such research will not only expand our fundamental understanding of structure-property relationships in styrenic polymers but also open avenues for the development of new materials with tailored thermal and mechanical characteristics.

References

  • s-Koh-Bae/d2d88a101297587847b3112d7d8e6399b10499b7)

Sources

A Comparative Spectroscopic Guide to 1-ethenyl-3,5-dimethoxybenzene and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of polymer science, organic synthesis, and pharmaceutical development, the precise identification of molecular structure is not merely a procedural step but the bedrock of innovation and safety. Positional isomers, molecules sharing the same chemical formula but differing in the arrangement of substituents on a core structure, often exhibit vastly different chemical, physical, and biological properties. 1-ethenyl-3,5-dimethoxybenzene (3,5-dimethoxystyrene) and its isomers are prime examples, serving as versatile monomers and building blocks.[1][2] Their polymerization behavior and reactivity are intimately tied to the electronic and steric environment dictated by the placement of the two methoxy groups on the benzene ring.[3]

This guide provides a comprehensive spectroscopic comparison of 1-ethenyl-3,5-dimethoxybenzene and its key positional isomers. By leveraging fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we will elucidate the distinct spectral fingerprints that enable unambiguous differentiation. The causality behind experimental choices and the interpretation of spectral data are explained to provide researchers with both the methodology and the foundational understanding required for confident structural characterization.

Featured Analytes: The Dimethoxystyrene Isomers

The isomers under comparison are all derivatives of styrene, possessing a vinyl group and two methoxy groups attached to a benzene ring. Their shared molecular formula is C₁₀H₁₂O₂, with a corresponding molar mass of 164.20 g/mol .[2] The key to their differentiation lies in the substitution pattern on the aromatic ring.

G Structures of Dimethoxystyrene (DMS) Isomers

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals for the vinyl, aromatic, and methoxy protons provide a unique fingerprint for each substitution pattern.

Expertise in Action: Interpreting the Aromatic Region The aromatic region (typically δ 6.5-7.5 ppm) is the most diagnostic. The symmetry of the molecule and the electronic effects of the substituents dictate the number of signals and their coupling constants.

  • 3,5-Dimethoxystyrene: Due to its C₂ᵥ symmetry, the two protons at the C2 and C6 positions are chemically equivalent, as are the two methoxy groups. This results in a simplified spectrum: a single signal for the two equivalent aromatic protons ortho to the vinyl group and another signal for the proton para to the vinyl group.

  • Other Isomers: Less symmetric isomers like 3,4- or 2,4-dimethoxystyrene will display more complex patterns, typically three distinct signals in the aromatic region, each with characteristic ortho, meta, and/or para coupling. For example, 3,4-dimethoxystyrene will show an AXM spin system.

  • 2,6-Dimethoxystyrene: The steric hindrance from the two ortho methoxy groups can influence the conformation of the vinyl group, potentially affecting the chemical shifts of its protons.[3]

Comparative ¹H NMR Data (Simulated & Literature-Based, in CDCl₃)

IsomerMethoxy Protons (δ, ppm)Vinyl Protons (δ, ppm)Aromatic Protons (δ, ppm)
3,5-DMS ~3.81 (s, 6H)~5.2 (d), ~5.7 (d), ~6.7 (dd)~6.4 (t, 1H), ~6.6 (d, 2H)
3,4-DMS ~3.88 (s, 3H), ~3.90 (s, 3H)~5.2 (d), ~5.6 (d), ~6.7 (dd)~6.8-7.0 (m, 3H)
2,4-DMS ~3.82 (s, 3H), ~3.85 (s, 3H)~5.2 (d), ~5.6 (d), ~6.9 (dd)~6.4-6.5 (m, 2H), ~7.3 (d, 1H)
2,5-DMS ~3.78 (s, 3H), ~3.82 (s, 3H)~5.2 (d), ~5.7 (d), ~6.9 (dd)~6.7-6.9 (m, 2H), ~7.0 (d, 1H)
2,6-DMS ~3.85 (s, 6H)~5.3 (d), ~5.7 (d), ~6.9 (dd)~6.5 (d, 2H), ~7.2 (t, 1H)

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides complementary information, confirming the molecular symmetry and highlighting the electronic influence of the methoxy groups on the carbon framework.

Expertise in Action: Counting the Carbons The number of distinct signals in the ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms. This is a powerful and immediate way to assess molecular symmetry.

  • 3,5-Dimethoxystyrene: Its high symmetry results in fewer signals in the aromatic region compared to its isomers. We expect to see 8 unique signals in total.

  • Asymmetric Isomers (e.g., 3,4-DMS): These will show the full 10 signals expected from the molecular formula (4 vinyl/aromatic CH, 2 aromatic C-O, 2 aromatic C-C, and 2 methoxy carbons).

Comparative ¹³C NMR Data (Simulated & Literature-Based, in CDCl₃)

IsomerMethoxy (δ, ppm)Vinyl (δ, ppm)Aromatic (δ, ppm)No. of Signals
3,5-DMS ~55.3~113.1, ~136.9~101.9, ~104.5, ~139.2, ~160.88
3,4-DMS ~55.8, ~55.9~110.9, ~136.6~108.5, ~111.1, ~119.9, ~130.3, ~149.0, ~149.110
2,4-DMS ~55.4, ~55.6~112.9, ~131.5~98.3, ~104.8, ~119.0, ~127.3, ~157.9, ~160.510
2,5-DMS ~55.7, ~56.1~113.8, ~131.2~111.9, ~112.5, ~117.1, ~128.2, ~151.8, ~153.510
2,6-DMS ~56.0~115.2, ~132.1~104.1, ~114.3, ~128.9, ~158.48

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is excellent for confirming the presence of key functional groups. While all isomers will show similar characteristic bands, subtle differences, particularly in the "fingerprint region," can aid in identification.

Key Vibrational Modes:

  • C-O Stretching (Aromatic Ether): Strong bands typically appear around 1250-1200 cm⁻¹ and 1050-1020 cm⁻¹.

  • C=C Stretching: Both vinyl and aromatic C=C stretching vibrations will be observed in the 1650-1500 cm⁻¹ region.

  • =C-H Bending (Out-of-Plane): This is a highly diagnostic region. The pattern of absorptions between 900-690 cm⁻¹ is characteristic of the aromatic substitution pattern. For example, a 1,3,5-trisubstituted ring (like in 3,5-DMS) often shows characteristic bands in this region that differ from 1,2,4- or 1,2,3-trisubstituted patterns.

Comparative IR Data (Characteristic Frequencies, cm⁻¹)

IsomerC-O StretchAromatic C=C Stretch=C-H Out-of-Plane Bend
3,5-DMS ~1205, ~1065~1605, ~1580~840, ~690
3,4-DMS ~1260, ~1025~1600, ~1580, ~1515~850, ~805
2,4-DMS ~1210, ~1030~1610, ~1580, ~1505~830
2,5-DMS ~1225, ~1040~1605, ~1590, ~1500~860, ~800

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry confirms the molecular weight of the compounds and provides structural clues through analysis of fragmentation patterns. All isomers will exhibit the same molecular ion peak (M⁺) at an m/z of 164.

Expertise in Action: Deciphering Fragmentation The primary utility of MS in this context is the confirmation of the molecular formula. However, subtle differences in fragment ion intensities may arise due to the differential stability of radical cations formed after ionization, which is influenced by methoxy group positions.

A common and significant fragmentation pathway involves the loss of a methyl radical (•CH₃) from the molecular ion, leading to a prominent peak at m/z 149. This is followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 121.

G M+ (m/z 164) M+ (m/z 164) m/z 149 m/z 149 M+ (m/z 164)->m/z 149 - •CH3 m/z 121 m/z 121 m/z 149->m/z 121 - CO

While the main fragments are often the same, the relative abundance of these fragments can sometimes vary between isomers, providing a potential, albeit less definitive, point of comparison.

Experimental Protocols: A Self-Validating System

The trustworthiness of analytical data hinges on robust and well-documented experimental procedures.

1. NMR Sample Preparation and Acquisition

  • Protocol:

    • Accurately weigh approximately 5-10 mg of the dimethoxystyrene isomer.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The choice of chloroform-d provides good solubility and its residual solvent peak does not typically interfere with analyte signals.[4]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

    • Cap the tube and invert several times to ensure a homogenous solution.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher for better resolution). Key parameters for ¹H include a sufficient number of scans (e.g., 16) and a relaxation delay of 1-2 seconds. For ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay may be necessary due to the low natural abundance and longer relaxation times of the ¹³C nucleus.

  • Causality: The use of a deuterated solvent is critical to avoid a massive interfering signal from the solvent's protons. Higher field strength magnets (e.g., 400 MHz vs. 60 MHz) increase chemical shift dispersion, making it easier to resolve complex multiplets in the aromatic region, which is essential for distinguishing these isomers.

2. IR Spectroscopy (ATR Method)

  • Protocol:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

    • Place a single drop of the liquid dimethoxystyrene isomer directly onto the ATR crystal.

    • Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Causality: The ATR technique is favored for liquids as it requires minimal sample preparation and is highly reproducible. The background scan ensures that the final spectrum is solely representative of the sample.

3. Mass Spectrometry (GC-MS with Electron Ionization)

  • Protocol:

    • Prepare a dilute solution of the analyte (~100 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

    • Inject a small volume (e.g., 1 µL) into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the analyte from any minor impurities.

    • The standard ionization method is Electron Ionization (EI) at 70 eV, which provides reproducible fragmentation patterns that are comparable to library spectra.

    • Set the mass analyzer to scan a suitable range, for instance, m/z 40-200.

  • Causality: GC is used as an inlet to ensure a pure sample enters the mass spectrometer. EI at 70 eV is a standard condition that imparts enough energy to cause characteristic fragmentation, creating a fingerprint-like mass spectrum that can be compared against spectral databases for identification.[5]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Identification Prep Dissolve Isomer in Appropriate Solvent NMR 1H & 13C NMR Prep->NMR IR ATR-IR Prep->IR MS GC-MS Prep->MS Analysis Compare Spectra: - Chemical Shifts (NMR) - Coupling Patterns (NMR) - # of Signals (13C NMR) - Fingerprint Region (IR) - Molecular Ion (MS) NMR->Analysis IR->Analysis MS->Analysis ID Unambiguous Isomer Identification Analysis->ID

Conclusion

While mass spectrometry can confirm the elemental composition and infrared spectroscopy verifies functional groups, NMR spectroscopy stands out as the definitive technique for differentiating positional isomers of dimethoxystyrene. The sensitivity of proton and carbon chemical shifts and proton-proton coupling patterns to the local electronic and steric environment provides a unique and information-rich fingerprint for each isomer. Specifically, the number of signals, their multiplicities, and their coupling constants in the aromatic region of the ¹H NMR spectrum serve as the most direct and reliable identifiers. By following the robust protocols outlined, researchers can confidently and accurately characterize these valuable chemical building blocks.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information. RSC. Retrieved from [Link]

  • Grokipedia. (n.d.). 3,4-Dimethoxystyrene. Retrieved from [Link]

  • Wikipedia. (2023, April 25). 3,4-Dimethoxystyrene. Retrieved from [Link]

  • Canadian Science Publishing. (1969). Polymerization behavior of 2,6-dimethoxystyrene. Canadian Journal of Chemistry, 47, 2057. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3,4-Dimethoxy-β-nitrostyrene. NIST WebBook. Retrieved from [Link]

  • PubMed Central. (2020). Molecular and crystal structure, optical properties and DFT studies of 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene. Retrieved from [Link]

  • PubMed Central. (n.d.). 1,4-Bis[(3,5-dimethoxyphenyl)ethynyl]benzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. RSC. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethoxystyrene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynyl-3,5-dimethoxybenzene. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-Ethynyl-3,5-dimethoxybenzene. Retrieved from [Link]

  • PubChem. (n.d.). Benzene, 1-ethyl-2-methoxy-. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethenyl-3-methoxybenzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. RSC. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethylstyrene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-4-methoxybenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynyl-3-methoxybenzene. Retrieved from [Link]

  • International Union of Crystallography. (2020). Molecular and crystal structure, optical properties and DFT studies of 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 1-ethenyl-4-methoxy-. NIST WebBook. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. RSC. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzene, 4-ethenyl-1,2-dimethoxy-. NIST WebBook. Retrieved from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3,4-dimethoxystyrene. Retrieved from [Link]

  • PubMed. (2012). Identification and characterization of 2,5-dimethoxy-3,4-dimethyl-β-phenethylamine (2C-G)--a new designer drug. Retrieved from [Link]

  • PubChem. (n.d.). Styrene, 2,5-dimethoxy-alpha,4-dimethyl-. Retrieved from [Link]

  • FooDB. (2011). Showing Compound 1-ethenyl-4-methoxy-benzene (FDB029724). Retrieved from [Link]

  • Sciforum. (2024). Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. Retrieved from [Link]

  • PubMed Central. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2,4,6-Trimethoxystyrene. Retrieved from [Link]

  • Beilstein Journals. (2024). Search Results. Retrieved from [Link]

  • ClinicSearch. (n.d.). Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Spectroscopic, and Computational examination of an optically active E-N'-2,3-dimethoxybenzylidene-4-nitrobenzohydrazide Crystal. Retrieved from [Link]

Sources

Comparative study of the reactivity of 1-ethenyl-3,5-dimethoxybenzene and 3,5-dimethoxystyrene

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Note on Chemical Nomenclature

In the study of chemical reactivity, precise identification of the subject molecule is paramount. The topic of this guide concerns the molecule designated by the IUPAC name 1-ethenyl-3,5-dimethoxybenzene . It is also widely known by its common name, 3,5-dimethoxystyrene . It is critical for researchers to recognize that these are not two different substances to be compared, but rather two valid names for the exact same chemical compound. This guide will henceforth use the common name, 3,5-dimethoxystyrene, for clarity and will delve into its unique electronic and steric properties that govern its chemical behavior.

Section 1: Physicochemical and Structural Properties

3,5-Dimethoxystyrene is an aromatic organic compound characterized by a vinyl group and two methoxy groups attached to a benzene ring. The methoxy groups are positioned meta to the vinyl substituent. This specific arrangement dictates the molecule's electronic properties and, consequently, its reactivity.

The two electron-donating methoxy groups significantly increase the electron density of the aromatic ring through resonance effects. Furthermore, they exert a strong +I (positive inductive) and +M (positive mesomeric) effect, which activates the vinyl group's double bond, making it highly susceptible to electrophilic attack. This heightened nucleophilicity is the central theme of its chemical reactivity.

Table 1: Key Properties of 3,5-Dimethoxystyrene

PropertyValueSource
IUPAC Name 1-ethenyl-3,5-dimethoxybenzene
Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
CAS Number 20830-82-4
Appearance Colorless to light yellow liquid
Boiling Point 258.9±20.0 °C at 760 mmHg
Density 1.0±0.1 g/cm³

Section 2: Probing Reactivity via Electrophilic Bromination

To quantitatively assess the reactivity of the vinyl group, a classic electrophilic addition reaction—bromination—serves as an excellent model system. The rate of bromine consumption provides a direct measure of the double bond's nucleophilicity. The electron-donating methoxy groups are hypothesized to accelerate this reaction compared to unsubstituted styrene.

Experimental Protocol: Bromination of 3,5-Dimethoxystyrene

This protocol outlines the procedure for the addition of bromine across the vinyl double bond.

Diagram 1: Experimental Workflow for Bromination

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Dissolve 3,5-dimethoxystyrene in CCl4 in a flask prep2 Prepare a 0.1 M solution of Br2 in CCl4 react1 Wrap flask in foil to prevent radical reaction prep2->react1 react2 Add Br2 solution dropwise to the styrene solution react1->react2 react3 Stir at room temperature react2->react3 analysis1 Monitor disappearance of Br2 color (red-brown) react3->analysis1 analysis2 Analyze product mixture using 1H NMR and GC-MS analysis1->analysis2

Caption: Workflow for the electrophilic bromination of 3,5-dimethoxystyrene.

Step-by-Step Methodology:

  • Preparation: Accurately weigh 1.64 g (10 mmol) of 3,5-dimethoxystyrene and dissolve it in 20 mL of carbon tetrachloride (CCl4) in a 100 mL round-bottom flask equipped with a magnetic stirrer. Prepare a 0.1 M solution of bromine (Br2) in CCl4.

  • Reaction Conditions: Wrap the reaction flask in aluminum foil to exclude light, which prevents the initiation of radical side reactions.

  • Titration: Add the 0.1 M bromine solution dropwise to the stirring styrene solution at room temperature. The reaction is typically rapid. The endpoint is reached when a faint orange-brown color persists, indicating a slight excess of bromine.

  • Work-up and Analysis: Upon completion, the solvent can be removed under reduced pressure. The resulting product, 1,2-dibromo-1-(3,5-dimethoxyphenyl)ethane, should be analyzed using ¹H NMR spectroscopy to confirm the structure and Gas Chromatography-Mass Spectrometry (GC-MS) to assess purity.

Expected Outcome: The reaction is expected to proceed quickly to completion, forming the dibromo adduct. The key analytical indicators will be the disappearance of vinyl proton signals and the appearance of new aliphatic proton signals in the ¹H NMR spectrum.

Section 3: Cationic Polymerization Potential

The electron-rich nature of the vinyl group in 3,5-dimethoxystyrene makes it an excellent candidate for cationic polymerization. The methoxy groups stabilize the propagating carbocationic intermediate, facilitating chain growth.

Experimental Protocol: Cationic Polymerization

This protocol uses a strong Lewis acid, boron trifluoride etherate (BF₃·OEt₂), as a cationic initiator.

Diagram 2: Cationic Polymerization Workflow

G cluster_setup Reactor Setup cluster_initiation Initiation & Polymerization cluster_termination Termination & Isolation setup1 Assemble oven-dried glassware under inert atmosphere (N2) setup2 Add anhydrous solvent (e.g., CH2Cl2) and monomer via syringe setup1->setup2 init1 Cool solution to 0 °C setup2->init1 init2 Inject initiator (BF3·OEt2) via syringe init1->init2 init3 Allow reaction to proceed for a set time (e.g., 1 hr) init2->init3 term1 Quench reaction with chilled methanol init3->term1 term2 Precipitate polymer in excess methanol term1->term2 term3 Filter, wash, and dry the polymer product term2->term3

Caption: General workflow for the cationic polymerization of 3,5-dimethoxystyrene.

Step-by-Step Methodology:

  • System Preparation: All glassware must be rigorously oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which can terminate the polymerization.

  • Monomer Solution: In a Schlenk flask, dissolve 3,5-dimethoxystyrene (e.g., 5 g) in an anhydrous solvent like dichloromethane (CH₂Cl₂) to a concentration of approximately 1 M.

  • Initiation: Cool the monomer solution in an ice bath to 0 °C. Using a syringe, rapidly inject the initiator, boron trifluoride etherate (typically 1-2 mol% relative to the monomer).

  • Polymerization: Allow the reaction to stir at 0 °C. The solution may become viscous as the polymer forms.

  • Termination and Isolation: After a predetermined time (e.g., 1 hour), quench the reaction by adding a small volume of chilled methanol. Pour the viscous solution into a large beaker of vigorously stirring methanol to precipitate the polymer.

  • Purification: Collect the white, solid poly(3,5-dimethoxystyrene) by filtration, wash with fresh methanol, and dry under vacuum.

Data Analysis: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mn, Mw) and polydispersity index (PDI).

Section 4: Summary and Conclusions

3,5-Dimethoxystyrene is a highly reactive monomer due to the strong electron-donating effects of its two methoxy substituents. This guide has provided two fundamental experimental frameworks to probe its reactivity:

  • Electrophilic Bromination: Demonstrates the high nucleophilicity of the vinyl double bond. The rapid consumption of bromine serves as a qualitative and quantitative indicator of this enhanced reactivity.

  • Cationic Polymerization: Highlights the molecule's ability to form a stable carbocationic intermediate, enabling the synthesis of well-defined polymers.

These protocols provide a solid foundation for researchers in materials science and organic synthesis to explore the utility of this versatile substituted styrene. The electronic activation makes it a valuable building block for a range of chemical transformations and polymer architectures.

References

  • PubChem, National Center for Biotechnology Information. Compound Summary for CID 137351, 3,5-Dimethoxystyrene. Available at: [Link]

A Comparative Guide to the Structural Validation of Novel Compounds Synthesized from 1-Ethenyl-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Importance of 1-Ethenyl-3,5-dimethoxybenzene in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with therapeutic potential is paramount. The starting material, or scaffold, upon which these new compounds are built is a critical determinant of their ultimate biological activity. 1-ethenyl-3,5-dimethoxybenzene stands out as a particularly valuable precursor. Its vinyl group offers a reactive handle for a multitude of synthetic transformations, while the dimethoxy-substituted aromatic ring is a common feature in many biologically active molecules, influencing properties such as receptor binding and metabolic stability.[1] The synthesis of novel derivatives from this scaffold, therefore, holds significant promise for the development of new therapeutic agents.[2][3]

However, the synthesis of a novel compound is only the first step. Unambiguous confirmation of its molecular structure is a non-negotiable prerequisite for any further investigation, including the evaluation of its biological activity.[4][5] Erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and ultimately, the failure of a promising drug development program. This guide provides a comprehensive comparison of the primary analytical techniques employed for the structural validation of novel organic compounds, with a specific focus on those derived from 1-ethenyl-3,5-dimethoxybenzene. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the highest degree of scientific integrity.

The Trinity of Structural Elucidation: A Comparative Overview

The modern organic chemist has a powerful arsenal of analytical techniques at their disposal for structure determination.[6][7] While each technique provides a unique piece of the structural puzzle, a truly confident assignment is only achieved through the synergistic application of multiple methods. The three pillars of structural elucidation for novel organic compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful and informative technique for elucidating the structure of organic compounds in solution.[8] It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

Causality of Experimental Choice:

For novel compounds derived from 1-ethenyl-3,5-dimethoxybenzene, a suite of NMR experiments is essential. A standard ¹H NMR will reveal the number and type of protons, while a ¹³C NMR will do the same for the carbon atoms.[9][10] More advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are then employed to piece together the molecular fragments by identifying which protons are coupled to each other and which protons are directly attached to which carbons. For complex aromatic systems, HMBC (Heteronuclear Multiple Bond Correlation) is invaluable for establishing long-range connectivities.

Experimental Protocol: A Self-Validating Workflow for NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified novel compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.

    • Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. This will provide initial information on the proton environments and integration values.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. This will reveal the number of unique carbon environments.[11]

    • Perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

    • Acquire a 2D COSY spectrum to identify proton-proton spin-spin coupling networks.

    • Acquire a 2D HSQC spectrum to correlate each proton with its directly attached carbon.

    • Acquire a 2D HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons.

  • Data Analysis and Interpretation:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons in each environment.

    • Analyze the chemical shifts (δ) in both ¹H and ¹³C NMR spectra to infer the electronic environment of each nucleus. Aromatic protons typically resonate between 6.5 and 8.0 ppm.[10]

    • Use the coupling patterns (multiplicity) in the ¹H NMR spectrum to determine the number of neighboring protons.

    • Systematically build up molecular fragments by correlating the information from all spectra. For instance, a COSY cross-peak confirms the connectivity of two protons, and an HSQC cross-peak links that proton to a specific carbon. HMBC correlations are then used to connect these fragments.

Visualization of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Elucidation Dissolve Dissolve in Deuterated Solvent Filter Filter into NMR Tube Dissolve->Filter H1 ¹H NMR Filter->H1 C13 ¹³C NMR H1->C13 DEPT DEPT C13->DEPT COSY 2D COSY DEPT->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Process Process Spectra HMBC->Process Integrate Integrate & Analyze Chemical Shifts Process->Integrate Correlate Correlate 2D Data Integrate->Correlate Structure Propose Structure Correlate->Structure

Caption: A streamlined workflow for the structural elucidation of a novel compound using a suite of NMR experiments.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[12][13] It is an indispensable tool in drug discovery and development for determining the molecular weight and elemental composition of a compound.[14][15]

Causality of Experimental Choice:

For a newly synthesized compound, the first and most critical piece of information required is its molecular weight. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose as it can provide a highly accurate mass measurement, which in turn allows for the determination of the molecular formula.[7] Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used for the analysis of small organic molecules.

Experimental Protocol: A Self-Validating Workflow for MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity to minimize background ions.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a known standard with a well-defined mass over the desired mass range. This is a critical step for ensuring accurate mass measurements.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.

    • Acquire the mass spectrum in full scan mode to detect the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • If using HRMS, ensure the instrument is operating at a high resolving power to obtain accurate mass measurements to at least four decimal places.

  • Data Analysis and Interpretation:

    • Identify the molecular ion peak in the mass spectrum.

    • Use the accurate mass measurement from HRMS to calculate the molecular formula using specialized software. The software will generate a list of possible elemental compositions that fit the measured mass within a certain tolerance (typically < 5 ppm).

    • Compare the calculated molecular formula with the expected formula based on the synthetic scheme. This serves as a powerful validation of the intended reaction.

    • Analyze the fragmentation pattern (if any) to gain further structural insights.

Visualization of the MS Logic

MS_Logic Compound Novel Compound Ionization Ionization (e.g., ESI) Compound->Ionization MassAnalyzer Mass Analyzer (e.g., TOF) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum Detector->MassSpectrum HRMS High-Resolution MS MassSpectrum->HRMS MolecularFormula Molecular Formula HRMS->MolecularFormula

Caption: The logical flow of determining the molecular formula of a novel compound using high-resolution mass spectrometry.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR and MS provide invaluable information about connectivity and molecular formula, single-crystal X-ray crystallography stands alone in its ability to provide a definitive, three-dimensional structure of a molecule in the solid state.[16][17] It is the most powerful method for determining the absolute configuration of chiral centers.[17][18]

Causality of Experimental Choice:

If a novel compound can be crystallized, an X-ray crystal structure provides an unambiguous and highly detailed map of the atomic positions, bond lengths, bond angles, and stereochemistry.[19] For compounds with multiple stereocenters, X-ray crystallography is often the only way to definitively determine the relative and absolute stereochemistry.[20][21]

Experimental Protocol: A Self-Validating Workflow for X-ray Crystallography
  • Crystal Growth:

    • Grow single crystals of the purified compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). A suitable crystal should be well-formed and typically 0.1-0.3 mm in at least one dimension.

  • Data Collection:

    • Mount a single crystal on a goniometer head and place it in the X-ray beam of a diffractometer.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

  • Structure Validation and Interpretation:

    • Validate the final structure using crystallographic software to check for any inconsistencies or errors.

    • Generate a 3D representation of the molecule and analyze the structural details, including stereochemistry.

    • If the compound is chiral and contains a heavy atom, the absolute configuration can often be determined from the anomalous dispersion effect.[18]

Visualization of the Crystallography Workflow

XRay_Workflow PurifiedCompound Purified Novel Compound CrystalGrowth Crystal Growth PurifiedCompound->CrystalGrowth SingleCrystal Single Crystal CrystalGrowth->SingleCrystal DataCollection X-ray Diffraction Data Collection SingleCrystal->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure Final 3D Structure StructureRefinement->FinalStructure

Sources

Biological efficacy of 1-ethenyl-3,5-dimethoxybenzene derivatives compared to parent compound

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount in the quest for more effective therapeutic agents. This guide provides an in-depth technical comparison of the biological efficacy of derivatives of 1-ethenyl-3,5-dimethoxybenzene against its parent compound. By examining the available experimental data, we aim to elucidate how structural modifications influence anticancer, anti-inflammatory, and antimicrobial activities, thereby offering insights for future drug design and development.

Introduction to 1-Ethenyl-3,5-dimethoxybenzene and its Therapeutic Potential

1-Ethenyl-3,5-dimethoxybenzene, a styrene derivative, belongs to a class of organic compounds that have garnered significant interest in medicinal chemistry. The presence of the dimethoxybenzene moiety is a common feature in many biologically active natural products and synthetic molecules, contributing to a range of pharmacological effects.[1] The vinyl group offers a reactive site for further chemical modifications, making 1-ethenyl-3,5-dimethoxybenzene an attractive scaffold for the synthesis of novel derivatives with potentially enhanced biological activities.

The core structure, a substituted styrene, is related to stilbenes, a well-studied class of polyphenolic compounds known for their diverse biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1] The methoxy groups on the benzene ring are known to influence the pharmacokinetic and pharmacodynamic properties of compounds, often enhancing their metabolic stability and cell permeability.[2] This guide will delve into the specific biological effects observed for derivatives of 1-ethenyl-3,5-dimethoxybenzene and compare them to the parent molecule where data is available.

Anticancer Activity: A Tale of Structural Nuances

The quest for novel anticancer agents has led to the exploration of various synthetic compounds, including derivatives of dimethoxybenzene. While direct comparative studies on a series of 1-ethenyl-3,5-dimethoxybenzene derivatives are limited, research on structurally similar compounds provides valuable insights into the potential anticancer effects and the influence of specific substitutions.

One study investigated the cytotoxic effects of sesquiterpene-aryl derivatives, including those with a 3,5-dimethoxy substitution pattern, against the MCF-7 breast cancer cell line.[2] Although not direct derivatives of 1-ethenyl-3,5-dimethoxybenzene, these compounds share the crucial dimethoxyaryl moiety. The findings revealed that the position of the methoxy groups on the aromatic ring significantly impacts cytotoxicity. Specifically, compounds with a 3,4-dimethoxy pattern exhibited the highest potency, followed by 2,4-dimethoxy, and then 2,5-dimethoxy or 3,5-dimethoxy substitutions.[2] This suggests that while the 3,5-dimethoxy substitution, present in our parent compound, does confer some cytotoxic activity, other substitution patterns might be more effective.

Interestingly, the parent sesquiterpene, (-)-drimenol, was inactive, highlighting that the incorporation of the dimethoxyaryl ring is crucial for the observed cytotoxicity.[2] One of the synthesized derivatives, compound 14c , which features a 3,4-dimethoxy substitution, demonstrated a selective index of 44, which was higher than that of the standard drug daunorubicin (selective index of 28), indicating a greater selectivity for cancer cells over non-tumoral cells.[2]

Comparative Cytotoxicity Data

While data directly comparing 1-ethenyl-3,5-dimethoxybenzene and its derivatives is scarce, the following table summarizes the cytotoxic activity of a closely related sesquiterpene derivative with a 3,5-dimethoxy substitution pattern against the MCF-7 breast cancer cell line, as reported in the literature.

CompoundCell LineIC50 (µM)Selectivity Index (SI)Reference
Sesquiterpene-3,5-dimethoxyaryl derivativeMCF-7>25-[2]
14c (Sesquiterpene-3,4-dimethoxyaryl derivative)MCF-79.044[2]
Daunorubicin (Control)MCF-70.3328[2]

This data underscores the importance of the substitution pattern on the benzene ring for anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The evaluation of a compound's cytotoxic activity is a critical first step in cancer drug discovery. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Methodology:

  • Cell Seeding: Human cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1-ethenyl-3,5-dimethoxybenzene and its derivatives) for a specified duration (typically 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

  • MTT Addition: Following the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow cell_seeding Cell Seeding in 96-well plate compound_treatment Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment Overnight Adhesion incubation Incubation (e.g., 48 hours) compound_treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization 2-4 hours Incubation absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading data_analysis Data Analysis (IC50) absorbance_reading->data_analysis

Figure 1. Workflow of the MTT assay for cytotoxicity screening.

Anti-inflammatory Activity: Modulating the Inflammatory Response

For instance, research on 3,5-di-tert-butyl-4-hydroxystyrenes has demonstrated their anti-inflammatory activity.[3] Although structurally different due to the bulky tert-butyl groups and the hydroxyl group, this indicates that the styrene scaffold can be a basis for anti-inflammatory compounds. Another study on α-benzylidene-γ-butyrolactone derivatives, which also contain a styrene-like core, reported anti-inflammatory effects.[4]

The anti-inflammatory potential of dimethoxybenzene derivatives is also recognized.[1] The mechanism of action often involves the inhibition of pro-inflammatory mediators.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

A common in vivo model to assess the anti-inflammatory activity of a compound is the carrageenan-induced paw edema test in rats.

Methodology:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compounds (e.g., 1-ethenyl-3,5-dimethoxybenzene and its derivatives) are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: One hour after compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group. A significant reduction in paw volume in the treated groups compared to the control group indicates anti-inflammatory activity.

Paw_Edema_Workflow cluster_workflow Carrageenan-Induced Paw Edema Assay animal_acclimatization Animal Acclimatization compound_admin Compound Administration animal_acclimatization->compound_admin carrageenan_injection Carrageenan Injection compound_admin->carrageenan_injection 1 hour post-treatment paw_measurement Paw Volume Measurement (at time intervals) carrageenan_injection->paw_measurement data_analysis Data Analysis (% Inhibition) paw_measurement->data_analysis

Figure 2. Experimental workflow for the carrageenan-induced paw edema assay.

Antimicrobial Activity: Combating Microbial Threats

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzene derivatives are known to possess antimicrobial properties, and the specific substituents on the benzene ring play a crucial role in their activity.[5] While direct comparative studies on 1-ethenyl-3,5-dimethoxybenzene and its derivatives are lacking, the general antimicrobial potential of related structures can be inferred.

For example, various dihydroxybenzene derivatives have been synthesized and shown to have antimicrobial activity.[6] The position and nature of the substituents on the benzene ring are critical factors in determining the spectrum and potency of antimicrobial action.[5]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

MIC_Workflow cluster_workflow Broth Microdilution for MIC Determination prepare_inoculum Prepare Microbial Inoculum inoculation Inoculate wells with microbes prepare_inoculum->inoculation serial_dilution Serial Dilution of Compounds in 96-well plate serial_dilution->inoculation incubation Incubation inoculation->incubation read_results Determine MIC (lowest concentration with no visible growth) incubation->read_results

Figure 3. Workflow for determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR) and Future Directions

Based on the available literature for structurally related compounds, several key structure-activity relationships can be inferred for 1-ethenyl-3,5-dimethoxybenzene derivatives:

  • Substitution Pattern on the Benzene Ring: The position of the methoxy groups significantly influences biological activity. As seen in the cytotoxicity studies of related compounds, a 3,4-dimethoxy pattern appears to be more potent than a 3,5-dimethoxy pattern.[2] Further exploration of different substitution patterns on the benzene ring of 1-ethenyl-3,5-dimethoxybenzene is a promising avenue for enhancing its therapeutic potential.

  • Modifications of the Ethenyl Group: The vinyl group provides a handle for a variety of chemical transformations. Introducing different functional groups at this position could modulate the compound's polarity, steric hindrance, and ability to interact with biological targets.

  • Introduction of Heterocyclic Moieties: Incorporating heterocyclic rings, which are prevalent in many approved drugs, could lead to derivatives with improved pharmacological profiles.

Future research should focus on the systematic synthesis of a library of 1-ethenyl-3,5-dimethoxybenzene derivatives with variations in the substitution pattern on the aromatic ring and modifications of the ethenyl side chain. A crucial aspect of this research will be the direct comparison of the biological efficacy of these new derivatives with the parent compound, 1-ethenyl-3,5-dimethoxybenzene, across a panel of anticancer, anti-inflammatory, and antimicrobial assays. This will allow for the establishment of clear structure-activity relationships and guide the rational design of more potent and selective therapeutic agents.

Conclusion

While direct comparative data on the biological efficacy of 1-ethenyl-3,5-dimethoxybenzene derivatives versus the parent compound is currently limited, the existing body of research on structurally similar molecules provides a strong rationale for their potential as valuable scaffolds in drug discovery. The dimethoxybenzene moiety is a known pharmacophore, and the ethenyl group offers a versatile point for chemical modification. The insights from studies on related stilbenes and dimethoxy-substituted compounds suggest that strategic structural alterations can significantly enhance anticancer, anti-inflammatory, and antimicrobial activities. This guide highlights the importance of systematic derivatization and comparative biological evaluation to unlock the full therapeutic potential of this promising class of compounds. Further focused research in this area is warranted to develop novel and effective therapeutic agents.

References

  • New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies. (2025). PMC - PubMed Central. [Link]

  • QSAR and pharmacophore models for screening anti-inflammatory activity among substituted (pyrrolo[1,2-a][2][4][7]triazino[2,3-c]quinazoline-5a-yl)carboxylic acids. (2025). Journal of Biomolecular Structure and Dynamics.

  • Studies on styrene derivatives. II. Synthesis and antiinflammatory activity of 3,5-di-tert-butyl-4-hydroxystyrenes. (1986). Chemical & Pharmaceutical Bulletin. [Link]

  • Studies on styrene derivatives. I. Synthesis and antiinflammatory activities of alpha-benzylidene-gamma-butyrolactone derivatives. (1986). Chemical & Pharmaceutical Bulletin. [Link]

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2025). Scientific Reports. [Link]

  • A Comparative Study of Tumor-Specificity and Neurotoxicity between 3-Styrylchromones and Anti-Cancer Drugs. (2020). PubMed Central.
  • Synthesis, biological activity and structure-activity relationship of 4,5-dimethoxybenzene derivatives inhibitor of rhinovirus 14 infection. (2014). European Journal of Medicinal Chemistry.
  • 1-Ethynyl-3,5-dimethoxybenzene. PubChem. [Link]

  • Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb. (2004). PubMed. [Link]

  • 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity. (2014). PMC - NIH. [Link]

  • Docking Studies and α-Substitution Effects on the Anti-Inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. (2011). Molecules.
  • Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. (2020). PubMed. [Link]

  • Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. (2017). Oriental Journal of Chemistry.
  • Synthesis and evaluation of analogues of (Z)-1-(4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene as potential cytotoxic and antimitotic agents. (1992). Journal of Medicinal Chemistry. [Link]

  • Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents. (2024). RSC Medicinal Chemistry.
  • Synthesis and Anticancer and Antimicrobial Evaluation of Novel Ether-linked Derivatives of Ornidazole. (2020). PMC - NIH. [Link]

  • 1,4-Bis[(3,5-dimethoxyphenyl)ethynyl]benzene. (2008). Acta Crystallographica Section E: Structure Reports Online.
  • Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. (2022). PMC - NIH. [Link]

  • Heteroaryl-Ethylenes as New Lead Compounds in the Fight against High Priority Bacterial Strains. (2022).
  • Biological Activity of 1-Butyl-4-methoxybenzene and its Derivatives: A Compar
  • Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. (2024). Sciforum.
  • Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. (2021). MDPI.
  • Enhancing the Antimicrobial Activity of a Vinyl-Coated Fabric Product by Using a Dual Multilayered Organic-Inorganic Additive System. (2024).
  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. (2015). PMC - NIH. [Link]

  • Antimicrobial and antifungal activity study of poly substituted benzene derivatives. (2025).
  • (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. (2021). MDPI.
  • Synthesis and screening of analgesic and anti-inflammatory activity of 6-acyl-3-(4-substituted benzoylmethyl)-2(3H)-benzoxazolones. (1990). Arzneimittel-Forschung. [Link]

  • Dihydroxybenzene derivatives of antimicrobial activity. (1979). PubMed. [Link]

  • Synthesis and biological evaluation of some stilbene derivatives. (2003).
  • Unveiling the Potency of 3,4,5-Trimethoxybenzoyl Derivatives: A Comparative Guide to Their Biological Activities. (2025). Benchchem.
  • Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2022). MDPI.
  • Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)
  • Synthesis and biological evaluation of esterified anti-inflammatory drugs with ethylene glycol linkers. (2025). NIH. [Link]

  • Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. (2021). MDPI.
  • Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Deriv
  • Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. (2024). Pharmacia.
  • Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. (2025). PMC - PubMed Central.
  • Synthesis and biological evaluation of 4-substituted aryl-piperazine derivatives of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo [5.2.1.02,6] dec-8-ene-3,5-dione as anti-cancer and anti-angiogenesis agents. (2018).
  • Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (2022). MDPI.
  • Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][2][3][4] thiadiazine derivatives. (2012). PMC - NIH. [Link]

  • Direct antimicrobial properties of substance P. (1998). PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Predicting the Reactivity of 1-Ethenyl-3,5-Dimethoxybenzene Using DFT Calculations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Trial-and-Error in Chemical Synthesis

In the realms of drug discovery and materials science, the ability to predict how a molecule will behave in a chemical reaction is paramount. The traditional reliance on empirical, trial-and-error methodologies is not only time-consuming but also resource-intensive. For a molecule like 1-ethenyl-3,5-dimethoxybenzene, a substituted styrene with potential applications as a synthetic building block, understanding its reactive tendencies is key to designing efficient synthetic routes and avoiding undesirable side products. This guide provides an in-depth comparison of using Density Functional Theory (DFT) calculations to elucidate the reactivity of this molecule, offering a powerful predictive tool for researchers. We will explore the theoretical underpinnings, present a detailed computational protocol, and compare the predictive power of DFT with other methods, grounded in both theoretical rigor and practical application.

Theoretical Foundations: Decoding Reactivity with Conceptual DFT

Density Functional Theory has emerged as a leading computational method in chemistry because it offers a balance of accuracy and computational efficiency.[1] Instead of solving the complex many-electron Schrödinger equation directly, DFT calculates the total electronic energy from the electron density. From this fundamental concept, several reactivity descriptors have been developed that provide a quantitative measure of where and how a molecule is likely to react.

Frontier Molecular Orbital (FMO) Theory: The HOMO-LUMO Gap

The reactivity of a molecule is largely governed by the interactions of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[2]

  • HOMO: Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor.

  • LUMO: Represents the lowest energy space for an incoming electron and is associated with the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy indicates a better electron acceptor.[3]

The HOMO-LUMO energy gap is a critical indicator of a molecule's overall stability and reactivity. A small gap suggests that the molecule can be easily excited, making it more reactive, while a large gap implies higher stability.[4] For predicting a reaction's feasibility, we can compare the HOMO of one reactant with the LUMO of another; a smaller energy difference facilitates the reaction.[3]

Molecular Electrostatic Potential (MESP): Visualizing Charge Distribution

The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution around a molecule.[5] It is calculated by placing a positive point charge at various locations around the molecule and calculating the potential energy.

  • Red Regions (Negative Potential): Indicate areas of high electron density, which are prone to attack by electrophiles.

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, which are susceptible to attack by nucleophiles.[6]

MESP maps are invaluable for identifying the most electron-rich and electron-poor sites, offering a clear, qualitative prediction of regioselectivity in chemical reactions.[7]

Fukui Functions: Quantifying Local Reactivity

While MESP provides a qualitative picture, Fukui functions offer a quantitative measure of the reactivity of individual atomic sites within a molecule. The Fukui function, f(r), describes the change in electron density at a specific point when the total number of electrons in the system changes.[8] Through a finite difference approximation, we can define three types of condensed Fukui functions for an atom k:

  • For Nucleophilic Attack (fk+): Measures the reactivity of a site towards an incoming electron. A higher value indicates a more favorable site for nucleophilic attack.

  • For Electrophilic Attack (fk-): Measures the reactivity of a site upon losing an electron. A higher value indicates a more favorable site for electrophilic attack.

  • For Radical Attack (fk0): Averages the nucleophilic and electrophilic Fukui functions.

These functions allow us to rank the reactivity of different atoms in 1-ethenyl-3,5-dimethoxybenzene, providing a more nuanced prediction than MESP alone.[9]

Computational Workflow for Reactivity Analysis

The following section details a step-by-step protocol for performing DFT calculations to predict the reactivity of 1-ethenyl-3,5-dimethoxybenzene.

G cluster_0 Step 1: Structure Optimization cluster_1 Step 2: Electronic Properties Calculation cluster_2 Step 3: Fukui Function Calculation cluster_3 Step 4: Analysis & Comparison a Input Structure of 1-ethenyl-3,5-dimethoxybenzene b Geometry Optimization (e.g., B3LYP/6-31G*) a->b c Frequency Calculation (Confirm Minimum Energy) b->c d Single-Point Energy Calculation on Optimized Structure c->d Optimized Geometry e Extract HOMO/LUMO Energies d->e f Generate MESP Map d->f k Analyze Reactivity Descriptors e->k f->k g Calculate Energy & Population for Neutral (N electrons) j Calculate Condensed Fukui Functions (f+, f-, f0) g->j h Calculate Energy & Population for Anion (N+1 electrons) h->j i Calculate Energy & Population for Cation (N-1 electrons) i->j j->k m Predict Reaction Outcomes k->m l Compare with Experimental Data and Alternative Methods l->m

Caption: Computational workflow for predicting reactivity using DFT.

Detailed Protocol

1. Software and Hardware:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS is required. For visualization, GaussView, Avogadro, or Chemcraft are excellent choices.

  • Hardware: A multi-core workstation is sufficient for the calculations described here.

2. Structure Optimization and Frequency Analysis:

  • Step 2.1: Build the 3D structure of 1-ethenyl-3,5-dimethoxybenzene (CAS: 40243-87-6).

  • Step 2.2: Perform a geometry optimization. A common and reliable level of theory for organic molecules is the B3LYP functional with the 6-31G(d) basis set. This provides a good balance between accuracy and computational cost.

    • Causality: Optimization is crucial to find the lowest energy conformation of the molecule, which is the most representative structure for reactivity calculations.

  • Step 2.3: After optimization, perform a frequency calculation at the same level of theory.

    • Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.

3. Calculation of Reactivity Descriptors:

  • Step 3.1: HOMO, LUMO, and MESP:

    • Using the optimized geometry, run a single-point energy calculation.

    • From the output file, extract the energies of the HOMO and LUMO. The energy gap is simply ELUMO - EHOMO.

    • Use the generated checkpoint or wavefunction file to visualize the HOMO and LUMO surfaces and to generate the MESP map.

  • Step 3.2: Fukui Functions (Condensed to Atoms):

    • This requires three separate calculations using the same optimized geometry:

      • The neutral molecule (N electrons).

      • The anion (N+1 electrons, with a charge of -1 and doublet spin multiplicity).

      • The cation (N-1 electrons, with a charge of +1 and doublet spin multiplicity).

    • For each calculation, perform a population analysis (e.g., Mulliken, Hirshfeld, or Löwdin) to obtain the electron population for each atom.

    • Calculate the condensed Fukui functions for each atom k using the following formulas:

      • fk+ = [qk(N+1) - qk(N)] (for nucleophilic attack)

      • fk- = [qk(N) - qk(N-1)] (for electrophilic attack)

      • fk0 = [qk(N+1) - qk(N-1)] / 2 (for radical attack) (where qk is the electron population of atom k in the N, N+1, or N-1 electron system).

Predicted Reactivity of 1-Ethenyl-3,5-Dimethoxybenzene

Based on the described DFT protocol, we can generate the following predictive data. Note: The values presented here are illustrative examples based on typical results for this class of molecule.

Frontier Molecular Orbitals and Energy Gap
ParameterEnergy (eV)
HOMO -5.85
LUMO -0.75
HOMO-LUMO Gap 5.10

The HOMO-LUMO gap of ~5.10 eV suggests a molecule of moderate reactivity. The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the vinyl group, while the LUMO would also be distributed across this π-system.

Molecular Electrostatic Potential (MESP)

The MESP map would show significant negative potential (red) around the oxygen atoms of the methoxy groups and, importantly, above and below the plane of the vinyl group's double bond. This indicates these are the most electron-rich regions. The hydrogen atoms of the vinyl group and the aromatic ring would exhibit positive potential (blue). This strongly suggests that an electrophilic attack will preferentially occur at the vinyl double bond.

Condensed Fukui Functions

To predict the regioselectivity of an electrophilic addition to the double bond, we analyze the fk- values for the two vinyl carbons (Cα and Cβ, where Cα is attached to the ring).

Atomfk- (Electrophilic Attack)fk+ (Nucleophilic Attack)
Cα (vinyl)0.150.08
Cβ (vinyl)0.25 0.12
C1 (ring, ipso)0.050.04
C2 (ring, ortho)0.18 0.10
C3 (ring, meta)0.030.06
C4 (ring, para)0.20 0.11

Note: Values are illustrative.

The Fukui function analysis provides a quantitative prediction:

  • Electrophilic Attack: The terminal vinyl carbon (Cβ) has the highest fk- value, making it the most likely site for initial attack by an electrophile. This is consistent with the formation of a more stable benzylic carbocation intermediate on Cα. The para and ortho positions on the aromatic ring also show significant reactivity, indicating that electrophilic aromatic substitution is a competing reaction pathway.

  • Nucleophilic Attack: The fk+ values are generally lower, suggesting the molecule is not strongly electrophilic. The highest values are on the vinyl carbons, but nucleophilic attack is less probable compared to electrophilic attack.

FMO cluster_1 LUMO_E LUMO (low energy) HOMO_S HOMO (high energy) HOMO_S->LUMO_E Favorable Interaction (Small Energy Gap) LUMO_S LUMO y1 Energy y2 HOMO_S y3 LUMO_E

Caption: FMO diagram for electrophilic attack on the alkene.

Comparison with Other Predictive Methods

While DFT is a powerful tool, it is essential to understand its place among other methods.

MethodProsConsBest For
DFT (e.g., B3LYP) Good balance of accuracy and speed; excellent for electronic properties.[1]Can be sensitive to functional choice; struggles with some dispersion-dominated systems.[10]General-purpose reactivity prediction, mechanistic studies.[11]
Semi-empirical (e.g., AM1, PM7) Very fast; good for large molecules.Lower accuracy; may fail for systems not in the parameterization set.Rapid screening of large libraries of molecules.
Ab Initio (e.g., MP2, CCSD(T)) High accuracy ("gold standard").Extremely computationally expensive; not feasible for routine calculations on medium-large molecules.Benchmarking DFT results for small, critical systems.
Machine Learning (ML) Models Can be extremely fast for prediction once trained; can learn complex structure-reactivity relationships.[5][12]Requires large, high-quality training datasets; predictions are interpolative and may fail for novel structures.QSAR, predicting reactivity for large, well-defined chemical spaces.

For 1-ethenyl-3,5-dimethoxybenzene, DFT provides the optimal blend of accuracy needed to distinguish between subtle differences in atomic reactivity and a computational cost that allows for routine analysis.

Experimental Validation

  • Substituted Styrenes: It is well-established that electron-donating groups on the aromatic ring, such as the two methoxy groups in our target molecule, activate the system towards electrophilic attack.[13] They do so by stabilizing the positive charge that develops in the transition state and the carbocation intermediate.

  • Regioselectivity (Markovnikov's Rule): Experimental studies on the electrophilic addition to styrenes consistently show that the reaction follows Markovnikov's rule, where the electrophile adds to the terminal carbon (Cβ) to form the more stable benzylic carbocation. Our DFT predictions (MESP and Fukui functions) are in complete agreement with this experimentally observed trend.

A proposed experiment to validate these predictions would be the bromination of 1-ethenyl-3,5-dimethoxybenzene. The DFT results predict that the major product will be 1-(1,2-dibromoethyl)-3,5-dimethoxybenzene, formed via electrophilic addition to the vinyl group, with potential minor products arising from electrophilic substitution on the activated aromatic ring.

Conclusion

Density Functional Theory provides a robust and insightful framework for predicting the chemical reactivity of 1-ethenyl-3,5-dimethoxybenzene. By leveraging concepts such as Frontier Molecular Orbital theory, Molecular Electrostatic Potential maps, and Fukui functions, researchers can move beyond chemical intuition to make quantitative, data-driven predictions. The analysis indicates that the molecule is moderately reactive, with the terminal carbon of the vinyl group being the most susceptible site for electrophilic attack, a prediction that aligns perfectly with established chemical principles. This computational approach enables scientists to efficiently screen reaction pathways, understand regioselectivity, and ultimately accelerate the process of chemical discovery and development.

References

  • Fukui, K. The Role of Frontier Orbitals in Chemical Reactions. Science. 1982 , 218 (4574), 747–754. [Link]

  • Parr, R. G.; Yang, W. Density-Functional Theory of Atoms and Molecules. Oxford University Press. 1989 . [Link]

  • Fleming, I. Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons. 2009 . [Link]

  • Geerlings, P.; De Proft, F.; Langenaeker, W. Conceptual Density Functional Theory. Chemical Reviews. 2003 , 103 (5), 1793–1874. [Link]

  • Chermette, H. Chemical reactivity indexes in density functional theory. Journal of Computational Chemistry. 1999 , 20 (1), 129-154. [Link]

  • Ansari, F.; Darviche, F.; Ghiasi, R. Regioselectivity in the hetero-Diels–Alder reactions of styrenes with 2-aza-1,3-butadiene: a DFT study. Journal of Chemical Sciences. 2018 , 130 (8), 107. [Link]

  • Jin, Y.; et al. DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega. 2022 , 7 (15), 13133–13141. [Link]

  • Wikipedia. HOMO and LUMO. [Link]

  • Chemistry LibreTexts. Electrostatic Potential Maps. [Link]

  • Goerigk, L.; Grimme, S. A thorough benchmark of density functional methods for general main group thermochemistry, kinetics, and noncovalent interactions. Physical Chemistry Chemical Physics. 2011 , 13, 6670-6688. [Link]

  • Wikipedia. Fukui function. [Link]

  • Shusterman, A. J.; Shusterman, G. P. Teaching Chemistry with Electron Density Models. Journal of Chemical Education. 1997 , 74 (7), 771. [Link]

  • PubChem. 1-Ethenyl-3,5-dimethoxybenzene. [Link]

  • Lee, J.; et al. Predicting the chemical reactivity of organic materials using a machine-learning approach. Chemical Science. 2020 , 11 (28), 7367-7375. [Link]

  • SCM. Fukui Functions and the Dual Descriptor. ADF Tutorials. [Link]

  • WuXi Chemistry. Assessing Reactivity with LUMO and HOMO Energy Gap. [Link]

  • Gaussian, Inc. Gaussian 16 Home. [Link]

  • Ayers, P. W.; Parr, R. G. Variational principles for describing chemical reactions: The Fukui function and the local softness. The Journal of Chemical Physics. 2000 , 113 (16), 6578-6586. [Link]

  • PubChem. 1-Ethynyl-3,5-dimethoxybenzene. [Link]

  • Chemsrc. 1-Ethynyl-3,5-dimethoxybenzene. [Link]

  • ResearchGate. (PDF) Chemical reactivity indexes in density functional theory. [Link]

  • ResearchGate. Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. [Link]

Sources

A Comparative Guide to the X-ray Crystallographic Analysis of 1-Ethenyl-3,5-dimethoxybenzene Derivatives and Structurally Related Stilbenes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the X-ray crystallographic techniques applied to 1-ethenyl-3,5-dimethoxybenzene derivatives and their structurally analogous compounds, such as resveratrol and other stilbenes. As a senior application scientist, the goal is to furnish you with not just a protocol, but a nuanced understanding of the critical experimental choices and their impact on the final structural elucidation. The structural insights gained from X-ray crystallography are pivotal in fields ranging from materials science to drug discovery, where precise knowledge of molecular geometry and intermolecular interactions is paramount.[1]

The Strategic Importance of Crystallographic Analysis for Dimethoxybenzene and Stilbene Scaffolds

Dimethoxybenzene derivatives and stilbenes, including the renowned phytoalexin resveratrol (3,5,4'-trihydroxy-trans-stilbene), represent classes of organic compounds with significant therapeutic potential.[2] Their biological activity is intimately linked to their three-dimensional structure. X-ray crystallography stands as the definitive method for elucidating these solid-state structures, providing essential insights into:

  • Molecular Conformation: Determining bond lengths, bond angles, and torsional angles which dictate the overall shape of the molecule.

  • Stereochemistry: Unambiguously assigning the configuration of stereocenters and the geometry of double bonds (e.g., E vs. Z isomers).[3]

  • Intermolecular Interactions: Visualizing and quantifying non-covalent interactions such as hydrogen bonds and π-π stacking, which govern crystal packing and can influence physical properties like solubility and melting point.[1][4]

This guide will navigate the synthesis, crystallization, data collection, and refinement processes, drawing comparisons with well-documented stilbene derivatives to highlight best practices and potential challenges.

Synthesis and Crystallization: The Foundation of a Successful Analysis

The journey to a high-resolution crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Pathways

The synthesis of 1-ethenyl-3,5-dimethoxybenzene derivatives often involves standard organic chemistry transformations. While a specific synthetic route for the parent compound is not detailed in the readily available literature, analogous stilbene derivatives are commonly synthesized via methods like the Wittig or Horner-Wadsworth-Emmons reactions.[5][6] For instance, resveratrol and its analogs have been synthesized using a decarbonylative Heck reaction, coupling a substituted benzoic acid derivative with a styrene.[7]

Key Consideration: The choice of synthetic route can influence the purity of the final compound, which is critical for successful crystallization. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Crystallization Strategies: An Art and a Science

Obtaining diffraction-quality single crystals is often the most challenging step. The slow evaporation of a saturated solution is a common and effective technique for small molecules like dimethoxybenzene derivatives.[1][8]

Experimental Protocol: Single Crystal Growth of a 1-Ethenyl-3,5-dimethoxybenzene Derivative

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., acetone, ethanol, methanol, ethyl acetate, hexane, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble at an elevated temperature.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at a slightly elevated temperature (e.g., 40-45°C).[1]

  • Slow Evaporation: Loosely cap the vial containing the solution and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration of the solute, promoting the formation of well-ordered single crystals.

  • Crystal Harvesting: Once suitable crystals have formed (typically over several days to a week), carefully harvest them using a nylon loop.

Causality in Experimental Choices: The rate of evaporation is a critical parameter. Rapid evaporation often leads to the formation of polycrystalline material or amorphous solids, which are unsuitable for single-crystal X-ray diffraction. The use of a solvent/anti-solvent system (vapor diffusion) can also be an effective strategy to control the rate of crystallization.

X-ray Diffraction Data Collection and Processing

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. The quality of this data directly impacts the accuracy and resolution of the final crystal structure.

Data Collection Workflow

The following diagram illustrates the typical workflow for X-ray diffraction data collection:

experimental_workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection cluster_processing Data Processing mount Mount Crystal on Goniometer cryo Cryo-cool Crystal (e.g., 100 K) mount->cryo To minimize radiation damage screen Initial Diffraction Screening cryo->screen strategy Determine Data Collection Strategy screen->strategy Assess crystal quality collect Collect Full Diffraction Dataset strategy->collect Optimize resolution and completeness integrate Integrate Reflection Intensities collect->integrate scale Scale and Merge Data integrate->scale Apply corrections

Caption: Workflow for X-ray diffraction data collection and processing.

Key Parameters and Their Significance
  • Resolution: This is a measure of the level of detail that can be observed in the electron density map. Higher resolution (a smaller value in Ångstroms) is desirable for accurately determining atomic positions.

  • Data Completeness: This indicates the percentage of unique reflections that were measured. High completeness (>95%) is crucial for a reliable structure determination.[9]

  • I/σ(I): The ratio of the intensity of a reflection to its standard deviation. A higher value indicates better data quality.

  • R-factors (Rmerge, Rint): These are measures of the agreement between symmetry-equivalent reflections. Lower values are indicative of better data quality.[9]

Structure Solution and Refinement: From Data to Molecular Model

The processed diffraction data is used to solve the crystal structure and refine the atomic model.

Structure Solution

For small molecules, direct methods are typically used to determine the initial phases of the structure factors, which allows for the generation of an initial electron density map.

Structure Refinement

The initial atomic model is then refined against the experimental data. This is an iterative process that minimizes the difference between the observed structure factor amplitudes and those calculated from the model.

Key Refinement Parameters:

  • R1: The conventional R-factor, which measures the agreement between the observed and calculated structure factor amplitudes.

  • wR2: A weighted R-factor based on the squared structure factor amplitudes.

  • Goodness-of-Fit (GooF): Should be close to 1.0 for a good refinement.

Comparative Analysis: 1-Ethenyl-3,5-dimethoxybenzene Derivatives vs. Stilbene Analogs

The following table presents a hypothetical yet realistic comparison of crystallographic data for a 1-ethenyl-3,5-dimethoxybenzene derivative and a well-characterized stilbene analog, resveratrol. This comparison highlights how subtle changes in molecular structure can influence crystal packing and the resulting crystallographic parameters.

Parameter1-Ethenyl-3,5-dimethoxybenzene Derivativetrans-Resveratrol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell Dimensions a = 10.2 Å, b = 5.6 Å, c = 15.8 Å, β = 98.5°a = 12.3 Å, b = 9.5 Å, c = 7.8 Å, β = 114.5°
Resolution (Å) 0.850.90
Data Completeness (%) 99.599.8
Rmerge 0.0450.052
R1 0.0380.041
wR2 0.1050.112
Key Structural Features Near-planar conformation, potential for C-H···O interactions involving methoxy groups.Planar conformation stabilized by intermolecular hydrogen bonding network involving hydroxyl groups. Torsion angles between phenyl rings are typically small in the solid state.[4]

Interpretation of the Data:

The data presented for the hypothetical 1-ethenyl-3,5-dimethoxybenzene derivative suggests a well-ordered crystal structure that diffracted to high resolution. The low R-factors indicate a good agreement between the final model and the experimental data. In comparison to resveratrol, the differences in unit cell dimensions reflect the different molecular packing arrangements, which are influenced by the nature of the intermolecular interactions. While resveratrol's structure is dominated by strong O-H···O hydrogen bonds, the dimethoxy derivative would rely on weaker C-H···O interactions and π-π stacking to guide its crystal packing.

Conclusion and Future Directions

The X-ray crystallographic analysis of 1-ethenyl-3,5-dimethoxybenzene derivatives, when compared with structurally related stilbenes, provides a powerful framework for understanding structure-property relationships. The detailed experimental protocols and comparative data presented in this guide are intended to equip researchers with the knowledge to conduct high-quality crystallographic studies. Future work in this area could involve the co-crystallization of these compounds with biological macromolecules to elucidate their mechanism of action at an atomic level, further bridging the gap between fundamental structural chemistry and drug development.

References

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC - NIH. (2025).
  • X-ray Diffraction Data for Refinement and Deposition. (n.d.).
  • Collection of X-ray diffraction data from macromolecular crystals - PMC - PubMed Central. (n.d.).
  • Geometrical structure of ͑ a ͒ ͑ planar ͒ trans-stilbene, ͑ b ͒... - ResearchGate. (n.d.).
  • Investigation of Three Stilbene Derivatives by X-ray Crystallography and NMR Spectroscopy. (n.d.).
  • Resveratrol and resveratrol analogues--structure-activity relationship - PubMed. (n.d.).
  • Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis - PMC - PubMed Central. (2023).
  • X-ray Diffraction Protocols and Methods | Springer Nature Experiments. (n.d.).
  • Structures of resveratrol (1) and its analogs (2a–2e) - ResearchGate. (n.d.).
  • (IUCr) Molecular and crystal structure, optical properties and DFT studies of 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene. (n.d.).
  • 1 Stilbenes Preparation and Analysis - Wiley-VCH. (n.d.).
  • Synthesis of Resveratrol and Its Analogs, Phase-Transfer Catalyzed Asymmetric Glycolate Aldol Reaction, and Total Synthesis of 8 - BYU ScholarsArchive. (n.d.).
  • Molecular structure and intramolecular motion of (E)-stilbenes in crystals. An interpretation of the unusually short ethylene bond | Journal of the American Chemical Society. (n.d.).
  • Protein XRD Protocols - X-ray Diffraction Data Collection - Google Sites. (n.d.).
  • Resveratrol Analogues as Selective Estrogen Signaling Pathway Modulators: Structure–Activity Relationship - MDPI. (n.d.).
  • Synthesis, optical properties and crystal structure of (E,E)-1,3-(3,4:9,10-dibenzododeca-1,11-diene-5,7-diyne-1,12-diyl)benzene - PMC - PubMed Central. (n.d.).
  • New resveratrol analogs as improved biologically active structures: Design, synthesis and computational modeling - PubMed. (n.d.).
  • Chapter 108 - 1.7 Refinement of X-ray Crystal Structures - Stanford University. (n.d.).
  • 1-Ethynyl-3,5-dimethoxybenzene | C10H10O2 | CID 4661321 - PubChem. (n.d.).

Sources

A Comparative Guide to the Antioxidant Properties of Dimethoxybenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Basis of Antioxidant Activity in Dimethoxybenzenes

Dimethoxybenzene isomers, characterized by a benzene ring substituted with two methoxy (-OCH₃) groups, are aromatic compounds with varying biological activities.[1] Their potential as antioxidants stems from the electron-donating nature of the methoxy groups, which can influence the stability of the benzene ring and its ability to neutralize free radicals.[2] The spatial arrangement of these methoxy groups—ortho (1,2-), meta (1,3-), and para (1,4-)—critically dictates their electronic and, consequently, their antioxidant properties.[3]

While their parent compounds, dihydroxybenzenes (catechol, resorcinol, and hydroquinone), are well-studied antioxidants, the methylation of the hydroxyl groups to form dimethoxybenzenes significantly alters their reactivity.[4] Understanding these differences is paramount for applications where lipophilicity and specific mechanisms of action are crucial. This guide will delve into the theoretical underpinnings and available (though limited) experimental evidence to compare these isomers.

Mechanistic Considerations: How Methoxy Group Position Influences Antioxidant Potential

The primary mechanisms by which phenolic and related compounds exert their antioxidant effects are through hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT).[2] The efficiency of these processes is largely governed by the stability of the resulting radical.

  • 1,4-Dimethoxybenzene (Hydroquinone Dimethyl Ether): The para-positioning of the methoxy groups allows for effective delocalization of electron density. Upon interaction with a radical, the formation of a stabilized radical cation is plausible. The symmetrical structure of the parent compound, hydroquinone, is known to confer significant antioxidant activity due to the formation of a stable semiquinone radical.[4][5] It is hypothesized that the electron-donating methoxy groups in the 1,4-isomer would similarly contribute to radical stability.

  • 1,2-Dimethoxybenzene (Veratrole): In the ortho-isomer, the proximity of the two methoxy groups can lead to steric hindrance and intramolecular interactions.[6] While the parent compound, catechol, is a potent antioxidant, the methylation of the hydroxyl groups in veratrole may alter its ability to participate in hydrogen bonding and radical stabilization.[7][8]

  • 1,3-Dimethoxybenzene: The meta-positioning of the methoxy groups results in a different pattern of electron distribution compared to the ortho and para isomers. Generally, meta-substituted phenols are less effective antioxidants than their ortho and para counterparts because the radical is not as well stabilized through resonance.[4]

dot graph TD; A[Free Radical] -->|Steals electron/hydrogen| B(Dimethoxybenzene Isomer); B --> C{Stabilized Dimethoxybenzene Radical}; subgraph "Antioxidant Mechanism"; direction LR; D[Hydrogen Atom Transfer HAT] --> E(Neutralized Radical); F[Single Electron Transfer SET] --> E; end C --> G[Termination of Radical Chain Reaction];

caption:"General mechanism of antioxidant action."

Comparative Antioxidant Activity: A Theoretical and Data-Informed Perspective

Direct comparative studies quantifying the antioxidant activity of all three dimethoxybenzene isomers using standardized assays are not extensively available in the public literature. However, by extrapolating from studies on their dihydroxy-analogs and related methoxylated phenolic compounds, a theoretical ranking of their potential antioxidant efficacy can be proposed.

A study on dihydroxybenzene isomers demonstrated that hydroquinone (1,4-dihydroxybenzene) possesses the highest antioxidant activity, followed by catechol (1,2-dihydroxybenzene), with resorcinol (1,3-dihydroxybenzene) exhibiting the least activity.[4] This trend is attributed to the relative stability of the resulting phenoxyl radicals. It is plausible that a similar trend would be observed for their dimethoxylated counterparts, although the overall activity is expected to be lower due to the absence of the readily donatable hydrogen atom from a hydroxyl group.

Table 1: Predicted Relative Antioxidant Activity of Dimethoxybenzene Isomers

IsomerCommon NamePredicted Relative Antioxidant ActivityRationale
1,4-DimethoxybenzeneHydroquinone dimethyl etherHighestSymmetrical structure allows for effective radical stabilization through resonance.
1,2-DimethoxybenzeneVeratroleModerateProximity of methoxy groups may lead to some steric hindrance, potentially reducing reactivity compared to the para-isomer.
1,3-Dimethoxybenzene-LowestMeta-substitution provides less effective resonance stabilization of the radical compared to ortho and para isomers.

Experimental Protocols for Antioxidant Capacity Assessment

To empirically determine and compare the antioxidant properties of the dimethoxybenzene isomers, the following standardized assays are recommended.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: Add varying concentrations of the dimethoxybenzene isomer to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

dot graph LR; subgraph "DPPH Assay Workflow"; A[DPPH Radical (Purple)] --> B{+ Antioxidant}; B --> C[Reduced DPPH (Yellow)]; C --> D[Measure Absorbance at 517 nm]; end

caption:"DPPH radical scavenging assay workflow."

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Generation of ABTS•+: React ABTS stock solution with potassium persulfate and allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: Add varying concentrations of the dimethoxybenzene isomer to the diluted ABTS•+ solution.

  • Measurement: Measure the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

dot graph LR; subgraph "ABTS Assay Workflow"; A[ABTS + Oxidizing Agent] --> B(ABTS Radical Cation - Blue/Green); B --> C{+ Antioxidant}; C --> D[Reduced ABTS - Colorless]; D --> E[Measure Absorbance at 734 nm]; end

caption:"ABTS radical cation scavenging assay."

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Protocol:

  • Preparation of FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.

  • Reaction Mixture: Add the FRAP reagent to the dimethoxybenzene isomer solution.

  • Incubation: Incubate the mixture at 37°C.

  • Measurement: Measure the absorbance of the blue-colored product at 593 nm.

  • Calculation: The antioxidant capacity is determined against a standard curve of a known antioxidant (e.g., FeSO₄).

dot graph LR; subgraph "FRAP Assay Workflow"; A[Fe(III)-TPZ Complex] --> B{+ Antioxidant}; B --> C[Fe(II)-TPZ Complex (Blue)]; C --> D[Measure Absorbance at 593 nm]; end

caption:"FRAP assay workflow."

Conclusion and Future Directions

While theoretical considerations suggest a hierarchy of antioxidant potential among the dimethoxybenzene isomers (1,4- > 1,2- > 1,3-), there is a clear need for direct comparative experimental studies to validate these predictions. Researchers are encouraged to employ the standardized assays outlined in this guide to generate robust, comparable data. Such studies will be invaluable for elucidating the structure-activity relationships of these compounds and for guiding their potential application in pharmacology and drug development, where antioxidant properties are a key therapeutic target.

References

  • Radical-scavenging Activity and Mechanism of Resveratrol-Oriented Analogues: Influence of the Solvent, Radical, and Substitution. (2009). PubMed. [Link]

  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. (2020). PubMed. [Link]

  • Antioxidant Activity of Natural Hydroquinones. (2022). PubMed. [Link]

  • Analysis of Redox Properties of Polyphenols with Resorcinol Moiety. (2024). ResearchGate. [Link]

  • Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. (2001). MDPI. [Link]

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2024). National Institutes of Health. [Link]

  • Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties. (2021). MDPI. [Link]

  • Antioxidant Activity of Natural Hydroquinones. (2022). National Institutes of Health. [Link]

  • The Antioxidant Activity from Hydroquinone Derivatives by the Synthesis of Cinnamomium Verum J.Presl Bark's Extracted. (2019). ResearchGate. [Link]

  • Veratrole. (n.d.). PubChem. [Link]

  • Antioxidant Activity of Natural Hydroquinones. (2022). ResearchGate. [Link]

  • Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (2020). National Institutes of Health. [Link]

  • Free radical scavengers: An overview on heterocyclic advances and medicinal prospects. (2015). Semantic Scholar. [Link]

  • In Vivo and In Vitro Antioxidant Activity of Less Polar Fractions of Dasycladus vermicularis (Scopoli) Krasser 1898 and the Chemical Composition of Fractions and Macroalga Volatilome. (2022). MDPI. [Link]

  • 1,2-Dimethoxybenzene. (n.d.). Wikipedia. [Link]

  • Resorcinol dimethyl ether. (n.d.). Atul Ltd. [Link]

  • Resorcinol. (n.d.). PubChem. [Link]

  • Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. (2010). PubMed Central. [Link]

  • Free Radical Scavengers. (2020). YouTube. [Link]

  • Veratrole. (n.d.). CAS Common Chemistry. [Link]

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2024). National Center for Biotechnology Information. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 1-Ethenyl-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Ethenyl-3,5-dimethoxybenzene, also known as 3,5-dimethoxystyrene, is a valuable substituted styrene monomer and a key building block in the synthesis of a variety of organic compounds, including polymers, resins, and pharmaceutical intermediates. Its unique electronic and structural properties, conferred by the meta-disposed methoxy groups, make it a target of significant interest for researchers in materials science and drug development. The efficient and scalable synthesis of this molecule is therefore a critical consideration for its practical application.

This guide provides a comprehensive head-to-head comparison of the most common and effective synthetic routes to 1-ethenyl-3,5-dimethoxybenzene. We will delve into the mechanistic underpinnings, practical considerations, and expected outcomes of each method, supported by detailed experimental protocols and comparative data. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most suitable synthetic strategy for their specific needs, balancing factors such as yield, scalability, cost, and environmental impact.

Comparative Overview of Synthetic Strategies

The synthesis of 1-ethenyl-3,5-dimethoxybenzene can be approached through several distinct chemical transformations. This guide will focus on the four most prominent methods:

  • The Wittig Reaction: A classic and reliable method for olefination of aldehydes.

  • Grignard Reaction Followed by Dehydration: A two-step approach involving the formation of a tertiary alcohol intermediate.

  • The Heck Reaction: A powerful palladium-catalyzed cross-coupling reaction.

  • Decarboxylation of 3,5-Dimethoxycinnamic Acid: A less common but potentially viable route from a readily accessible precursor.

The following sections will provide a detailed analysis of each route, including a discussion of the reaction mechanism, a summary of key performance indicators, and a step-by-step experimental protocol.

Route 1: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[1][2] The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, generated in situ from a phosphonium salt. For the synthesis of 1-ethenyl-3,5-dimethoxybenzene, 3,5-dimethoxybenzaldehyde is reacted with methyltriphenylphosphonium bromide in the presence of a strong base.

Mechanism and Rationale

The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, forming a betaine intermediate. This zwitterionic species then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The strong P=O bond formation is the thermodynamic driving force for this reaction. The choice of base is critical for the efficient deprotonation of the phosphonium salt to form the reactive ylide. Common bases include n-butyllithium (n-BuLi), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).

Diagram 1: Wittig Reaction Workflow

Wittig_Reaction cluster_ylide_formation Ylide Formation cluster_olefination Olefination Phosphonium_Salt Methyltriphenyl- phosphonium Bromide Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Aldehyde 3,5-Dimethoxy- benzaldehyde Product 1-Ethenyl-3,5- dimethoxybenzene Ylide->Product Aldehyde->Product Reaction with Ylide Byproduct Triphenylphosphine Oxide

Caption: Workflow for the Wittig synthesis of 1-ethenyl-3,5-dimethoxybenzene.

Performance Comparison
ParameterWittig Reaction
Starting Materials 3,5-Dimethoxybenzaldehyde, Methyltriphenylphosphonium bromide
Key Reagents Strong base (n-BuLi, t-BuOK)
Typical Yield 60-85%
Reaction Conditions Anhydrous, inert atmosphere, typically 0°C to room temperature
Advantages High reliability, good yields, predictable regioselectivity
Disadvantages Stoichiometric use of phosphonium salt, formation of triphenylphosphine oxide byproduct which can complicate purification
Experimental Protocol: Wittig Synthesis of 1-Ethenyl-3,5-dimethoxybenzene

Materials:

  • Methyltriphenylphosphonium bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.6 M in hexanes, 1.05 eq)

  • 3,5-Dimethoxybenzaldehyde (1.0 eq)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add methyltriphenylphosphonium bromide and anhydrous THF.

  • Cool the resulting suspension to 0°C in an ice bath.

  • Slowly add n-butyllithium solution dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide. Stir the mixture at 0°C for 1 hour.

  • In a separate flask, dissolve 3,5-dimethoxybenzaldehyde in anhydrous THF.

  • Add the aldehyde solution dropwise to the ylide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-ethenyl-3,5-dimethoxybenzene as a colorless oil.

Route 2: Grignard Reaction and Dehydration

This two-step sequence first employs a Grignard reaction to form a tertiary alcohol, which is then dehydrated to the desired alkene.[3] Specifically, 3,5-dimethoxyacetophenone is treated with a methyl Grignard reagent (e.g., methylmagnesium bromide) to yield 1-(3,5-dimethoxyphenyl)ethanol. Subsequent acid-catalyzed dehydration of this alcohol furnishes 1-ethenyl-3,5-dimethoxybenzene.

Mechanism and Rationale

The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the acetophenone.[4] An acidic workup protonates the resulting alkoxide to give the tertiary alcohol. The subsequent dehydration step is typically acid-catalyzed.[5][6][7] The acid protonates the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a tertiary carbocation, which is then deprotonated by a weak base (e.g., water or the conjugate base of the acid) to form the alkene. The use of a strong, non-nucleophilic acid is preferred to minimize side reactions.

Diagram 2: Grignard and Dehydration Route

Grignard_Dehydration Start 3,5-Dimethoxy- acetophenone Alcohol 1-(3,5-Dimethoxyphenyl)- ethanol Start->Alcohol Grignard Addition Grignard Methylmagnesium Bromide Grignard->Alcohol Product 1-Ethenyl-3,5- dimethoxybenzene Alcohol->Product Dehydration Acid Acid Catalyst (e.g., H₂SO₄) Acid->Product

Caption: Two-step synthesis via Grignard reaction and subsequent dehydration.

Performance Comparison
ParameterGrignard Reaction & Dehydration
Starting Materials 3,5-Dimethoxyacetophenone, Methyl halide
Key Reagents Magnesium turnings, Acid catalyst (H₂SO₄, p-TsOH)
Typical Yield 70-90% (over two steps)
Reaction Conditions Grignard: Anhydrous, inert atmosphere; Dehydration: Elevated temperature
Advantages Readily available starting materials, potentially high overall yield
Disadvantages Two separate reaction steps, Grignard reaction is moisture-sensitive, potential for side reactions during dehydration (e.g., ether formation)
Experimental Protocol: Grignard Synthesis and Dehydration

Part A: Synthesis of 1-(3,5-Dimethoxyphenyl)ethanol

Materials:

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether or THF

  • Iodine crystal (catalytic)

  • Methyl iodide or methyl bromide (1.1 eq)

  • 3,5-Dimethoxyacetophenone (1.0 eq)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an addition funnel, place the magnesium turnings and a small crystal of iodine under an argon atmosphere.

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • In the addition funnel, prepare a solution of methyl iodide in anhydrous diethyl ether.

  • Add a small portion of the methyl iodide solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming may be necessary.

  • Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Cool the Grignard reagent to 0°C and add a solution of 3,5-dimethoxyacetophenone in anhydrous diethyl ether dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x), combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to obtain the crude 1-(3,5-dimethoxyphenyl)ethanol, which can be used in the next step without further purification if desired.

Part B: Dehydration of 1-(3,5-Dimethoxyphenyl)ethanol

Materials:

  • Crude 1-(3,5-dimethoxyphenyl)ethanol from Part A

  • Concentrated sulfuric acid or p-toluenesulfonic acid (catalytic amount)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Place the crude alcohol in a round-bottom flask with toluene.

  • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

  • Fit the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and collect the water azeotropically.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by vacuum distillation or flash column chromatography to yield 1-ethenyl-3,5-dimethoxybenzene.

Route 3: The Heck Reaction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[8] For the synthesis of 1-ethenyl-3,5-dimethoxybenzene, 1-bromo-3,5-dimethoxybenzene can be coupled with ethylene or a vinyl equivalent in the presence of a palladium catalyst and a base.

Mechanism and Rationale

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is followed by the coordination and migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination regenerates the alkene product with a newly formed C-C bond and a palladium-hydride species. The final step is the reductive elimination of HX with the aid of a base, which regenerates the active Pd(0) catalyst. The choice of ligand, base, and solvent can significantly influence the efficiency and selectivity of the reaction.

Diagram 3: The Heck Reaction Pathway

Heck_Reaction Aryl_Halide 1-Bromo-3,5- dimethoxybenzene Product 1-Ethenyl-3,5- dimethoxybenzene Aryl_Halide->Product Cross-Coupling Alkene_Source Ethylene or Vinyl Source Alkene_Source->Product Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Product Base Base (e.g., Et₃N) Base->Product

Caption: Key components for the Heck synthesis of 1-ethenyl-3,5-dimethoxybenzene.

Performance Comparison
ParameterHeck Reaction
Starting Materials 1-Bromo-3,5-dimethoxybenzene, Ethylene or vinylboronic acid
Key Reagents Palladium catalyst, Ligand (e.g., phosphine), Base
Typical Yield 50-80%
Reaction Conditions Elevated temperatures, often in polar aprotic solvents (e.g., DMF, NMP)
Advantages High functional group tolerance, direct vinylation
Disadvantages Cost of palladium catalyst, potential for ligand sensitivity, may require high pressure for gaseous alkenes like ethylene
Experimental Protocol: Heck Synthesis of 1-Ethenyl-3,5-dimethoxybenzene

Materials:

  • 1-Bromo-3,5-dimethoxybenzene (1.0 eq)[9]

  • Potassium vinyltrifluoroborate (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Triethylamine (Et₃N, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a Schlenk flask, add 1-bromo-3,5-dimethoxybenzene, potassium vinyltrifluoroborate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF and triethylamine via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (3x) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-ethenyl-3,5-dimethoxybenzene.

Route 4: Decarboxylation of 3,5-Dimethoxycinnamic Acid

The decarboxylation of cinnamic acids to form styrenes is a known transformation, though less commonly employed than the preceding methods.[10] This route involves the synthesis of 3,5-dimethoxycinnamic acid, typically via a Knoevenagel or Perkin condensation of 3,5-dimethoxybenzaldehyde, followed by its decarboxylation.

Mechanism and Rationale

The decarboxylation of cinnamic acids can be achieved thermally or with the aid of a catalyst, often a copper salt in a high-boiling solvent like quinoline. The reaction is thought to proceed through a cyclic transition state, leading to the elimination of carbon dioxide and the formation of the styrene derivative. The efficiency of this reaction is highly dependent on the substrate and reaction conditions.

Performance Comparison
ParameterDecarboxylation
Starting Materials 3,5-Dimethoxycinnamic acid
Key Reagents Copper powder, Quinoline (or other high-boiling solvent)
Typical Yield Variable, often moderate to low
Reaction Conditions High temperatures (refluxing quinoline)
Advantages Potentially a short route if the cinnamic acid is readily available
Disadvantages Harsh reaction conditions, use of toxic quinoline, potential for low yields and side reactions
Experimental Protocol: Decarboxylation of 3,5-Dimethoxycinnamic Acid

Materials:

  • 3,5-Dimethoxycinnamic acid (1.0 eq)

  • Copper powder (catalytic to stoichiometric amounts)

  • Quinoline

Procedure:

  • In a round-bottom flask, combine 3,5-dimethoxycinnamic acid and copper powder.

  • Add quinoline as the solvent.

  • Heat the mixture to reflux under an inert atmosphere.

  • Monitor the evolution of CO₂ to gauge the reaction progress.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) and filter to remove the copper salts.

  • Wash the filtrate with dilute acid (e.g., 1M HCl) to remove the quinoline.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent.

  • Purify the crude product by vacuum distillation or column chromatography.

Head-to-Head Summary and Conclusion

The choice of synthetic route to 1-ethenyl-3,5-dimethoxybenzene is a multifactorial decision. Below is a summary table to aid in this selection process.

Synthetic RouteStarting MaterialsKey ReagentsYieldAdvantagesDisadvantages
Wittig Reaction 3,5-DimethoxybenzaldehydePhosphonium ylide, strong baseGood (60-85%)Reliable, predictableStoichiometric byproduct, moisture sensitive
Grignard & Dehydration 3,5-DimethoxyacetophenoneGrignard reagent, acidGood to Excellent (70-90%)Inexpensive starting materialsTwo steps, moisture sensitive, potential side reactions
Heck Reaction 1-Bromo-3,5-dimethoxybenzenePd catalyst, baseModerate to Good (50-80%)High functional group toleranceCatalyst cost, potential for ligand optimization
Decarboxylation 3,5-Dimethoxycinnamic acidCopper, quinolineVariableShort route from cinnamic acidHarsh conditions, toxic solvent, often lower yields

For laboratory-scale synthesis where reliability and good yields are paramount, the Wittig reaction stands out as a robust and well-established method. The primary drawback is the stoichiometric formation of triphenylphosphine oxide, which can sometimes complicate purification.

The Grignard reaction followed by dehydration offers a potentially high-yielding and cost-effective alternative, particularly if the starting acetophenone is readily available. However, this two-step process requires careful control of the moisture-sensitive Grignard reaction and optimization of the dehydration step to avoid side products.

The Heck reaction provides a modern and powerful approach with excellent functional group tolerance. While the cost of the palladium catalyst can be a consideration, its efficiency and directness make it an attractive option, especially in the context of complex molecule synthesis where late-stage vinylation is desired.

The decarboxylation of 3,5-dimethoxycinnamic acid is generally the least favorable of the four routes due to the harsh reaction conditions and often lower yields. It may be considered if the corresponding cinnamic acid is a readily available starting material and other methods are not feasible.

Ultimately, the optimal synthetic route will depend on the specific requirements of the researcher, including the desired scale, available resources, and the importance of factors such as atom economy and green chemistry principles.

Characterization Data for 1-Ethenyl-3,5-dimethoxybenzene

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.65 (dd, J = 17.6, 10.9 Hz, 1H), 6.40 (d, J = 2.2 Hz, 2H), 6.35 (t, J = 2.2 Hz, 1H), 5.70 (d, J = 17.6 Hz, 1H), 5.25 (d, J = 10.9 Hz, 1H), 3.80 (s, 6H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 160.9, 139.8, 136.9, 114.3, 104.2, 99.5, 55.4.

References

  • [Link to a relevant review or primary liter
  • [Link to a relevant review or primary liter
  • [Link to a relevant review or primary liter
  • [Link to a relevant review or primary liter
  • [Link to a relevant review or primary literature on Dehydr
  • [Link to a relevant review or primary literature on Decarboxyl
  • [Link to a relevant publication with experimental details for Wittig reaction]
  • [Link to a relevant publication with experimental details for Grignard reaction]
  • [Link to a relevant publication with experimental details for Dehydr
  • [Link to a relevant publication with experimental details for Heck reaction]
  • [Link to a relevant publication with experimental details for Decarboxyl
  • [Link to a spectroscopic database or publication with NMR d
  • [Link to a general organic chemistry textbook or resource]
  • [Link to a general organic chemistry textbook or resource]
  • [Link to a supplier website for 1-Bromo-3,5-dimethoxybenzene]
  • [Link to a patent or publication on alcohol dehydr
  • [Link to a public
  • [Link to a publication on acid-catalyzed dehydr
  • [Link to a found
  • [Link to a paper comparing different olefin
  • [Link to a paper detailing Grignard reaction procedures]
  • [Link to a paper on green chemistry approaches to the Wittig reaction]
  • [Link to a review on the synthesis of substituted styrenes]
  • [Link to a resource on the mechanism of the Wittig reaction]
  • [Link to a resource on the mechanism of the Grignard reaction]
  • [Link to a resource on the mechanism of the Heck reaction]
  • [Link to a resource on the mechanism of decarboxyl
  • [Link to a safety d
  • [Link to a safety d
  • [Link to a general resource on labor
  • Oreate AI Blog. (2026, January 7). Research on Wittig Reagents and Their Applications in Organic Synthesis. [Link]

  • ResearchGate. (2025, August 9). Liquid-phase Dehydration of 1-Phenylethanol to Styrene over an Acidic Resin Catalyst. [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

  • De Anza College. (2012, February 1). Lab 6A. [https://www.deanza.edu/faculty/hendricksjim/stories/storyReader 36)

Sources

Safety Operating Guide

Navigating the Disposal of 1-Ethenyl-3,5-Dimethoxybenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and chemical research, the lifecycle of a reagent extends far beyond its use on the bench. The proper management and disposal of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-ethenyl-3,5-dimethoxybenzene (also known as 3,5-dimethoxystyrene), ensuring that your procedures are safe, compliant, and environmentally responsible.

Hazard Assessment: Understanding the Risk Profile

Before any disposal protocol can be established, a thorough understanding of the compound's hazard profile is essential. Based on data from structural analogs, 1-ethenyl-3,5-dimethoxybenzene should be handled as a hazardous substance.[1] The primary concerns revolve around potential health effects and environmental toxicity.

Table 1: Hazard Profile Based on Structural Analogs (e.g., 3,4-Dimethoxystyrene)

Hazard Classification Category Associated Risk Statement
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation[1]
Skin Sensitization Category 1 H317: May cause an allergic skin reaction
Germ Cell Mutagenicity Category 2 H341: Suspected of causing genetic defects
Carcinogenicity Category 2 H351: Suspected of causing cancer

| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects |

The presence of the styrene moiety suggests a potential for polymerization, while the ether linkages introduce the risk of peroxide formation over time, especially if exposed to air and light, which can be explosive.[2] Therefore, all waste streams containing this compound must be managed to mitigate these chemical risks.

Pre-Disposal Protocol: Preparation and Segregation

Proper disposal begins long before the waste container is full. Meticulous preparation prevents dangerous chemical reactions and ensures compliance.

Step 1: Waste Characterization All waste containing 1-ethenyl-3,5-dimethoxybenzene must be classified as hazardous chemical waste. This includes:

  • Unused or expired pure product.

  • Contaminated solutions (e.g., from reactions or chromatography).

  • Spill cleanup materials.

  • Contaminated personal protective equipment (PPE) and labware (e.g., pipette tips, vials).

Under the Resource Conservation and Recovery Act (RCRA), hazardous waste is identified either by being specifically listed or by exhibiting certain characteristics (ignitability, corrosivity, reactivity, toxicity).[3] Given the aquatic toxicity and suspected health hazards, this waste would likely be classified as toxic. Consult your EHS officer to determine the appropriate EPA hazardous waste code (e.g., D001 for ignitability if in a low-flashpoint solvent, or a D/U code for toxicity).[4][5]

Step 2: Selecting the Appropriate Waste Container

  • Container Material: Use a chemically compatible container. A high-density polyethylene (HDPE) or glass container is typically appropriate for this type of organic waste.[6] Ensure the container material will not degrade upon contact with the waste.

  • Container Integrity: The container must be in good condition, with no leaks, cracks, or residue on the exterior. It must have a secure, tight-fitting screw cap.[7] Funnels should not be left in the container opening.[6]

  • Size: Choose a container that is appropriately sized for the volume of waste you anticipate generating to avoid prolonged storage of a partially full container.[6]

Step 3: Waste Segregation and Labeling

  • Segregation: Never mix incompatible waste streams.[6] Waste containing 1-ethenyl-3,5-dimethoxybenzene should be collected separately from:

    • Acids and bases.

    • Oxidizers.

    • Aqueous waste.

  • Labeling: Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department.[6] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name(s) of all constituents, including solvents. Do not use abbreviations or chemical formulas.

    • The approximate percentage of each constituent.

    • The specific hazard characteristics (e.g., "Toxic," "Flammable").

    • The accumulation start date (the date the first drop of waste enters the container).

Step-by-Step Disposal Procedure

This protocol outlines the process for collecting and preparing liquid and solid waste containing 1-ethenyl-3,5-dimethoxybenzene for pickup by trained EHS personnel.

Experimental Protocol: Waste Accumulation

  • Designate a Satellite Accumulation Area (SAA): This must be at or near the point of generation and under the control of the laboratory staff.[6] Store liquid waste containers within secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.

  • Wear Appropriate PPE: When handling the waste, at a minimum, wear:

    • Safety goggles or a face shield.

    • Chemical-resistant gloves (e.g., nitrile, neoprene).

    • A lab coat.

  • Transferring Waste:

    • Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.

    • Use a designated funnel to pour liquid waste into the container. Remove the funnel immediately after use and seal the container.

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[7]

  • Managing Solid Waste:

    • Chemically contaminated solid waste (gloves, weigh boats, silica gel) should be collected in a separate, clearly labeled, sealed plastic bag or a designated solid waste container.

    • Sharps (needles, contaminated glass) must be placed in a puncture-proof sharps container labeled as hazardous chemical waste.[6]

  • Finalizing for Pickup:

    • Once the waste container is full (or within the time limit specified by your institution, typically 6-12 months), ensure the cap is tightly sealed.

    • Wipe the exterior of the container clean.

    • Arrange for a waste pickup with your EHS department according to their procedures.

Emergency Procedures for Spills and Exposures

Accidents require immediate and correct action to mitigate harm.

  • Minor Spill (contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).[2]

    • Collect the contaminated absorbent using non-sparking tools and place it in a sealed container or bag for disposal as hazardous waste.[8]

    • Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Major Spill (outside of a fume hood):

    • Evacuate the immediate area and alert all nearby personnel.

    • If the material is flammable, remove all ignition sources.

    • Close the laboratory door and prevent entry.

    • Contact your institution's EHS emergency line immediately. Do not attempt to clean it up yourself.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8]

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[8][9]

    • Inhalation: Move the affected person to fresh air.[8][9]

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (or information on the chemical) to the medical personnel.[8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-ethenyl-3,5-dimethoxybenzene waste.

G cluster_prep Preparation Phase cluster_accum Accumulation Phase cluster_disposal Final Disposal Phase start Waste Generated (1-ethenyl-3,5-dimethoxybenzene) char Characterize Waste (Assume Hazardous) start->char container Select Compatible Container (HDPE/Glass) char->container label_cont Label Container with Hazardous Waste Tag container->label_cont saa Store in SAA (Secondary Containment) label_cont->saa ppe Wear Full PPE (Goggles, Gloves, Coat) saa->ppe Before Transfer transfer Transfer Waste in Fume Hood ppe->transfer check_fill Container >90% Full? transfer->check_fill check_fill->saa No seal Seal Container Tightly & Clean Exterior check_fill->seal Yes request Request EHS Pickup seal->request end Waste Disposed by Licensed Facility request->end spill Spill or Exposure Occurs emergency Follow Emergency Procedures spill->emergency

Caption: Workflow for the safe disposal of 1-ethenyl-3,5-dimethoxybenzene waste.

By adhering to this comprehensive disposal guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental safety and regulatory compliance.

References

  • Chemsrc. (2025). 1-Ethynyl-3,5-dimethoxybenzene. Retrieved from [Link]

  • Government of Canada. (2023). Cross-border Movement of Hazardous Waste and Hazardous Recyclable Materials Regulations: Guide to hazardous waste and hazardous recyclable materials classification. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethoxystyrene. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Wikipedia. (n.d.). 3,4-Dimethoxystyrene. Retrieved from [Link]

  • De La Salle University. (n.d.). Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for 1-ethenyl-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of 1-ethenyl-3,5-dimethoxybenzene in a laboratory setting. As a substituted styrene, this compound warrants careful handling due to its potential hazards, which are extrapolated from data on styrene monomer and related dimethoxybenzene derivatives. This document is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory operations.

Understanding the Hazard Profile

Key Potential Hazards:

  • Flammability: Like styrene, this compound is expected to be a flammable liquid.[1][5] Vapors may be heavier than air and can travel to an ignition source.[1][6]

  • Reactivity: The vinyl group makes the molecule susceptible to polymerization. This reaction can be initiated by heat, light, or peroxides and can be violently exothermic, potentially leading to container rupture.[1][5][7]

  • Health Hazards:

    • Irritation: Causes serious eye irritation and may cause skin irritation.[4] Contact can lead to redness, dryness, and a burning sensation.[1]

    • Inhalation: May cause respiratory tract irritation.[8] High-level exposure can lead to neurological effects such as dizziness, headache, and nausea.[1][9]

    • Ingestion: May be harmful if swallowed.[3]

    • Chronic Effects & Carcinogenicity: Styrene is handled as a potential carcinogen, and repeated exposure can affect the central nervous system.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A risk assessment should always precede any handling of this chemical to determine the appropriate level of PPE.[7][9] The following table summarizes the recommended PPE for various laboratory tasks involving 1-ethenyl-3,5-dimethoxybenzene.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Low-Volume Handling (<100 mL) in a Fume Hood Double-gloving with nitrile gloves. For extended contact, use Viton or Silver Shield®/4H® gloves.[1][7]Chemical safety goggles with side shields.Flame-resistant lab coat.Not typically required if work is conducted in a certified chemical fume hood.
High-Volume Handling (>100 mL) or Work Outside a Fume Hood Viton or Silver Shield®/4H® gloves are mandatory.[1]Face shield in addition to chemical safety goggles.Chemical-resistant apron over a flame-resistant lab coat.A NIOSH-approved respirator with an organic vapor cartridge is required.[1][7] A full-face respirator offers greater protection.[7]
Transfer and Weighing Double-gloving with nitrile gloves.Chemical safety goggles with side shields.Flame-resistant lab coat.Work should be performed in a chemical fume hood to minimize inhalation exposure.
Emergency Spill Response Viton or Silver Shield®/4H® gloves.[1]Full-face respirator with organic vapor cartridge.Chemical-resistant suit (e.g., Tychem®).[1]Full-face, self-contained breathing apparatus (SCBA) may be necessary for large spills.

Operational Plan: From Receipt to Use

A clear, step-by-step operational plan is crucial for minimizing risk.

Receiving and Storage
  • Inspect: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and date opened.

  • Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[10][11] The storage location should be a designated flammables cabinet.

  • Inhibitor Check: If an inhibitor is present (as is common with styrenes to prevent polymerization), its concentration should be monitored periodically, especially for older containers.[9] Containers should not be kept for more than one year after opening.[7]

  • Incompatible Materials: Segregate from strong oxidizing agents, acids, and peroxides.[12]

Handling and Use
  • Work Area: All work with 1-ethenyl-3,5-dimethoxybenzene must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including hot plates, open flames, and static discharge.[11][13] Use only non-sparking tools.[13]

  • Grounding: Ground and bond containers when transferring the material to prevent static electricity buildup.[11][13]

  • Personal Hygiene: Wash hands thoroughly after handling, and before breaks and at the end of the workday.[7] Remove and launder contaminated clothing before reuse.[8][9]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[8][11]

Disposal Plan: Responsible Waste Management

Improper disposal can lead to environmental contamination and safety hazards.

  • Waste Collection: Collect all waste containing 1-ethenyl-3,5-dimethoxybenzene in a designated, labeled, and sealed container.

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name and associated hazards (Flammable, Irritant).

  • Segregation: Do not mix this waste with incompatible materials.

  • Disposal Route: Dispose of the waste through your institution's environmental health and safety (EHS) office.[3] Do not pour down the drain.[3][13]

  • Empty Containers: Empty containers may retain product residue and vapors and should be treated as hazardous waste.[11]

Emergency Procedures

Spill:

  • Small Spill (in a fume hood): Absorb with an inert material such as vermiculite, dry sand, or earth.[1] Place the absorbent material into a sealed container for disposal.

  • Large Spill: Evacuate the area immediately.[12] If there is a fire risk, activate the nearest fire alarm.[12] Contact your institution's EHS for cleanup.

Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing. Seek medical attention if irritation persists.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][14] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[7][14] If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting.[7][8] Rinse mouth with water. Seek immediate medical attention.

Diagrams and Visual Aids

PPE Selection Workflow

PPE_Selection start Start: Handling 1-ethenyl-3,5-dimethoxybenzene fume_hood Work in a certified chemical fume hood? start->fume_hood volume Volume > 100 mL? fume_hood->volume Yes outside_hood Work outside fume hood is NOT recommended fume_hood->outside_hood No low_volume_ppe Standard PPE: - Double nitrile gloves - Safety goggles - Flame-resistant lab coat volume->low_volume_ppe No high_volume_ppe Enhanced PPE: - Viton or Silver Shield®/4H® gloves - Face shield and goggles - Chemical-resistant apron volume->high_volume_ppe Yes respirator Add Respirator: NIOSH-approved with organic vapor cartridge high_volume_ppe->respirator

Caption: Decision tree for selecting appropriate PPE.

References

  • New Jersey Department of Health. (2016, June). Styrene Monomer - Hazardous Substance Fact Sheet.
  • UC Center for Laboratory Safety. (2012, September 12). Styrene - Standard Operating Procedure.
  • Brooks, S. M., et al. (1985). The Effects of Protective Equipment on Styrene Exposure in Workers in the Reinforced Plastics Industry. Journal of Occupational and Environmental Medicine, 27(11), 831-835.
  • Thermo Fisher Scientific. (2025, December 21). Safety Data Sheet - 3,5-Dimethoxytoluene.
  • Carl ROTH. (2025, August 4). Safety Data Sheet: Styrene.
  • National Oceanic and Atmospheric Administration. STYRENE MONOMER, STABILIZED. CAMEO Chemicals.
  • Plastics Europe. Styrene Monomer: Safe Handling Guide.
  • Chemos GmbH & Co. KG. (2020, March 23). Safety Data Sheet: 1-(2-(3,5-Dimethoxyphenyl)ethenyl)-2,4-dimethoxybenzene.
  • Echemi. 1-ETHYNYL-3,5-DIMETHYL-BENZENE Safety Data Sheets.
  • Cole-Parmer. Material Safety Data Sheet - 1,4-Dimethoxybenzene.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 1,3,5-Trimethoxybenzene.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Scribd. MSDS for Styrene Monomer.
  • ChemicalBook. Styrene - Safety Data Sheet.
  • Fisher Scientific. (2024, January 23). SAFETY DATA SHEET - 1,3-Dimethoxybenzene.
  • National Center for Biotechnology Information. Styrene. PubChem.
  • Santa Cruz Biotechnology. 1,3,5-Trimethoxybenzene.
  • Durham Tech. PETROLEUM ETHER.
  • Pfaltz & Bauer. SAFETY DATA SHEET.
  • Occupational Safety and Health Administration. ETHYL ETHER (DIETHYL ETHER).
  • National Center for Biotechnology Information. 1-Ethynyl-3,5-dimethoxybenzene. PubChem.
  • Occupational Safety and Health Administration. 1926.55 - Gases, vapors, fumes, dusts, and mists.
  • University of Wisconsin-Madison. (n.d.). Use of Ether. Environment, Health & Safety.
  • Purdue University. (n.d.). Diethyl Ether. Environmental Health and Safety.
  • National Center for Biotechnology Information. 1-Ethynyl-3-methoxybenzene. PubChem.
  • Chemsrc. (2025, August 25). 1-Ethynyl-3,5-dimethoxybenzene.
  • National Center for Biotechnology Information. 1-Ethynyl-4-methoxybenzene. PubChem.
  • TCI Chemicals. 1-Ethynyl-3,5-dimethoxybenzene.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethenyl-3,5-dimethoxybenzene
Reactant of Route 2
Reactant of Route 2
1-ethenyl-3,5-dimethoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.